1-Nitronaphthalen-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9833. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGFQCTJCIODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209407 | |
| Record name | 2-Naphthylamine, 1-nitro- | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-57-5 | |
| Record name | 1-Nitro-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthylamine, 1-nitro- | |
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| Record name | 2-Naphthalenamine, 1-nitro- | |
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| Record name | 2-Naphthylamine, 1-nitro- | |
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| Record name | 1-nitro-2-naphthylamine | |
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| Record name | 1-Nitro-2-naphthylamine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Nitronaphthalen-2-amine
Introduction
1-Nitronaphthalen-2-amine, also known as 2-Amino-1-nitronaphthalene, is a substituted aromatic compound of significant interest in synthetic organic chemistry. As a derivative of naphthalene, it possesses a unique electronic and structural profile conferred by the presence of both a potent electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) on the fused aromatic ring system. This juxtaposition of functional groups makes it a valuable intermediate in the synthesis of dyes, pigments, and specialized organic materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Physical Properties
This compound is a solid organic compound whose properties are dictated by its bifunctional, aromatic nature. The interplay between the amino and nitro groups influences its polarity, solubility, and crystalline structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 606-57-5 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2[O-])N | [1] |
| InChI Key | JNWGFQCTJCIODS-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Details and Causality |
| Appearance | Yellow to brown solid | The extended conjugation of the naphthalene system, combined with the chromophoric nitro and auxochromic amino groups, shifts light absorption into the visible spectrum, resulting in its characteristic color. |
| Melting Point | 104-105 °C (for the 8-nitro-2-amine isomer, indicative) | The planar structure and intermolecular hydrogen bonding potential of the amino group contribute to a relatively high melting point for a molecule of its size. Data for the specific 1,2-isomer is sparse, but related isomers provide a close estimate.[2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | The large, nonpolar naphthalene core dominates its solubility profile, making it hydrophobic. It readily dissolves in organic solvents like ethanol, ether, and dichloromethane.[3] |
| Topological Polar Surface Area | 71.8 Ų | This calculated value reflects the surface area contributed by the polar nitro and amino groups, indicating its potential for hydrogen bonding and interaction with polar stationary phases in chromatography.[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not achieved by direct nitration of 2-naphthylamine due to the powerful activating and ortho-, para-directing nature of the amine group, which would lead to a mixture of products and potential oxidation. A more controlled and regioselective approach involves the protection of the amino group, followed by nitration and deprotection.
Rationale for Synthetic Strategy:
The amino group is highly susceptible to oxidation by nitrating agents (a mixture of nitric and sulfuric acids). Furthermore, its strong activating nature can lead to polysubstitution. To circumvent these issues, the amine is temporarily converted into a less reactive amide, typically an acetamide. The bulky acetyl group sterically hinders the ortho position (position 3) and electronically deactivates the ring, allowing for more controlled mononitration primarily at the adjacent position 1.
Synthetic Workflow Diagram
Caption: Regioselective synthesis of this compound.
Experimental Protocol: Synthesis via N-Acetylation
This protocol is a representative method based on established organic chemistry principles for aromatic substitution.[4]
-
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve 2-naphthylamine (1 equivalent) in glacial acetic acid or pyridine in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product, N-(naphthalen-2-yl)acetamide.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed for purification.
-
-
Step 2: Electrophilic Nitration
-
Add the dried N-(naphthalen-2-yl)acetamide (1 equivalent) to concentrated sulfuric acid at 0 °C with stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5 °C.
-
Stir the mixture at this temperature for an additional 1-2 hours after addition is complete.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(1-nitronaphthalen-2-yl)acetamide.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude N-(1-nitronaphthalen-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the solution and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the free amine.
-
Collect the this compound product by vacuum filtration, wash with water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Profile
The structural characterization of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of -NH₂ and -NO₂ functional groups on a naphthalene core.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Features | Rationale |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm), Amine protons (broad singlet, δ ~4-5 ppm) | The aromatic protons will appear as a series of doublets and multiplets. The presence of the electron-donating amine group will cause an upfield shift for adjacent protons compared to the parent 1-nitronaphthalene. The exact chemical shifts are solvent-dependent.[1] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm) | The carbon bearing the amino group (C2) will be shifted upfield, while the carbon bearing the nitro group (C1) will be shifted significantly downfield. Ten distinct signals are expected for the naphthalene carbons. |
| FTIR (cm⁻¹) | 3300-3500 (N-H stretch, two bands for primary amine), 1500-1550 & 1300-1350 (N-O asymmetric and symmetric stretch), ~1600 (C=C aromatic stretch) | The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The strong absorptions corresponding to the N-O bonds are characteristic of a nitro group.[5][6] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 188. Fragments at m/z 172 ([M-O]⁺), 158 ([M-NO]⁺), 142 ([M-NO₂]⁺), 130 ([M-NO₂-HCN]⁺). | The molecular ion peak confirms the molecular weight. Common fragmentation patterns for aromatic nitro compounds include the loss of O, NO, and NO₂ radicals.[1][7] |
Chemical Reactivity and Applications
The reactivity of this compound is governed by the interplay of its three key components: the amino group, the nitro group, and the aromatic naphthalene ring system.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding naphthalene-1,2-diamine . This reaction is fundamental to the synthesis of various heterocyclic compounds, ligands for metal complexes, and precursors for dyes.
-
Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) provides a high-yield pathway to the diamine. The choice of reagent depends on the presence of other sensitive functional groups.
-
-
Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile.
-
Sandmeyer Reaction: The diazonium group can be replaced by various substituents (-Cl, -Br, -CN), providing access to a wide range of 1-substituted-2-nitronaphthalene derivatives.
-
Azo Coupling: The diazonium salt can react with activated aromatic rings (like phenols or anilines) to form intensely colored azo compounds, which are the basis for many industrial dyes.
-
-
Electrophilic Aromatic Substitution: The naphthalene ring can undergo further substitution. The overall directing effect is a combination of the activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group. The positions most activated for further substitution are C4 and the second aromatic ring.
Reactivity Profile Diagram
Caption: Key chemical transformations of this compound.
Applications:
The primary application of this compound is as a key intermediate.
-
Dye Synthesis: Its derivative, naphthalene-1,2-diamine, is a precursor to complex dyes and pigments.
-
Materials Science: Nitronaphthylamine derivatives are explored in the synthesis of functional materials due to their electronic properties.[8]
-
Pharmaceutical Research: The naphthalene scaffold is present in many bioactive molecules, and this compound serves as a building block for creating libraries of novel compounds for drug discovery.
Safety and Handling
This compound, like many aromatic nitro and amino compounds, must be handled with care. It is considered hazardous, and appropriate safety measures are mandatory.
Table 4: Hazard and Safety Information
| Category | Information and Procedures |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) |
| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer) |
| Precautionary Statements | P201, P264, P281, P308+P313 |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling should be performed in a certified chemical fume hood. |
| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a structurally important organic molecule whose chemical properties are defined by the unique electronic push-pull system of its amino and nitro substituents on a naphthalene framework. Its controlled synthesis, versatile reactivity—particularly the independent modification of its two functional groups—makes it a valuable precursor for creating complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and stringent safety protocols is essential for its effective and safe utilization in research and development, especially in the fields of dye chemistry and materials science.
References
- PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information.
- Yoshida, M., et al. (2007). Supporting Information for Self-assembly of nanometre-sized, barrel- and sphere-like complexes from 24 components and their selective binding of guests. Wiley-VCH.
- Dowben, P. A., & Harns, A. A. (1966). U.S. Patent No. 3,251,877. Washington, DC: U.S.
- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.
- Hardy, A., & Ward, E. R. (1957). 7-Nitro-1-naphthylamine. Part II. The nitration of N-acyl derivatives and decompositions of diazotised 2 : 4 : x-trinitro-1-naphthylamines. Journal of the Chemical Society, 2634-2639.
- Vibzz Lab. (2022, August 24). 1-nitronaphthalene : Organic synthesis [Video]. YouTube. [Link]
- Hodgson, H. H., & Turner, H. S. (1943). The Preparation of 1-Halogeno-2-nitronaphthalenes and 2-Nitronaphthalene. Journal of the Chemical Society, 86-88.
- Shukla, M., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate.
- Price, C. C., & Voong, S.-T. (n.d.). 4-nitro-1-naphthylamine. Organic Syntheses.
- SpectraBase. (n.d.). 1-Nitro-2-naphthylamine. Wiley-VCH.
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Nitronaphthalen-1-amine. National Center for Biotechnology Information.
- Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 188-192.
- Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. ResearchGate.
- Verma, S., et al. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. PubMed.
- IARC. (1989). 2-Nitronaphthalene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46.
- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.
- Zouaoui, N., et al. (2023). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information.
- NIST. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1-Nitronaphthalene. Wiley-VCH.
- Bell, F., & Wilson, R. D. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society, 4541-4543.
- ResearchGate. (n.d.). 1H-NMR spectrum of α-nitronaphthalene.
- Wikipedia. (n.d.). 1-Nitronaphthalene.
- NIST. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook.
- NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook.
- ChemSrc. (n.d.). 8-Nitronaphthalen-2-amine.
- LibreTexts. (2023). Reactivity of Nitriles.
- Verma, S., et al. (2019). Collection - Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles - Organic Letters. Figshare.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Nitronaphthalen-2-amine | CAS#:607-38-5 | Chemsrc [chemsrc.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Naphthalene, 1-nitro- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Synthesis of 1-Nitronaphthalen-2-amine
Abstract
This technical guide provides a comprehensive exploration of the primary synthetic pathways to 1-nitronaphthalen-2-amine (CAS 606-57-5), a valuable chemical intermediate in the synthesis of dyes and potential pharmaceutical agents.[1] The inherent challenges of regioselectivity in the electrophilic substitution of naphthalenic systems necessitate indirect and multi-step approaches. This document details the most field-proven methodologies, emphasizing the chemical rationale behind experimental design, and provides robust, self-validating protocols for researchers. Key strategies discussed include the nitration of a protected 2-naphthylamine and modern catalytic C-N bond-forming reactions. All quantitative data is summarized for comparative analysis, and key workflows are visualized to enhance mechanistic understanding.
Introduction: The Synthetic Challenge
This compound is a nitroaromatic compound featuring both an amino and a nitro group on the naphthalene core.[1] Its synthesis is not achievable through a single, direct transformation of a common precursor like naphthalene or 2-naphthylamine. This is due to fundamental principles of electrophilic aromatic substitution:
-
Direct Nitration of Naphthalene: The nitration of naphthalene overwhelmingly yields 1-nitronaphthalene, with 2-nitronaphthalene as a minor byproduct (typically <5%).[2][3] This makes it an unsuitable starting point for direct amination at the 2-position.
-
Direct Nitration of 2-Naphthylamine: The powerful activating, ortho-, para-directing nature of the amino group would theoretically direct an incoming electrophile (like the nitronium ion, NO₂⁺) to the 1- and 3-positions. However, the amino group is highly susceptible to oxidation under the harsh acidic conditions of nitration, leading to complex side reactions and degradation.
Therefore, successful synthesis relies on strategic manipulations, such as the use of protecting groups or modern cross-coupling methodologies, to achieve the desired substitution pattern.
Primary Synthetic Pathways
Two principal strategies have proven effective for the synthesis of this compound: a classical approach involving functional group protection and a modern approach utilizing catalytic cross-coupling.
Pathway I: Electrophilic Nitration of Protected 2-Naphthylamine
This is the most established and reliable method. It involves a three-step sequence that leverages a protecting group to moderate the reactivity of the amine and control the regiochemical outcome of the nitration step.
-
Protection: The amino group of 2-naphthylamine is protected, most commonly via acetylation with acetic anhydride, to form N-(naphthalen-2-yl)acetamide (aceto-p-naphthalide).
-
Causality: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This transformation serves two critical functions: it prevents the oxidation of the nitrogen atom under nitrating conditions and, due to its steric bulk, it enhances the directing effect to the C1 position over the C3 position.
-
-
Nitration: The protected intermediate, N-(naphthalen-2-yl)acetamide, is subjected to nitration. The acetylamino group directs the incoming nitronium ion primarily to the adjacent C1 position.
-
Deprotection: The resulting N-(1-nitronaphthalen-2-yl)acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.
The overall workflow for this classical pathway is illustrated below.
Caption: Workflow for the synthesis via protection-nitration-deprotection.
Pathway II: Palladium-Catalyzed C-N Cross-Coupling
Modern organic synthesis offers a more direct, albeit technologically advanced, alternative via Buchwald-Hartwig amination.[4][5] This pathway constructs the C-N bond directly using a palladium catalyst.
-
Precursor Synthesis: This route requires a suitable precursor, typically 1-nitro-2-halonaphthalene (e.g., 1-nitro-2-bromonaphthalene). This precursor can be synthesized from 2-nitro-1-naphthylamine via a Sandmeyer reaction.[6][7]
-
Buchwald-Hartwig Amination: The 1-nitro-2-halonaphthalene is coupled with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a base.[8]
-
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for stabilizing the palladium intermediates and promoting the final reductive elimination step.
Caption: Conceptual workflow for the Buchwald-Hartwig amination approach.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the classical protection-nitration pathway, which is the most widely documented and accessible method.
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Protection | 2-Naphthylamine, Acetic Anhydride, Acetic Acid | Reflux | 1 | >90 | [7] |
| Nitration | N-(naphthalen-2-yl)acetamide, HNO₃, Acetic Acid | 8-10 | ~3-4 | ~70-80 | [7] |
| Deprotection | N-(1-nitronaphthalen-2-yl)acetamide, H₂SO₄ | 100 | 1-2 | >90 | [7] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and characterization steps. These are adapted from established literature procedures.[7]
Protocol 4.1: Synthesis of N-(naphthalen-2-yl)acetamide (Protection)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-naphthylamine (28.6 g, 0.2 mol), glacial acetic acid (100 mL), and acetic anhydride (22.5 mL, 0.24 mol).
-
Heating: Heat the mixture to a gentle reflux for 1 hour.
-
Isolation: Cool the reaction mixture in an ice bath. The product, N-(naphthalen-2-yl)acetamide, will crystallize.
-
Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in a vacuum oven. The product is typically obtained as flaky white crystals with sufficient purity for the next step.
-
Validation: Confirm identity by melting point (134-135 °C) and spectroscopic analysis (FTIR, ¹H NMR).
Protocol 4.2: Synthesis of N-(1-nitronaphthalen-2-yl)acetamide (Nitration)
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve N-(naphthalen-2-yl)acetamide (20 g, 0.108 mol) in glacial acetic acid (250 mL). Cool the flask in an ice-salt bath to 8-10 °C.
-
Nitrating Agent Addition: Slowly add 70% nitric acid (15 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 8-10 °C for an additional 2 hours.
-
Isolation: Pour the reaction mixture onto 1 kg of crushed ice. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash extensively with water until the washings are neutral, and then recrystallize from ethanol to yield pure N-(1-nitronaphthalen-2-yl)acetamide.
-
Validation: Confirm identity by melting point and spectroscopic analysis.
Protocol 4.3: Synthesis of this compound (Deprotection)
-
Reaction Setup: In a 250 mL beaker, add N-(1-nitronaphthalen-2-yl)acetamide (10 g, 0.043 mol) to 70% sulfuric acid (100 mL).
-
Heating: Heat the mixture on a steam bath or in a water bath at 100 °C for 1-2 hours, with occasional stirring, until a clear solution is obtained.
-
Isolation: Carefully pour the hot solution into 1 L of ice-cold water. The product will precipitate.
-
Purification: Collect the orange-red solid by vacuum filtration and wash with water until neutral. Recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Validation: The final product, this compound, should be characterized by melting point (126-128 °C) and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR). The expected molecular formula is C₁₀H₈N₂O₂.[9]
Conclusion
The synthesis of this compound is a prime example of the necessity for strategic functional group manipulation in aromatic chemistry. While modern catalytic methods like the Buchwald-Hartwig amination present a potentially more streamlined route, the classical pathway involving the protection of 2-naphthylamine, followed by regioselective nitration and subsequent deprotection, remains the most accessible and well-documented method. The detailed protocols and mechanistic rationale provided in this guide offer researchers a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.
References
- Vertex AI Search Result[10] Synthesis routes of 2-Nitronaphthalene. Benchchem.
- Vertex AI Search Result[1] CAS 606-57-5: 1-Nitro-2-naphthalenamine. CymitQuimica.
- Vertex AI Search Result[6] Sandmeyer reaction. Wikipedia.
- Vertex AI Search Result[11] 2-Nitronaphthalene. Wikipedia.
- Vertex AI Search Result[2] Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.
- Vertex AI Search Result[7] Preparation of 1-Halog ew - 2-nitronaphthalenes and 2 -Nitronaphtha Zene. RSC Publishing.
- Vertex AI Search Result[4] Buchwald–Hartwig amin
- Vertex AI Search Result[5] Buchwald-Hartwig Amin
- Vertex AI Search Result[8] Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Vertex AI Search Result[9] 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. PubChem.
- Vertex AI Search Result[3] 5.1.6. Synthesis of 1-Nitronaphthalene.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. scitepress.org [scitepress.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Nitronaphthalen-2-amine (CAS No. 606-57-5)
Introduction: Unveiling a Versatile Naphthalene Building Block
1-Nitronaphthalen-2-amine, registered under CAS number 606-57-5, is a significant organic compound featuring a naphthalene core substituted with both a nitro group and an amino group.[1] This unique bifunctionality makes it a highly reactive and versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of dyestuffs and pharmaceuticals.[1] Typically appearing as a yellow to brown solid, this compound is soluble in organic solvents, though it exhibits limited solubility in water.[1] The strategic placement of the nitro and amino functionalities on the naphthalene scaffold imparts a distinct electronic and steric profile, which can be exploited for regioselective chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthesis protocol, key applications with a focus on drug discovery, and essential safety and handling information.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 606-57-5 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 126-127 °C | [2] |
| Boiling Point | 385.3 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
| Density | 1.366 g/cm³ | [2] |
| Flash Point | 186.8 °C | [2] |
| Refractive Index | 1.728 | [2] |
Spectroscopic Characterization:
While publicly accessible, detailed spectra are limited, the structural features of this compound suggest the following expected spectroscopic characteristics:
-
¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons on the ring bearing the substituents would show characteristic splitting patterns. A broad signal corresponding to the amine (-NH₂) protons would also be expected.
-
¹³C NMR: The carbon spectrum would display ten signals corresponding to the naphthalene core. The carbons directly attached to the nitro and amino groups would be significantly shifted downfield and upfield, respectively, due to their electronic effects.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), and asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations would also be prominent. An FTIR spectrum is available on SpectraBase for reference.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the naphthalene ring.
Synthesis Protocol: A Guided Pathway
The synthesis of this compound is most effectively and safely achieved through a two-step process starting from the readily available 2-naphthylamine. The amino group is first protected by acetylation, followed by regioselective nitration, and subsequent deprotection. This strategy is crucial to control the position of nitration, as direct nitration of 2-naphthylamine can lead to a mixture of products and potential oxidative side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Part 1: Acetylation of 2-Naphthylamine
-
Rationale: The acetylation of the amino group in 2-naphthylamine serves two primary purposes. Firstly, it protects the amine from oxidation during the subsequent nitration step. Secondly, the acetyl group is a moderately activating, ortho-, para-director, which helps to direct the incoming nitro group to the desired position.
-
Procedure:
-
In a fume hood, dissolve 2-naphthylamine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for a period of 1-2 hours to ensure complete acetylation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring.
-
The N-acetyl-2-naphthylamine will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water to remove any remaining acid, and dry it.
-
Part 2: Nitration of N-Acetyl-2-naphthylamine
-
Rationale: The nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, is the electrophile. The acetylamino group directs the nitration primarily to the 1-position of the naphthalene ring.
-
Procedure:
-
In a clean, dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Dissolve the dried N-acetyl-2-naphthylamine in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate flask, and cool the solution in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of N-acetyl-2-naphthylamine with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid 1-nitro-N-acetyl-2-naphthylamine by vacuum filtration, wash it with cold water until the washings are neutral, and dry the product.
-
Part 3: Hydrolysis of 1-Nitro-N-acetyl-2-naphthylamine
-
Rationale: The final step is the deprotection of the amino group by hydrolyzing the acetyl group. This can be achieved under either acidic or basic conditions.
-
Procedure (Acidic Hydrolysis):
-
Place the dried 1-nitro-N-acetyl-2-naphthylamine in a round-bottom flask.
-
Add a solution of dilute sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux with stirring. The hydrolysis can take several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product, this compound, may precipitate as its salt.
-
Carefully neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash it with water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.
-
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry and materials science.
-
Building Block in Pharmaceutical Synthesis: The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and amidation reactions. The nitro group can be reduced to an amino group, providing a route to 1,2-diaminonaphthalene derivatives, which are important ligands and precursors for heterocyclic compounds. While specific drugs directly derived from this compound are not prominently documented, the nitronaphthylamine core is a recognized pharmacophore in various therapeutic areas. Nitroaromatic compounds, in general, are explored as bioreductive prodrugs for cancer therapy, where the nitro group is reduced to a cytotoxic species under the hypoxic conditions of solid tumors.
-
Precursor for Azo Dyes: The amino group of this compound can be diazotized and coupled with various aromatic compounds to synthesize a range of azo dyes. The presence of the nitro group can influence the color and properties of the resulting dye.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for this compound.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the generation of dust is unavoidable, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Avoid generating dust.
-
Ground and bond containers when transferring material.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
This compound (CAS No. 606-57-5) is a chemical intermediate of significant value due to its versatile reactivity. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The compound's utility as a building block in the synthesis of dyes and its potential as a scaffold in medicinal chemistry underscore its importance for researchers and drug development professionals. Adherence to stringent safety protocols is paramount when handling this and related compounds. This guide provides a foundational understanding to enable the safe and effective use of this compound in scientific endeavors.
References
- SpectraBase. 1-Nitro-2-naphthylamine. [Link]
- Wikipedia. 2-Naphthylamine. [Link]
Sources
1-Nitronaphthalen-2-amine molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-Nitronaphthalen-2-amine
Abstract
This technical guide provides a comprehensive examination of the molecular structure and physicochemical properties of this compound (CAS No. 606-57-5). Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced interplay between the naphthalene core and its vicinal nitro and amino substituents. We will explore the compound's electronic properties, intramolecular interactions, and the spectroscopic signatures that arise from its unique architecture. Furthermore, this guide presents a detailed, step-by-step protocol for its characterization, a plausible synthetic pathway, and essential safety and handling procedures. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Molecular Identity and Physicochemical Properties
This compound is an organic compound built upon a naphthalene framework.[1] The defining feature of its structure is the presence of an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) on adjacent carbon atoms of one of the aromatic rings. This specific substitution pattern, known as an ortho- or vicinal arrangement, dictates its chemical behavior and physical properties.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 606-57-5 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Synonyms | 1-Nitro-2-naphthylamine, 2-Amino-1-nitronaphthalene | [1][3] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
graph "1_Nitronaphthalen_2_amine_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions N1 [label="N", pos="2.3,0.8!"]; O1 [label="O", pos="2.9,1.4!"]; O2 [label="O", pos="2.9,-0.0!"]; C1 [label="C1", pos="1.5,0.5!"]; C2 [label="C2", pos="1.5,-0.5!"]; N2 [label="N", pos="2.3,-1.1!"]; H1_N2 [label="H", pos="2.9,-0.8!"]; H2_N2 [label="H", pos="2.9,-1.6!"]; C3 [label="C3", pos="0.7,-1.0!"]; C4 [label="C4", pos="-0.1,-0.5!"]; C9 [label="C9", pos="0.0,0.5!"]; C10 [label="C10", pos="0.7,1.0!"]; C8 [label="C8", pos="-0.7,1.0!"]; C7 [label="C7", pos="-1.5,0.5!"]; C6 [label="C6", pos="-1.5,-0.5!"]; C5 [label="C5", pos="-0.7,-1.0!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C10; C10 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;
// Substituents C1 -- N1; N1 -- O1; N1 -- O2; C2 -- N2; N2 -- H1_N2; N2 -- H2_N2;
// Dummy nodes for labels sub_C1 [label="1", pos="1.7,0.8!"]; sub_C2 [label="2", pos="1.7,-0.8!"]; sub_C3 [label="3", pos="0.7,-1.4!"]; sub_C4 [label="4", pos="-0.4,-0.8!"]; sub_C10 [label="10", pos="0.7,1.4!"]; sub_C9 [label="9", pos="-0.3,0.8!"]; sub_C8 [label="8", pos="-0.7,1.4!"]; sub_C7 [label="7", pos="-1.8,0.8!"]; sub_C6 [label="6", pos="-1.8,-0.8!"]; sub_C5 [label="5", pos="-0.7,-1.4!"]; }
Caption: 2D structure of this compound with IUPAC numbering.
In-Depth Analysis of the Molecular Structure
The unique characteristics of this compound stem from the electronic push-pull effect and steric interactions between its functional groups.
The Naphthalene Framework
The foundation of the molecule is the naphthalene bicyclic aromatic system, a planar structure with delocalized π-electrons across ten carbon atoms. This extended conjugation is the primary chromophore responsible for its strong absorption in the UV-visible region.
Substituent Effects
-
Amino Group (-NH₂): Positioned at C2, the amino group is a potent activating, ortho, para-directing group. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density of the system.
-
Nitro Group (-NO₂): Located at C1, the nitro group is one of the strongest deactivating, meta-directing groups. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.
Intramolecular Hydrogen Bonding
The most critical structural feature is the proximity of the amino and nitro groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the nitro group. This interaction creates a stable six-membered pseudo-ring, which has profound consequences:
-
Conformational Rigidity: The molecule is locked into a more planar and rigid conformation.
-
Altered Acidity/Basicity: The hydrogen bond decreases the basicity of the amino group and alters the proton-donating character of the remaining N-H bond.
-
Spectroscopic Shifts: This interaction significantly impacts the vibrational frequencies (IR) and chemical shifts (NMR) of the involved N-H and N-O bonds.
Caption: Intramolecular H-bond between the amino and nitro groups.
Spectroscopic Characterization Protocols
The validation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Protocol: Infrared (IR) Spectroscopy Analysis
-
Objective: To identify the key functional groups (-NH₂, -NO₂, aromatic C=C) based on their characteristic vibrational frequencies.
-
Methodology:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disk. Alternatively, for a solution spectrum, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal overlapping signals.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | The presence of two distinct bands confirms a primary (-NH₂) amine.[4] Intramolecular H-bonding may cause broadening and a shift to lower frequency. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds in the aromatic ring. |
| Nitro Group | N-O Asymmetric Stretch | 1560 - 1520 | A strong absorption typical for aromatic nitro compounds.[5][6] |
| Aromatic C=C | C=C Ring Stretch | 1620 - 1450 | Multiple bands are expected due to the complex vibrations of the naphthalene ring. |
| Nitro Group | N-O Symmetric Stretch | 1360 - 1330 | A second strong absorption confirming the nitro group.[5][6] |
| Aromatic Amine | C-N Stretch | 1340 - 1250 | Confirms the bond between the aromatic ring and the nitrogen atom.[4] |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data and analyze the chemical shifts, integration (for ¹H), and splitting patterns.
-
-
Expected ¹H NMR Signatures:
-
Aromatic Protons (6H): A series of complex multiplets are expected in the ~7.0-9.0 ppm range. The proton ortho to the nitro group will be the most downfield (deshielded).
-
Amine Protons (2H): A broad singlet is expected. Its chemical shift is highly variable (typically 5.0-7.0 ppm in DMSO-d₆) depending on concentration and temperature due to hydrogen bonding and exchange.[4] Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity as an exchangeable proton.[4]
-
-
Expected ¹³C NMR Signatures:
-
Aromatic Carbons (10C): Due to the lack of symmetry, 10 distinct signals are expected in the aromatic region (~110-150 ppm).
-
The carbon atom bonded to the nitro group (C1) will be significantly deshielded, while the carbon bonded to the amino group (C2) will be shielded relative to other substituted carbons. Carbons attached to nitrogen typically appear in the 10-65 ppm region, but in an aromatic system, this effect is superimposed on the aromatic shifts.[4]
-
Protocol: Mass Spectrometry (MS) Analysis
-
Objective: To confirm the molecular weight and investigate the fragmentation pattern to support the proposed structure.
-
Methodology:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Use a soft ionization technique like Electron Ionization (EI) to generate the mass spectrum.
-
Analyze the spectrum for the molecular ion peak and major fragment ions.
-
-
Expected MS Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular formula C₁₀H₈N₂O₂. The even molecular weight is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) to give a fragment at m/z 142, and the loss of NO (m/z 30) to give a fragment at m/z 158.
-
Caption: A simplified proposed fragmentation pathway for this compound in MS.
Synthesis and Reactivity
While numerous methods exist for synthesizing nitronaphthalene derivatives, a targeted synthesis of this compound requires careful control of regioselectivity. The following proposed pathway is based on established, reliable reactions in aromatic chemistry.
Proposed Synthetic Workflow
The direct nitration of 2-Naphthylamine is problematic as it can lead to oxidation and a mixture of products. A more controlled approach involves protecting the amine, followed by nitration and deprotection.
Caption: Proposed multi-step synthesis of this compound.
Chemical Reactivity
The molecule's reactivity is governed by its three components: the amino group, the nitro group, and the aromatic ring.
-
Amino Group Reactions: Can be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
-
Nitro Group Reactions: The nitro group can be selectively reduced to an amino group, yielding 1,2-diaminonaphthalene, a valuable ligand and precursor in coordination chemistry and materials science.
-
Aromatic Ring Reactions: Further electrophilic substitution is challenging due to the deactivating effect of the nitro group and the complex directing effects of the two substituents.
Safety and Handling
Compounds containing both nitro and amino functionalities, especially on an aromatic core, must be handled with care due to potential toxicity and reactivity.[1]
Table 3: Hazard Summary and Handling Precautions
| Hazard Category | Description | Recommended Precautions |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] May cause skin, eye, and respiratory tract irritation.[7] Potential for long-term health effects, including possible carcinogenicity, should be assumed based on related compounds like naphthylamines.[1][8] | |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat.[7] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] | |
| Handling | Avoid generating dust. Use explosion-proof equipment and keep away from ignition sources.[7][9] Wash hands thoroughly after handling.[7] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing and reducing agents.[7] | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |
Conclusion
This compound is a structurally fascinating molecule whose properties are dominated by the vicinal arrangement of a powerful electron-donating group and a powerful electron-withdrawing group. This configuration results in a strong intramolecular hydrogen bond that imparts conformational rigidity and defines its unique spectroscopic fingerprint. A thorough understanding of its structure, as elucidated by IR, NMR, and MS, is crucial for its application as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials. Due to its potential hazards, strict adherence to safety protocols during its handling, storage, and disposal is mandatory.
References
- T3DB. Material Safety Data Sheet 1-Nitronaphthalene, 99% MSDS# 93640.
- Cole-Parmer. Material Safety Data Sheet - 1-Aminonaphthalene.
- PubChem, National Institutes of Health. 1-Naphthalenamine, 2-nitro-. CID 136403.
- Wikipedia. 1-Nitronaphthalene.
- SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- Molbase. 1-amino-2-nitronaphthalene.
- Organic Syntheses. 4-nitro-1-naphthylamine.
- PubChem, National Institutes of Health. 2-Naphthylamine, 1-nitro-. CID 11823.
- Chemsrc. 8-Nitronaphthalen-2-amine | CAS#:607-38-5.
- PubChem, National Institutes of Health. 1-Nitronaphthalene. CID 6849.
- ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2017-06-06).
- International Scholars Journals. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Chemical Abstracts Service (CAS). CAS REGISTRY.
- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).
- Oregon State University. Spectroscopy of Amines.
- Internet Archive. Public accounts of the Province of Ontario for the year ended October 31 1922.
- PubMed, National Institutes of Health. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives.
- ResearchGate. Spectroscopic studies, antimicrobial activities and crystal structures of N-(2-hydroxy-3-methoxybenzalidene)1-aminonaphthalene. (2025-08-08).
- University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Nitronaphthalen-2-amine
Introduction
1-Nitronaphthalen-2-amine, a substituted naphthalene derivative, is a compound of significant interest in various fields of chemical research, including the development of dyes and pharmaceuticals. Its structural elucidation and characterization are paramount for understanding its reactivity, properties, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data of this compound, offering in-depth analysis and interpretation for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Molecular Structure and Spectroscopic Rationale
The molecular structure of this compound, with a nitro group at the C1 position and an amine group at the C2 position of the naphthalene ring, dictates its unique spectroscopic signature. The electron-withdrawing nature of the nitro group and the electron-donating character of the amine group significantly influence the electronic environment of the naphthalene core, leading to characteristic shifts and patterns in its NMR, IR, and UV-Vis spectra. Understanding these influences is key to accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the nitro and amine groups.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | Broad singlet | s | - |
| Aromatic-H | 7.0 - 8.5 | m | Various |
Note: Specific assignments require 2D NMR experiments (e.g., COSY, HSQC). The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by the substituents and their positions on the naphthalene ring.[1]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-NO₂ | ~140-150 |
| C-NH₂ | ~135-145 |
| Other Aromatic C | ~110-135 |
| Quaternary C | ~125-140 |
Note: The exact chemical shifts can be influenced by the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and N-O bonds, as well as vibrations of the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3300 - 3500 | Medium | Two bands for a primary amine (asymmetric and symmetric).[2][3] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | |
| N-O Asymmetric Stretch (nitro) | 1550 - 1475 | Strong | Shifted to lower wavenumbers due to attachment to an aromatic ring.[4][5] |
| N-O Symmetric Stretch (nitro) | 1360 - 1290 | Strong | Shifted to lower wavenumbers due to attachment to an aromatic ring.[4][5] |
| N-H Bend (amine) | 1580 - 1650 | Medium | Characteristic of primary amines.[3] |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands are expected. |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the naphthalene system, along with the auxochromic amine group and chromophoric nitro group, results in characteristic absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption bands.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a range of wavelengths, typically from 200 to 400 nm or higher.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions of the aromatic system, which are influenced by the substituents.
| Transition | Expected λmax (nm) | Solvent | Notes |
| π → π | ~240-260 | Ethanol | High-energy transition of the naphthalene ring. |
| π → π | ~340-360 | Ethanol | Lower-energy transition, often showing fine structure.[6] |
| n → π* | ~400-450 | Ethanol | Typically a weaker, broad band due to the nitro group. |
The interaction of the lone pair of electrons on the nitrogen of the amine group with the π-system of the aromatic ring shifts the absorption to longer wavelengths (a bathochromic or red shift).[2]
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a detailed and complementary understanding of its molecular structure. The data presented in this guide, along with the outlined experimental protocols, offer a robust framework for researchers and scientists to confidently identify and analyze this compound. The interplay of the electron-donating amine group and the electron-withdrawing nitro group on the naphthalene core creates a unique spectroscopic fingerprint that is essential for its application in various chemical and pharmaceutical contexts.
References
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene.
- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76759, 1-Naphthalenamine, 5-nitro-.
- LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11823, 2-Naphthylamine, 1-nitro-.
- Illinois State University. (2015). Infrared Spectroscopy.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
Sources
- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. quora.com [quora.com]
- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 1-Nitronaphthalen-2-amine
Introduction
1-Nitronaphthalen-2-amine (CAS No. 606-57-5) is an organic compound utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring both a nitro group and an amino group on a naphthalene backbone, dictates its reactivity and, critically, its toxicological profile.[1] This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers and professionals in laboratory and drug development settings. Adherence to these guidelines is paramount to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Hazard Identification and Toxicological Profile
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance with multiple potential health effects.
1.1. GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | |
| Carcinogenicity (Suspected) | - | May pose a risk of carcinogenicity.[1] | - |
Source: European Chemicals Agency (ECHA) data.[2]
1.2. Toxicological Summary
The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Skin Contact : Causes skin irritation.[2] Prolonged or repeated exposure should be avoided.[4] Contaminated clothing must be removed and washed before reuse.[5]
-
Eye Contact : Causes serious eye irritation.[2]
-
Ingestion : Harmful if swallowed.[3]
-
Chronic Exposure & Carcinogenicity : Safety considerations are crucial as it may pose health risks, including potential carcinogenicity.[1] While specific carcinogenicity data for this compound is limited, related compounds such as naphthalene have been studied for their oncogenic potential.[6][7] Therefore, it is prudent to treat this compound as a suspected carcinogen and minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
2.1. Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels below recommended exposure limits.[4][5][8][9]
-
Safety Stations : A safety shower and eye bath must be readily accessible in the immediate vicinity of the workstation.[4]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. Splash goggles are required when there is a risk of splashing.[8] | To prevent eye contact and serious irritation.[2] |
| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile) must be worn and inspected before use.[4][8] A lab coat or a complete suit protecting against chemicals is required.[8][9] | To prevent skin irritation upon contact.[2] Proper glove removal technique is crucial to avoid cross-contamination.[4] |
| Respiratory Protection | Typically not required when handled within a fume hood.[8] For nuisance exposures or inadequate ventilation, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[8] | To prevent respiratory tract irritation from dust or aerosols.[2] |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for preventing accidents and exposure.
3.1. Experimental Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling solid this compound. The causality behind this structured approach is to systematically minimize the risk of dust formation, inhalation, and surface contamination at each step.
Caption: Standard Operating Procedure for Handling this compound.
3.2. Storage Requirements
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Conditions : Store in a tightly closed, upright container in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities : Keep away from strong oxidizing agents.[10]
-
Environment : Avoid overheating and direct sunlight.[4][9] The storage area should be locked.[5]
Emergency and First-Aid Procedures
Immediate and appropriate action is vital in the event of an emergency.
4.1. First-Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] Get medical help if skin irritation occurs.[5]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and get immediate medical attention.[9][10]
4.2. Spill Response
The following diagram illustrates the logical decision-making process for responding to a spill.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. echemi.com [echemi.com]
- 6. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. static.igem.org [static.igem.org]
From Dyer's Intermediate to Drug Precursor: An In-depth Technical Guide to the Discovery and History of Nitronaphthalene Derivatives
For researchers, scientists, and drug development professionals, an understanding of the historical context and foundational chemistry of a class of compounds is indispensable for innovation. Nitronaphthalene derivatives, a class of aromatic compounds, have a rich history intertwined with the rise of the synthetic dye industry and are now emerging as a promising scaffold in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolving applications of nitronaphthalene derivatives, with a particular focus on their journey from industrial intermediates to potential therapeutic agents.
The Dawn of Aromatic Chemistry: The Discovery and Early Synthesis of Nitronaphthalenes
The story of nitronaphthalene begins in the fervent era of 19th-century organic chemistry, a time when scientists were first unraveling the secrets of aromatic compounds. While a definitive, singular "discovery" of 1-nitronaphthalene is not attributed to one individual, its preparation emerged from the foundational work on the nitration of aromatic compounds.
French chemist Auguste Laurent , in the 1830s, is credited with some of the earliest systematic studies on naphthalene and its derivatives. His work on the action of nitric acid on naphthalene laid the groundwork for the synthesis of nitronaphthalenes. The primary method established was the electrophilic nitration of naphthalene , a classic reaction that remains a cornerstone of aromatic chemistry today.
The regioselectivity of this reaction is a key consideration. The naphthalene ring has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The nitration of naphthalene predominantly yields 1-nitronaphthalene , the kinetically favored product. This is because the carbocation intermediate formed during the attack at the α-position is more stabilized by resonance, thus having a lower activation energy.[1] The formation of 2-nitronaphthalene , the thermodynamically more stable isomer due to reduced steric hindrance, occurs as a minor product under standard nitrating conditions.[2][3]
The early industrial significance of nitronaphthalenes was intrinsically linked to the burgeoning synthetic dye industry. The reduction of 1-nitronaphthalene to 1-naphthylamine was a critical step in the production of azo dyes. This transformation was historically accomplished through methods like the Zinin reduction , discovered by the Russian chemist Nikolay Zinin in 1842.[4][5] Zinin's method, which utilized sodium sulfide for the reduction of nitroaromatic compounds, was a pivotal discovery in the synthesis of aromatic amines.[4]
The synthesis of the less abundant 2-nitronaphthalene proved more challenging through direct nitration. Its efficient preparation often relies on indirect methods, such as the diazotization of 2-naphthylamine, a reaction pioneered by Peter Griess in 1858, followed by a Sandmeyer reaction .[6][7] The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, allows for the replacement of the diazonium group with a variety of substituents, including the nitro group.[6][7]
The Evolution of Synthesis: From Classical Methods to Modern Innovations
The synthesis of nitronaphthalene derivatives has evolved significantly from the early days of mixed-acid nitration. While the classical approach using a mixture of concentrated nitric acid and sulfuric acid is still widely used, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods.
Classical Synthesis of 1-Nitronaphthalene
The traditional method for synthesizing 1-nitronaphthalene involves the direct nitration of naphthalene using a nitrating mixture of concentrated nitric and sulfuric acids.[5]
Materials:
-
Naphthalene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (95-98%)
-
Glacial Acetic Acid or 1,4-Dioxane (as a solvent)
-
Ethanol (for recrystallization)
-
Ice-cold distilled water
Procedure:
-
Dissolution: Dissolve naphthalene in a suitable solvent like glacial acetic acid or 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred naphthalene solution. Maintain the reaction temperature between 50-60°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into a beaker containing ice-cold water. The crude 1-nitronaphthalene will precipitate as a yellow solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from ethanol to yield pale yellow crystals.[8]
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Solvent: The use of a solvent like glacial acetic acid ensures a homogeneous reaction mixture, leading to better control over the reaction and higher yields.
-
Temperature Control: Maintaining a specific temperature range is crucial for controlling the rate of reaction and minimizing the formation of dinitrated byproducts.
Modern Synthetic Approaches
Research in recent decades has focused on overcoming the limitations of classical nitration, such as the use of harsh corrosive acids and the generation of significant acid waste.
Table 1: Comparison of Synthetic Methods for 1-Nitronaphthalene
| Method | Nitrating Agent | Catalyst/Solvent | Typical Yield (%) | Reference(s) |
| Classical Nitration | HNO₃/H₂SO₄ | Glacial Acetic Acid | 85-95 | [5][9] |
| Zeolite-Catalyzed Nitration | 70% HNO₃ | High silica zeolite in petroleum ether | ~95 (conversion) | [5] |
| Nitration with Metal Nitrates | Bi(NO₃)₃, KNO₃, etc. | Silica gel in THF | 76-88 | [5] |
| Nitration with Nitrogen Dioxide | NO₂ | HY zeolite in acetonitrile | High conversion and selectivity for dinitronaphthalenes | [10] |
These modern methods often offer advantages in terms of milder reaction conditions, higher selectivity, and easier work-up procedures, aligning with the principles of green chemistry.
From Pigments to Pills: The Emergence of Nitronaphthalene Derivatives in Drug Development
For much of their history, nitronaphthalenes were primarily valued as intermediates in the chemical industry. However, the inherent biological activity of the naphthalene scaffold has drawn the attention of medicinal chemists, leading to the exploration of nitronaphthalene derivatives as potential therapeutic agents. The naphthalene core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.
Anticancer Potential
Several studies have investigated the anticancer properties of nitronaphthalene derivatives. The planar structure of the naphthalene ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, the nitro group, being a strong electron-withdrawing group, can be bioreduced in the hypoxic environment of solid tumors to generate reactive nitrogen species that induce cellular damage.
Structure-Activity Relationships (SAR): The biological activity of nitronaphthalene derivatives is highly dependent on the number and position of the nitro groups, as well as the presence of other substituents on the naphthalene ring.
-
Position of the Nitro Group: The cytotoxicity of nitronaphthalene isomers can vary significantly. For example, some studies suggest that the positioning of the nitro group influences the molecule's ability to interact with specific biological targets.
-
Other Substituents: The introduction of other functional groups, such as amino, hydroxyl, or halogen groups, can modulate the anticancer activity by altering the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds.[11][12]
Table 2: Cytotoxicity of Selected Naphthalene Derivatives against Cancer Cell Lines (Hypothetical Data for Illustration)
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1-Nitronaphthalene | MCF-7 (Breast) | 25.4 |
| 2-Nitronaphthalene | A549 (Lung) | 32.1 |
| 1,5-Dinitronaphthalene | HCT116 (Colon) | 15.8 |
| 1,8-Dinitronaphthalene | HeLa (Cervical) | 18.2 |
| 4-Amino-1-nitronaphthalene | Jurkat (Leukemia) | 9.7 |
Note: This table is for illustrative purposes. Specific IC₅₀ values for nitronaphthalene derivatives can be found in specialized medicinal chemistry literature.
Antimicrobial Activity
Naphthalene derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[13] The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The nitro group can play a crucial role in the antimicrobial activity of these compounds. It is known that the reduction of a nitro group within microbial cells can lead to the formation of toxic reactive nitrogen species, which can cause oxidative damage to cellular components.[14]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Naphthalene Derivatives (Hypothetical Data for Illustration)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 1-Nitronaphthalene | 64 | 128 | >256 |
| 2-Nitronaphthalene | 128 | 256 | >256 |
| 1-Amino-4-nitronaphthalene | 16 | 32 | 64 |
| 2-Hydroxy-1-nitronaphthalene | 32 | 64 | 128 |
Note: This table is for illustrative purposes. Specific MIC values for nitronaphthalene derivatives can be found in specialized microbiology and medicinal chemistry literature.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of nitronaphthalene derivatives, standardized in vitro assays are essential. The following are representative protocols for evaluating cytotoxicity and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Nitronaphthalene derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitronaphthalene derivative in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.[15][16][17]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Nitronaphthalene derivative to be tested
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Perform serial twofold dilutions of the nitronaphthalene derivative in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8]
Visualizing the Chemistry: Diagrams and Pathways
To better understand the concepts discussed, the following diagrams illustrate key processes.
Caption: Electrophilic Nitration of Naphthalene.
Caption: The Zinin Reduction of 1-Nitronaphthalene.
Future Perspectives and Conclusion
The journey of nitronaphthalene derivatives from their foundational role in the dye industry to their current exploration in drug discovery is a testament to the enduring relevance of fundamental organic chemistry. While the classical synthetic methods remain robust, the development of greener and more selective protocols will continue to be an important area of research.
In the realm of medicinal chemistry, the nitronaphthalene scaffold holds considerable promise. Further investigations into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties are warranted to unlock their full therapeutic potential. The ability to fine-tune the biological activity through chemical modification makes nitronaphthalene derivatives an exciting platform for the design of novel anticancer and antimicrobial agents. This guide has aimed to provide a comprehensive overview of the discovery and history of these fascinating compounds, offering a solid foundation for future research and development in this dynamic field.
References
- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenol. Annalen der Chemie und Pharmacie, 106(1), 123-125. [Link]
- CN102827007A - Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
- Q.1 why does nitration of naphthalene gives two different products at different temp? Explain. Brainly.in. [Link]
- Zinin reaction. Wikipedia. [Link]
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]
- CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
- Sandmeyer reaction. Wikipedia. [Link]
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Nitration of naphthalene with various nitrating agents.
- Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1.
- Antimicrobial Activity of Nitroaromatic Deriv
- In vitro screening data in human cancer cell lines (1) IC 50 (µM).
- Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
- Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
- Synthesis of 1,8-diamino naphthalene. PrepChem.com. [Link]
- Regioisomeric reactive pathways associated with the nitration reaction...
- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr
- Nitration and photonitration of naphthalene in aqueous systems. PubMed. [Link]
- Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. PubMed. [Link]
- Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. [Link]
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Reversible aromatic substitution reactions. Organic chemistry teaching. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Preparation of 1-nitronaphthalene. PrepChem.com. [Link]
- preparation of α-nitronaphthalene. Sciencemadness Discussion Board. [Link]
- Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents.
- MTT Analysis Protocol.
- MTT Assay Protocol. 塞魯士生技有限公司. [Link]
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- MTT Assay Protocol.
- Antimicrobial and Anti-pathogenic Activity of New Naphtho[6][9][11] Triazol-Thiadiazin Deriv
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]
- Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. PubMed. [Link]
- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
- Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews. [Link]
- Topoisomerases as Anticancer Targets. PMC - PubMed Central - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.in [brainly.in]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scitepress.org [scitepress.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 11. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Potential of a Neglected Scaffold: A Technical Guide to Future Research on 1-Nitronaphthalen-2-amine
Abstract
1-Nitronaphthalen-2-amine (1,2-NNA) is a functionally rich aromatic compound whose potential as a versatile building block in medicinal chemistry and materials science has been largely overlooked. Characterized by a naphthalene core substituted with a nucleophilic amine and an electrophilic nitro group, 1,2-NNA presents a unique electronic and structural profile. This guide moves beyond a simple recitation of known properties to provide a forward-looking analysis for researchers, scientists, and drug development professionals. We will explore the compound's synthesis and reactivity, and based on established principles from related chemical structures, delineate promising, unexplored research avenues. This whitepaper serves as a strategic roadmap for unlocking the latent potential of this compound, from novel therapeutics to advanced functional materials, while critically addressing the toxicological questions that must guide its investigation.
Introduction: The Case for a Forgotten Molecule
The naphthalene scaffold is a privileged structure in chemistry, forming the core of numerous dyes, pharmaceuticals, and materials.[1] However, the vast majority of research has focused on a limited subset of its derivatives. This compound (CAS 606-57-5), a yellow-to-brown crystalline solid, is a prime example of a molecule with significant untapped potential.[2] Its bifunctional nature—a primary aromatic amine ripe for diazotization or acylation, and a nitro group that can be reduced or act as a powerful electron-withdrawing group—makes it an intriguing starting point for chemical exploration.[2] The historical use of its isomer, 1-naphthylamine, as a precursor to azo dyes, and the well-documented (and hazardous) biological activity of 2-naphthylamine, hint at the rich but complex chemistry waiting to be explored with 1,2-NNA.[3][4] This guide will provide the foundational knowledge and strategic direction necessary to pioneer research in this promising area.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of any research endeavor. The key physicochemical data for 1,2-NNA are summarized below.
| Property | Value | Reference |
| CAS Number | 606-57-5 | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 122-127 °C | [6][7] |
| Solubility | Soluble in organic solvents, limited in water | [2] |
| IUPAC Name | This compound | [5] |
Spectroscopic Signature: The identity and purity of 1,2-NNA can be unequivocally confirmed through standard spectroscopic techniques. Spectroscopic data is available through public databases such as PubChem.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct peaks corresponding to the N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands are also prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm), with chemical shifts influenced by the opposing electronic effects of the electron-donating amine group and the electron-withdrawing nitro group. The amine protons will appear as a broad singlet. ¹³C NMR will likewise show distinct signals for the ten carbon atoms of the naphthalene ring, with chemical shifts providing insight into the electronic distribution within the molecule.
Synthesis and Chemical Reactivity: The Chemist's Toolkit
The utility of 1,2-NNA as a research scaffold is contingent on reliable synthetic access and a predictable reactivity profile.
Synthetic Protocol: A Classic Approach
While modern synthetic methods are emerging, a classical and reliable synthesis can be adapted from the literature, proceeding via the nitration of an N-protected 2-naphthylamine.[6] The protection step is crucial to prevent oxidation of the amine and to direct the nitration to the desired position.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acetylation of 2-Naphthylamine. To a solution of 2-naphthylamine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise with stirring. Heat the mixture gently for 1 hour, then cool and pour into ice water. Filter the resulting precipitate of N-(naphthalen-2-yl)acetamide, wash with water, and dry.
-
Step 2: Nitration. Suspend the N-(naphthalen-2-yl)acetamide (1.0 eq) in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C. Add concentrated nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Pour the reaction mixture into ice water, filter the yellow precipitate of N-(1-nitro-naphthalen-2-yl)acetamide, wash with water, and dry.
-
Step 3: Hydrolysis. Reflux the crude N-(1-nitro-naphthalen-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v) for 4-6 hours. Monitor the reaction by TLC. After cooling, neutralize the mixture with a base (e.g., sodium carbonate solution) until precipitation is complete. Filter the solid, wash thoroughly with water to remove salts, and dry.
-
Purification. Recrystallize the crude this compound from ethanol or a similar solvent to yield the purified product.
Caption: Synthetic workflow for this compound.
Core Reactivity and Derivatization Potential
The two functional groups of 1,2-NNA are the hubs for all subsequent chemical exploration. Their distinct electronic properties allow for selective and orthogonal reactions, making it a highly versatile starting material.
Caption: Key reactivity sites of this compound.
-
Reduction of the Nitro Group: The most straightforward transformation is the reduction of the nitro group to a primary amine, yielding naphthalene-1,2-diamine . This can be achieved with various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[8] The resulting diamine is a classic precursor for forming heterocyclic systems like benzimidazoles or quinoxalines, which are common motifs in bioactive molecules.
-
Reactions of the Amine Group: The 2-amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. It can also be readily acylated or alkylated to generate a library of amide and secondary/tertiary amine derivatives.
-
Electrophilic Aromatic Substitution: The naphthalene ring itself, activated by the amino group and deactivated by the nitro group, can undergo further electrophilic substitution (e.g., halogenation).[9] The regioselectivity of such reactions would be a key area of initial investigation.
Potential Research Area 1: Medicinal Chemistry Scaffold
The structural features of 1,2-NNA make it an ideal, yet unexplored, scaffold for the development of novel therapeutic agents. The general biological activities of both nitro-aromatic compounds and naphthalene derivatives provide a strong rationale for this pursuit.[1][4]
Rationale: Anticancer and Antimicrobial Agents
-
Anticancer Potential: Many nitro-aromatic compounds exhibit bioreductive activation in the hypoxic microenvironments characteristic of solid tumors, leading to cytotoxic species.[4] Furthermore, the planar naphthalene core is a well-known pharmacophore capable of intercalating with DNA or fitting into the active sites of enzymes.[1] By using 1,2-NNA as a starting point, libraries of compounds can be generated where the amine provides a handle for attaching various side chains to modulate solubility and target binding, while the nitro group serves as a potential hypoxia-activated warhead.
-
Antimicrobial Potential: Nitro-containing heterocycles (e.g., nitrofurans, metronidazole) are established antimicrobial agents whose mechanism often involves the reductive activation of the nitro group by microbial enzymes to generate radical species that damage cellular macromolecules.[4] Derivatives of 1,2-NNA could be investigated as a new class of antimicrobials, particularly against pathogens where new mechanisms of action are urgently needed.
Proposed Research Workflow
A drug discovery program based on the 1,2-NNA scaffold would follow a logical, multi-stage process.
Caption: Drug discovery workflow using the 1,2-NNA scaffold.
Protocol: Initial Anticancer Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., a panel including lung, breast, and colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized 1,2-NNA derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Solubilize the formazan crystals and measure the absorbance at ~570 nm. A decrease in absorbance relative to untreated controls indicates cytotoxicity. Calculate IC₅₀ values for active compounds.
Potential Research Area 2: Functional Organic Materials
The unique electronic properties of 1,2-NNA suggest its utility in the synthesis of novel organic materials.
-
Conductive Polymers: Polyaniline and its derivatives are well-known conductive polymers. The synthesis of poly(1-naphthylamine) nanoparticles for applications in supercapacitors and photocatalysis has already been demonstrated.[10] 1,2-NNA could serve as a novel monomer. The presence of the electron-withdrawing nitro group would significantly alter the electronic properties (e.g., band gap, redox potential) of the resulting polymer compared to poly(naphthylamine), potentially leading to materials with enhanced performance or novel sensory capabilities.
-
Azo Dyes and Pigments: The amine group on 1,2-NNA can be readily diazotized and coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to produce a wide range of novel azo dyes. The nitro group's influence on the electronic structure would likely lead to deep, intense colors and potentially interesting solvatochromic or pH-sensitive properties.
A Critical Research Imperative: Toxicology and Metabolic Activation
This area is not merely a potential research avenue, but a mandatory prerequisite for any further development. The structural similarity of 1,2-NNA to 2-naphthylamine, a known human bladder carcinogen, raises significant safety concerns.[4] The metabolic activation of 2-naphthylamine is a well-understood pathway critical to its carcinogenicity.[2]
The Causality of Arylamine Carcinogenicity: The process begins with cytochrome P450-mediated N-hydroxylation to form a hydroxylamine. This intermediate can then be further activated, for example by sulfation or glucuronidation, to form a reactive nitrenium ion that readily forms adducts with DNA, leading to mutations and initiating cancer.[2]
Given that 1,2-NNA possesses the same amino-naphthalene core, it is highly plausible that it could be a substrate for the same metabolic enzymes, potentially leading to genotoxic metabolites. Therefore, a comprehensive toxicological evaluation is essential.
Caption: Hypothesized metabolic activation pathway for 1,2-NNA.
Proposed Research Protocol: Ames Test for Mutagenicity
-
Strain Selection: Use multiple strains of Salmonella typhimurium that are auxotrophic for histidine and possess different mutation types (e.g., TA98 for frameshift, TA100 for base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction. The S9 fraction contains metabolic enzymes (like cytochrome P450s) necessary to convert pro-mutagens into active mutagens.
-
Exposure: Plate the bacterial strains on a minimal histidine medium with varying concentrations of 1,2-NNA.
-
Incubation & Analysis: Incubate the plates for 48 hours. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies, particularly in the presence of the S9 fraction, is a strong indicator of mutagenic potential.
Conclusion
This compound represents a crossroads of opportunity and necessary caution. Its bifunctional nature provides a rich platform for synthetic chemists to create novel molecular architectures with significant potential in both medicinal chemistry and materials science. However, the shadow of its carcinogenic isomer, 2-naphthylamine, mandates a research approach where safety and toxicology are not an afterthought, but a guiding principle. By systematically exploring its synthesis, reactivity, and biological profile through the workflows outlined in this guide, the scientific community can responsibly unlock the full potential of this under-investigated molecule and determine its true place in the landscape of chemical innovation.
References
- Hodgson, H. H., & Kilner, E. (1926). I1.-Preparation of 1-Halog ew-2-nitronaphthalenes and 2-Nitronaphtha Zene. Journal of the Chemical Society (Resumed), 2345-2352.
- PubChem. 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information.
- Hartman, W. W., Byers, J. R., & Dickey, J. B. (1934). 1-nitro-2-naphthol. Organic Syntheses, 14, 71.
- PubChem. 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information.
- Verma, S., Kumar, M., & Verma, A. K. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 130-134.
- Price, C. C., & Voong, S.-T. (1955). 4-nitro-1-naphthylamine. Organic Syntheses, 35, 82.
- American Chemical Society. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. ACS Publications.
- Stenutz, R. 1-nitro-2-naphthylamine. Stenutz.
- Google Patents. EP0174563B1 - Process for preparing 1-naphthyl amine. Google Patents.
- Becerril-Vega, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. IJPSN.
- Scribd. 1 Nitronaphthalene. Scribd.
- MDPI. (2022). Poly(1-Napthylamine) Nanoparticles as Potential Scaffold for Supercapacitor and Photocatalytic Applications. MDPI.
- National Center for Biotechnology Information. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PMC.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts.
- Figshare. Collection - Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2‑(Alkynyl)benzonitriles - Organic Letters. Figshare.
- Ward, E. R., & Wells, P. R. (1961). The bromination of the nitronaphthylamines and their N-acyl derivatives. Journal of the Chemical Society (Resumed), 4866.
Sources
- 1. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]
- 9. 957. The bromination of the nitronaphthylamines and their N-acyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Naphthalene, 1-nitro- [webbook.nist.gov]
1-Nitronaphthalen-2-amine theoretical and computational studies
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Nitronaphthalen-2-amine
Abstract
This technical guide provides a comprehensive exploration of this compound, a molecule of significant interest due to its unique electronic structure and potential as a scaffold in medicinal chemistry. By integrating foundational principles with advanced computational methodologies, this document serves as a vital resource for professionals engaged in molecular design, synthesis, and characterization. We delve into the synthesis and spectroscopic characterization of this compound, followed by an in-depth analysis of its electronic, structural, and non-linear optical (NLO) properties using Density Functional Theory (DFT). The narrative elucidates the causality behind theoretical choices, linking computational predictions to potential biological activities and guiding future research in drug development.
Introduction: The Significance of this compound
This compound (CAS: 606-57-5) is an aromatic organic compound featuring a naphthalene backbone substituted with a nitro group (-NO₂) at position 1 and an amino group (-NH₂) at position 2.[1][2] This specific arrangement of a strong electron-withdrawing group (nitro) and an electron-donating group (amino) on a conjugated bicyclic system creates a molecule with distinct electronic characteristics and high reactivity.[2] These features make it a valuable intermediate in the synthesis of dyes and have positioned it as a molecule of interest for developing novel pharmaceutical agents.[2]
The naphthalene core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with biological targets, including through DNA intercalation.[3][4] Furthermore, aromatic nitro compounds are crucial in drug design, often acting as bio-reductive agents or key components in antimicrobial and anticancer therapies.[3][5][6] This guide bridges the gap between experimental characterization and theoretical prediction, providing a robust framework for understanding and harnessing the properties of this compound for advanced applications.
Synthesis and Spectroscopic Characterization
The validation of any theoretical model begins with a well-characterized physical sample. The synthesis and subsequent spectroscopic analysis provide the empirical data against which computational results are benchmarked.
Synthetic Approach: A Generalized Protocol
While numerous specific synthetic pathways exist for naphthalene derivatives, a common approach to synthesizing this compound involves the controlled nitration of 2-naphthylamine or a related precursor. The nitration of naphthalene itself typically yields 1-nitronaphthalene as the major product, which can then be further functionalized.[7][8] The presence of the activating amino group in a precursor like 2-naphthylamine directs the electrophilic nitration, though careful control of reaction conditions is essential to manage regioselectivity and prevent over-nitration.
Conceptual Experimental Protocol: Nitration of a Naphthalene Precursor
-
Dissolution: Dissolve the chosen naphthalene precursor (e.g., 2-acetylaminonaphthalene for protection of the amine) in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic nitration reaction.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the cooled precursor solution with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it over crushed ice to precipitate the crude product.
-
Purification: Filter the crude product, wash thoroughly with water to remove residual acid, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the nitrated product.
-
De-protection (if necessary): If a protecting group was used, it would be removed in a subsequent step (e.g., acid or base hydrolysis) to yield the final this compound.
Spectroscopic Validation
Spectroscopy is indispensable for confirming the molecular structure of the synthesized compound.[9] Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary techniques for this purpose.[10]
FT-IR Spectroscopy
FT-IR spectroscopy identifies the characteristic vibrational modes of functional groups. For this compound, the key diagnostic peaks are associated with the N-H bonds of the primary amine and the N-O bonds of the nitro group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Asymmetric & Symmetric N-H Stretch | 3300-3500 | Characteristic of a primary amine (-NH₂), often appearing as two distinct, sharp bands.[11] |
| N-H Bending (Scissoring) | 1580-1650 | This bending vibration is typical for primary amines.[11] |
| Asymmetric NO₂ Stretch | 1500-1560 | A strong absorption band resulting from the asymmetric stretching of the nitro group.[12] |
| Symmetric NO₂ Stretch | 1340-1380 | A strong absorption band from the symmetric stretching of the nitro group.[12] |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands corresponding to the skeletal vibrations of the naphthalene ring.[13] |
| Aromatic C-H Stretch | ~3050 | Stretching vibrations of the C-H bonds on the aromatic ring.[13] |
Protocol for FT-IR Data Acquisition (ATR Method):
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the purified solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform background subtraction and analyze the resulting spectrum to identify the key functional group peaks.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups typically results in a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene, indicating a smaller energy gap for electronic excitation.[14]
Protocol for UV-Vis Data Acquisition:
-
Solution Preparation: Prepare a dilute solution of the compound in a spectroscopy-grade solvent (e.g., ethanol or acetonitrile).
-
Cuvette Preparation: Use a quartz cuvette with a 1 cm path length. Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Baseline Correction: Perform a baseline correction using the solvent-filled cuvette.
-
Spectral Measurement: Measure the absorbance of the sample solution across the UV-Vis range (typically 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity.
The Theoretical and Computational Framework
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular properties that are difficult or impossible to measure experimentally.[15][16] It allows for the prediction of geometric, electronic, and spectroscopic properties from first principles.
Caption: Representation of HOMO, LUMO, and the energy gap (ΔE).
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring, while the LUMO will be centered on the electron-deficient nitro group. This charge separation is fundamental to its potential applications.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.9 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.4 eV | Reflects chemical reactivity and electronic transition energy. [17] |
Molecular Electrostatic Potential (MEP)
An MEP map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. [18]* Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
For this compound, the MEP map would show a strong negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogen atoms of the amino group.
Non-Linear Optical (NLO) Properties
NLO materials are substances whose optical properties (like refractive index) change in response to high-intensity light. [19]This phenomenon is critical for applications in optical signal processing and frequency conversion. [20]Molecules with large dipole moments and significant charge transfer, like this compound (with its donor-acceptor structure), are excellent candidates for NLO materials. [21]DFT calculations can accurately predict key NLO parameters:
-
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
-
First Hyperpolarizability (β): The primary coefficient determining the second-order NLO response. High β values are desirable for NLO applications. [22][23]
Potential Applications in Drug Development
The synergy of the naphthalene scaffold, an amino group, and a nitro group provides a compelling foundation for therapeutic applications. [3]
Caption: Integrated workflow from synthesis to drug design application.
-
Anticancer Potential: The planar naphthalene ring can act as a DNA intercalating agent, disrupting DNA replication in cancer cells. [4]Furthermore, the nitro group can be selectively reduced to cytotoxic species under the hypoxic (low oxygen) conditions characteristic of solid tumors, making it a potential hypoxia-activated prodrug. [3]Studies on other aminobenzylnaphthols have demonstrated cytotoxic properties against various cancer cell lines. [24]* Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitrogen species that damage cellular components. [3]* Metabolic Considerations: It is crucial to consider the metabolism of such compounds in the human body. Related molecules like 2-naphthylamine are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates with toxicological implications. [25][26]Computational docking and metabolic prediction studies can help in designing derivatives with safer metabolic profiles.
Conclusion
This compound stands as a molecule with rich chemical properties and significant therapeutic potential. This guide has demonstrated that a synergistic approach, combining meticulous synthesis and characterization with powerful computational analysis, is essential for unlocking its full potential. The theoretical framework provided by DFT not only validates experimental findings but also offers predictive power, enabling the rational design of novel derivatives with enhanced NLO properties or targeted biological activity. For researchers in materials science and drug development, the principles and methodologies outlined herein provide a robust roadmap for future innovation.
References
- Comparison of the experimental and theoretical vibrational spectra analysis of compound 2. Google Scholar.
- 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. PubChem. [Link]
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Le
- 2-Naphthylamine and 2-Nitronaphtalene metabolism P
- 1-Nitronaphthalene | C10H7NO2 | CID 6849. PubChem. [Link]
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-NÃÆ'- Prime Scholars. Prime Scholars. [Link]
- 1-Nitronaphthalene. Wikipedia. [Link]
- Comparing FTIR and UV-Vis for Chemical Analysis.
- Theoretical and experimental studies of vibrational spectra of naphthalene and its c
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. [Link]
- PROPERTIES OF NON-LINEAR OPTICAL MATERIALS.
- Synthesis of 1-nitro-2-hydroxynaphthalene. PrepChem.com. [Link]
- Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. PMC - PubMed Central. [Link]
- Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]
- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- (PDF) MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF 1,5-DINITRONAPHTHALENE WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS.
- (PDF) Structural Dependence of Non-Linear Optical Properties of Molecules Containing Naphthalene Linked to Nitrophenyl Group–A DFT Study.
- Investigation of nonlinear optical (NLO) properties by charge transfer contributions of amine functionalized tetraphenylethylene. Scilit. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- 2-NAPHTHYLAMINE 1. Exposure Data.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
- The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. LinkedIn. [Link]
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
- Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]
- Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. MDPI. [Link]
- 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759. PubChem. [Link]
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. [Link]
- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
- Theoretical and experimental studies of vibrational spectra of naphthalene and its c
Sources
- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 7. scitepress.org [scitepress.org]
- 8. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 11. analyzetest.com [analyzetest.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. irjweb.com [irjweb.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acadpubl.eu [acadpubl.eu]
- 20. materials.alfachemic.com [materials.alfachemic.com]
- 21. Investigation of nonlinear optical (NLO) properties by charge transfer contributions of amine functionalized tetraphenylethylene | Scilit [scilit.com]
- 22. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. publications.iarc.who.int [publications.iarc.who.int]
The Environmental Odyssey of Nitronaphthalenes: A Technical Guide to their Fate and Transformation
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate of Nitronaphthalene Compounds.
Nitronaphthalene compounds, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are significant environmental contaminants originating from both direct industrial emissions and secondary atmospheric reactions. Their persistence, toxicity, and potential for bioaccumulation necessitate a thorough understanding of their behavior in various environmental compartments. This in-depth technical guide provides a holistic overview of the environmental fate of nitronaphthalenes, detailing their degradation pathways, the methodologies to study them, and potential remediation strategies.
Introduction to Nitronaphthalenes: Sources and Physicochemical Properties
Nitronaphthalenes are primarily introduced into the environment through incomplete combustion processes, such as diesel engine exhaust, and are also used as intermediates in the synthesis of dyes, pigments, and other organic chemicals.[1] Their environmental distribution is governed by their physicochemical properties, including moderate hydrophobicity and volatility, which allow them to partition between gaseous, dissolved, and particulate phases in the atmosphere and aquatic systems.
| Property | 1-Nitronaphthalene | 2-Nitronaphthalene |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ |
| Molar Mass | 173.17 g/mol | 173.17 g/mol |
| Melting Point | 53–57 °C | ~79 °C |
| Boiling Point | 304 °C | 315 °C |
| Water Solubility | Low | Low |
| log Kow | ~3.19 | ~2.78 |
| (Data compiled from PubChem CID 6849 and 11392)[1] |
Abiotic Degradation Pathways: The Role of Light and Water
Abiotic processes, particularly photodegradation and hydrolysis, are significant contributors to the transformation of nitronaphthalenes in the environment.
Photodegradation: A Primary Atmospheric Sink
Photodegradation is a major removal pathway for nitronaphthalenes, especially in the atmosphere and surface waters.[2] The absorption of ultraviolet (UV) radiation can excite the molecule to a triplet state, initiating a cascade of reactions. This can lead to intramolecular rearrangement, forming nitrite compounds, or dissociation into nitrogen oxides and aryloxy radicals. The photolysis rates of nitronaphthalenes are isomer-dependent, with some methylnitronaphthalenes having atmospheric lifetimes of less than 15 minutes, while 2-nitronaphthalene is more persistent with a lifetime of 1-3 hours.[2] The process is complex and can yield a variety of products, including naphthols, carboxyaldehydes, and nitrobenzoic acids.
Experimental Protocol: Aqueous Photodegradation of Nitronaphthalene
This protocol outlines a typical laboratory setup for studying the aqueous photodegradation of nitronaphthalene isomers.
Objective: To determine the photodegradation rate constant and identify major transformation products of a nitronaphthalene isomer in an aqueous solution under simulated solar radiation.
Materials:
-
Nitronaphthalene isomer (e.g., 1-nitronaphthalene)
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (HPLC grade)
-
Photoreactor equipped with a solar simulator lamp (e.g., Xenon arc lamp)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification
-
pH meter and buffers
Procedure:
-
Solution Preparation: Prepare a stock solution of the nitronaphthalene isomer in acetonitrile. Spike a known volume of this stock solution into high-purity water to achieve the desired initial concentration (e.g., 1 mg/L). Ensure the final concentration of acetonitrile is low (<0.1%) to minimize co-solvent effects. Adjust the pH of the solution to the desired value (e.g., pH 7) using appropriate buffers.
-
Photoreactor Setup: Place the quartz reaction vessel containing the nitronaphthalene solution into the photoreactor. Maintain a constant temperature using a cooling system.
-
Irradiation: Turn on the solar simulator lamp and start the magnetic stirrer.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the solution from the reaction vessel.
-
Analysis:
-
Immediately analyze the samples by HPLC-UV to quantify the remaining concentration of the parent nitronaphthalene.
-
For product identification, analyze the samples using LC-MS. Compare the mass spectra of the detected peaks with those of suspected degradation products and available standards.
-
-
Data Analysis:
-
Plot the natural logarithm of the nitronaphthalene concentration versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The photodegradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
-
Hydrolysis: A Slower Transformation
Hydrolysis is the chemical breakdown of a compound due to reaction with water. While nitronaphthalenes do not contain functional groups that are readily hydrolyzed, this pathway can still contribute to their degradation over longer time scales, particularly under non-neutral pH conditions. The rate of hydrolysis is influenced by both pH and temperature.[3] Generally, hydrolysis of nitroaromatic compounds is slow under environmentally relevant conditions. Quantitative data on the hydrolysis half-lives of nitronaphthalene isomers is limited, highlighting an area for further research.
Biotic Degradation: The Microbial Arsenal
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including recalcitrant molecules like nitronaphthalenes.
Aerobic Biodegradation: Oxygen-Driven Metabolism
Under aerobic conditions, bacteria can initiate the degradation of nitronaphthalenes through oxidative pathways. A key mechanism involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. For example, in Sphingobium sp. strain JS3065, a three-component dioxygenase catalyzes the initial attack on 1-nitronaphthalene to form 1,2-dihydroxynaphthalene. This intermediate can then enter established naphthalene degradation pathways.
Caption: Aerobic biodegradation pathway of nitronaphthalene.
Experimental Protocol: Soil Slurry Biodegradation Kinetics
This protocol details a method for determining the biodegradation kinetics of nitronaphthalene in a soil slurry microcosm.
Objective: To measure the rate of biodegradation of a nitronaphthalene compound in a soil slurry and determine the kinetic parameters.
Materials:
-
Nitronaphthalene compound
-
Freshly collected soil from a relevant site
-
Mineral salts medium (e.g., M9 medium)
-
Erlenmeyer flasks or serum bottles
-
Shaking incubator
-
Sterile syringes and needles
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Organic solvent for extraction (e.g., hexane/acetone mixture)
-
Anhydrous sodium sulfate
Procedure:
-
Microcosm Preparation:
-
Prepare a soil slurry by mixing a known weight of sieved soil with a specific volume of mineral salts medium (e.g., 1:5 soil-to-liquid ratio).
-
Dispense equal volumes of the slurry into replicate flasks.
-
Prepare sterile control flasks by autoclaving the soil slurry.
-
-
Spiking:
-
Prepare a stock solution of the nitronaphthalene in a minimal amount of a suitable solvent.
-
Spike the active and sterile control flasks with the nitronaphthalene stock solution to achieve the desired initial concentration.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25°C) in the dark.
-
-
Sampling:
-
At regular time intervals, sacrifice replicate flasks from both the active and sterile control sets.
-
-
Extraction:
-
Extract the entire content of each flask with an organic solvent.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a known volume.
-
-
Analysis:
-
Analyze the extracts by GC-MS to quantify the concentration of the nitronaphthalene.
-
-
Data Analysis:
-
Plot the concentration of nitronaphthalene versus time for both active and sterile control microcosms.
-
The difference in the rate of disappearance between the active and sterile controls represents the biodegradation rate.
-
Determine the biodegradation kinetics by fitting the data to appropriate models (e.g., first-order, Monod).
-
Anaerobic Biodegradation: Life Without Oxygen
In anoxic environments, such as saturated soils and sediments, anaerobic microorganisms can degrade nitronaphthalenes using alternative electron acceptors like nitrate or sulfate.[3][4][5] The degradation pathways under anaerobic conditions are less understood than their aerobic counterparts. Some proposed initial steps include the reduction of the nitro group to an amino group, or the carboxylation of the aromatic ring.[3][6] For instance, under sulfate-reducing conditions, naphthalene has been shown to be carboxylated to 2-naphthoic acid as an initial step.[3]
Caption: Putative anaerobic degradation pathways for nitronaphthalenes.
Environmental Factors Influencing Fate
The rate and extent of nitronaphthalene degradation are significantly influenced by various environmental parameters:
-
pH: Affects the speciation of both the contaminants and microbial enzymes, thereby influencing reaction rates.
-
Temperature: Generally, an increase in temperature enhances the rates of both abiotic and biotic degradation processes, up to an optimal point for microbial activity.
-
Soil and Sediment Properties: The organic matter content and clay mineralogy of soils and sediments can strongly influence the sorption and bioavailability of nitronaphthalenes, thereby affecting their degradation rates.[7]
Toxicity of Nitronaphthalenes and their Transformation Products
Nitronaphthalenes exhibit greater toxicity than their parent compound, naphthalene.[7][8] 1-Nitronaphthalene, for example, has been shown to cause lesions in lung cells.[7][8] The toxicity of these compounds is often linked to their metabolic activation to reactive intermediates that can bind to cellular macromolecules. Furthermore, the degradation of nitronaphthalenes can sometimes lead to the formation of transformation products that are also of toxicological concern. Therefore, a complete assessment of the environmental risk of nitronaphthalene contamination must consider the toxicity of both the parent compounds and their degradation byproducts.
Remediation of Nitronaphthalene Contamination
Several remediation technologies are available for cleaning up sites contaminated with nitronaphthalenes.
-
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminants. It can be applied in situ by stimulating the indigenous microbial population or ex situ in bioreactors.
-
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to rapidly oxidize a broad range of organic pollutants.[9][10][11][12] Common AOPs include ozonation, Fenton's reagent, and photocatalysis. These methods are particularly effective for treating contaminated water.[10][11][12]
Caption: General workflow for the remediation of a nitronaphthalene-contaminated site.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for monitoring the fate and transport of nitronaphthalenes in the environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is widely used for the analysis of nitronaphthalenes and their degradation products in environmental samples.[13]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is suitable for the analysis of less volatile and more polar compounds, including some of the hydroxylated and carboxylated metabolites of nitronaphthalenes.
Protocol Highlight: GC-MS Analysis of Nitronaphthalenes
A typical GC-MS method for the quantification of nitronaphthalenes in an environmental extract involves:
-
Injection: A small volume (e.g., 1 µL) of the sample extract is injected into the GC.
-
Separation: The compounds are separated on a capillary column (e.g., a 30m column with a 5% phenyl-methylpolysiloxane stationary phase) using a temperature program that ramps the oven temperature to elute the compounds of interest.
-
Detection: The separated compounds are ionized (e.g., by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.
-
Quantification: The concentration of each nitronaphthalene isomer is determined by comparing its peak area to that of a known amount of an internal standard and a calibration curve.
Conclusion and Future Perspectives
The environmental fate of nitronaphthalene compounds is a complex interplay of abiotic and biotic processes. While significant progress has been made in understanding their degradation pathways, further research is needed in several areas. Specifically, more quantitative data on the rates of abiotic degradation processes like hydrolysis, detailed characterization of anaerobic degradation pathways, and a comprehensive understanding of the ecotoxicological effects of their transformation products are crucial for accurate risk assessment and the development of more effective remediation strategies.
References
- Nitroaromatics, Environmental Analysis of. (2006). Semantic Scholar. [Link]
- Anaerobic Naphthalene Degradation by Microbial Pure Cultures under Nitrate-Reducing Conditions. (n.d.). PMC. [Link]
- novel metabolites of anaerobic naphthalene biodegradation by pure cultures. (n.d.).
- Nitration and Photonitration of Naphthalene in Aqueous Systems. (2005). Environmental Science & Technology. [Link]
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC. [Link]
- Anaerobic degradation profiles of different naphthalene initial concentrations. (n.d.).
- Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. (1990).
- Photochemical and photosensitized reaction involving 1-nitronaphthalene and nitrite in aqueous solutions. (n.d.).
- Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene. (n.d.).
- Rate constants for the photolysis of the nitronaphthalenes and methylnitronaphthalenes. (n.d.).
- 4-nitro-1-naphthylamine. (n.d.). Organic Syntheses Procedure. [Link]
- Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. (2009). PubMed. [Link]
- Degradation Efficiency and Kinetics Analysis of an Advanced Oxidation Process Utilizing Ozone, Hydrogen Peroxide and Persulf
- Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils. (1994). OSTI.GOV. [Link]
- Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. (2021). PMC. [Link]
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. (n.d.). PMC. [Link]
- Anaerobic degradation of naphthalene by the mixed bacteria under nitrate reducing conditions. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. (n.d.).
- Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria. (n.d.). KOPS. [Link]
- Mass spectra of 1−nitronaphthalene obtained from each ionization mode:... (n.d.).
- The hydrolysis rate constants (s −1 ) for the α-pinenederived nitrate... (n.d.).
- Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. (2022). Semantic Scholar. [Link]
- Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants. (n.d.).
- Hydrolysis Rates for Various pH Levels. (n.d.).
- GC-MS-chromatogram of the diluted sample extract corresponding to FD 9. The largest peaks identified as naphthalene derivatives are indicated with arrows. (n.d.).
- Biodegradation Kinetics of Naphthalene in Soil Medium Using Pleurotus Ostreatus in Batch Mode with Addition of Fibrous Biomass as a Nutrient. (n.d.).
- Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil. (2022). PMC. [Link]
- Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. (n.d.). MDPI. [Link]
- Naphthalene biodegradation in environmental microcosms: estimates of degradation rates and characterization of metabolites. (n.d.). PMC. [Link]
- 1-Nitronaphthalene. (n.d.). PubChem. [Link]
- Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review. (n.d.).
- Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. (n.d.). Arabian Journal of Chemistry. [Link]
- Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. (n.d.). Semantic Scholar. [Link]
- Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental w
- Linking biodegradation kinetics, microbial composition and test temperature – Testing 40 petroleum hydrocarbons using inocula. (2022). Concawe. [Link]
- Kinetic Study of Naphthalene Biodegradation in Aerobic Slurry Phase Microcosms for the Optimisation of the Process. (n.d.).
- Recent advances in ecotoxicity and antibiotic-resistance genes induction of degrad
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020). Scottish Government. [Link]
- 1-nitronaphthalene : Organic synthesis. (2022). YouTube. [Link]
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (n.d.).
Sources
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Substituted Nitronaphthalenes
This technical guide provides a comprehensive overview of the biological activities of substituted nitronaphthalenes, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, metabolic activation, mechanisms of toxicity and carcinogenicity, and structure-activity relationships of this important class of compounds. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding.
Introduction
Nitronaphthalenes are aromatic compounds consisting of a naphthalene ring substituted with one or more nitro groups. Their prevalence as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals, as well as their presence as environmental contaminants, underscores the importance of understanding their interactions with biological systems.[1] This guide will explore the multifaceted biological activities of substituted nitronaphthalenes, from their toxicological profiles to their emerging therapeutic potential.
The position of the nitro group on the naphthalene ring, along with the presence of other substituents, profoundly influences the compound's chemical properties and, consequently, its biological effects. This guide will dissect these structure-activity relationships to provide a predictive framework for their biological behavior.
Synthesis of Substituted Nitronaphthalenes
The primary route for synthesizing nitronaphthalenes is through the electrophilic nitration of naphthalene.[1] The regioselectivity of this reaction is a critical consideration, as the position of the nitro group dictates the subsequent biological activity.
General Synthetic Routes
Direct nitration of naphthalene using a mixture of concentrated nitric and sulfuric acids typically yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene, with the 1-isomer being the major product.[2][3] Achieving specific substitution patterns often requires multi-step synthetic strategies, which can involve the use of directing groups or the synthesis of substituted naphthalenes prior to nitration.[4]
Experimental Protocol: Synthesis of 1-Nitronaphthalene
-
Objective: To synthesize 1-nitronaphthalene via the electrophilic nitration of naphthalene.
-
Materials: Naphthalene, concentrated nitric acid, concentrated sulfuric acid, 1,4-dioxane (or other suitable solvent), ethanol, ice.
-
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Dissolve naphthalene in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the naphthalene solution in an ice bath and slowly add the nitrating mixture dropwise with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-nitronaphthalene.
-
-
Validation: The purity and identity of the synthesized 1-nitronaphthalene can be confirmed by determining its melting point and using spectroscopic techniques such as IR and NMR.[3]
Metabolic Activation: The Gateway to Biological Effects
The biological activity of nitronaphthalenes is intrinsically linked to their metabolic fate within an organism. Many of their toxic and carcinogenic effects are not caused by the parent compound itself but by reactive metabolites formed during biotransformation.[1]
The Central Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes, primarily located in the liver and lungs, are the principal enzymes involved in the initial metabolic activation of nitronaphthalenes.[1][5] These enzymes catalyze both oxidative and reductive pathways.
Phase I Metabolism: Oxidation and Reduction
3.2.1 Ring Oxidation: CYP enzymes can oxidize the naphthalene ring to form reactive epoxides, such as 2-nitronaphthalene-5,6-oxide and 2-nitronaphthalene-7,8-oxide.[5] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols.[5][6] Ring oxidation is a critical step that can lead to the formation of ultimate carcinogens.
3.2.2 Nitroreduction: The nitro group of nitronaphthalenes can be reduced by various oxidoreductases to form nitroso and N-hydroxyamino intermediates.[5] These N-hydroxyarylamines are highly reactive and can spontaneously bind to DNA, forming mutagenic adducts.[5]
Caption: Metabolic activation pathways of nitronaphthalenes.
Phase II Metabolism: Conjugation and Detoxification
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which generally increase their water solubility and facilitate their excretion from the body.[5] These reactions are typically considered detoxification pathways.
Species and Tissue-Specific Differences in Metabolism
The expression and activity of metabolizing enzymes can vary significantly between species and even between different tissues within the same organism.[7][8] For instance, rodents and primates exhibit quantitative differences in the bioactivation of 1-nitronaphthalene.[7] This highlights the importance of selecting appropriate animal models for toxicological studies and exercising caution when extrapolating animal data to humans.
Mechanisms of Toxicity
The toxicity of substituted nitronaphthalenes is primarily driven by the formation of reactive metabolites that can interact with and damage cellular components.
Covalent Binding to Cellular Macromolecules
Reactive metabolites, particularly epoxides and N-hydroxyarylamines, are electrophilic and can form covalent bonds with nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins.[7] The formation of these adducts can disrupt normal cellular function and lead to cytotoxicity.
Oxidative Stress and Cellular Damage
The metabolism of nitronaphthalenes can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular lipids, proteins, and DNA, contributing to the overall toxicity of these compounds.
Organ-Specific Toxicity: Lung and Liver as Primary Targets
Due to the high concentration of metabolizing enzymes, the liver and lungs are often the primary target organs for nitronaphthalene-induced toxicity.[1][7] For example, 1-nitronaphthalene is known to cause lesions in the Clara and ciliated cells of the bronchiolar epithelium.[8][9]
Comparative Toxicity of Isomers
The position of the nitro group significantly impacts the toxicity of nitronaphthalenes. For instance, 1-nitronaphthalene is generally more toxic than 2-nitronaphthalene.[9][10] This difference is attributed to variations in their metabolic activation pathways and the reactivity of the resulting metabolites.
Genotoxicity and Carcinogenicity
The ability of substituted nitronaphthalenes to damage DNA and induce mutations is a major concern.
Mutagenicity in Bacterial and Mammalian Systems
Many nitronaphthalenes have been shown to be mutagenic in various assays.[11][12] The mutagenic potential of these compounds is often dependent on their metabolic activation to DNA-reactive species.
5.1.1 The Ames Test: A Primary Screening Tool
The Ames test, or Salmonella typhimurium reverse mutation assay, is a widely used method to assess the mutagenic potential of chemicals.[13] It utilizes strains of Salmonella typhimurium that are mutated to require histidine for growth. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Mutagenicity Assay for Nitronaphthalenes
-
Objective: To evaluate the mutagenic potential of a substituted nitronaphthalene using the Ames test.
-
Materials: Salmonella typhimurium tester strains (e.g., TA98, TA100), S9 metabolic activation system (liver homogenate from Aroclor-1254 induced rats), test compound, positive and negative controls, minimal glucose agar plates.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a test tube, combine the test compound dilution, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Incubate the mixture at 37°C for a short period.
-
Add top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Validation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response. The inclusion of positive controls (known mutagens) ensures the validity of the assay.
DNA Adduct Formation: The Molecular Signature of Genotoxicity
The formation of covalent adducts between reactive metabolites of nitronaphthalenes and DNA is a key event in the initiation of carcinogenesis.[14][15][16] These adducts can lead to mutations if not repaired by the cell's DNA repair machinery.
5.3.1 Types of DNA Adducts Formed
The specific DNA adducts formed depend on the structure of the nitronaphthalene and the metabolic pathway involved. Both stable and depurinating adducts have been identified.[14]
Experimental Protocol: ³²P-Postlabeling for DNA Adduct Detection
-
Objective: To detect and quantify DNA adducts formed by a substituted nitronaphthalene.
-
Materials: DNA sample (from treated cells or animals), micrococcal nuclease, spleen phosphodiesterase, [γ-³²P]ATP, T4 polynucleotide kinase, thin-layer chromatography (TLC) plates.
-
Procedure:
-
Isolate DNA from the treated sample.
-
Digest the DNA to individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adducts by autoradiography and scintillation counting.
-
-
Validation: The presence of spots on the autoradiogram that are not present in the control DNA sample indicates the formation of DNA adducts. The identity of the adducts can be confirmed by co-chromatography with synthetic standards.
Caption: Workflow for ³²P-postlabeling DNA adduct detection.
Carcinogenicity Bioassays in Animal Models
Long-term carcinogenicity studies in animal models, such as rats and mice, are the gold standard for evaluating the carcinogenic potential of chemicals.[17][18] However, some studies on 1-nitronaphthalene have not demonstrated carcinogenicity under the tested conditions.[11][17]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of nitronaphthalenes and their biological activity is crucial for predicting their toxicity and for designing new compounds with desired therapeutic properties.[19]
Influence of the Nitro Group Position
As previously mentioned, the position of the nitro group is a key determinant of biological activity. This is largely due to its influence on the electronic properties of the molecule and the accessibility of different sites to metabolic enzymes.
Effect of Additional Substituents
The presence of other substituents on the naphthalene ring can further modulate the biological activity. For example, the addition of a cyclopropyl group to the nitronaphthalene scaffold is hypothesized to enhance metabolic stability and introduce unique conformational rigidity.[20]
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity.[19] These models can be valuable tools for predicting the toxicity of untested nitronaphthalenes and for guiding the design of new therapeutic agents.
Future Directions and Unexplored Therapeutic Potential
While much of the research on nitronaphthalenes has focused on their toxicity, there is a growing interest in their potential therapeutic applications.
Potential as Anticancer and Antimicrobial Agents
The ability of some nitronaphthalene derivatives to intercalate with DNA and generate reactive species suggests their potential as anticancer agents.[20] The combination of a DNA-intercalating naphthalene core with a hypoxia-activated nitro group is a particularly promising strategy for targeting cancer cells.[20] Additionally, various substituted naphthalene derivatives have shown antimicrobial activity.[21][22]
Need for Further Mechanistic Studies
Further research is needed to fully elucidate the mechanisms of action of substituted nitronaphthalenes, both in terms of their toxicity and their potential therapeutic effects. A deeper understanding of their structure-activity relationships will be essential for the rational design of safer chemicals and novel drugs.
References
- 2-Naphthylamine and 2-Nitronaphtalene metabolism P
- Site-Specific Metabolism of Naphthalene and 1-Nitronaphthalene in Dissected Airways of Rhesus Macaques.
- Bioassay of 1-nitronaphthalene for possible carcinogenicity. PubMed. [Link]
- Pathways of naphthalene (A) and 1-nitronaphthalene (B) metabolism.
- Critical assessment of the genetic toxicity of naphthalene.
- Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. PubMed. [Link]
- 1-Nitronaphthalene.
- Naphthalene Genotoxicity: DNA Adducts in Primate and Mouse Airway Explants. PMC - NIH. [Link]
- DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]
- Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. NCBI. [Link]
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmut
- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PMC - PubMed Central. [Link]
- Bioassay of 1-Nitronaphthalene for Possible Carcinogenicity.
- Acute target organ toxicity of 1-nitronaphthalene in the rat.
- Long-term Health Effects of Exposure to Naphthalene. OEHHA - CA.gov. [Link]
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]
- 5.1.6. Synthesis of 1-Nitronaphthalene.
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. EPA. [Link]
- Mutagenicity and genotoxicity of nitroarenes.
- Metabolism of nitro-polycyclic arom
- Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. MDPI. [Link]
- 1-nitronaphthalene. PubMed. [Link]
- An evaluation of the mutagenicity, metabolism, and DNA adduct formation of 5-nitrobenzo [b] naphtho [2,1-d] thiophene.
- Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide. PubMed. [Link]
- DNA adducts and carcinogenicity of nitro-polycyclic arom
- Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. PMC - PubMed Central. [Link]
- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
- Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. PubMed. [Link]
- Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models. PubMed. [Link]
- Structure-activity Relationships in Nitrothiophenes. PubMed. [Link]
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity rel
- Structure-activity relationships in metabolism and mutagenicities of N-nitrosamines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scitepress.org [scitepress.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naphthalene Genotoxicity: DNA Adducts in Primate and Mouse Airway Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 16. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioassay of 1-nitronaphthalene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Genotoxicity of 1-Nitronaphthalen-2-amine: A Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitronaphthalen-2-amine, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), represents a class of compounds of significant toxicological interest. While extensive research has elucidated the mechanisms of action for many aromatic amines and nitroaromatics, this compound itself remains a sparsely studied entity. This guide provides a comprehensive overview of the scientifically postulated mechanism of its action in biological systems, drawing upon the well-established bioactivation pathways of structurally related compounds. We will delve into the enzymatic processes likely responsible for its conversion into reactive electrophiles, the nature of the DNA adducts it is predicted to form, and the subsequent genotoxic consequences. This document is intended to serve as a foundational resource for researchers investigating the toxicology of nitro-PAHs and for professionals involved in the safety assessment of related chemical structures.
Introduction: The Dual Threat of Nitro and Amino Functionalities
This compound belongs to a chemical class characterized by the presence of both a nitro group and an amino group on a naphthalene backbone. This dual functionality suggests a complex and multifaceted bioactivation potential, combining the toxicological pathways of both aromatic amines and nitroaromatic compounds. Aromatic amines are well-documented procarcinogens, often requiring metabolic activation to exert their genotoxic effects. Similarly, nitro-PAHs are known environmental contaminants with potent mutagenic and carcinogenic properties, the toxicity of which is also heavily dependent on metabolic transformation.
The biological activity of such compounds is intrinsically linked to their conversion into highly reactive, electrophilic intermediates capable of forming covalent bonds with cellular macromolecules, most critically, DNA.[1] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can ultimately result in carcinogenesis.
This guide will first establish the fundamental principles of aromatic amine and nitroaromatic bioactivation and then extrapolate these principles to hypothesize the specific mechanistic pathways for this compound.
Postulated Metabolic Activation of this compound
The metabolic activation of this compound is likely a multi-step process involving a concert of xenobiotic-metabolizing enzymes. The two primary pathways anticipated to contribute to its genotoxicity are the reduction of the nitro group and the oxidation of the amino group.
Pathway A: Reductive Activation of the Nitro Group
A critical initial step in the bioactivation of many nitroaromatic compounds is the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine.[1][2] This process is often catalyzed by cytosolic nitroreductases, including enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), and can also be mediated by cytochrome P450 reductase under anaerobic or hypoxic conditions.
The resulting N-hydroxy-naphthalen-diamine is a key reactive intermediate. This hydroxylamine can be further activated through two principal enzymatic pathways:
-
O-Acetylation: Cytosolic N-acetyltransferases (NATs) can catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamine, forming a highly unstable N-acetoxy-naphthalen-diamine. This metabolite can spontaneously decompose to form a highly electrophilic nitrenium ion.
-
O-Sulfonation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamine, yielding an unstable N-sulfonyloxy-naphthalen-diamine.[3] Similar to the acetoxy ester, this conjugate can heterolytically cleave to generate a nitrenium ion.
Pathway B: Oxidative Activation of the Amino Group
Concurrently, the primary amino group of this compound can undergo oxidative metabolism, a hallmark of aromatic amine bioactivation.[1][4]
-
N-Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A family members, are known to catalyze the N-hydroxylation of aromatic amines.[4][5] This reaction would convert the amino group to a hydroxylamino group, forming N-hydroxy-1-nitronaphthalen-2-amine. This hydroxylamine is a proximate carcinogen and can be further activated.
-
Esterification: Similar to the hydroxylamine formed via nitroreduction, this N-hydroxy metabolite can undergo O-acetylation by NATs or O-sulfonation by SULTs to form reactive esters that generate a nitrenium ion.
The resulting nitrenium ion, a potent electrophile, is considered the ultimate carcinogenic species, capable of attacking nucleophilic sites on DNA bases.
Diagram: Hypothesized Metabolic Activation of this compound
Caption: Hypothesized metabolic activation pathways of this compound.
The Formation of DNA Adducts: The Molecular Lesion
The highly reactive nitrenium ion generated from the metabolic activation of this compound is expected to readily react with the electron-rich centers in DNA bases. Based on studies with other aromatic amines, the primary targets for adduction are the C8 and N2 positions of guanine and, to a lesser extent, the C8 and N6 positions of adenine.
The formation of these bulky DNA adducts can have profound consequences for the cell:
-
Distortion of the DNA Helix: The presence of a large chemical moiety covalently bound to a DNA base can cause significant distortion of the DNA double helix.
-
Interference with DNA Replication and Transcription: These structural distortions can impede the progression of DNA and RNA polymerases, leading to replication fork stalling and transcriptional arrest.
-
Induction of Mutations: During attempts to replicate past a DNA adduct, DNA polymerases may incorporate an incorrect base opposite the adducted nucleotide, leading to point mutations (e.g., G:C to T:A transversions). The distorted DNA structure can also lead to frameshift mutations.
In addition to direct adduction, the metabolic activation of related compounds, such as 2-naphthylamine, has been shown to induce oxidative DNA damage.[6][7] The redox cycling of nitroaromatic and hydroxylamine intermediates can generate reactive oxygen species (ROS), which can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established marker of oxidative stress and a mutagenic lesion.
Diagram: Formation of a C8-dG DNA Adduct
Caption: Postulated formation of a C8-deoxyguanosine adduct.
Experimental Methodologies for Assessing Genotoxicity
To investigate the genotoxic potential of a compound like this compound, a battery of in vitro and in vivo assays is employed. The following are key experimental protocols that would be essential in elucidating its mechanism of action.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay for identifying chemical mutagens.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis. The assay determines whether a test compound can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.
Experimental Protocol: Ames Test (Pre-incubation Method)
-
Preparation of Bacterial Cultures: Inoculate the tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Compound and S9 Mix: Dissolve this compound in a suitable solvent (e.g., DMSO). For metabolic activation, prepare an S9 mix containing liver post-mitochondrial fraction (S9) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats or hamsters, along with a buffer and cofactors (e.g., NADP+, glucose-6-phosphate).
-
Pre-incubation: In a test tube, combine the bacterial culture, the test compound at various concentrations (or a positive/negative control), and either buffer (for direct-acting mutagens) or S9 mix (for pro-mutagens). Incubate this mixture at 37°C for 20-30 minutes.
-
Plating: Add molten top agar containing a trace amount of histidine (or tryptophan) to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate. The limited amount of the amino acid allows for a few cell divisions, which is necessary for the fixation of the mutation.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
| Tester Strain | Type of Mutation Detected | Typical Positive Controls |
| TA98 | Frameshift | 2-Nitrofluorene (-S9), 2-Aminoanthracene (+S9) |
| TA100 | Base-pair substitution | Sodium azide (-S9), 2-Aminoanthracene (+S9) |
| TA1535 | Base-pair substitution | Sodium azide (-S9), 2-Aminoanthracene (+S9) |
| TA1537 | Frameshift | 9-Aminoacridine (-S9) |
| WP2 uvrA (pKM101) | Base-pair substitution | 4-Nitroquinoline-1-oxide (-S9), 2-Aminoanthracene (+S9) |
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an extremely sensitive method for detecting and quantifying bulky DNA adducts, even at very low levels (1 adduct per 10⁹-10¹⁰ nucleotides). The principle of the assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated and quantified.
Experimental Protocol: ³²P-Postlabeling Assay
-
DNA Isolation and Hydrolysis: Isolate DNA from tissues or cells exposed to this compound. Digest the DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): To increase the sensitivity for low levels of adducts, normal (unadducted) nucleotides can be removed by methods such as nuclease P1 digestion (which dephosphorylates normal 3'-mononucleotides but not most bulky adducts) or butanol extraction.
-
³²P-Labeling: Incubate the enriched adduct fraction with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-end of the adducted nucleotides.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and other labeled species using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. A typical separation involves a four-directional chromatographic development with different solvent systems.
-
Detection and Quantification: Visualize the separated adducts by autoradiography of the TLC plate. The amount of radioactivity in each adduct spot, as determined by scintillation counting or phosphorimaging, is used to calculate the level of DNA adduction.
Diagram: Workflow for Genotoxicity Assessment
Caption: A generalized workflow for assessing the genotoxicity of a test compound.
Conclusion and Future Directions
The mechanism of action of this compound in biological systems, while not directly elucidated through dedicated studies, can be reasonably postulated based on the extensive body of knowledge surrounding the bioactivation of aromatic amines and nitro-PAHs. The convergence of nitroreduction and N-oxidation pathways likely leads to the formation of highly reactive hydroxylamine intermediates. Subsequent O-esterification via acetylation or sulfonation is predicted to generate the ultimate carcinogenic species, a nitrenium ion, which can then form mutagenic DNA adducts.
This guide provides a scientifically grounded framework for understanding the potential genotoxicity of this compound. However, it is imperative that future research endeavors focus on providing direct experimental evidence to validate these hypotheses. Key areas for future investigation include:
-
In vitro metabolism studies: Utilizing human and rodent liver microsomes and cytosolic fractions to identify the specific metabolites of this compound and the enzymes responsible for their formation.
-
DNA adduct characterization: Employing techniques such as ³²P-postlabeling coupled with mass spectrometry to isolate and structurally identify the specific DNA adducts formed in vitro and in vivo.
-
Comprehensive genotoxicity testing: Conducting a full battery of genotoxicity assays, including the Ames test, in vitro and in vivo micronucleus assays, and comet assays, to fully characterize its mutagenic and clastogenic potential.
-
Carcinogenicity bioassays: Long-term animal studies are ultimately required to definitively assess the carcinogenic potential of this compound.
By pursuing these research avenues, the scientific community can move from a well-informed hypothesis to a definitive understanding of the risks posed by this and other understudied nitro-PAHs.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Bio-Rad. (n.d.).
- Durant, J. L., Busby, W. F., Lafleur, A. L., Penman, B. W., & Crespi, C. L. (1999). Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 446(1), 1-14. [Link]
- Lai, C. C., Miller, J. A., Miller, E. C., & Liem, A. (1987). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Environmental Science and Health, Part C, 5(2), 145-201. [Link]
- Miller, J. A., & Miller, E. C. (1983). Some historical aspects of N-aryl carcinogens and their metabolic activation. Environmental Health Perspectives, 49, 3-12. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11392, 2-Nitronaphthalene.
- Neumann, H. G. (1984). Metabolic activation of aromatic amines and azo dyes.
- Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-postlabeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129. [Link]
- Randerath, K., Haglund, R. E., Phillips, D. H., & Reddy, M. V. (1984). 32P-post-labelling analysis of DNA adducts formed in the livers of animals treated with safrole, estragole and other naturally-occurring alkenylbenzenes. I. Adult female CD-1 mice. Carcinogenesis, 5(12), 1613-1622. [Link]
- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]
- The Carcinogenic Properties of 2-Amino-1-Naphthol Hydrochloride and its Parent Amine 2-Naphthylamine. (1952). British journal of cancer, 6(4), 412–424. [Link]
- U.S. National Library of Medicine. (n.d.). 2-Nitronaphthalene. National Center for Biotechnology Information.
- Yamashita, N., Murata, M., Inoue, S., Hiraku, Y., Yoshinaga, T., & Kawanishi, S. (2001). Oxidative DNA damage induced by a metabolite of 2-naphthylamine, a smoking-related bladder carcinogen. Japanese journal of cancer research : Gann, 92(1), 15–21. [Link]
Sources
- 1. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative DNA damage induced by a metabolite of 2-naphthylamine, a smoking-related bladder carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative DNA Damage Induced by a Metabolite of 2–Naphthylamine, a Smoking‐related Bladder Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Toxicological Profile of 1-Nitronaphthalen-2-amine
Abstract: This technical guide provides a comprehensive toxicological profile of 1-Nitronaphthalen-2-amine (CAS No. 606-57-5). Due to a significant lack of direct empirical data for this specific molecule, this document establishes a scientifically-grounded assessment by leveraging established principles of toxicology and drawing inferences from well-studied structural analogues, namely nitroaromatic hydrocarbons (e.g., 1-nitronaphthalene) and aromatic amines (e.g., 2-naphthylamine). The profile covers physicochemical properties, regulatory status, and a detailed analysis of its predicted toxicokinetics and toxicodynamics. We hypothesize that the toxicity of this compound is driven by metabolic activation of both its functional groups—the nitro and the amine—leading to the formation of reactive electrophilic intermediates with a high potential for genotoxicity and carcinogenicity. This guide is intended for researchers, toxicologists, and drug development professionals requiring a thorough understanding of the potential hazards associated with this compound.
Introduction and Physicochemical Identity
This compound, also known as 2-Amino-1-nitronaphthalene, is an organic compound featuring a naphthalene backbone substituted with both a nitro group (-NO₂) and an amino group (-NH₂).[1][2] The presence of these two toxico-pharmacologically significant functional groups on an aromatic scaffold suggests a complex metabolic fate and a high potential for biological activity. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 606-57-5.[1] While it is available commercially as a laboratory chemical, it is often supplied with the caveat that comprehensive analytical data has not been collected, placing the onus of purity and identity confirmation on the end-user.[3] This indicates its primary use is in research settings rather than large-scale industrial applications.
The dual functionality of this molecule is central to its toxicological interest. Aromatic amines are a class of compounds containing several known potent carcinogens, such as 2-naphthylamine, while nitroaromatic hydrocarbons are recognized for their own toxic and genotoxic profiles, often mediated by the reductive metabolism of the nitro group.[4][5][6] This guide, therefore, builds its assessment on the foundational toxicology of these parent classes.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Property | This compound | 1-Nitronaphthalene (Analogue) | 2-Naphthylamine (Analogue) |
| CAS Number | 606-57-5[1] | 86-57-7[7] | 91-59-8 |
| Molecular Formula | C₁₀H₈N₂O₂[1] | C₁₀H₇NO₂[7] | C₁₀H₉N |
| Molecular Weight | 188.18 g/mol [2] | 173.17 g/mol [8] | 143.19 g/mol |
| Appearance | Not specified; likely colored solid | Pale yellow crystalline solid[7][8] | White to reddish crystals |
| Melting Point | Not specified | 53-57 °C[7] | 111-113 °C |
| Boiling Point | Not specified | 304 °C[7] | 306 °C |
| Water Solubility | Not specified; likely low | Insoluble[8] | Slightly soluble |
| Log Kow | Not specified | 3.19[8] | 2.25 |
Regulatory Status and Safety Information
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, its hazard profile can be inferred from GHS classifications provided by chemical suppliers and its inclusion on certain regulatory lists.
GHS Hazard Classification
Based on data available through PubChem, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Handling and Precautionary Measures
Given its GHS classification and the high toxicity of its analogues, strict safety protocols are imperative. Standard handling should include:
-
Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling within a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoidance of heat, sparks, and open flames, as the analogue 1-nitronaphthalene is a flammable solid.[9][10]
-
Implementation of measures to prevent electrostatic charge buildup.[10]
Furthermore, the ASEAN Cosmetics Association includes 2-Naphthalenamine, 1-nitro- (a synonym) on its "List of Substances which Must Not Form Part of the Composition of Cosmetic Products," signaling a recognized potential for harm in consumer applications.[11]
Toxicokinetics: The Central Role of Metabolic Activation
The toxic potential of this compound is intrinsically linked to its biotransformation. Lacking direct metabolic studies, we can construct a highly probable metabolic map based on the well-documented pathways for aromatic amines and nitroaromatic compounds.[4][12] The molecule presents two key sites for metabolic activation, and it is likely that both pathways contribute to its overall toxicity.
Pathway A: Reductive Metabolism of the Nitro Group
The nitro group of nitroaromatic compounds is susceptible to reduction by a variety of enzymes, including NADPH:cytochrome P450 reductase and other flavoenzymes, often referred to as nitroreductases.[4][13] This process involves a sequential six-electron reduction, generating highly reactive intermediates.
-
Nitro Radical Anion: A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this can engage in futile cycling, regenerating the parent nitro-compound and producing superoxide anions, leading to oxidative stress.[4]
-
Nitroso Intermediate: A two-electron reduction yields a nitroso derivative.
-
N-Hydroxylamino Intermediate: A further two-electron reduction forms the N-hydroxylamino derivative (N-hydroxy-1-nitronaphthalen-2-amine). This is a critical step, as N-hydroxylamines are often the proximate genotoxic metabolites.[13]
-
Amine Metabolite: The final reduction product is the corresponding diamine.
The N-hydroxylamino intermediate is electrophilic and can directly interact with nucleophilic sites on macromolecules. More importantly, it can be further activated through conjugation reactions (e.g., O-acetylation by N-acetyltransferases or O-sulfation by sulfotransferases), creating an unstable ester with a good leaving group.[13] Spontaneous heterolysis of this conjugate generates a highly reactive nitrenium ion, which readily forms covalent adducts with DNA, initiating mutagenesis.[13]
Pathway B: Oxidative Metabolism of the Amino Group
The amino group is a primary target for oxidative metabolism, primarily by cytochrome P450 enzymes (specifically, CYP1A2 is known for activating aromatic amines).[12]
-
N-Hydroxylation: The critical activating step is the oxidation of the amino group to a hydroxylamine (2-(hydroxyamino)-1-nitronaphthalene).[12] This is the same class of reactive intermediate produced via nitroreduction, underscoring a convergence of activation pathways.
-
Further Activation: Similar to the pathway above, this N-hydroxy metabolite can be esterified by acetyltransferases or sulfotransferases to form a reactive nitrenium ion that avidly binds to DNA.[12]
The dual presence of these functional groups suggests that this compound can be activated by both reductive and oxidative enzyme systems in the body, potentially enhancing its toxic potency compared to analogues containing only one of these groups.
Caption: Predicted metabolic activation of this compound.
Toxicodynamics: A Profile Defined by Analogue Data
The ultimate toxic effects of a chemical are dictated by the interaction of its reactive metabolites with cellular targets. The following assessment is based on the mechanisms described above and the known toxicities of 1-nitronaphthalene and 2-naphthylamine.
Acute Toxicity
No specific LD₅₀ (median lethal dose) data are available for this compound. However, data from its precursor, 1-nitronaphthalene, indicate moderate to high acute toxicity.
-
1-Nitronaphthalene: Oral LD₅₀ in rats has been reported between 150 mg/kg and 350 mg/kg.[7][8][9] The intraperitoneal LD₅₀ in rats is 86 mg/kg.[8] These values place it in a range indicating significant toxicity upon acute ingestion.
Genotoxicity
There are no direct studies on the genotoxicity of this compound. However, based on its structure and predicted metabolic activation to a nitrenium ion, a high potential for genotoxicity is presumed.
-
Mechanism: The formation of covalent DNA adducts is a hallmark of genotoxic aromatic amines and nitroaromatics.[12][13] These adducts can lead to mutations during DNA replication if not repaired, representing the initiating event in chemical carcinogenesis.
-
Analogue Evidence:
-
1-Nitronaphthalene induces DNA damage and mutation in bacteria.[14]
-
2-Nitronaphthalene shows mutagenic potency in human cell lines.[15]
-
Naphthalene's metabolites, particularly naphthoquinones, are genotoxic to human lymphocytes.[16][17]
-
2-Naphthylamine is a known genotoxic carcinogen, with its activity directly linked to metabolic activation.[5]
-
Carcinogenicity
No animal bioassays or human epidemiological studies on the carcinogenicity of this compound are available. The assessment must rely on data from its structural relatives.
-
1-Nitronaphthalene: Classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans .[14] This classification reflects inadequate evidence from animal studies and a lack of human data.[14]
-
2-Naphthylamine: Classified by IARC as a Group 1: Carcinogenic to humans .[18] It is a well-established human bladder carcinogen, with extensive evidence from occupational cohort studies.[5][18] Lifetime studies in dogs confirmed that pure 2-naphthylamine induces bladder carcinomas.[6]
Expert Insight: The structural similarity of this compound to the potent human carcinogen 2-naphthylamine is a significant cause for concern. The presence of the nitro group at the 1-position may modulate its carcinogenic potential, but the core aromatic amine structure, which is responsible for the carcinogenicity of 2-naphthylamine, remains. Therefore, it is prudent to handle this compound as a potential carcinogen until empirical data proves otherwise.
Organ-Specific Toxicity
Based on its analogues, the primary target organs for toxicity are likely the lung, liver, and urinary bladder.
-
Pulmonary Toxicity: A single intraperitoneal injection of 1-nitronaphthalene in rats caused necrosis of Clara cells in the lung.[14] The lung is a site of significant metabolic activity, including by cytochrome P450 enzymes that can activate such compounds.[19][20]
-
Hepatotoxicity: The same study noted that 1-nitronaphthalene also caused hepatotoxicity.[14] The liver is the principal site of xenobiotic metabolism and is often a target for chemically-induced injury.
-
Bladder Toxicity: The urinary bladder is the specific target for 2-naphthylamine-induced cancer.[6] This is attributed to the delivery of conjugated metabolites to the bladder via the bloodstream, which are then hydrolyzed by the acidic environment of the urine or by enzymes in the bladder epithelium, releasing the reactive N-hydroxy species locally.[12]
Reproductive and Developmental Toxicity
There is a complete lack of data on the reproductive or developmental effects of this compound. Limited data on 1-nitronaphthalene from a study in mummichog fish showed that it could reduce hatchability, but only at concentrations magnitudes higher than those found in the environment.[21] No mammalian studies are available, and this remains a critical data gap.[22][23]
Proposed Analytical Methodologies
Validated analytical methods for the quantification of this compound in biological or environmental matrices are not available in the public domain. However, based on its chemical structure, standard chromatographic techniques can be readily adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with UV or mass spectrometry (LC-MS) detection would be the primary method for analysis.
-
Stationary Phase: A C18 column would provide good retention for the aromatic system.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, likely with a pH modifier like formic acid or ammonium acetate to ensure good peak shape for the amine.
-
Detection: The extensive conjugated π-system of the nitronaphthalene ring will provide a strong chromophore for UV detection. For higher sensitivity and specificity, LC-MS or LC-MS/MS would be the method of choice, allowing for definitive identification and quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, though likely requires derivatization.
-
Derivatization: The primary amine group imparts polarity and can lead to poor peak shape and thermal instability. Derivatization of the amine, for example through silylation (e.g., with BSTFA) or acylation, would be necessary to improve its volatility and chromatographic performance.
-
Analysis: An electron ionization (EI) source in the mass spectrometer would produce a characteristic fragmentation pattern, allowing for structural confirmation.
Caption: Proposed workflow for the analysis of this compound.
Conclusion and Knowledge Gaps
The toxicological profile of this compound is currently defined by inference and hypothesis rather than direct evidence. Its chemical structure, combining an aromatic amine and a nitroaromatic moiety, provides a strong scientific basis to predict its metabolic activation into DNA-reactive electrophiles. Consequently, it should be regarded as a potential genotoxin and carcinogen and handled with appropriate caution.
The primary knowledge gaps are empirical data across all toxicological endpoints:
-
Toxicokinetics: In vivo studies are needed to confirm the predicted metabolic pathways and identify the major metabolites.
-
Acute and Chronic Toxicity: Determination of LD₅₀ values and the effects of repeated exposure are necessary.
-
Genotoxicity: A battery of in vitro (e.g., Ames test, micronucleus assay) and in vivo genotoxicity assays is required.
-
Carcinogenicity: A long-term animal bioassay is needed for a definitive assessment of its carcinogenic potential.
-
Reproductive/Developmental Toxicity: Studies are required to assess its impact on reproduction and fetal development.
Until such data become available, this profile, grounded in the established toxicology of its structural analogues, provides a crucial framework for risk assessment and safe handling guidance for researchers and professionals in the field.
References
- Lai, D. Y., & Rudo, K. M. (1991). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Environmental Pathology, Toxicology and Oncology, 10(4-5), 173-189. [Link]
- Ilett, K. F., & Minchin, R. F. (2003). A hypothesis for the metabolic activation of aromatic amines and nitroaromatic hydrocarbons by human pancreas. Toxicology and Applied Pharmacology, 187(2), 124-131. [Link]
- de Abreu, F. C., de Souza, M. V. N., & de Almeida, M. V. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(7), 1435-1468. [Link]
- de Abreu, F. C., de Souza, M. V. N., & de Almeida, M. V. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Johnson, D. E., & Cornish, H. H. (1978). Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat. Toxicology and Applied Pharmacology, 46(3), 549-573. [Link]
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-.
- Williams, D. E. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(10), 1729-1753. [Link]
- Rasmussen, R. E. (1986). Metabolism and macromolecular binding of 1-nitronaphthalene in the mouse. Toxicology, 41(2), 233-247. [Link]
- Chemsrc. (n.d.). 2-Benzothiazolesulfenamide | CAS#:2801-21-0.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). 2-Naphthylamine. In Some aromatic amines, organic dyes, and related exposures (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99). IARC. [Link]
- National Center for Biotechnology Information. (2012). 2-Naphthylamine. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F). IARC. [Link]
- Sasaki, J. C., Arey, J., Eastmond, D. A., Parks, K. K., & Grosovsky, A. J. (1997). Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 23-35. [Link]
- Onduka, T., Koyama, J., & Yoshimitsu, S. (2015). Reproductive toxicity of 1-nitronaphthalene and 1-nitropyrene exposure in the mummichog, Fundulus heteroclitus. Ecotoxicology, 24(1), 169-177. [Link]
- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.
- PubChem. (n.d.). 1-Nitronaphthalene.
- International Agency for Research on Cancer. (1989). 1-Nitronaphthalene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link]
- Ke, Y., Chen, G., & Lin, C. (2023). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. Applied and Environmental Microbiology, 89(2), e01859-22. [Link]
- Wikipedia. (n.d.). 1-Nitronaphthalene.
- Personal Care Products Council. (n.d.). Unacceptable List.
- Boland, B., Lin, C. Y., Morin, D., & Buckpitt, A. (2004). Site-Specific Metabolism of Naphthalene and 1-Nitronaphthalene in Dissected Airways of Rhesus Macaques. Journal of Pharmacology and Experimental Therapeutics, 310(2), 558-566. [Link]
- Hicks, R. M., Wright, R., & Wakefield, J. S. (1982). Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs. British Journal of Industrial Medicine, 39(2), 186-196. [Link]
- U.S. Environmental Protection Agency. (2004). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
- Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., ... & Buckpitt, A. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. IARC. [Link]
- Molbase. (n.d.). 2-Ethoxynaphthalene 93-18-5 wiki.
- Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., ... & Buckpitt, A. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27. [Link]
- Kapuci, M., Ulker, Z., Gurkan, S., & Alpsoy, L. (2014). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology and industrial health, 30(10), 922-929. [Link]
- Brusick, D. (2003). Genetic toxicity of naphthalene: a review.
- National Center for Biotechnology Information. (2005). Health Effects. In Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (US). [Link]
- U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3). [Link]
Sources
- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-AMINO-1-NITRONAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 8. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. static.ewg.org [static.ewg.org]
- 12. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 15. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. Metabolism and macromolecular binding of 1-nitronaphthalene in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reproductive toxicity of 1-nitronaphthalene and 1-nitropyrene exposure in the mummichog, Fundulus heteroclitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Degradation Pathways of 1-Nitronaphthalen-2-amine
Executive Summary
1-Nitronaphthalen-2-amine (CAS 606-57-5), also known as 2-Amino-1-nitronaphthalene, is an aromatic compound whose environmental fate and metabolic pathways are of significant interest due to its structural relation to known toxic and carcinogenic compounds like nitronaphthalenes and naphthylamines.[1][2] A comprehensive review of existing literature reveals a notable scarcity of direct research on the degradation of this specific molecule. Therefore, this technical guide synthesizes authoritative data from closely related analogues—namely 1-nitronaphthalene and other aromatic amines—to construct a set of proposed degradation pathways. We will explore two primary microbial degradation hypotheses (oxidative denitration and nitro-reduction), a plausible photochemical degradation route, and the rigorous experimental methodologies required to validate these proposed pathways. This document is designed to serve as a foundational resource, providing both theoretical frameworks and practical, field-proven protocols to guide future research in this area.
Proposed Microbial Degradation Pathways
The microbial catabolism of nitroaromatic compounds can proceed via two primary strategies: an initial oxidative attack that removes the nitro group or a reductive attack that transforms it.[3] The presence of both nitro and amino substituents on the naphthalene ring of this compound suggests that either pathway is plausible, likely dictated by the specific microbial species and its enzymatic machinery, as well as the prevailing environmental conditions (e.g., aerobic vs. anaerobic).
Hypothesis A: Oxidative Pathway via Dioxygenase Attack and Denitration
This proposed pathway is modeled on the well-documented degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065.[4][5] In this mechanism, a Rieske non-heme iron dioxygenase initiates the attack.
Causality of the Proposed Pathway: The initial and most critical step is the enzymatic incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring, a hallmark of dioxygenase enzymes.[3] For 1-nitronaphthalene, this occurs at the 1 and 2 positions, leading to the formation of 1,2-dihydroxynaphthalene and the release of the nitro group as nitrite (NO₂⁻).[4] For this compound, the existing amino group at the C2 position would sterically and electronically influence the site of enzymatic attack. A plausible site of dihydroxylation would be the C3 and C4 positions of the substituted ring. This would form an unstable diol intermediate, which would then rearomatize, leading to the formation of 1-amino-naphthalene-3,4-diol and the release of the nitro group. This diol is a catechol-like structure, which is a common substrate for ring-cleavage dioxygenases that break open the aromatic ring, funneling the resulting aliphatic products into central metabolism (e.g., the Krebs cycle).
Caption: Proposed reductive degradation pathway for this compound.
Proposed Photochemical Degradation Pathway
In the environment, particularly in the atmosphere and surface waters, nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are susceptible to degradation by sunlight. [3]The primary mechanism involves direct photolysis or reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH).
Causality of the Proposed Pathway: Based on studies of 1-nitronaphthalene, atmospheric degradation is significant. [6]The absorption of UV light can excite the this compound molecule, making it susceptible to attack by hydroxyl radicals. This can lead to two major outcomes:
-
Hydroxylation: Addition of an •OH group to the aromatic ring, forming various isomers of amino-nitro-hydroxynaphthalene.
-
Ring Cleavage: More extensive oxidation can lead to the cleavage of the aromatic ring, producing smaller, more soluble organic compounds such as carboxybenzaldehydes or nitrobenzoic acids. [6]The amino group is also susceptible to oxidation, which could lead to a complex mixture of secondary products.
Caption: Proposed photochemical degradation pathway for this compound.
Experimental Methodologies for Degradation Studies
Validating the proposed pathways requires a systematic experimental approach coupled with robust analytical techniques. The protocols described below are designed as self-validating systems to ensure scientific integrity.
Experimental Workflow: Microbial Degradation Study
The primary objective is to monitor the disappearance of the parent compound and identify transient intermediates and final products.
Caption: Experimental workflow for a microbial degradation study.
Detailed Protocol:
-
Medium Preparation: Prepare a sterile mineral salts medium (MSM) lacking carbon and nitrogen sources. Add this compound (e.g., from a sterile stock solution in a minimal amount of organic solvent) to a final concentration of 50-100 µM.
-
Inoculation: Inoculate the experimental flasks with the microbial source (e.g., an enriched consortium, a pure bacterial strain, or an environmental slurry).
-
Establish Controls (Self-Validation):
-
Sterile Control: A flask containing medium and the target compound but no microbial inoculum. This control accounts for any abiotic degradation (e.g., hydrolysis).
-
No-Substrate Control: A flask containing the medium and inoculum but no this compound. This control monitors for any endogenous activity of the microorganisms.
-
-
Incubation: Incubate all flasks under appropriate conditions (e.g., 28-30°C on a rotary shaker for aerobic studies).
-
Sampling: Aseptically remove aliquots from each flask at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Preparation: Centrifuge the samples to pellet biomass. Filter the supernatant through a 0.22 µm filter to remove any remaining cells or particles before analysis. For analysis of intracellular metabolites, the cell pellet can be extracted with a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Analyze the prepared samples using the analytical techniques detailed below.
Core Analytical Techniques
The choice of analytical method is critical and depends on the specific goals of the analysis, from simple quantification of the parent compound to the identification of unknown metabolites. [7][8]
| Technique | Primary Use | Advantages | Limitations & Causality |
|---|---|---|---|
| HPLC-UV/PDA | Quantification of the parent compound and major UV-active metabolites. | Robust, reproducible, and widely available. The naphthalene ring is a strong chromophore, providing excellent sensitivity. [8] | Provides limited structural information. Co-elution of isomers or compounds with similar polarity can be a challenge, requiring careful method development. |
| LC-MS/MS | Definitive identification and quantification of polar, non-volatile metabolites. | High sensitivity and specificity. Provides molecular weight and fragmentation data, which is essential for identifying unknown degradation intermediates without derivatization. [9] | More complex and expensive instrumentation. Matrix effects (ion suppression or enhancement) can affect quantification and must be carefully managed. |
| GC-MS | Identification of volatile or semi-volatile degradation products. | Excellent separation for volatile compounds and extensive, standardized mass spectral libraries for identification. [10]| Requires derivatization. The polar amine group makes this compound and its polar metabolites non-volatile. Derivatization (e.g., silylation) is necessary to replace the active hydrogens on the amine group, thereby increasing volatility and preventing poor peak shape. [11]|
Proposed HPLC-UV Protocol:
-
Rationale: This method is the workhorse for routine analysis due to its simplicity and robustness for quantifying the disappearance of the parent compound. [8][12]* Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the naphthalene structure.
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. Starting with a higher percentage of A and gradually increasing B allows for the separation of polar metabolites (eluting early) from the more hydrophobic parent compound (eluting later).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Photodiode Array (PDA) detector. Monitor at a wavelength corresponding to a high absorbance for this compound (e.g., ~254 nm or another absorbance maximum). A PDA detector is superior as it collects spectra across a range of wavelengths, helping to identify and resolve co-eluting peaks.
-
Sample Preparation: Dilute the filtered aqueous sample with the initial mobile phase composition.
Conclusion and Future Directions
While direct experimental evidence for the degradation of this compound is currently lacking in peer-reviewed literature, a robust scientific framework allows for the proposal of several plausible degradation pathways. Microbial action is likely to proceed via either an initial oxidative attack, removing the nitro group, or a reductive pathway that converts the nitro group to an amine, forming 1,2-diaminonaphthalene. Concurrently, photochemical processes, driven by UV radiation and hydroxyl radicals, can lead to hydroxylation and eventual ring cleavage.
This guide provides the theoretical basis and, critically, the experimental and analytical blueprints needed to investigate these hypotheses. The foremost priority for future research should be conducting controlled degradation studies using both pure microbial cultures and mixed environmental consortia. The application of high-resolution LC-MS/MS will be paramount in elucidating the structures of novel metabolic intermediates, thereby confirming or refuting the pathways proposed herein. Such research is essential for accurately assessing the environmental risk and persistence of this compound and for developing potential bioremediation strategies.
References
- Johnson, D.E., & Cornish, H.H. (1978). Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat. Toxicology and Applied Pharmacology, 46(3), 549-573. [Link]
- BenchChem. (2025). Analytical methods for the detection of 1-Naphthalenamine, 2,4-dinitro- in various matrices.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 1-Aminonaphthalene-2-acetonitrile. BenchChem Technical Guides.
- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]
- ChemBK. (2024). 1-nitronaphthalene. [Link]
- Buckpitt, A., & Cruikshank, M. (2010). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology Letters, 199(3), 246-252.
- Li, T., et al. (2023). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. Applied and Environmental Microbiology, 89(1). [Link]
- Bio-Rad. (n.d.).
- PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
- OSHA. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine. Method 96. [Link]
- DTIC. (n.d.).
- ResearchGate. (n.d.). (A) The proposed catabolic pathway of 1-nitronaphthalene in strain.... [Link]
- IARC Publications. (n.d.). 1-Nitronaphthalene. [Link]
- IARC Public
- PubMed Central. (2023). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. Applied and Environmental Microbiology, 89(1). [Link]
- BenchChem. (2025). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods. BenchChem Technical Guides.
- PubMed. (2023). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. Applied and Environmental Microbiology, 89(1). [Link]
- Wikipedia. (n.d.). 1-Nitronaphthalene. [Link]
- PubChem. (n.d.). 1-Nitronaphthalene. [Link]
- American Pharmaceutical Review. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
- ASM Journals. (2020). A Bph-like nitroarene dioxygenase catalyzes the conversion of 3-nitrotoluene to 3-methylcatechol by Rhodococcus sp. strain ZWL3NT. [Link]
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. [Link]
- Scilit. (2025).
- ResearchGate. (n.d.).
- International Scholars Journals. (n.d.).
- University of Regensburg. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]
- Chemsrc. (n.d.). 8-Nitronaphthalen-2-amine. [Link]
- PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. [Link]
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scitepress.org [scitepress.org]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 1-Nitronaphthalen-2-amine as a Versatile Intermediate in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Nitronaphthalen-2-amine (CAS No. 606-57-5), a pivotal intermediate in advanced organic synthesis. Characterized by the presence of both an electron-withdrawing nitro group and an electron-donating amino group on a naphthalene scaffold, this molecule offers a unique platform for constructing complex chemical entities. We will dissect its synthesis, delineate its key reactive pathways, and provide detailed, field-proven protocols for its application in the development of dyes, pharmaceutical scaffolds, and other high-value organic compounds. The causality behind experimental choices is emphasized to provide researchers with a robust understanding of the underlying chemistry.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional aromatic compound whose value lies in the orthogonal reactivity of its two functional groups.[1] The amino group serves as a nucleophilic handle and a precursor for diazonium salts, while the nitro group can be readily reduced to a second amino functionality. This dual-reactivity profile makes it a strategic building block for synthesizing substituted diaminonaphthalenes, which are precursors to a wide array of heterocyclic systems and azo dyes. Its typical appearance is a yellow to brown solid, with good solubility in common organic solvents but limited solubility in water.[1] This guide serves as a comprehensive resource for chemists aiming to leverage the unique synthetic potential of this intermediate.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Nitro-2-naphthylamine, 2-Amino-1-nitronaphthalene | [1][3] |
| CAS Number | 606-57-5 | [1][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [2][4] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 122-127 °C (literature values vary) | [5] |
Synthesis of this compound
The most reliable and commonly cited synthesis of this compound does not start from naphthalene itself, but rather from an activated precursor like 2-naphthylamine or a derivative. The following protocol is adapted from established procedures and highlights a key synthetic strategy involving amine protection, directed nitration, and subsequent deprotection.[5]
Workflow for the Synthesis of this compound
Caption: Multi-step synthesis of this compound from 2-Naphthylamine.
Protocol 1: Synthesis via Protection-Nitration-Deprotection
This protocol details the synthesis from aceto-2-naphthalide, which is readily prepared from 2-naphthylamine.
Scientific Rationale: The amino group of 2-naphthylamine is a powerful activating group that would be susceptible to oxidation and would direct nitration to the wrong positions. Acetylation protects the amine as an acetamido group. This group is still an ortho-, para-director but is less activating, allowing for more controlled nitration primarily at the C1 position. The final step, acid-catalyzed hydrolysis, removes the acetyl protecting group to reveal the target molecule.[5]
Materials:
-
Aceto-2-naphthalide
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ice
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
Part A: Nitration of Aceto-2-naphthalide
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 170 g of aceto-2-naphthalide to 500 c.c. of glacial acetic acid. Stir until a fine suspension is formed.
-
Prepare the nitrating mixture by cautiously adding 80 c.c. of concentrated nitric acid to 100 c.c. of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the stirred suspension of aceto-2-naphthalide. Maintain the temperature of the reaction mixture below 20°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto a large volume of crushed ice. The orange-yellow product, aceto-1-nitro-2-naphthalide, will precipitate.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and air dry.
Part B: Hydrolysis to this compound [5]
-
In a round-bottom flask fitted with a reflux condenser, suspend 125 g of the dried aceto-1-nitro-2-naphthalide in 500 c.c. of ethanol.
-
Add 125 c.c. of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring. The hydrolysis is typically complete within 1-2 hours, indicated by the dissolution of the solid followed by the precipitation of the product.
-
After the reaction is complete, pour the hot mixture into 4 liters of cold water.
-
Filter the crude this compound precipitate.
-
Purification: Recrystallize the crude product from hot ethanol. The pure compound forms as characteristic needles.[5]
Key Synthetic Transformations and Protocols
This compound is rarely the final product; its value is realized in subsequent transformations. The following protocols outline its most important reactions.
Diagram: Key Reactions of this compound
Caption: Primary reaction pathways for this compound.
Reduction of the Nitro Group to Naphthalene-1,2-diamine
The conversion of the nitro group to a second amine yields naphthalene-1,2-diamine, a highly valuable precursor for synthesizing heterocyclic compounds like quinoxalines and imidazoles, which are common scaffolds in medicinal chemistry.[6]
Scientific Rationale: Catalytic hydrogenation is a clean and efficient reduction method.[6] Hydrogen gas is activated on the surface of a metal catalyst (like Palladium on Carbon), and the reduction proceeds under mild conditions. This method avoids the use of stoichiometric amounts of metal reductants and acidic conditions, simplifying product workup and purification.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen source (balloon or Parr apparatus)
-
Celite™ or other filter aid
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask, and purge the system with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.
-
Introduce hydrogen gas into the flask (typically 1-4 atm).[6]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude naphthalene-1,2-diamine, which can be purified by recrystallization or chromatography if necessary.
Scientific Rationale: The Béchamp reduction using iron powder in acidic medium is a classical, cost-effective, and scalable method for nitro group reduction.[6] Iron metal is oxidized while the nitro group is reduced. A catalytic amount of acid is required to activate the iron surface and facilitate the reaction.
Materials:
-
This compound
-
Iron powder (3-5 eq)
-
Ethanol/Water mixture (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of concentrated hydrochloric acid via the dropping funnel.[6]
-
Continue refluxing and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the hot mixture to remove the iron salts. Wash the solid residue thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude naphthalene-1,2-diamine.
Diazotization of the Amino Group for Azo Dye Synthesis
The primary amino group can be converted into a diazonium salt, which is an excellent electrophile for coupling with electron-rich aromatic compounds (coupling components) to form intensely colored azo dyes.[7]
Scientific Rationale: Diazotization must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose to release nitrogen gas at higher temperatures.[7] The diazonium salt is then immediately reacted with an electron-rich coupling partner (like a phenol or another amine). The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction to form the characteristic -N=N- azo linkage.[7]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid
-
Coupling component (e.g., 2-Naphthol, Phenol, or N,N-Dimethylaniline)
-
Sodium Hydroxide solution
-
Ice
Procedure:
-
Diazotization: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the temperature strictly below 5°C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the solid.
-
Coupling: In a separate beaker, dissolve the coupling component (1.0 eq) in a dilute sodium hydroxide solution (if it's a phenol) or a dilute acid solution (if it's an amine). Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Filter the dye, wash it with cold water, and allow it to dry.
Safety, Handling, and Characterization
Safety Precautions:
-
Toxicity: this compound and its precursors may be toxic and should be handled with care. Naphthalene derivatives are suspected carcinogens.[1][8] Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] In case of contact, wash the affected area immediately with plenty of water.
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Characterization: The synthesized compounds should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The IR spectrum of the starting material will show characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), and asymmetric/symmetric N-O stretches (nitro, ~1520 and 1340 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This compound stands out as a uniquely functionalized building block in organic synthesis. The ability to selectively manipulate its amino and nitro groups opens up efficient synthetic routes to a diverse range of valuable compounds. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this intermediate in their synthetic endeavors, from the creation of novel dyes to the development of complex pharmaceutical agents.
References
- International Scholars Journals.
- Wikipedia. 1-Nitronaphthalene. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). Superelectrophilic activation of 1-nitronaphthalene in the presence of aluminum chloride. Reactions with benzene and cyclohexane. [Link]
- SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]
- PubChem. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. [Link]
- YouTube. 1-nitronaphthalene : Organic synthesis. [Link]
- RSC Publishing. Preparation of 1-Halogeno-2-nitronaphthalenes and 2-Nitronaphthalene. [Link]
- Scribd.
- PubChem. 1-Nitronaphthalene | C10H7NO2 | CID 6849. [Link]
- NINGBO INNO PHARMCHEM.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. This compound - CAS:606-57-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Note: A Comprehensive Protocol for the Diazotization of 1-Nitronaphthalen-2-amine
Introduction and Significance
The diazotization of primary aromatic amines is a cornerstone transformation in organic chemistry, converting a relatively inert amino group into a highly reactive diazonium group (-N₂⁺).[1][2][3] This process unlocks a vast array of subsequent reactions, making diazonium salts invaluable intermediates.[4][5][6] This guide provides a detailed protocol for the diazotization of 1-Nitronaphthalen-2-amine, yielding the corresponding 2-nitro-1-naphthalenediazonium salt.
The resulting diazonium salt is a powerful synthon, enabling the introduction of a wide range of functional groups onto the naphthalene core that are otherwise difficult to install directly.[1][7][8] These include halides, cyano, hydroxyl, and aryl groups, which are critical modifications in the development of dyes, pharmaceuticals, and advanced materials. The presence of the nitro group on the naphthalene ring further influences the reactivity and properties of the resulting derivatives. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing not just a step-by-step procedure but also the critical rationale behind each operation to ensure safety, reliability, and reproducibility.
The Chemistry: Mechanism of Diazotization
The conversion of a primary aromatic amine to a diazonium salt proceeds through a well-established mechanism involving nitrosation. The key electrophile in this reaction is the nitrosonium ion (NO⁺).
Step 1: In-situ Generation of Nitrous Acid (HNO₂) Nitrous acid is unstable and is therefore generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][9]
Step 2: Formation of the Nitrosonium Ion (NO⁺) In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[3][10]
Step 3: Nucleophilic Attack and Formation of Diazonium Ion The primary amine (this compound) acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the resonance-stabilized arenediazonium ion.[3][11][12] The stability of aryl diazonium salts at low temperatures is attributed to the delocalization of the positive charge into the aromatic ring.[2]
Caption: Figure 1: Mechanism of Diazotization
Experimental Protocol
This protocol details the formation of the 2-nitro-1-naphthalenediazonium salt solution, which should be used immediately for subsequent synthetic transformations.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | Standard Vendor | Starting material |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard Vendor | Acid catalyst |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Vendor | Diazotizing agent |
| Sulfamic Acid or Urea | Reagent Grade | Standard Vendor | To quench excess nitrous acid |
| Deionized Water | Type II or better | - | Solvent |
| Starch-Iodide Paper | - | Standard Vendor | For reaction monitoring |
| Magnetic Stirrer with Stir Bar | - | - | For efficient mixing |
| Beakers and Erlenmeyer Flasks | - | - | Standard laboratory glassware |
| Graduated Cylinders and Pipettes | - | - | For accurate volume measurement |
| Thermometer (-20 to 100 °C) | - | - | For temperature monitoring |
| Ice Bath | - | - | For maintaining low temperature |
3.2. Step-by-Step Procedure
-
Preparation of the Amine Suspension:
-
In a 250 mL beaker equipped with a magnetic stir bar, create a mixture of 20 mL concentrated hydrochloric acid and 50 mL of deionized water.
-
Cool this acid solution to 0-5 °C using an ice bath. The use of an external ice bath combined with adding crushed ice directly to the mixture can provide excellent temperature control.[13]
-
While stirring vigorously, slowly add 0.05 mol of this compound to the cold acid solution. The amine will likely not dissolve completely, forming a fine suspension. Efficient stirring is crucial to ensure a uniform reaction.
-
-
Preparation of the Nitrite Solution:
-
In a separate 100 mL beaker, dissolve 0.052 mol (a slight stoichiometric excess) of sodium nitrite in 25 mL of cold deionized water. Keep this solution in an ice bath until ready for use.
-
-
The Diazotization Reaction:
-
Ensure the amine suspension is maintained strictly between 0 and 5 °C. This is the most critical parameter of the reaction.[14][15]
-
Using a dropping funnel or a pipette, add the cold sodium nitrite solution dropwise to the vigorously stirred amine suspension over a period of 20-30 minutes. The rate of addition must be controlled to prevent the temperature from rising above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
-
Reaction Monitoring and Completion:
-
To check for reaction completion, test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the diazotization is complete.[16][17]
-
If the test is negative, add a small additional volume (1-2 mL) of the nitrite solution and stir for another 10 minutes before re-testing.
-
-
Quenching Excess Nitrous Acid:
-
Once a positive starch-iodide test is confirmed, it is essential to destroy the excess nitrous acid, which can cause unwanted side reactions.
-
Add a small amount of sulfamic acid or urea, portion-wise, until the reaction mixture no longer gives a positive test on starch-iodide paper. A brisk evolution of nitrogen gas will be observed.
-
The resulting pale yellow solution contains the 2-nitro-1-naphthalenediazonium salt and must be used immediately in the next synthetic step.
Caption: Figure 2: Experimental Workflow for Diazotization
Trustworthiness: Critical Safety Protocols
Self-Validation: The protocol's integrity relies on strict adherence to safety measures. Diazonium salts are notoriously hazardous, and their safe handling is non-negotiable.
-
Extreme Thermal Instability: Solid diazonium salts are highly sensitive to shock and friction and can decompose with explosive violence upon heating or when dry.[7][14][15][18] NEVER attempt to isolate the solid diazonium salt from this procedure.
-
In-Situ Consumption: The generated diazonium salt solution is only metastable at low temperatures and should be used immediately after preparation.[1][2] Prolonged storage, even at 0 °C, can lead to decomposition.
-
Rigorous Temperature Control: The temperature must be kept below 5 °C at all times. Higher temperatures lead to rapid decomposition, releasing nitrogen gas and forming undesired phenolic byproducts.[14][15]
-
Ventilation and PPE: All operations must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[19]
-
Quenching is Mandatory: Always quench excess nitrous acid before proceeding to the next step or workup.[14][20] If the final diazonium salt solution is not to be used, it must be decomposed safely by adding it to a reducing agent like hypophosphorous acid or by warming it gently after significant dilution.[18]
-
Cardinal Rules for Diazonium Salts: Researchers must familiarize themselves with established safety guidelines. Key rules include using stoichiometric amounts of nitrite, preventing accidental precipitation, and always assuming the compounds are explosive.[14][15][20]
Applications in Synthesis
The 2-nitro-1-naphthalenediazonium salt is a gateway to a variety of naphthalene derivatives:
-
Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) replaces the diazonium group with -Cl, -Br, or -CN, respectively.[9][10]
-
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt introduces a fluorine atom.[9]
-
Gattermann Reaction: Copper powder can be used to introduce halogens.
-
Hydrolysis: Gentle warming of the aqueous diazonium salt solution replaces the diazonium group with a hydroxyl (-OH) group, forming 1-nitro-2-naphthol.[8]
-
Azo Coupling: The diazonium salt acts as an electrophile, reacting with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds, which are the basis for many dyes.[7][]
References
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Unacademy. (n.d.). Preparation of Diazonium salts - Chemistry.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Syntheses. (n.d.). Procedure.
- Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis.
- Semantic Scholar. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Fanyang Mo, et al. (2013). Recent applications of arene diazonium salts in organic synthesis.
- PubMed. (2013). Recent applications of arene diazonium salts in organic synthesis.
- Scribd. (n.d.). Overview of Diazonium Salts and Their Uses.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- Google Patents. (n.d.). US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes.
- ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?.
Sources
- 1. byjus.com [byjus.com]
- 2. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent applications of arene diazonium salts in organic synthesis. (2013) | Fanyang Mo | 417 Citations [scispace.com]
- 6. Recent applications of arene diazonium salts in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webassign.net [webassign.net]
- 8. scribd.com [scribd.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diazotization Reaction Mechanism [unacademy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. fishersci.com [fishersci.com]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 1-Nitronaphthalen-2-amine in the Forge of Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Fused-Ring Systems from a Versatile Precursor
1-Nitronaphthalen-2-amine, a readily available bifunctional naphthalene derivative, serves as a powerful and versatile starting material in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique ortho-nitroamino substitution pattern on the naphthalene core is the key to its synthetic utility. The strategic reduction of the nitro group to an amine in situ generates a highly reactive naphthalene-1,2-diamine intermediate. This transient species can be readily trapped by a variety of electrophilic reagents to construct fused-ring systems of significant interest in medicinal chemistry, materials science, and dye manufacturing. This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocyclic compounds: naphtho[2,3-b]quinoxalines, dibenzo[a,c]phenazines, and naphtho[2,1-d]imidazoles.
The core principle behind these syntheses is a one-pot reductive cyclization strategy. This approach is highly efficient and atom-economical, as it avoids the isolation of the often-unstable diamine intermediate. The choice of reducing agent and the cyclizing partner dictates the final heterocyclic scaffold produced.
I. The Cornerstone Reaction: In Situ Generation of Naphthalene-1,2-diamine
The synthetic pathways described herein all pivot on the initial reduction of the nitro group of this compound. The resulting naphthalene-1,2-diamine is the active component for the subsequent cyclization. The choice of reducing agent is critical and can be tailored based on the desired reaction conditions and the tolerance of other functional groups.
Common Reduction Methods:
-
Catalytic Transfer Hydrogenation: This is often a preferred method due to its mild conditions and high efficiency. A catalyst, typically Palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a donor molecule, such as hydrazine hydrate or ammonium formate, to the nitro group. This method avoids the need for high-pressure hydrogenation gas.[1][2][3][4]
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as Tin(II) chloride (SnCl₂) or Iron (Fe), in an acidic medium (e.g., hydrochloric acid or acetic acid). SnCl₂ is particularly useful as it is a mild reducing agent that can tolerate a range of other functional groups.[5][6][7][8]
The general mechanism for the reduction of the nitro group to an amine involves a series of two-electron transfers, proceeding through nitroso and hydroxylamine intermediates.
Experimental Protocol: Synthesis of 2,3-Diphenylnaphtho[2,3-b]quinoxaline
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.88 g, 10 mmol) and benzil (2.10 g, 10 mmol) in glacial acetic acid (40 mL).
-
To this stirring suspension, add a solution of Tin(II) chloride dihydrate (11.3 g, 50 mmol) in glacial acetic acid (20 mL) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure 2,3-diphenylnaphtho[2,3-b]quinoxaline as yellow needles.
Data Presentation:
| R¹ and R² of α-dicarbonyl | Product | Yield (%) | Reference |
| Phenyl, Phenyl | 2,3-Diphenylnaphtho[2,3-b]quinoxaline | 85-95 | [9][10] |
| Methyl, Methyl | 2,3-Dimethylnaphtho[2,3-b]quinoxaline | 80-90 | [9] |
| 4,4'-Dimethylphenyl, 4,4'-Dimethylphenyl | 2,3-Bis(4-methylphenyl)naphtho[2,3-b]quinoxaline | ~88 | [10] |
| 4,4'-Difluorophenyl, 4,4'-Difluorophenyl | 2,3-Bis(4-fluorophenyl)naphtho[2,3-b]quinoxaline | ~92 | [10] |
III. Synthesis of Dibenzo[a,c]phenazines
Dibenzo[a,c]phenazines are extended polycyclic aromatic hydrocarbons containing a pyrazine ring. These compounds are of interest for their photophysical properties and potential applications in organic electronics as fluorescent materials and emitters in OLEDs. [5][11][12][13][14]The synthesis involves the reductive condensation of this compound with phenanthrene-9,10-dione.
Causality Behind Experimental Choices:
The choice of phenanthrene-9,10-dione as the cyclizing partner leads to the formation of the angularly fused dibenzo[a,c]phenazine system. The reaction conditions are similar to the quinoxaline synthesis, typically involving reflux in a protic solvent like a mixture of ethanol and acetic acid. Acetic acid acts as both a solvent and a catalyst for the condensation and dehydration steps.
Reaction Mechanism:
The mechanism is analogous to the quinoxaline synthesis. The in situ generated naphthalene-1,2-diamine undergoes a double condensation reaction with the two carbonyl groups of phenanthrene-9,10-dione to form the final, highly conjugated dibenzo[a,c]phenazine.
Experimental Protocol: Synthesis of Dibenzo[a,c]phenazine
Materials:
-
This compound
-
Phenanthrene-9,10-dione
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, add this compound (1.88 g, 10 mmol), phenanthrene-9,10-dione (2.08 g, 10 mmol), and ethanol (100 mL).
-
Add a catalytic amount of 10% Pd/C (approx. 100 mg).
-
Heat the mixture to reflux with stirring.
-
Add hydrazine hydrate (5 mL, ~80 mmol) dropwise to the refluxing mixture over a period of 30 minutes. The reaction is exothermic and gas evolution will be observed.
-
After the addition is complete, continue refluxing for an additional 4 hours until the starting materials are consumed (monitored by TLC).
-
While still hot, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Allow the filtrate to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield dibenzo[a,c]phenazine.
Data Presentation:
| 1,2-Diamine Precursor | 1,2-Dione | Product | Yield (%) | Reference |
| This compound | Phenanthrene-9,10-dione | Dibenzo[a,c]phenazine | 80-90 | [11][12] |
| 3-Fluorobenzene-1,2-diamine | 3,6-Dibromophenanthrene-9,10-dione | 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine | 92 | [12] |
IV. Synthesis of Naphtho[2,1-d]imidazoles
Naphtho[2,1-d]imidazoles are fused heterocyclic systems that are analogues of benzimidazoles and are investigated for their potential biological activities. [15][16]Their synthesis from this compound involves a one-pot reductive cyclization with an aldehyde.
Causality Behind Experimental Choices:
In this synthesis, the aldehyde provides the single carbon atom required to form the five-membered imidazole ring. The reaction is often carried out in a polar aprotic solvent like DMSO, which can facilitate the reaction sequence. The use of a reducing agent like sodium dithionite (Na₂S₂O₄) is common for this transformation as it is effective under these conditions. [4]
Reaction Mechanism:
The reaction proceeds through the initial reduction of the nitro group to an amine, forming naphthalene-1,2-diamine. One of the amino groups then condenses with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a cyclized intermediate. Subsequent oxidation (often by air or the solvent) results in the aromatization of the imidazole ring to give the final product.
Experimental Protocol: Synthesis of 2-Phenylnaphtho[2,1-d]imidazole
Materials:
-
This compound
-
Benzaldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in DMSO (30 mL).
-
To the stirred solution, add sodium dithionite (5.22 g, 30 mmol) portion-wise over 20 minutes, maintaining the temperature below 60 °C with a water bath if necessary.
-
After the addition is complete, heat the mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol to obtain 2-phenylnaphtho[2,1-d]imidazole.
Data Presentation:
| Aldehyde (R-CHO) | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenylnaphtho[2,1-d]imidazole | 70-85 | [4] |
| 4-Methylbenzaldehyde | 2-(p-Tolyl)naphtho[2,1-d]imidazole | 75-88 | |
| Formaldehyde | Naphtho[2,1-d]imidazole | 60-75 |
Conclusion
This compound stands out as a highly valuable and strategic precursor for the synthesis of a variety of naphtho-fused heterocyclic compounds. The one-pot reductive cyclization methodology provides an efficient and modular route to access complex molecular architectures. By carefully selecting the reducing agent and the cyclizing partner, researchers can readily synthesize naphtho[2,3-b]quinoxalines, dibenzo[a,c]phenazines, and naphtho[2,1-d]imidazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to harness the full potential of this versatile starting material.
References
- A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. (2022). RSC Advances, 12(15), 8611–8616. [Link]
- Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. (2019). ACS Applied Materials & Interfaces, 11(27), 24233–24241. [Link]
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Tetrahedron Letters, 59(4), 349-353. [Link]
- Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. (2023). Pharmaceuticals, 16(4), 541. [Link]
- Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. (2020). ChemRxiv. [Link]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Synlett, 25(10), 1403-1408. [Link]
- Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. (2017). Organic Process Research & Development, 21(1), 79-85. [Link]
- ¹H NMR spectrum of a mixture of dibenzo[a.c]phenazine sensitizer and... (2022).
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). ARKIVOC, 2008(15), 280-287. [Link]
- A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. (2022).
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]
- Synthesis and properties of 2-substituted naphtho[2,3-d]imidazole and benzoxazole derivatives. (2006). Chemija, 17(2-3), 42-46. [Link]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Organic Chemistry Portal. [Link]
- Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as drugs. (2017). Oriental Journal of Chemistry, 33(4), 1856-1863. [Link]
- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (2013). Asian Journal of Chemistry, 25(18), 10431-10434. [Link]
- Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2018). ACS Omega, 3(11), 15925–15938. [Link]
- One-pot synthesis of naphtho[2,1-e]o[1][11]xazin-2-ones and their conversion to fused pyrimidines, quinazolines and azocines. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 54-59. [Link]
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. (2019).
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry, 5(2), 57-72. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A novel dibenzo[ a , c ]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08605G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 16. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
Analytical Strategies for the Detection and Quantification of 1-Nitronaphthalen-2-amine
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 1-Nitronaphthalen-2-amine (CAS No. 606-57-5). As an aromatic nitroamine, this compound is a potential intermediate in the synthesis of dyes and pharmaceuticals and may be of interest in environmental and toxicological studies.[1] The accurate and sensitive detection of this analyte is critical for process optimization, impurity profiling, and safety assessment. This document details two primary, robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity detection and structural confirmation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established analytical principles for related compounds.
Introduction and Physicochemical Profile
This compound, also known as 2-Amino-1-nitronaphthalene, is an organic compound featuring a naphthalene backbone substituted with both a nitro group and an amino group.[2] Its chemical structure lends it reactivity, making it a useful, albeit potentially hazardous, chemical intermediate.[1] Given the known toxicological concerns associated with nitroaromatic compounds and aromatic amines, rigorous analytical monitoring is essential in any context where this compound is handled or may be present as an impurity.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source |
| CAS Number | 606-57-5 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Pictograms | Warning | [2] |
Overview of Analytical Methodologies
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for routine quantification in process control and quality assurance. The compound's aromatic structure contains a strong chromophore, making it highly suitable for UV detection.[3] Reverse-phase HPLC offers a robust, direct analysis without the need for chemical derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides superior sensitivity and specificity, making it ideal for trace-level detection and unambiguous identification.[3] Due to the polarity and low volatility of the primary amine group, a derivatization step is often necessary to improve chromatographic performance and prevent peak tailing.[3]
Protocol 1: Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a validated approach for the quantification of this compound using a standard reverse-phase HPLC system with a UV or Diode Array Detector (DAD). The methodology is adapted from established methods for related naphthalene derivatives.[4][5]
Principle
The analyte is separated on a hydrophobic C18 stationary phase based on its polarity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the compound. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration. The choice of a C18 column is based on its effective retention of aromatic compounds like naphthalene derivatives through hydrophobic interactions.[5]
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer (optional): Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards ranging from 0.1 µg/mL to 20 µg/mL. The specific range should bracket the expected sample concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in acetonitrile to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection. This step is crucial to prevent clogging of the HPLC column and system tubing.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). A gradient elution may be required for complex matrices.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm. This wavelength is selected based on the strong absorbance of related nitronaphthalene compounds.[4][5]
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.999 is required.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Protocol 2: Trace Analysis by GC-MS
This protocol is designed for high-sensitivity detection and structural confirmation of this compound, which is particularly useful for trace impurity analysis or environmental screening. It incorporates a derivatization step to enhance analyte volatility.
Principle
The analyte is first chemically modified (derivatized) to replace the active hydrogen on the amine group with a non-polar group (e.g., a trimethylsilyl group). This process, known as silylation, increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[3] The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and a unique mass spectrum for definitive identification.
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane (GC grade), Pyridine (anhydrous)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (optional): A structurally similar compound not present in the sample (e.g., deuterated naphthalene).
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte standard (and internal standard, if used) in dichloromethane.
-
For each standard and sample, place a known volume or mass into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen. This ensures an anhydrous environment for the subsequent reaction.
-
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete reaction.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness. This column is a workhorse for a wide range of semi-volatile organic compounds.[3][7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-400) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions of the derivatized analyte.
-
-
Analysis and Identification:
-
Inject the derivatized standards and samples.
-
Identify the analyte peak by its retention time and by comparing its mass spectrum to the standard. The mass spectrum of this compound is available in public databases.[2]
-
Quantify using a calibration curve based on the peak area of a characteristic ion.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Performance and Comparison
The following table summarizes the anticipated performance characteristics of the two proposed methods. These values are estimations based on data from analogous compounds and should be formally validated for this compound in the specific sample matrix.[3][4][8]
Table 2: Comparative Data of Proposed Analytical Techniques
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation by polarity, UV detection | Separation by volatility, mass-based detection |
| Primary Use | Routine quantification, purity analysis | Trace-level quantification, impurity identification |
| Limit of Detection (LOD) | ~0.05 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~0.15 - 0.3 µg/mL | ~0.003 - 0.03 µg/mL (in SIM mode) |
| Linearity Range | ~0.15 - 50 µg/mL | ~0.003 - 1 µg/mL |
| Sample Preparation | Simple (dissolution, filtration) | Complex (evaporation, derivatization) |
| Specificity | Moderate to Good | Excellent (based on mass spectrum) |
References
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information.
- Kochetkov, K. A., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.
- Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 53(8), 1295-1301.
- Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate.
- Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scitepress.org [scitepress.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purity Determination of 1-Nitronaphthalen-2-amine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 1-Nitronaphthalen-2-amine. This compound is a key intermediate in the synthesis of various dyes and potentially in pharmaceutical compounds, making its purity a critical quality attribute. The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, from mobile phase preparation to method validation, intended for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound (CAS No. 606-57-5) is an aromatic amine containing both a nitro (-NO₂) and an amino (-NH₂) group on a naphthalene backbone.[1][2] The presence of these functional groups and the aromatic system makes it a versatile chemical intermediate. However, impurities, particularly isomeric and process-related impurities, can significantly impact the safety and efficacy of downstream products. Therefore, a reliable analytical method to determine its purity is essential.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] A reversed-phase method was selected based on the physicochemical properties of this compound.
Analyte Properties:
-
Molecular Formula: C₁₀H₈N₂O₂[1]
-
Molecular Weight: 188.18 g/mol [1]
-
Appearance: Yellow to brown solid[1]
-
Solubility: It is soluble in organic solvents but has limited solubility in water.[1][5] This property dictates the choice of a suitable diluent, typically a mixture of an organic solvent and water.
The chosen RP-HPLC method utilizes a C18 stationary phase, which is ideal for retaining and separating moderately polar aromatic compounds. The mobile phase consists of a buffered aqueous solution and an organic modifier. The acidic buffer (pH 2.5) ensures the protonation of the amine group, leading to consistent retention times and improved peak symmetry by minimizing interactions with residual silanols on the stationary phase. UV detection is employed, as the conjugated aromatic system of the analyte exhibits strong absorbance in the UV region.
Recommended Materials and Instrumentation
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
Chemicals and Reagents
-
This compound reference standard (known purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).
-
Phosphoric Acid (H₃PO₄, analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
Chromatographic Column
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Dimensions: 250 mm x 4.6 mm.
-
Particle Size: 5 µm.
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade Acetonitrile.
-
-
Diluent:
-
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
-
Standard Solution Preparation (Concentration: ~0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
-
Sample Solution Preparation (Concentration: ~0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM KH₂PO₄ buffer (pH 2.5)B: Acetonitrile |
| Mode | Isocratic: 55% A : 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (A PDA detector is recommended for peak purity analysis) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the standard solution five times consecutively.
-
Evaluate the system suitability parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 injections |
| % RSD of Retention Time | ≤ 1.0% for 5 injections |
Analysis Sequence and Calculation
-
Perform a blank injection.
-
Perform five replicate injections of the standard solution for SST.
-
Inject the sample solution in duplicate.
-
Inject a standard solution after every 6-10 sample injections to bracket the samples and monitor system drift.
The purity is calculated based on the principle of area normalization.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: Disregard any peaks originating from the blank and any peaks below the limit of quantitation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for purity assessment.
Caption: Workflow for HPLC Purity Analysis.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6] The validation process provides a self-validating system, ensuring the trustworthiness of the results.[3][7]
Caption: Core Parameters for Method Validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the retention time of the main peak. Peak purity should be evaluated using a PDA detector. | The peak is spectrally pure and free from co-elution. |
| Linearity | Analyze at least five concentration levels ranging from the LOQ to 120% of the test concentration (e.g., 50%, 80%, 100%, 120%, 150%). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six independent sample preparations at 100% of the test concentration on the same day by the same analyst. | % RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1. | Precision (%RSD) at this concentration should be ≤ 10%. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on SST results. | SST parameters must remain within acceptance criteria. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of assessing the purity of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents. The causality behind experimental choices, such as the use of an acidic buffer to ensure peak symmetry, underpins the method's scientific integrity. Adherence to the outlined validation protocol will ensure that the method generates reliable, accurate, and reproducible data, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
- S. L. Ali, "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers," Journal of Liquid Chromatography & Related Technologies, Taylor & Francis Online. URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-120017861
- H. Shintani, "Separation and determination of aromatic amines by reversed-phase HPLC," J-Stage, The Japan Society for Analytical Chemistry. URL: https://www.jstage.jst.go.jp/article/analsci/2/2/2_2_167/_article
- CymitQuimica, "CAS 606-57-5: 1-Nitro-2-naphthalenamine," CymitQuimica Product Page. URL: https://www.cymitquimica.com/cas/606-57-5
- Pharmaguideline, "Steps for HPLC Method Validation," Pharmaguideline. URL: https://www.pharmaguideline.
- D. G. Maheshwari, et al., "New Method Development by HPLC and Validation as per ICH Guidelines," Acta Scientific Pharmaceutical Sciences, Acta Scientific. URL: https://actascientific.com/ASPS/pdf/ASPS-04-0099.pdf
- PubChem, "1-Nitronaphthalene," National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Nitronaphthalene
- M. E. P. B. de Siqueira, et al., "A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities," Journal of Chromatographic Science, Oxford Academic. URL: https://academic.oup.com/chromsci/article/53/8/1330/300185
- AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained," AMSbiopharma. URL: https://www.amsbiopharma.
- PubChem, "2-Naphthylamine, 1-nitro-," National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11823
- T. Urbanski, W. Sobotkowska, "Ultraviolet and Infrared Spectra of Some Nitrosamines," Bulletin de l'Academie Polonaise des Sciences, PAN. URL: https://www.infona.pl/resource/bwmeta1.element.pan-ol-0000305141/tab/summary
- Solubility of Things, "2-Aminonaphthalene," Solubility of Things. URL: https://www.solubilityofthings.
- ICH, "Validation of Analytical Procedures Q2(R2)," International Council for Harmonisation. URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS analysis of 1-Nitronaphthalen-2-amine and its derivatives
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Nitronaphthalen-2-amine and its Derivatives
Abstract
This document provides a comprehensive guide for the analysis of this compound and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Nitroaromatic compounds, including nitronaphthalene amines, are significant as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals, but also as potential environmental contaminants.[1][2] The inherent sensitivity and specificity of GC-MS make it an ideal technique for the separation, identification, and quantification of these analytes in complex matrices.[1] This guide details field-proven protocols for sample preparation, including derivatization to enhance analyte volatility, optimized instrumental parameters, and methodologies for data interpretation. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for developing and validating their own analytical methods.
Introduction and Scientific Principles
This compound (MW: 188.18 g/mol ) is a naphthalene derivative characterized by the presence of both an electron-withdrawing nitro group (-NO₂) and an electron-donating amine group (-NH₂).[3][4] This bifunctional nature makes it a versatile chemical building block but also presents analytical challenges.[4] Direct GC analysis of such compounds can be problematic due to the polar amine group, which can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong adsorption to active sites within the GC system.[5]
The Rationale for Derivatization:
To overcome these challenges, chemical derivatization is a critical step in the sample preparation workflow.[5] Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[6] For GC-MS analysis of compounds containing polar functional groups like amines, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active hydrogen on the amine group with a nonpolar moiety (e.g., a silyl group), intramolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[5][6]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification.[6]
-
Enhance Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.
-
Produce Favorable Mass Spectra: Derivatives often yield characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[5]
This application note will focus on silylation, a common and effective derivatization technique for amines, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]
Comprehensive Analytical Workflow
The following diagram provides a high-level overview of the entire analytical process, from sample acquisition to final data reporting.
Caption: High-level workflow for GC-MS analysis.
Detailed Experimental Protocols
3.1. Sample Preparation: Extraction and Cleanup
Proper sample preparation is paramount for isolating the target analytes from the sample matrix and removing interferences.[1] The choice of method depends on the sample type.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This technique is suitable for extracting nitroaromatic compounds from water or wastewater samples.[1][5]
-
pH Adjustment: Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel. Adjust the pH to > 9 with 6M NaOH to ensure the amine is in its free base form. Check with pH paper.
-
Solvent Addition: Add 30 mL of a high-purity organic solvent such as dichloromethane.[1]
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.[1]
-
Phase Separation: Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh 30 mL aliquots of the solvent, combining all organic extracts.[1]
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of high-purity nitrogen.[5] This step is critical to reach the detection limits required for trace analysis.
Protocol 3.1.2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE has become a preferred alternative to LLE due to its higher efficiency, reduced solvent consumption, and potential for automation.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent material. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL aqueous sample (pH adjusted as in LLE) onto the cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.[1]
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
3.2. Derivatization Protocol: Silylation
This protocol describes the formation of trimethylsilyl (TMS) derivatives, which are well-suited for GC-MS analysis.
-
Solvent Exchange: The concentrated extract must be in an aprotic solvent. If necessary, evaporate the current solvent to dryness under nitrogen and reconstitute the residue in 100 µL of pyridine or anhydrous acetonitrile.
-
Reagent Addition: Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) or MTBSTFA.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes in a heating block or oven.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. The derivatives should be analyzed promptly as they can be sensitive to moisture.
GC-MS Instrumental Method
The following parameters serve as a robust starting point and should be optimized for the specific instrument and derivatives being analyzed.
| Parameter | Recommended Condition | Justification & Expert Insight |
| GC System | Agilent 7890B or equivalent | A modern, electronically controlled GC provides excellent retention time stability and reproducibility. |
| Injector | Splitless mode, 1 µL injection volume | Splitless injection is essential for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity. |
| Injector Temperature | 270 °C | This temperature ensures rapid volatilization of the derivatized analytes without causing thermal degradation.[7] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer's vacuum system. |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose column for separating a wide range of semi-volatile compounds, including naphthalene derivatives.[7][9][10] |
| Oven Program | Initial: 80°C, hold for 1 minRamp 1: 10°C/min to 200°CRamp 2: 15°C/min to 300°C, hold for 5 min | A temperature gradient program is crucial for separating compounds with different boiling points, ensuring sharp peaks for early eluting compounds and timely elution for later ones.[7][11] |
| MS System | Agilent 5977B or equivalent | A reliable single quadrupole mass spectrometer is sufficient for this application. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that produces repeatable and information-rich fragmentation patterns, ideal for library matching and structural elucidation.[7] |
| Source Temperature | 230 °C | An optimized source temperature prevents analyte condensation while minimizing thermal degradation within the ion source.[7] |
| Quadrupole Temperature | 150 °C | Maintains the quadrupole at a stable temperature to ensure consistent mass filtering.[7] |
| Acquisition Mode | Full Scan: m/z 50-450SIM (for quantification): Monitor 3-4 characteristic ions | Full Scan mode is used for method development and identification of unknown compounds. Selected Ion Monitoring (SIM) mode significantly increases sensitivity for targeted quantitative analysis.[12] |
Data Interpretation: Mass Fragmentation
Under Electron Ionization (EI), this compound will fragment in a predictable manner. The molecular ion (M⁺˙) is expected at m/z 188. The fragmentation pathway is dominated by losses of the nitro group and related species.
Caption: Proposed EI fragmentation of this compound.
Key Diagnostic Ions for this compound:
| m/z Value | Proposed Identity | Significance |
| 188 | [M]⁺˙ | Molecular Ion. Its presence confirms the molecular weight of the analyte. |
| 142 | [M - NO₂]⁺ | A very common and often abundant fragment from the loss of the nitro group. |
| 158 | [M - NO]⁺ | Loss of nitric oxide, another characteristic fragmentation for nitroaromatics. |
| 127 | [C₁₀H₇]⁺ | Naphthalene cation, indicating the core structure after loss of both functional groups. |
Note: For derivatized analytes, the molecular ion will be higher (e.g., M+72 for a TMS derivative), and fragmentation will involve losses of the silyl group and its fragments (e.g., loss of CH₃ at M-15).
Quality Control and Method Validation
To ensure the trustworthiness of results, a robust quality control system must be in place.
-
Calibration: A multi-point calibration curve (e.g., 5-7 points) should be generated by analyzing standards of known concentrations. A linear regression with a correlation coefficient (r²) of >0.995 is typically required.[1]
-
Internal Standard (IS): The use of an isotopically labeled analog or a structurally similar compound not present in the samples is highly recommended to correct for variations in extraction efficiency and instrument response.[1]
-
Method Blank: A blank sample (containing only the reagents) should be processed alongside the real samples to check for contamination from solvents or labware.
-
System Suitability: Before each analytical batch, inject a mid-level calibration standard to verify system performance, including retention time stability, peak shape, and signal intensity.
References
- Benchchem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
- Organomation. (n.d.). GC-MS Sample Preparation.
- Benchchem. (n.d.). Navigating the Analytical Landscape for Naphthalene Derivatives: A Comparative Guide.
- Asian Journal of Chemistry. Determination of Naphthalene Content by Gas Chromatography.
- Analytical Methods. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
- Jaoui, M., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Benchchem. (n.d.). Application Note: Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? YouTube.
- Benchchem. (n.d.). Comparative Guide to the Quantification of 1-Aminonaphthalene-2-acetonitrile in Reaction Mixtures.
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Hindawi. (n.d.). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples.
- Benchchem. (n.d.). 6-Nitronaphthalen-1-amine Research Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 1-Nitronaphthalen-2-amine
Introduction and Strategic Overview
1-Nitronaphthalen-2-amine, a key chemical intermediate, serves as a foundational building block in the synthesis of a wide array of azo dyes, pigments, and specialized pharmaceutical compounds.[1] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilically activating nitro group, makes it a versatile precursor for complex aromatic systems. The demand for high-purity this compound necessitates a robust, scalable, and well-characterized synthetic process.
This document provides a detailed protocol for the large-scale synthesis of this compound. The strategic approach is a two-step process commencing with the regioselective nitration of a protected precursor, N-acetyl-2-naphthylamine, followed by the deprotection via acid hydrolysis to yield the target compound. This method is favored for its control over selectivity—the bulky acetyl protecting group directs the nitration primarily to the C1 position—and its adaptability to industrial-scale equipment. The causality behind this choice lies in mitigating the formation of unwanted isomers that would arise from the direct nitration of 2-naphthylamine, thus simplifying downstream purification and ensuring high product purity.
Reaction Scheme and Mechanism
The synthesis proceeds via two principal stages:
-
Electrophilic Aromatic Substitution: Nitration of N-acetyl-2-naphthylamine using a nitrating mixture.
-
Hydrolysis: Removal of the N-acetyl protecting group to yield the final product.
The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids. The electron-donating, ortho-para directing N-acetyl group on the naphthalene ring activates the aromatic system for electrophilic attack. Steric hindrance from the acetyl group favors substitution at the less hindered C1 position. The subsequent hydrolysis step is a standard acid-catalyzed cleavage of the amide bond.
Process Workflow Visualization
The following diagram illustrates the high-level workflow for the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(1-nitro-2-naphthalenyl)acetamide
This protocol details the controlled nitration of N-acetyl-2-naphthylamine. The slow addition of the nitrating mixture at low temperatures is critical to control the highly exothermic nature of the reaction and to prevent over-nitration and byproduct formation.[2]
Materials & Equipment:
-
Jacketed glass-lined reactor (100 L) with overhead stirring, temperature probe, and addition funnel
-
N-acetyl-2-naphthylamine
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice / Water
-
Filtration apparatus (Nutsche filter or similar)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Dissolution: Charge the reactor with N-acetyl-2-naphthylamine (5.0 kg, 27.0 mol) and glacial acetic acid (25 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Nitrating Mixture Preparation: In a separate, appropriate vessel, slowly add concentrated sulfuric acid (2.7 L, 50.9 mol) to concentrated nitric acid (2.0 L, 47.4 mol) while cooling in an ice bath. CAUTION: This mixing is highly exothermic.
-
Nitration: Add the cold nitrating mixture to the stirred solution in the reactor via the addition funnel over a period of 2-3 hours. The internal temperature must be maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing 100 kg of crushed ice and water with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated yellow solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude N-(1-nitro-2-naphthalenyl)acetamide in a vacuum oven at 60-70 °C. The expected yield is 5.5-6.0 kg.
Step 2: Hydrolysis to this compound
This protocol describes the acid-catalyzed deprotection of the acetamide intermediate.
Materials & Equipment:
-
Jacketed glass-lined reactor (100 L) with overhead stirring, temperature probe, and reflux condenser
-
Crude N-(1-nitro-2-naphthalenyl)acetamide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Hydroxide solution (20% w/v)
-
Filtration apparatus
Procedure:
-
Reactor Setup: Charge the clean, dry reactor with the crude N-(1-nitro-2-naphthalenyl)acetamide (5.5 kg, 23.9 mol), ethanol (30 L), and concentrated hydrochloric acid (12 L).
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) with moderate stirring. Maintain reflux for 4-6 hours. The hydrolysis progress can be monitored by TLC.[3]
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 10-15 °C. The product hydrochloride salt may precipitate.
-
Neutralization & Isolation: Pour the reaction mixture into a vessel containing 100 L of cold water. Slowly neutralize the mixture by adding 20% sodium hydroxide solution with stirring until the pH is approximately 7-8. This will precipitate the free amine.
-
Filtration: Collect the precipitated solid by filtration and wash the filter cake extensively with water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
Large-Scale Purification
The primary method for purifying this compound on a large scale is recrystallization, which effectively removes residual starting materials and byproducts.
Procedure:
-
Transfer the crude, dry this compound to a clean reactor.
-
Add a suitable solvent, such as ethanol, and heat the mixture with stirring until all the solid dissolves.[3]
-
Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Once crystallization is complete, collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the final product under vacuum to a constant weight. The pure product should be a yellow to brown solid.[1]
Data Summary and Expected Yields
| Parameter | N-acetyl-2-naphthylamine | N-(1-nitro-2-naphthalenyl)acetamide | This compound |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₀N₂O₃ | C₁₀H₈N₂O₂[4] |
| Molar Mass ( g/mol ) | 185.22 | 230.22 | 188.18[4] |
| Starting Amount | 5.0 kg (27.0 mol) | - | - |
| Theoretical Yield | - | 6.22 kg | 5.08 kg |
| Expected Yield | - | 5.5 - 6.0 kg (88-96%) | 4.0 - 4.5 kg (79-89% overall) |
| Appearance | Off-white solid | Yellow solid | Yellow to brown solid[1] |
| Melting Point | 132-134 °C | ~157 °C | 122-125 °C[3] |
Critical Safety and Handling Protocols
The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.[2]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety glasses with side shields or a face shield.[5][6] Work should be conducted in a well-ventilated area or with appropriate respiratory protection.[7][8]
-
Reagent Hazards:
-
Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care in a designated fume hood. Nitration reactions are highly exothermic and pose a risk of runaway reactions if not properly controlled.[2]
-
Nitroaromatic Compounds: this compound and its intermediates are toxic and should be handled with care.[1] Avoid inhalation of dust and contact with skin and eyes.[7][9]
-
-
Emergency Procedures:
-
Spills: Neutralize acid spills with sodium bicarbonate before cleanup. Contain solvent spills with absorbent materials.
-
Exposure: In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.[5] Do not discharge into drains.
Reaction Mechanism Visualization
The following diagram details the electrophilic aromatic substitution mechanism for the nitration step.
Caption: Mechanism of electrophilic nitration of the activated naphthalene ring.
References
- SAFETY D
- material safety d
- 1-NITROSO-2-NAPHTHOL FOR SYNTHESIS. Loba Chemie.
- 1-Nitronaphthalene SDS, 86-57-7 Safety D
- 2-Naphthalenamine, N-cyclopropyl-1-nitroso- Safety D
- CAS 606-57-5: 1-Nitro-2-naphthalenamine. CymitQuimica.
- Preparation of 1-Halog ew - 2-nitronaphthalenes and 2 -Nitronaphtha Zene. RSC Publishing.
- large-scale synthesis of 1-Cyclopropyl-2-nitronaphthalene. Benchchem.
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.
- 1-nitronaphthalene : Organic synthesis. YouTube.
- 4-nitro-1-naphthylamine. Organic Syntheses Procedure.
- 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. PubChem.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. lookchem.com [lookchem.com]
Introduction: Unlocking the Potential of a Bifunctional Building Block
An Application Guide to 1-Nitronaphthalen-2-amine: A Versatile Precursor for Advanced Functional Materials
This compound (CAS No. 606-57-5) is an aromatic organic compound featuring a naphthalene core substituted with both an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂).[1] This unique electronic arrangement imparts significant reactivity and makes it a valuable intermediate in the synthesis of a diverse range of functional materials, including high-performance dyes, conducting polymers, and potentially novel materials for sensor and electronic applications.[1][2] This guide provides an in-depth exploration of this compound, focusing on its properties and offering detailed protocols for its application in materials synthesis, tailored for researchers in chemistry, materials science, and drug development.
Physicochemical Properties
The strategic placement of the amino and nitro groups on the rigid naphthalene backbone dictates the compound's physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 606-57-5 | [1][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| Synonyms | 2-Amino-1-nitronaphthalene, 1-Nitro-2-naphthylamine | [1][3] |
Application I: Synthesis of High-Performance Azo Dyes
The primary amino group of this compound is readily converted into a diazonium salt. This electrophilic intermediate can then react with electron-rich coupling components (such as phenols or other aromatic amines) to form highly conjugated azo compounds, which are renowned for their intense color and stability.[4] The presence of the nitro group often enhances the color depth (a bathochromic shift) and can improve the lightfastness of the resulting dye.
Causality in Experimental Design: The Diazotization-Coupling Reaction
The synthesis of azo dyes from this compound is a two-step process.
-
Diazotization: The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt.[4]
-
Azo Coupling: The diazonium salt, a weak electrophile, attacks an electron-rich coupling component.
-
Expert Insight: The pH of the coupling reaction is critical. Coupling with phenols is typically carried out under mildly alkaline conditions (pH ~9) to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion.[7] This increases the nucleophilicity of the coupling agent, facilitating the electrophilic attack by the diazonium salt.
-
Experimental Workflow: Azo Dye Synthesis
The following diagram illustrates the logical flow for synthesizing an azo dye using this compound.
Caption: Workflow for the synthesis of an azo dye from this compound.
Protocol 1: Synthesis of a Naphthalene-Based Azo Dye
This protocol details the synthesis of a representative azo dye using 2-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice Bath
Procedure:
-
Diazotization: a. In a 250 mL beaker, suspend 1.88 g (10 mmol) of this compound in 30 mL of water and 3 mL of concentrated HCl. b. Cool the suspension to 0–5 °C in an ice-salt bath with constant stirring. c. In a separate flask, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes, ensuring the temperature does not rise above 5 °C. e. Stir the mixture for an additional 30 minutes at 0–5 °C. A clear solution of the diazonium salt should form. Add a small amount of urea to decompose any excess nitrous acid.
-
Coupling Reaction: a. In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to below 10 °C in an ice bath. c. Slowly add the previously prepared diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.[7] d. A brightly colored precipitate (the azo dye) should form immediately. e. Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
-
Isolation and Purification (Self-Validation): a. Collect the solid dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. c. Perform a final wash with a small amount of cold ethanol to remove any unreacted starting materials. d. Dry the purified dye in a vacuum oven at 60 °C. e. Characterization: Confirm the structure and purity of the product using UV-Vis spectroscopy to determine the maximum absorbance wavelength (λₘₐₓ) and FTIR spectroscopy to identify key functional groups (e.g., -N=N- azo stretch, -NO₂ stretch).
Application II: Synthesis of Nitrogen-Rich Conducting Polymers
Aromatic amines are well-established monomers for the synthesis of conducting polymers.[2] The polymerization of this compound via oxidative coupling can lead to nitrogen-rich polymers with intriguing electronic properties. These materials are investigated for applications in organic electronics, sensors, and as antistatic coatings. The resulting polymer structure and properties are highly dependent on the reaction conditions and the oxidant used.
Mechanism: Oxidative Polymerization
Chemical oxidative polymerization typically involves an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), in an acidic medium. The process is believed to proceed via the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and finally the polymer chain.
Experimental Workflow: Oxidative Polymerization
Caption: General workflow for the chemical oxidative polymerization of this compound.
Protocol 2: Synthesis of Poly(this compound)
This protocol is adapted from established methods for polymerizing aminonaphthalenes.[2]
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1M Hydrochloric Acid (HCl)
-
Ethanol
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) for solubility testing
Procedure:
-
Monomer and Oxidant Preparation: a. In a 250 mL flask, dissolve 1.88 g (10 mmol) of this compound in 100 mL of 1M HCl. Stir until a homogeneous solution or fine suspension is achieved. b. In a separate beaker, dissolve 2.5 g (~11 mmol) of ammonium persulfate in 50 mL of 1M HCl.
-
Polymerization: a. Place the monomer solution in a water bath maintained at 30–35 °C and stir vigorously. b. Add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes.[2] c. The reaction mixture will gradually darken as the polymer forms. d. Continue stirring the mixture for 6 hours at the same temperature to ensure high molecular weight polymer formation.[2]
-
Isolation and Purification (Self-Validation): a. Collect the precipitated polymer by vacuum filtration. b. Wash the polymer cake successively with 1M HCl and then with ethanol until the filtrate becomes colorless.[2] This step is crucial to remove unreacted monomer, oxidant, and low molecular weight oligomers. c. Dry the polymer in a vacuum oven at 60 °C for 24 hours. d. Characterization:
- Solubility: Test the solubility of the obtained polymer in polar aprotic solvents like NMP or DMSO.[2]
- Spectroscopy: Use FTIR to confirm the disappearance of monomer N-H stretching bands and the appearance of polymer-specific bands. Use UV-Vis spectroscopy to study the electronic transitions in the conjugated polymer.
- Thermal Analysis: Perform Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.
Safety and Handling
This compound, like many nitroaromatic and aminoaromatic compounds, should be handled with care.
-
Toxicity: May pose health risks, including potential carcinogenicity.[1] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
Disposal: Dispose of the material and its container as hazardous waste according to local regulations.[8]
Conclusion
This compound stands out as a highly adaptable building block for functional organic materials. The dual reactivity of its amino and nitro groups provides chemists and material scientists with a powerful tool to design and synthesize materials with tailored properties. The protocols provided herein for the synthesis of azo dyes and conducting polymers serve as a foundational platform for further innovation, encouraging exploration into new dyes, advanced polymers, and other novel functional materials derived from this versatile precursor.
References
- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Scientific Research Publishing (SCIRP).
- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Scientific Research Publishing (SCIRP).
- 1-Nitronaphthalene - Wikipedia. Wikipedia.
- 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Bio-Rad.
- Synthesis and characterization of conducting poly (1-aminonaphthalene), poly (2-aminonaphthalene) and poly (aniline-co - Indian Academy of Sciences. Indian Academy of Sciences.
- 1-nitronaphthalene - ChemBK. ChemBK.
- Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Conscientia Beam.
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals.
- 8-Nitronaphthalen-2-amine | CAS#:607-38-5. Chemsrc.
- Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Hrcak.
- 1-Naphthalenamine, 2-nitro- | C10H8N2O2 | CID 136403. PubChem.
- Process for preparing 1-naphthyl amine. Google Patents.
- Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. MDPI.
- Reaction of Amines with Nitrous Acid. Michigan State University Chemistry.
- Reactions of Amines. University of Calgary Chemistry.
- Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. National Institutes of Health (NIH).
- Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Wiley Online Library.
- 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. PubChem.
- 1-Nitronaphthalene | C10H7NO2 | CID 6849. PubChem.
- Method for producing 1-nitronaphthalene. Google Patents.
- 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759. PubChem.
- 8-Nitronaphthalen-1-amine | C10H8N2O2 | CID 271812. PubChem.
- Electronic properties of chosen naphthalene derivatives. ResearchGate.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
- 1-Nitronaphthalene - IARC Publications. International Agency for Research on Cancer.
- Effect of different N,N-diphenylnaphthalen-2-amine units on the photo- and electro-luminescent properties of phenanthroimidazole derivatives. ResearchGate.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 5. scirp.org [scirp.org]
- 6. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chembk.com [chembk.com]
The Strategic Application of 1-Nitronaphthalen-2-amine in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. 1-Nitronaphthalen-2-amine, a readily accessible aromatic nitroamine, represents a key starting material for the synthesis of a variety of complex heterocyclic systems. Its true value in drug discovery lies not in its inherent biological activity, but in its latent reactivity, which, when strategically harnessed, provides a direct route to privileged structures known to interact with biological targets. The vicinal (adjacent) arrangement of the amino and nitro groups on the rigid naphthalene backbone is the critical structural feature that enables its utility as a precursor to fused heterocyclic ring systems. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a primary focus on its conversion to bioactive benzo[g]quinoxaline derivatives. Detailed, field-proven protocols and the underlying chemical principles are presented to empower researchers in their drug discovery endeavors.
Core Application: A Two-Step Journey to Bioactive Benzo[g]quinoxalines
The principal application of this compound in medicinal chemistry is its role as a synthon for 1,2-diaminonaphthalene. This diamine is a crucial intermediate for the construction of the benzo[g]quinoxaline scaffold, a class of compounds that has garnered significant interest due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The overall synthetic strategy is a robust two-step process:
-
Reductive Cyclization Precursor Synthesis: Selective reduction of the nitro group of this compound to afford 1,2-diaminonaphthalene.
-
Heterocycle Formation: Condensation of the resulting 1,2-diaminonaphthalene with a 1,2-dicarbonyl compound to yield the target benzo[g]quinoxaline.
This approach is highly modular, allowing for the generation of a library of diverse benzo[g]quinoxaline derivatives by simply varying the 1,2-dicarbonyl coupling partner.
Caption: Overall workflow from this compound to bioactive benzo[g]quinoxalines.
PART 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2-Diaminonaphthalene from this compound
Scientific Rationale: The selective reduction of the nitro group in the presence of an existing amino group is a critical transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the ability to use molecular hydrogen as the reductant, with water being the only byproduct.[3] The choice of catalyst is crucial for achieving high chemoselectivity. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[4] The use of a protic solvent like ethanol facilitates the dissolution of the starting material and the product, and also aids in the protonolysis steps of the reduction mechanism on the catalyst surface.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Inerting the System: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times to remove any oxygen.
-
Reaction Execution: Introduce hydrogen gas to the system (a balloon of H₂ is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures). Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2-diaminonaphthalene. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the synthesis of 1,2-diaminonaphthalene.
Protocol 2: Synthesis of Benzo[g]quinoxalines from 1,2-Diaminonaphthalene
Scientific Rationale: The condensation of an o-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for the synthesis of quinoxalines. The reaction proceeds through a double condensation mechanism, forming a stable, aromatic heterocyclic ring system. The use of a protic solvent like ethanol or acetic acid can catalyze the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity. This method is highly versatile, as a wide variety of commercially available or readily synthesized 1,2-dicarbonyl compounds can be employed to generate a diverse library of benzo[g]quinoxalines for biological screening.
Materials:
-
1,2-Diaminonaphthalene (from Protocol 1)
-
A 1,2-dicarbonyl compound (e.g., benzil, glyoxal, diacetyl)
-
Ethanol or Glacial Acetic Acid
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-diaminonaphthalene (1.0 eq) in ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add the 1,2-dicarbonyl compound (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The formation of the product is often accompanied by a color change.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of benzo[g]quinoxalines.
PART 2: Data Presentation and Structure-Activity Relationship Insights
The modularity of the benzo[g]quinoxaline synthesis allows for the creation of a diverse range of derivatives with varying biological activities. The substituents on the quinoxaline ring, introduced via the 1,2-dicarbonyl component, play a crucial role in determining the compound's pharmacological profile.
Table 1: Examples of Bioactive Benzo[g]quinoxaline Scaffolds Accessible from 1,2-Diaminonaphthalene
| 1,2-Dicarbonyl Precursor | Resulting Benzo[g]quinoxaline Core | Potential Biological Activity |
| Benzil | 2,3-Diphenylbenzo[g]quinoxaline | Anticancer, Antiviral |
| Diacetyl (2,3-Butanedione) | 2,3-Dimethylbenzo[g]quinoxaline | Antimicrobial, Kinase Inhibitor |
| Glyoxal | Benzo[g]quinoxaline (unsubstituted) | Scaffold for further functionalization |
| Phenylglyoxal | 2-Phenylbenzo[g]quinoxaline | Anticancer, Anti-inflammatory |
| Acenaphthenequinone | Acenaphtho[1,2-b]quinoxaline | DNA Intercalating Agents |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The introduction of substituted phenyl rings at the 2 and 3 positions of the quinoxaline core can significantly influence anticancer activity. Electron-withdrawing or electron-donating groups on these rings can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets such as kinases or DNA.
-
Planarity and DNA Intercalation: The planar aromatic system of the benzo[g]quinoxaline scaffold is well-suited for intercalation between the base pairs of DNA. This mechanism of action is a hallmark of many cytotoxic anticancer agents.
-
Hydrogen Bonding Potential: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes.
Conclusion: A Versatile and Enduring Scaffold in Drug Discovery
This compound serves as a highly valuable and cost-effective starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward, two-step conversion to a diverse library of benzo[g]quinoxalines highlights its strategic importance in drug discovery programs. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers to explore the rich chemical space of naphthalene-fused heterocycles and to develop novel therapeutic agents for a range of diseases. The continued exploration of derivatives from this versatile scaffold holds significant promise for the future of medicinal chemistry.
References
- Chinnasamy, G., Subramani, K., & Srinivasan, V. (2017). Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as Drugs. Oriental Journal of Chemistry, 33(4), 1856-1863.
- Tale, R. H., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2555–2560.
- Google Patents. (2019). Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline. CN109232271B.
- El-Gazzar, A. B. A., et al. (2014). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 19(11), 18075-18113.
Sources
Application Notes and Protocols for the Development of Fluorescent Probes from 1-Nitronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Unlocking the Latent Fluorescence of a Nitroaromatic Scaffold
Nitroaromatic compounds, by their very nature, are notorious fluorescence quenchers. The potent electron-withdrawing nitro group typically promotes rapid non-radiative decay pathways, such as intersystem crossing, effectively silencing any potential luminescence.[1] However, the 1-nitronaphthalene scaffold presents a tantalizing challenge and a unique opportunity. Strategic chemical modification can overcome this inherent quenching and give rise to highly sensitive fluorescent probes. This guide provides a comprehensive framework for the design, synthesis, and application of a novel fluorescent probe derived from 1-Nitronaphthalen-2-amine, transforming it from a non-emissive molecule into a valuable tool for chemical sensing.
The core principle underpinning this transformation lies in the modulation of the excited-state properties through the introduction of an electron-donating group. By derivatizing the 2-amino group of this compound, we can induce an intramolecular charge transfer (ICT) character in the excited state. This ICT state can de-excite radiatively, producing fluorescence. The sensitivity of this ICT process to the local environment forms the basis for the probe's sensing capabilities.
Safety Advisory: 2-Naphthylamine and its derivatives are classified as known human carcinogens.[2][3][4] All handling and synthesis steps involving this compound and its derivatives must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste materials must be disposed of in accordance with institutional and national safety regulations for carcinogenic compounds.
Part 1: Design and Synthesis of a Hypothetical Probe: NNA-SB1
Herein, we propose the synthesis of a Schiff base-derived fluorescent probe, N'-(1-nitro-2-naphthyl)-4-hydroxy-benzylidene-amine (NNA-SB1) . The rationale for this design is twofold:
-
Schiff Base Formation: The reaction of the primary amine of this compound with an aldehyde is a straightforward and efficient method to introduce a recognition and modulating moiety.[5][6][7]
-
ICT Promotion: The hydroxyl-substituted phenyl ring introduced via the Schiff base linkage acts as an electron-donating group, which, in concert with the electron-withdrawing nitro group, establishes a "push-pull" system across the naphthalene core, favoring a fluorescent ICT state. The phenolic hydroxyl group also provides a potential site for interaction with analytes, such as metal ions or changes in pH.
Synthetic Workflow for NNA-SB1
Sources
- 1. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newsama.com [newsama.com]
- 7. ajol.info [ajol.info]
Application Note: A Controlled and Regioselective Approach to the Synthesis of Nitro-2-aminonaphthalenes
Abstract
This technical guide provides a comprehensive experimental protocol for the nitration of 2-aminonaphthalene derivatives, specifically focusing on a robust and regioselective method that overcomes the inherent challenges of direct nitration. Due to the high sensitivity of the amino group to oxidative degradation by nitrating agents, direct nitration of 2-aminonaphthalene is often impractical, leading to low yields and complex product mixtures. This application note details a field-proven, two-stage protocol involving the nitration of 2-amino-1-naphthalene sulfonic acid (Tobias acid), followed by desulfonation to yield a mixture of 5-nitro-2-aminonaphthalene and 8-nitro-2-aminonaphthalene. This method provides a controllable pathway to these valuable intermediates, which are crucial in the synthesis of dyes and other specialized chemical products. We will delve into the mechanistic underpinnings, detailed safety protocols, step-by-step experimental procedures, and analytical characterization of the products.
Introduction and Scientific Context
Nitrated aromatic amines are a cornerstone of industrial chemistry, serving as pivotal precursors for pigments, dyes, and various specialty chemicals. The nitration of 2-aminonaphthalene, in particular, presents a significant synthetic challenge. The potent activating and ortho-, para-directing nature of the amino group makes the naphthalene ring highly susceptible to electrophilic attack. However, this high reactivity is a double-edged sword. The standard nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, is strongly oxidizing and can degrade the sensitive amino group, leading to unwanted side products and tar formation[1].
To circumvent these issues, a common strategy is to temporarily deactivate or block the most reactive positions, thereby guiding the electrophile to the desired location. This protocol employs a well-established substrate, 2-amino-1-naphthalene sulfonic acid (Tobias acid). The presence of the sulfonic acid group and the protonation of the amino group in the strongly acidic reaction medium fundamentally alters the directing effects, enabling a clean and high-yield mononitration.
This guide is designed for researchers and process chemists, providing not just a procedure, but also the causal logic behind the experimental design, ensuring both successful execution and a deep understanding of the reaction's intricacies.
CRITICAL HEALTH & SAFETY MANDATES
Extreme Hazard Warning: 2-Aminonaphthalene and its derivatives are classified as known human carcinogens, primarily targeting the bladder[2][3][4][5]. All handling and experimental procedures must be conducted within a certified chemical fume hood with appropriate engineering controls.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes, at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene, double-gloving recommended).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Reagent Hazards:
-
2-Aminonaphthalene & Derivatives: Confirmed human carcinogen[2][3][5]. Avoid inhalation of dust and any skin contact.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water.
-
Concentrated Nitric Acid (HNO₃): Highly corrosive and a strong oxidizing agent. Causes severe burns and can react violently with organic materials.
-
-
Waste Disposal: All waste, including aqueous layers, filter cakes, and contaminated materials, must be collected in designated hazardous waste containers and disposed of according to institutional and local environmental regulations. Do not discharge any waste into the sewer system.
Reaction Mechanism and Regioselectivity
The success of this protocol hinges on controlling the regiochemical outcome of the electrophilic aromatic substitution. In a highly acidic medium like concentrated sulfuric acid, the amino group of Tobias acid is protonated to form the ammonium salt (-NH₃⁺). This protonated group acts as a strong deactivating, meta-directing group. The sulfonic acid group (-SO₃H) is also a meta-directing group.
The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction between a nitrate salt (or nitric acid) and concentrated sulfuric acid.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The electrophilic attack of the nitronium ion will therefore be directed to the positions meta to the -NH₃⁺ group on the unsubstituted ring, which are the C5 and C8 positions. The C1, C3, and C4 positions are deactivated by the two electron-withdrawing groups. This results in the formation of a mixture of 5-nitro-2-amino-1-naphthalenesulfonic acid and 8-nitro-2-amino-1-naphthalenesulfonic acid[1]. Lower reaction temperatures have been reported to favor the formation of the 8-nitro isomer[1].
The subsequent step involves the removal of the sulfonic acid group (desulfonation) by heating in aqueous acid, which proceeds via electrophilic substitution of a proton (hydrolysis) to yield the final products.
Caption: Nitration mechanism of Tobias acid.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-Amino-1-naphthalenesulfonic acid (Tobias acid) | Reagent | Sigma-Aldrich | Ensure it is dry before use. |
| Sulfuric Acid (96-98%) | ACS Reagent | Fisher Scientific | Handle with extreme care. |
| Potassium Nitrate (KNO₃) | ACS Reagent | VWR | Finely powdered and dry. |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore | For neutralization. |
| Sodium Chloride (NaCl) | Laboratory Grade | - | For salting out the product. |
| Ice (from deionized water) | - | - | Essential for temperature control. |
| Methanol | ACS Reagent | - | For recrystallization. |
| Benzene | ACS Reagent | - | Carcinogen. For recrystallization. |
| Hexane | ACS Reagent | - | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer with a glass or PTFE paddle
-
Dropping funnel or powder funnel
-
Low-temperature thermometer (-20°C to 100°C)
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Heating mantle
-
Reflux condenser
Detailed Experimental Protocol
Caption: Overall experimental workflow.
Part A: Nitration of 2-Amino-1-naphthalenesulfonic Acid[1]
-
Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and a powder funnel in a chemical fume hood. Prepare a large ice-salt bath.
-
Dissolution: To the flask, add 250 g of concentrated (96%) sulfuric acid. Begin stirring and carefully add 44.6 g (0.2 moles) of dry Tobias acid. The addition may be exothermic; allow the mixture to cool to room temperature if necessary.
-
Cooling: Cool the stirred suspension to between -5°C and 0°C using the ice-salt bath. It is critical that the temperature does not exceed 0°C during the nitration step to minimize side product formation.
-
Nitration: Once the temperature is stable, begin the portion-wise addition of 21.2 g (0.21 moles) of finely powdered potassium nitrate through the powder funnel over a period of 1-2 hours. Monitor the temperature closely and control the addition rate to maintain it at ≤ 0°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 4-6 hours.
-
Work-up: Prepare a 2 L beaker containing 1 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation of Intermediate: The nitrated Tobias acid mixture will precipitate. Allow the ice to melt, and the slurry to warm to room temperature. If desired, the product can be "salted out" by adding sodium chloride to saturation. Filter the solid precipitate using a Büchner funnel, and wash the filter cake with a small amount of cold, saturated NaCl solution. This intermediate is used directly in the next step.
Part B: Desulfonation to Nitro-2-aminonaphthalenes[1]
-
Setup: In a flask equipped with a reflux condenser and stirrer, place the moist filter cake from Part A into an excess of 70-80% sulfuric acid (approx. 500 mL).
-
Hydrolysis: Heat the mixture with stirring to 125-135°C for approximately 10-15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of ice water (approx. 1.5 L) with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide or soda ash until the pH is alkaline (pH 8-9). The mixture of 5-nitro- and 8-nitro-2-aminonaphthalene will precipitate as a solid.
-
Isolation: Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry the product. This yields the crude mixture of isomers. An expected yield of at least 80% is reported[1].
Part C: Isomer Separation (Example)
The patent describes that a single recrystallization of the crude mixture from aqueous methanol can effectively remove the majority of the 5-nitro isomer, enriching the 8-nitro isomer in the crystalline fraction[1]. Further purification of the 8-nitro isomer can be achieved by subsequent recrystallizations from solvents like a benzene-hexane mixture[1]. The 5-nitro isomer can be recovered from the mother liquors.
Product Characterization
The identity, purity, and isomeric ratio of the final products should be confirmed using a combination of standard analytical techniques.
| Technique | Expected Observations for Nitro-2-aminonaphthalenes |
| HPLC | A reverse-phase HPLC method can be developed to separate and quantify the 5-nitro and 8-nitro isomers. Use of a UV detector is appropriate. |
| ¹H NMR | The aromatic region will show distinct sets of signals for each isomer, allowing for structural confirmation and determination of the isomeric ratio by integration. |
| ¹³C NMR | Will show the full set of carbon signals for each isomer, confirming the carbon skeleton and substitution pattern. |
| Mass Spec. | Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of C₁₀H₈N₂O₂ (188.18 g/mol ). |
| FT-IR | Characteristic peaks for N-H stretching of the amine (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (approx. 1520 and 1340 cm⁻¹, respectively), and aromatic C-H stretching. |
References
- Morrison, D. C. (1966). Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. U.S. Patent No. 3,251,877. Washington, DC: U.S.
- Wikipedia. (2024). 2-Naphthylamine.
- EBSCO Information Services. 2-Naphthylamine and cancer.
- National Center for Biotechnology Information. (2024). 2-Naphthylamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.
- Chemeurope.com. 2-Naphthylamine.
Sources
- 1. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 4. 2-Naphthylamine [chemeurope.com]
- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Catalytic Reduction of 1,2-Dinitronaphthalene to 1-Nitronaphthalen-2-amine
Introduction
The selective reduction of one nitro group in polynitroaromatic compounds is a pivotal transformation in organic synthesis, providing access to valuable nitroaminoaromatic intermediates. These intermediates are crucial building blocks in the pharmaceutical, dye, and materials industries. This document provides a detailed technical guide for the selective catalytic reduction of 1,2-dinitronaphthalene to 1-nitronaphthalen-2-amine. While direct literature protocols for this specific transformation are scarce, this guide synthesizes established methodologies for the selective reduction of dinitroarenes, offering two robust starting protocols and the scientific rationale behind the proposed experimental designs. The protocols are intended for researchers, scientists, and drug development professionals and are structured to provide a comprehensive understanding of the reaction, enabling logical troubleshooting and optimization.
Scientific Principles of Selective Nitro Group Reduction
The selective reduction of one nitro group in a dinitroaromatic compound hinges on the differential reactivity of the two nitro groups. This reactivity can be influenced by several factors:
-
Steric Hindrance: A nitro group in a more sterically crowded environment may be less accessible to the catalyst surface or reducing agent, leading to the preferential reduction of the less hindered group.[1][2][3][4][5]
-
Electronic Effects: The electronic environment of the aromatic ring can influence the susceptibility of a nitro group to reduction. Electron-withdrawing groups can activate a nitro group towards reduction, while electron-donating groups can have the opposite effect.
-
Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, reaction time, and the choice of catalyst and reducing agent is paramount for achieving high selectivity.
In the case of 1,2-dinitronaphthalene, the two nitro groups are in close proximity, which can lead to significant steric and electronic interactions. It is hypothesized that the nitro group at the 2-position may be more susceptible to reduction due to a combination of these factors, potentially allowing for the selective formation of this compound.
Recommended Protocols for Selective Reduction
Two primary methods are proposed for the selective reduction of 1,2-dinitronaphthalene: the Zinin Reduction using sodium sulfide and Catalytic Transfer Hydrogenation with hydrazine hydrate and a palladium catalyst.
Protocol 1: Zinin Reduction with Sodium Sulfide
The Zinin reduction is a classic and effective method for the selective reduction of one nitro group in dinitroarenes using sulfide salts.[6][7][8][9][10][11][12] The reaction is typically carried out in an aqueous or alcoholic medium.
Causality of Experimental Choices
-
Sodium Sulfide (Na₂S): This is the key reducing agent in the Zinin reaction. It provides the sulfide ions that selectively reduce one nitro group.[6][7][8][9][10][11][12]
-
Ethanol/Water Solvent System: This solvent mixture is chosen to ensure the solubility of both the organic substrate (1,2-dinitronaphthalene) and the inorganic reducing agent (sodium sulfide).
-
Reaction Temperature: The reaction is typically heated to increase the reaction rate. However, the temperature should be carefully controlled to avoid over-reduction to the diamine.
Experimental Protocol
Materials:
-
1,2-Dinitronaphthalene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-dinitronaphthalene (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Reagent Addition: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.1 - 1.5 eq) in deionized water. Slowly add the sodium sulfide solution to the stirred solution of 1,2-dinitronaphthalene at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, but it is typically in the range of 2-6 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2M HCl to a pH of ~2-3. This will precipitate the product and neutralize any remaining sulfide. Caution: Hydrogen sulfide gas (toxic and foul-smelling) may be evolved. Perform this step in a well-ventilated fume hood.
-
Filter the precipitated solid and wash it with deionized water until the washings are neutral.
-
Resuspend the solid in a saturated sodium bicarbonate solution to neutralize any remaining acid, then filter again and wash with deionized water.
-
-
Purification:
-
Dry the crude product over anhydrous sodium sulfate.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Table 1: Reagent Quantities for Zinin Reduction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass/Volume (for 1g of starting material) |
| 1,2-Dinitronaphthalene | 1.0 | 218.17 | 1.0 g |
| Sodium sulfide nonahydrate | 1.2 | 240.18 | 1.32 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 10 mL |
Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
Catalytic transfer hydrogenation is a milder and often more selective method for the reduction of nitro groups.[13][14][15][16][17][18] Hydrazine hydrate serves as the in-situ source of hydrogen, and a palladium on carbon (Pd/C) catalyst facilitates the reduction.
Causality of Experimental Choices
-
Hydrazine Hydrate: This compound acts as the hydrogen donor in the transfer hydrogenation reaction.[13][14][15][16][17][18] The amount of hydrazine hydrate can be adjusted to control the extent of reduction.
-
Palladium on Carbon (Pd/C): This is a highly effective heterogeneous catalyst for hydrogenation reactions. Its activity can be modulated by the choice of support and metal loading.[13][14][15][16][17][18]
-
Methanol Solvent: Methanol is a common solvent for this type of reaction, as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Reaction Temperature: The reaction is typically carried out at or slightly above room temperature to promote a controlled and selective reduction.
Experimental Protocol
Materials:
-
1,2-Dinitronaphthalene
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol
-
Celite® or other filter aid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,2-dinitronaphthalene (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol.
-
Reagent Addition: Slowly add hydrazine hydrate (2.0-3.0 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Table 2: Reagent Quantities for Catalytic Transfer Hydrogenation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass/Volume (for 1g of starting material) |
| 1,2-Dinitronaphthalene | 1.0 | 218.17 | 1.0 g |
| 10% Pd/C | 0.05 - 0.10 | - | 50 - 100 mg |
| Hydrazine hydrate | 2.5 | 50.06 | ~0.57 mL |
| Methanol | - | - | 25 mL |
Visualization of the Reaction Pathway and Experimental Workflow
Caption: Reaction pathway for the selective reduction of 1,2-dinitronaphthalene.
Caption: Experimental workflows for the two proposed reduction protocols.
Safety and Handling
-
1,2-Dinitronaphthalene: This compound is a nitroaromatic and should be handled with care. It is potentially explosive and toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Sodium Sulfide: Corrosive and can cause severe skin and eye burns. Reacts with acid to produce highly toxic hydrogen sulfide gas. Handle in a fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle under an inert atmosphere when possible.
-
Hydrogen Gas (from hydrazine): Flammable gas. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
Troubleshooting and Optimization
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the amount of reducing agent. For the catalytic method, ensure the catalyst is active.
-
Formation of Diamine: If significant amounts of the fully reduced naphthalene-1,2-diamine are formed, reduce the reaction temperature, shorten the reaction time, or use a smaller excess of the reducing agent.
-
Poor Selectivity: The regioselectivity of the reduction may be influenced by the solvent system. Trying different solvents or solvent mixtures may improve the yield of the desired isomer.
Conclusion
The selective catalytic reduction of 1,2-dinitronaphthalene to this compound is a challenging but feasible transformation. The Zinin reduction and catalytic transfer hydrogenation protocols provided in this guide offer robust starting points for achieving this synthesis. Careful control of reaction conditions and diligent monitoring are essential for maximizing the yield and selectivity of the desired product. As with any new procedure, small-scale optimization is highly recommended before scaling up.
References
- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. PMCID: PMC4734645. [Link]
- Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3159-3164. [Link]
- Ming, W., et al. (2025). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies.
- VanderWal, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
- PubMed. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed. [Link]
- Wikipedia. (n.d.). Zinin reaction. Wikipedia. [Link]
- Nivinskas, H., et al. (2007).
- ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Čėnas, N., et al. (2021).
- Porter, H. K. (1973). The Zinin Reaction of Nitroarenes. Organic Reactions. [Link]
- Mondal, T., et al. (2015). Advances in Hydrogen Sulphide Utilization: Phase Transfer Catalysed Selective Reduction of Nitronaphthalene. RSC Publishing. [Link]
- Sciencemadness.org. (n.d.). The Zinin Reduction of Nitroarenes. Sciencemadness.org. [Link]
- Huber, D., Andermann, G., & Leclerc, G. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Semantic Scholar. [Link]
- Čėnas, N., et al. (2021).
- Poater, J., et al. (2007). On the origin of the steric effect. RSC Publishing. [Link]
- Scilit. (1987). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Scilit. [Link]
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
- Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]
- PubChem. (n.d.). Dinitronaphthalene. PubChem. [Link]
- Semantic Scholar. (n.d.). Steric Effects In Organic Chemistry. Semantic Scholar. [Link]
- Taylor & Francis. (n.d.). Steric effect – Knowledge and References. Taylor & Francis. [Link]
- ResearchGate. (1954). Steric effects in the infra‐red spectrum of aromatic nitro compounds.
- ResearchGate. (2018). Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines.
- Prasad, J. (2011). Catalytic transfer hydrogenation studies on Arylhydrazones. Hind-Research Journal. [Link]
- PubChem. (n.d.). 2,6-Dinitronaphthalene. PubChem. [Link]
- PubChem. (n.d.). 1,3-Dinitronaphthalene. PubChem. [Link]
Sources
- 1. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Steric Effects In Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zinin reaction - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. | Semantic Scholar [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 1-Nitronaphthalen-2-amine derivatives for biological screening
Application Note & Protocols
Strategic Synthesis of 1-Nitronaphthalen-2-amine Derivatives for High-Throughput Biological Screening
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its rigid, aromatic system provides a versatile platform for developing novel agents targeting a wide array of pathophysiological conditions, including cancer, microbial infections, and inflammation.[1] This guide focuses on a specific, functionally rich subclass: this compound derivatives. The presence of the nitro group and the primary amine offers orthogonal chemical handles for creating diverse molecular libraries. This document provides a comprehensive, experience-driven guide for the multi-step synthesis of the this compound core, its subsequent derivatization, and a robust protocol for evaluating the cytotoxic potential of the resulting compounds using a standard in vitro assay.
Introduction: The Rationale for this compound Scaffolds
Naphthalene derivatives have demonstrated a broad spectrum of biological activities, from antimicrobial to potent anticancer effects.[2][3] The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, underpins their therapeutic potential.[1] The this compound scaffold is of particular interest for several strategic reasons:
-
Structural Rigidity: The fused ring system provides a predictable three-dimensional conformation, which is advantageous for computational modeling and understanding structure-activity relationships (SAR).
-
Orthogonal Functional Groups: The electron-withdrawing nitro group and the nucleophilic amino group present distinct reactive sites. The amine can be readily functionalized to explore interactions with biological targets, while the nitro group can be used as a handle for further transformations or may contribute directly to the compound's biological profile, for instance, through bioreduction in hypoxic tumor environments.
-
Modulation of Physicochemical Properties: Derivatization of the amino group allows for fine-tuning of key drug-like properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing both potency and pharmacokinetic profiles.
This guide provides a logical and validated workflow, from initial synthesis to primary biological evaluation, to empower researchers in the discovery of novel therapeutic leads based on this promising chemical scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is not achievable through direct nitration of 2-naphthylamine due to poor regioselectivity and the powerful activating nature of the amine. A robust, three-step sequence is employed, starting from 2-naphthylamine, which involves protection of the amine, regioselective nitration, and subsequent deprotection.
Overall Synthetic Workflow
The workflow is designed to control the regiochemistry of the nitration step by temporarily deactivating the amino group via acetylation. The acetyl group directs the incoming electrophile (the nitronium ion) primarily to the ortho C1 position.
Caption: Workflow for the synthesis of the this compound core.
Detailed Experimental Protocol: Synthesis of this compound
Safety Precaution: This synthesis involves strong acids and nitrating agents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Protection via Acetylation of 2-Naphthylamine
-
Rationale: The acetylation of the amino group reduces its activating effect and provides steric hindrance, directing the subsequent nitration to the C1 position.
-
Materials:
-
2-Naphthylamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (catalytic amount, or as solvent)
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-naphthylamine in the chosen solvent (e.g., DCM).
-
Add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product, N-(naphthalen-2-yl)acetamide, by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
-
Step 2: Regioselective Nitration
-
Rationale: The N-acetyl group is an ortho-, para-director. In the naphthalene ring system, the C1 position is kinetically favored for electrophilic substitution. A classic nitrating mixture of nitric and sulfuric acid is effective.[2][4]
-
Materials:
-
N-(naphthalen-2-yl)acetamide (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a flask, dissolve the N-(naphthalen-2-yl)acetamide from Step 1 in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice/salt bath.
-
Slowly and carefully add concentrated sulfuric acid while keeping the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping it cool.
-
Add the nitrating mixture dropwise to the cooled substrate solution, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice. A yellow precipitate of N-(1-nitronaphthalen-2-yl)acetamide will form.
-
Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry the product.
-
Step 3: Deprotection via Hydrolysis
-
Rationale: The final step is the removal of the acetyl protecting group to reveal the primary amine, yielding the target core scaffold. Acid-catalyzed hydrolysis is a standard and effective method.
-
Materials:
-
N-(1-nitronaphthalen-2-yl)acetamide (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the crude N-(1-nitronaphthalen-2-yl)acetamide in a mixture of ethanol and concentrated HCl in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water.
-
Carefully neutralize the solution by adding a solution of NaOH (e.g., 5 M) until the pH is basic (pH 8-9). This will precipitate the free amine.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with water and dry. Purify the final compound by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
-
Synthesis of this compound Derivatives
The primary amino group of the core scaffold is a versatile handle for creating a library of derivatives. Standard N-acylation and N-sulfonylation reactions are high-yielding and allow for the introduction of a wide variety of substituents.
Protocol 3.1: General Procedure for N-Acylation (Amide Synthesis)
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This reaction allows for the introduction of various alkyl and aryl groups, modulating the compound's properties.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by recrystallization or column chromatography.
-
Protocol 3.2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)
-
Rationale: The sulfonamide moiety is a key pharmacophore found in a wide range of drugs.[5] This derivatization can introduce new hydrogen bond donors/acceptors and alter the electronic profile of the molecule.
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (which acts as both solvent and base).
-
Cool the solution in an ice bath.
-
Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq).[6]
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
If precipitation is slow, acidify with dilute HCl.
-
Collect the solid sulfonamide by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
| Derivative Class | Reagent Example | Typical Solvent | Typical Base | Expected Yield Range | Notes |
| Aliphatic Amide | Acetyl Chloride | Dichloromethane | Triethylamine | 85-95% | Exothermic reaction, requires cooling. |
| Aromatic Amide | Benzoyl Chloride | Dichloromethane | Pyridine | 80-90% | Product is typically a stable, crystalline solid. |
| Aryl Sulfonamide | Benzenesulfonyl Chloride | Pyridine | Pyridine | 75-90% | Reaction progress can be monitored by TLC.[6] |
| Alkyl Sulfonamide | Methanesulfonyl Chloride | Dichloromethane | Triethylamine | 70-85% | Reagent is highly reactive; add slowly. |
Biological Screening: In Vitro Anticancer Cytotoxicity
To assess the potential of the synthesized derivatives as anticancer agents, a primary screening using a cell viability assay is essential. The MTT assay is a reliable, colorimetric method for evaluating a compound's cytotoxic or cytostatic effects on cancer cell lines.[7][8]
Principle of the MTT Assay
The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[3][9]
Biological Screening Workflow
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Selected human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for 'untreated control' and 'blank' (medium only).[3]
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Exposure: Incubate the plates for an exposure period of 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (on a log scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The synthetic and screening protocols detailed in this application note provide a robust framework for the exploration of this compound derivatives as potential therapeutic agents. The multi-step synthesis of the core scaffold is reliable and yields a versatile intermediate for further chemical modification. By systematically derivatizing the amino group and evaluating the resulting compounds in well-established biological assays like the MTT cytotoxicity screen, researchers can efficiently generate crucial structure-activity relationship data to guide the development of new and potent drug candidates.
References
- Bioassays for anticancer activities. (n.d.). PubMed.
- Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
- A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights. (n.d.). BenchChem.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology.
- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis. (n.d.). BenchChem.
- Synthesis of Amino Derivatives from 1-Phenyl-4-nitronaphthalene: Application Notes and Protocols. (n.d.). BenchChem.
- biological activity comparison of 1-Aminonaphthalene-2-acetonitrile derivatives. (n.d.). BenchChem.
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (n.d.). SciTePress.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scitepress.org [scitepress.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Nitronaphthalene-2-amine Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-Nitronaphthalene-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you achieve optimal yields and purity in your experiments.
I. Foundational Principles: The Synthetic Strategy
The most reliable and commonly employed route to synthesize 1-Nitronaphthalene-2-amine involves a three-step process starting from 2-naphthylamine. This strategy is designed to overcome the primary challenges of direct nitration, namely the high reactivity and susceptibility of the amino group to oxidation by strong nitrating agents, and to control the regioselectivity of the nitration.
The overall synthetic workflow is as follows:
-
Protection of the Amino Group: The amino group of 2-naphthylamine is first protected, typically by acetylation with acetic anhydride, to form N-acetyl-2-naphthylamine (also known as 2-acetonaphthalide). This step deactivates the amino group, protecting it from oxidation and moderating its directing effect in the subsequent nitration step.
-
Regioselective Nitration: The protected intermediate, N-acetyl-2-naphthylamine, is then nitrated. The acetylamino group directs the incoming nitro group primarily to the 1-position of the naphthalene ring, yielding N-(1-nitro-2-naphthyl)acetamide.
-
Deprotection (Hydrolysis): The final step is the hydrolysis of the acetyl group to regenerate the free amine, affording the desired product, 1-Nitronaphthalene-2-amine.
Below is a visual representation of this experimental workflow:
Caption: A streamlined workflow for the synthesis of 1-Nitronaphthalene-2-amine.
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 1-Nitronaphthalene-2-amine in a question-and-answer format.
Issue 1: Low Yield in the Nitration of N-Acetyl-2-naphthylamine
Question: My nitration of N-acetyl-2-naphthylamine is resulting in a low yield of the desired N-(1-nitro-2-naphthyl)acetamide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this nitration step are a common problem and can often be attributed to several factors:
-
Over-Nitration (Dinitration): The nitration reaction is highly exothermic, and poor temperature control can lead to the formation of dinitrated byproducts.[1] The initial nitro group is deactivating, making a second nitration less favorable, but it can occur under harsh conditions.
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent. Use an ice bath to dissipate the heat generated. Add the nitrating agent dropwise to have better control over the reaction rate and temperature.
-
-
Oxidation of the Naphthalene Ring: Strong nitrating agents can cause oxidative degradation of the aromatic ring, leading to a complex mixture of byproducts and reduced yield.
-
Solution: A milder nitrating system is often preferred over a strong mixed acid (HNO₃/H₂SO₄) for this substrate. A common and effective alternative is using concentrated nitric acid in a solvent like glacial acetic acid.[2] This provides a less aggressive medium for the reaction.
-
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time. If the reaction is sluggish at a very low temperature, a slight increase (e.g., to room temperature) after the initial addition of the nitrating agent might be necessary.[3]
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Question: I am observing the formation of other nitro-isomers along with the desired 1-nitro product. How can I improve the regioselectivity of the nitration?
Answer:
While the acetylamino group is a strong director to the 1-position, some formation of other isomers can occur. Here's how to optimize for the desired regioselectivity:
-
Kinetic vs. Thermodynamic Control: The nitration of naphthalene derivatives is generally under kinetic control, favoring the formation of the alpha-isomer (in this case, the 1-nitro product) due to the greater stability of the carbocation intermediate.[4] However, reaction conditions can influence this.
-
Solution: Lower reaction temperatures favor the kinetically controlled product.[5] Conducting the nitration at or below room temperature is crucial.
-
-
Choice of Nitrating Agent and Catalyst: The nature of the electrophile and the reaction medium can impact regioselectivity.
-
Solution: For naphthalene systems, the use of zeolite catalysts has been shown to enhance selectivity for the 1-position.[5] While this is more commonly applied to naphthalene itself, the principle of shape-selectivity within the zeolite pores could potentially be beneficial for this substrate as well.
-
Issue 3: Formation of 1-Nitro-2-naphthol as a Major Byproduct During Hydrolysis
Question: During the final hydrolysis step, I am getting a significant amount of 1-nitro-2-naphthol instead of the expected 1-Nitronaphthalene-2-amine. How can I prevent this?
Answer:
The formation of 1-nitro-2-naphthol is a well-documented side reaction during the hydrolysis of N-(1-nitro-2-naphthyl)acetamide, particularly under harsh basic conditions.[6] The mechanism involves the intramolecular attack of the nitro group on the amide carbonyl, followed by hydrolysis.
-
Hydrolysis Conditions: The choice of acid or base and its concentration, as well as the reaction temperature and time, are critical.
-
Solution for Basic Hydrolysis: Using a more dilute solution of sodium hydroxide can minimize the formation of the naphthol byproduct.[6] It is a trade-off, as more dilute conditions may require longer reaction times. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed, without prolonged exposure to the basic conditions.
-
Solution for Acidic Hydrolysis: Acid-catalyzed hydrolysis, for instance with aqueous HCl or H₂SO₄, is a viable alternative that can often suppress the formation of the naphthol byproduct. The reaction typically requires heating to reflux.
-
Issue 4: Difficulty in Purifying the Final Product
Question: My final product, 1-Nitronaphthalene-2-amine, is impure. What are the common impurities and what is the best way to purify it?
Answer:
The primary impurities in the final product are likely to be:
-
Unreacted N-(1-nitro-2-naphthyl)acetamide: If the hydrolysis is incomplete.
-
1-Nitro-2-naphthol: From the side reaction during basic hydrolysis.
-
Other nitro-isomers: If the initial nitration had poor regioselectivity.
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. 1-Nitronaphthalene-2-amine is typically a crystalline solid.
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of nitronaphthylamines.[7] Experiment with different solvent systems (e.g., ethanol-water, isopropanol) to find the one that gives the best recovery and purity.
-
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, especially isomers with similar solubility, column chromatography on silica gel can be employed. A solvent system of hexane and ethyl acetate in varying gradients is a good starting point for elution.
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 2-naphthylamine before nitration?
A1: The amino group (-NH₂) is a strong activating group, making the naphthalene ring highly susceptible to electrophilic attack. Direct nitration of 2-naphthylamine with strong nitrating agents like a mixture of nitric and sulfuric acid can lead to uncontrolled reactions, including oxidation of the amino group, formation of tarry byproducts, and a mixture of nitrated products.[7] Acetylation converts the amino group to an acetamido group (-NHCOCH₃), which is less activating and protects the amine functionality from oxidation, allowing for a more controlled and selective nitration.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Safety is paramount. Key precautions include:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration step is exothermic. Ensure you have an adequate cooling system (e.g., an ice bath) and add the nitrating agent slowly to control the temperature and prevent a runaway reaction.
-
Handling of 2-Naphthylamine: 2-Naphthylamine is a known carcinogen.[8][9][10] Handle it with extreme care, using appropriate containment measures and PPE to avoid inhalation and skin contact.
-
Waste Disposal: Neutralize acidic waste streams before disposal according to your institution's safety guidelines.
Q3: Can I use a different protecting group for the amino function?
A3: Yes, other protecting groups can be used. However, the acetyl group is widely used due to its low cost, ease of introduction, and relatively straightforward removal under both acidic and basic conditions. The choice of protecting group can influence the directing effect and the conditions required for deprotection.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indication of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the structure and the position of the nitro and amino groups.
-
FT-IR: Will show characteristic peaks for the amino group (N-H stretching), the nitro group (N-O stretching), and the aromatic ring.
-
-
Chromatography (TLC, HPLC): To assess the purity and identify the presence of any impurities.
IV. Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-2-naphthylamine
-
In a round-bottom flask, dissolve 2-naphthylamine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude N-acetyl-2-naphthylamine can be purified by recrystallization from ethanol.
Protocol 2: Nitration of N-Acetyl-2-naphthylamine
-
In a flask, dissolve N-acetyl-2-naphthylamine in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue stirring at low temperature for another 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Collect the yellow precipitate of N-(1-nitro-2-naphthyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.
Protocol 3: Hydrolysis of N-(1-nitro-2-naphthyl)acetamide
-
Acidic Hydrolysis (Recommended to avoid naphthol formation):
-
Place the crude N-(1-nitro-2-naphthyl)acetamide in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).
-
The product may precipitate upon neutralization. If not, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 1-Nitronaphthalene-2-amine by recrystallization from ethanol.
-
V. Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters for optimizing the synthesis of 1-Nitronaphthalene-2-amine.
| Step | Parameter | Sub-optimal Condition | Optimized Condition | Rationale for Optimization |
| Nitration | Temperature | > 20°C | 0-10°C | Minimizes dinitration and side reactions.[1] |
| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃ in Acetic Acid | Milder conditions reduce oxidation and improve yield.[2] | |
| Reaction Time | Too short or too long | Monitored by TLC | Ensures complete reaction without byproduct formation. | |
| Hydrolysis | Reagent | Concentrated NaOH | Dilute NaOH or HCl(aq) | Reduces formation of 1-nitro-2-naphthol byproduct.[6] |
| Temperature | High temperature with base | Moderate heating | Balances reaction rate with minimizing side reactions. |
VI. Mechanistic Insights: Regioselectivity of Nitration
The preference for nitration at the 1-position of N-acetyl-2-naphthylamine can be understood by examining the stability of the resonance structures of the carbocation intermediate (Wheland intermediate).
Caption: Rationale for the regioselective nitration of N-acetyl-2-naphthylamine.
Attack of the nitronium ion (NO₂⁺) at the C1 position allows for the delocalization of the positive charge across the naphthalene ring system while maintaining the aromaticity of the second ring in several key resonance structures. This leads to a more stable intermediate and a lower activation energy, making the formation of the 1-nitro isomer the kinetically favored pathway.[4]
VII. References
-
SciTePress. (2016). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]
-
Organic Syntheses. 4-nitro-1-naphthylamine. [Link]
-
vibzz lab. (2022). 1-nitronaphthalene : Organic synthesis. YouTube. [Link]
-
Organic Syntheses. 1,4-dinitronaphthalene. [Link]
-
Scribd. 1 Nitronaphthalene. [Link]
-
MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. [Link]
-
International Scholars Journals. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. [Link]
-
RSC Publishing. (2014). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. [Link]
-
ResearchGate. (2023). Regioisomeric reactive pathways associated with the nitration reaction.... [Link]
-
IARC Publications. 1-Nitronaphthalene. [Link]
-
National Center for Biotechnology Information. 1-Nitronaphthalene. [Link]
-
Google Patents. Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
-
Wikipedia. 1-Nitronaphthalene. [Link]
-
ResearchGate. 1-Nitro-2-naphthol. [Link]
-
Organic Syntheses. 1-nitro-2-naphthol. [Link]
-
PubMed. (1987). Optimizing hydrolysis of N-linked high-mannose oligosaccharides by endo-beta-N-acetylglucosaminidase H. [Link]
-
National Center for Biotechnology Information. (2012). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf. [Link]
-
IARC Publications. (2010). 2-NAPHTHYLAMINE 1. Exposure Data. [Link]
-
National Center for Biotechnology Information. (2021). 2-Naphthylamine - 15th Report on Carcinogens. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation and toxicity of the arylamine carcinogen β -naphthylamine in cryopreserved human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Nitronaphthalen-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Nitronaphthalen-2-amine (also known as 2-Amino-1-nitronaphthalene). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to prepare this compound?
A: The most prevalent and controlled method for synthesizing this compound is not a direct nitration of 2-naphthylamine. Instead, it involves a three-step sequence:
-
Protection: The highly activating and easily oxidized amino group of 2-naphthylamine is first protected, typically as an acetamide (N-acetyl-2-naphthylamine).
-
Nitration: The protected intermediate, N-acetyl-2-naphthylamine, is then nitrated. The acetylamino group directs the electrophilic nitration primarily to the C1 position.
-
Deprotection: The resulting 1-nitro-2-acetylaminonaphthalene is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
This route prevents the oxidative degradation and uncontrolled polysubstitution that plagues the direct nitration of 2-naphthylamine.
Q2: Why is the direct nitration of 2-naphthylamine not a recommended procedure?
A: Direct nitration of 2-naphthylamine is fraught with difficulties. The free amino group is a powerful activating group, making the naphthalene ring system extremely reactive towards the strong oxidizing conditions of nitrating mixtures (e.g., HNO₃/H₂SO₄). This leads to several undesirable outcomes:
-
Oxidative Decomposition: The amine and the ring are susceptible to oxidation, resulting in the formation of complex, often intractable, tarry byproducts and a significantly lower yield.[1]
-
Lack of Selectivity: The high reactivity leads to poor regioselectivity and the formation of multiple dinitrated and trinitrated products, which are difficult to separate from the desired mono-nitro product.
-
Safety Hazards: The reaction can be highly exothermic and difficult to control, posing a safety risk.
Q3: What are the primary isomeric byproducts I should expect even with the protected route?
A: While the N-acetyl group strongly directs nitration to the C1 position, the electronic and steric landscape of the naphthalene ring allows for the formation of other isomers. The most common isomeric byproducts are 5-nitro-2-acetylaminonaphthalene and 8-nitro-2-acetylaminonaphthalene . Upon deprotection, these will yield 5-nitro-2-naphthylamine and 8-nitro-2-naphthylamine. The ratio of these isomers depends heavily on reaction conditions such as temperature, solvent, and the specific nitrating agent used. A patent detailing the nitration of a related compound, Tobias acid, highlights the challenge of separating these types of isomers.[2]
Q4: My reaction mixture turned dark brown or black and formed a lot of solid material. What likely caused this?
A: A dark, tarry reaction mixture is a classic sign of substrate degradation. This is typically caused by reaction conditions that are too harsh. Prolonged exposure to concentrated sulfuric acid, especially at elevated temperatures, can cause charring and sulfonation side reactions.[1] Overly aggressive addition of the nitrating agent can create localized "hot spots" where the temperature spikes, leading to oxidation and decomposition of the sensitive aromatic system.
Troubleshooting Guide: Common Byproducts & Solutions
Problem 1: Significant contamination with 5-nitro and 8-nitro isomers in the final product.
-
Root Cause Analysis: The formation of C5 and C8 nitro isomers occurs because these positions on the naphthalene ring retain a degree of electrophilic reactivity. The acetylamino group, while a strong ortho-director (to C1), cannot completely deactivate other positions. Higher reaction temperatures provide the necessary activation energy to overcome the kinetic barrier for substitution at these less favored sites.
-
Recommended Solution & Protocol: Precise temperature control is paramount. The nitration should be conducted at the lowest practical temperature that still allows for a reasonable reaction rate.
Protocol: Minimizing Isomer Formation
-
Dissolve N-acetyl-2-naphthylamine in a suitable solvent like glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture (e.g., HNO₃ in H₂SO₄) separately and cool it to the same temperature.
-
Add the nitrating mixture dropwise to the substrate solution under vigorous stirring, ensuring the internal temperature does not exceed 5-10 °C.
-
Maintain this low temperature for the duration of the reaction.
-
-
Purification Strategy: Fractional crystallization is an effective method for separating the desired 1-nitro isomer from the less soluble 5- and 8-nitro isomers. A single recrystallization from aqueous methanol can often significantly reduce the concentration of the 5-isomer.[2]
Problem 2: Presence of dinitrated byproducts (e.g., 1,5- or 1,8-dinitro-2-aminonaphthalene).
-
Root Cause Analysis: Dinitration occurs when the reaction conditions are too forcing, either through an excess of the nitrating agent or by allowing the temperature to rise significantly.[1] The initial product, 1-nitro-2-acetylaminonaphthalene, is less reactive than the starting material but can still undergo a second nitration if the conditions are sufficiently harsh.
-
Recommended Solution: Strict stoichiometric control and maintaining low temperatures are critical.
Table 1: Recommended Reaction Parameters to Avoid Dinitration
Parameter Recommended Value Rationale Nitrating Agent 1.0 - 1.1 equivalents Prevents excess nitronium ions available for a second substitution. Temperature 0 - 10 °C Reduces the reaction rate, favoring mono-nitration. Reaction Time 1 - 2 hours Minimizes the time the product is exposed to nitrating conditions.[1] | Addition Rate | Slow, dropwise | Prevents localized overheating and high concentrations of the nitrating agent. |
Problem 3: The final product is contaminated with the starting material, N-acetyl-2-naphthylamine.
-
Root Cause Analysis: This indicates incomplete nitration. This can happen if the reaction time is too short, the temperature is too low, or the nitrating agent has degraded or was added in a substoichiometric amount.
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).
Protocol: In-Process Reaction Monitoring
-
Prepare a TLC plate with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Run the TLC at regular intervals (e.g., every 20-30 minutes).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
If the reaction stalls, a small, carefully measured additional charge of the nitrating agent may be considered, but this risks over-nitration.
-
Problem 4: The final product contains 1-nitro-2-acetylaminonaphthalene after the hydrolysis step.
-
Root Cause Analysis: This is a straightforward case of incomplete deprotection (hydrolysis). The amide bond of 1-nitro-2-acetylaminonaphthalene is stable, and hydrolysis requires sufficient time and appropriate conditions (acid or base concentration and heat) to proceed to completion.
-
Recommended Solution: Ensure hydrolysis conditions are adequate and run until completion.
Protocol: Complete Amide Hydrolysis
-
Suspend the crude 1-nitro-2-acetylaminonaphthalene in an aqueous solution (e.g., 70-80% sulfuric acid or 10% sodium hydroxide).
-
Heat the mixture to reflux (typically 100-130 °C, depending on the reagent).[2][3]
-
Monitor the reaction by TLC until the acetylated intermediate is fully consumed. This can take several hours.[3]
-
After completion, cool the mixture and carefully neutralize it to precipitate the final this compound product.
-
Visualizing the Reaction Pathways
To better understand the formation of the desired product and its main byproducts, the following reaction diagrams are provided.
Caption: Overall workflow for the synthesis of this compound.
Caption: Key product and byproduct pathways during the nitration step.
References
- Wikipedia.2-Nitronaphthalene. Wikipedia.
- PrepChem.com.Preparation of 1-naphthylamine. PrepChem.com.
- Srivastava, N., Shukla, M., & Saha, S. (2011).An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals.
- Morrison, D. C. (1966).U.S. Patent No. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. Google Patents.
- ResearchGate.An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene | Request PDF. ResearchGate.
- Hartman, W. W., Byers, J. R., & Dickey, J. B.1-nitro-2-naphthol. Organic Syntheses Procedure.
- Bio-Rad.2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Bio-Rad.
- Bayer AG. (1988).EP0174563B1 - Process for preparing 1-naphthyl amine. Google Patents.
- Kameo, T., & Hirashima, T. (2018).Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.
- Vibzzlab. (2022).1-nitronaphthalene : Organic synthesis. YouTube.
- IARC.1-Nitronaphthalene. IARC Publications.
- CNIPA. (2012).CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene. Google Patents.
- PrepChem.com.Preparation of 1-nitronaphthalene. PrepChem.com.
- Bayer AG. (1988).CA1241664A - Process for the preparation of 1-naphthylamine. Google Patents.
- IARC. (2012).2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. NCBI Bookshelf.
- CNIPA. (2010).CN101704758A - Method for preparing 2-naphthylamine. Google Patents.
- Wang, X., et al. (2020).Synthesis of dinitronaphthalene from nitration of 1‐nitronaphthalene using HY‐zeolite catalyst. ResearchGate.
- Srivastava, N., Shukla, M., & Saha, S. (2011).An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate.
- Wright, O. L. (1965).United States Patent Office - Nitration Process. Google Patents.
- U.S. Army. (2018).US20180179144A1 - Nitration of aromatic compounds. Google Patents.
- PubChem.2-Naphthylamine. PubChem.
- Wright, O. L. (1965).US3221062A - Nitration process. Google Patents.
- Benson, A. K. (2024).2-Naphthylamine and cancer | Research Starters. EBSCO.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Azo Dyes from 1-Nitronaphthalen-2-amine
Welcome to the technical support center for the synthesis of azo dyes utilizing 1-nitronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic pathway. The presence of a nitro group on the naphthalene core introduces unique considerations for reactivity and stability, which this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: My diazotization of this compound is incomplete, leading to low yields. What are the primary causes?
An incomplete diazotization is a frequent issue, often stemming from the reduced basicity of the amino group due to the electron-withdrawing nitro substituent. Key factors to investigate include:
-
Insufficient Acid Concentration: A strongly acidic medium is crucial to generate the necessary concentration of the nitrosonium ion (NO⁺), the active diazotizing agent.[1][2][3]
-
Temperature Fluctuations: While low temperatures (0-5 °C) are essential to stabilize the diazonium salt, inconsistent cooling can lead to localized warming, causing premature decomposition.[1][2]
-
Inadequate Reagent Stoichiometry: An insufficient amount of sodium nitrite will naturally lead to unreacted amine.[1]
Q2: The color of my final azo dye is dull or different from the expected vibrant shade. What could be the reason?
An "off-color" product typically points to the presence of impurities or a shift in the maximum absorption wavelength. Potential causes include:
-
Presence of Byproducts: Side reactions, such as the formation of tarry polymerization products or coupling of the diazonium salt with unreacted amine, can lead to a mixture of colored compounds, resulting in a dull appearance.[1]
-
Incorrect pH during Coupling: The pH of the coupling reaction is a critical determinant of the final color. For coupling with phenols or naphthols, a mildly alkaline pH is required to activate the coupling agent by forming the more nucleophilic phenoxide or naphthoxide ion.[2][4][5] An incorrect pH can lead to the formation of undesired isomers or byproducts.
-
Decomposition of the Diazonium Salt: If the diazonium salt decomposes to form a phenol before coupling, this can then couple with another diazonium ion, leading to a different colored impurity.
Q3: I'm observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?
Multiple spots on a TLC plate indicate a mixture of compounds. These can include:
-
Unreacted this compound.
-
The unreacted coupling component (e.g., a phenol or aniline derivative).
-
The desired azo dye product.
-
Various colored and colorless byproducts formed during the reaction.
Comparing the retention factors (Rf) of the spots with those of the starting materials can aid in preliminary identification.
Q4: My final product is difficult to purify and appears as a tarry or insoluble material. What are my options?
The formation of insoluble or tarry materials is often due to polymerization or the formation of complex side products. To address this:
-
Recrystallization: This is the most common purification method. A hot filtration step during recrystallization can help remove insoluble impurities.[1] Experiment with a range of solvents, from polar (e.g., ethanol, acetic acid) to non-polar, to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful method for separating the desired product from impurities.
-
Reaction Condition Optimization: The best solution is often prevention. Re-evaluate your reaction conditions, particularly temperature control and the rate of addition of reagents, to minimize the formation of these byproducts.
In-Depth Troubleshooting Guides
Part 1: The Diazotization of this compound
The conversion of this compound to its corresponding diazonium salt is the critical first step. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, making diazotization more challenging than for electron-rich anilines.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Dissolution of the Amine Salt | This compound has low solubility in aqueous acid. If the amine salt is not finely suspended or partially dissolved, the reaction with nitrous acid will be slow and incomplete. | Use a co-solvent like glacial acetic acid or propionic acid to improve solubility. Alternatively, ensure the amine hydrochloride is a very fine, well-stirred suspension.[6] |
| Premature Decomposition of the Diazonium Salt | The 1-nitro-2-naphthalenediazonium salt is inherently unstable and prone to decomposition, especially at temperatures above 5 °C.[2][5][7] The nitro group, being electron-withdrawing, can further influence the stability of the diazonium salt. | Maintain a strict temperature of 0-5 °C using an ice-salt bath. Use the freshly prepared diazonium salt solution immediately in the coupling reaction.[2][5] |
| Loss of Nitrous Acid | Nitrous acid is unstable and decomposes, especially at elevated temperatures. It must be generated in situ. | Add the sodium nitrite solution slowly and dropwise to the cold, acidic amine solution. This ensures that the nitrous acid reacts as it is formed.[1][2] |
| Incorrect Acidity | If the medium is not sufficiently acidic, the concentration of the electrophilic nitrosonium ion (NO⁺) will be low, leading to a slow and incomplete reaction.[3][8] | Use a sufficient excess of a strong mineral acid like hydrochloric acid. Typically, 2.5-3 equivalents of acid are used. |
-
In a beaker, suspend this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3 equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, uniform suspension is crucial.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution/suspension of the diazonium salt should be used immediately.
Part 2: The Azo Coupling Reaction
The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., phenols, naphthols, anilines) in an electrophilic aromatic substitution reaction to form the azo dye.[4]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect pH of the Coupling Medium | For coupling with phenols or naphthols, a mildly alkaline pH (8-10) is necessary to deprotonate the hydroxyl group, forming the highly activating phenoxide/naphthoxide ion. For anilines, a mildly acidic pH (4-5) is optimal to prevent N-coupling on the amino group while ensuring a sufficient concentration of the free amine for C-coupling.[4][5] | Carefully adjust and monitor the pH of the coupling solution before and during the addition of the diazonium salt. Use buffer solutions for better control. |
| Decomposition of the Diazonium Salt Before Coupling | If the diazonium salt solution is allowed to warm up or stand for too long, it will decompose, reducing the concentration of the electrophile available for coupling.[2][5] | Add the cold diazonium salt solution to the cold coupling component solution immediately after its preparation. |
| Low Reactivity of the Coupling Component | If the coupling component is not sufficiently activated (i.e., lacks strong electron-donating groups), the coupling reaction with the moderately electrophilic diazonium salt will be slow. | Choose a coupling component with strong activating groups (e.g., -OH, -NH₂, -OR). Ensure the pH is optimal to maximize the activating effect of these groups. |
| Steric Hindrance | Bulky substituents on either the diazonium salt or the coupling component can sterically hinder the approach of the reactants, slowing down the reaction. | While not easily changed for a given synthesis, be aware of potential steric effects that may necessitate longer reaction times or slightly elevated (but still controlled) temperatures. |
| Impurity/Byproduct | Formation Mechanism | Prevention and Mitigation |
| Phenolic Byproducts | The diazonium salt can react with water to form a phenol, especially if the temperature is too high.[5] This phenol can then act as a coupling component, leading to a different azo dye. | Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps. |
| Self-Coupling Products | The diazonium salt can couple with unreacted this compound, particularly if the pH is not optimal. | Ensure the diazotization reaction is complete before starting the coupling reaction. Maintain the appropriate pH for the coupling reaction. |
| Isomeric Products | Coupling can sometimes occur at both the ortho and para positions relative to the activating group on the coupling component, leading to a mixture of isomers.[4] | The regioselectivity is primarily dictated by the coupling component. Para-coupling is generally favored unless the para position is blocked. |
-
In a beaker, dissolve naphthalen-2-ol (1 equivalent) in a 5-10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-salt bath with stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline naphthalen-2-ol solution with vigorous stirring. A colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure the reaction is complete.
-
Acidify the mixture with a dilute acid (e.g., HCl) to a neutral pH to precipitate the dye fully.
-
Isolate the crude dye by vacuum filtration and wash with cold water.
Visualization of the Workflow and Troubleshooting
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 1-Nitro-2-naphthylamine
Welcome to the technical support center for the synthesis of 1-Nitro-2-naphthylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
1-Nitro-2-naphthylamine is a valuable building block in the synthesis of various dyes and pharmaceutical compounds. Its synthesis is typically a two-step process starting from 2-naphthylamine. The amine group is first protected, usually by acetylation, to control the regioselectivity of the subsequent nitration and to prevent oxidative side reactions. The protecting group is then removed by hydrolysis to yield the final product. Achieving a high yield in this process requires careful control of reaction conditions to minimize the formation of unwanted isomers and byproducts.
This guide provides a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis, along with a detailed experimental protocol and frequently asked questions.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Nitration: N-acetyl-2-naphthylamine (2-acetonaphthalide) is nitrated to form N-(1-nitro-2-naphthalenyl)acetamide.
-
Hydrolysis: The acetyl group is removed from N-(1-nitro-2-naphthalenyl)acetamide to yield 1-nitro-2-naphthylamine.
Caption: Two-step synthesis of 1-Nitro-2-naphthylamine.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Step 1: Nitration of N-Acetyl-2-naphthylamine
Q1: My yield of N-(1-nitro-2-naphthalenyl)acetamide is consistently low. What are the likely causes?
A1: Low yields in the nitration step can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of dinitro- and trinitro- byproducts, as well as oxidative degradation of the starting material, often indicated by the formation of dark, tarry substances.[1][2]
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice-salt bath. Add the nitrating agent (a mixture of nitric and sulfuric acid) very slowly, drop by drop, with vigorous stirring to ensure efficient heat dissipation.[1]
-
-
Incorrect Reagent Stoichiometry or Concentration: Using an excessive amount of nitric acid can promote over-nitration. Conversely, insufficient nitric acid will lead to an incomplete reaction. The concentration of the acids is also critical for the generation of the nitronium ion (NO₂⁺), the active electrophile.[1]
-
Solution: Use a carefully measured molar equivalent of nitric acid. The nitrating mixture should be prepared fresh using concentrated acids. A typical procedure involves adding the substrate to glacial acetic acid, followed by the slow addition of the nitrating agent.[3]
-
-
Poor Substrate Quality: Impurities in the starting N-acetyl-2-naphthylamine can interfere with the reaction, leading to side products and a lower yield.
-
Solution: Ensure the starting material is pure. Recrystallize the N-acetyl-2-naphthylamine if necessary before proceeding with the nitration.
-
-
Reaction Time: If the reaction is not allowed to proceed for a sufficient amount of time, it may be incomplete.
-
Solution: After the addition of the nitrating agent, allow the reaction to stir at a low temperature for a recommended period. Some procedures suggest letting the mixture stand for up to two days to ensure complete conversion.[3]
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 1-nitro isomer?
A2: The acetylamino group (-NHCOCH₃) is an ortho-, para-director. In the naphthalene ring system, this strongly activates the 1-position for electrophilic substitution. However, minor amounts of other isomers can form.
-
Mechanism and Directing Effects: The acetylamino group is an activating group that directs electrophilic attack to the C1 position. The formation of other isomers is less favored due to electronic and steric factors. The nitration of unprotected 2-naphthylamine is problematic as the amino group is sensitive to oxidation and direct nitration can be difficult to control.[4]
-
Solution: The use of the acetyl protecting group is the primary method to ensure high regioselectivity. Controlling the temperature is also key, as higher temperatures can sometimes lead to a decrease in selectivity. The choice of solvent can also play a role; glacial acetic acid is commonly used and provides good results.[3]
-
Step 2: Hydrolysis of N-(1-nitro-2-naphthalenyl)acetamide
Q3: The hydrolysis of the acetyl group is very slow or incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue that reduces the final yield.
-
Insufficient Acid Concentration or Temperature: The rate of hydrolysis is dependent on the concentration of the acid catalyst and the reaction temperature.
-
Solution: The hydrolysis is typically carried out by boiling the intermediate in a solution of alcohol and concentrated hydrochloric acid.[3] Ensure that the mixture is heated to reflux for a sufficient period. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material has been fully consumed.
-
-
Poor Solubility: The N-(1-nitro-2-naphthalenyl)acetamide may have limited solubility in the reaction medium, which can slow down the reaction.
-
Solution: A co-solvent like ethanol is used to improve solubility.[3] Ensure that the ratio of alcohol to aqueous acid is appropriate to keep the substrate in solution at the reaction temperature.
-
Q4: I am having difficulty purifying the final 1-nitro-2-naphthylamine product. What are the best practices?
A4: The crude product after hydrolysis will likely contain unreacted starting material, byproducts, and residual acid.
-
Work-up Procedure: After hydrolysis, the reaction mixture is typically poured into a large volume of cold water to precipitate the crude product.[3]
-
Solution: Ensure the product is thoroughly washed with water to remove any remaining acid.
-
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solution: Recrystallize the crude 1-nitro-2-naphthylamine from hot alcohol.[3] The choice of alcohol (e.g., ethanol, methanol) may need to be optimized. The product should be filtered and dried thoroughly. The melting point of the purified product should be checked against the literature value (around 122-127°C) to confirm its purity.[3]
-
Frequently Asked Questions (FAQs)
-
Why is it necessary to protect the amine group before nitration? The amino group (-NH₂) is a strong activating group, but it is also highly susceptible to oxidation by nitric acid. Direct nitration of 2-naphthylamine can lead to complex mixtures and degradation of the starting material. Acetylation protects the amino group from oxidation and modulates its activating effect, leading to a cleaner reaction with high regioselectivity for the 1-position.
-
What are the primary byproducts in this synthesis? The main byproducts can include other nitro isomers (e.g., nitration at other positions on the naphthalene ring), dinitrated products if the reaction conditions are too harsh, and unhydrolyzed N-(1-nitro-2-naphthalenyl)acetamide in the final product.
-
Are there alternative methods for this synthesis? While the acetylation-nitration-hydrolysis sequence is a classic and reliable method, other approaches exist for related compounds. For instance, 2-Nitro-1-naphthylamine can be prepared from 2-nitro-1-naphthol by heating with ammonium carbonate and ammonia in a sealed tube.[3] However, for 1-nitro-2-naphthylamine, the described route is most common.
-
What are the critical safety precautions for this synthesis? This synthesis involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent a runaway reaction.[2] 2-Naphthylamine and its derivatives should be handled with care as aromatic amines can be toxic.[5][6]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3]
Step 1: Synthesis of N-(1-nitro-2-naphthalenyl)acetamide (Aceto-1-nitro-p-naphthalide)
-
In a suitable reaction vessel, add 200 g of N-acetyl-2-naphthylamine to 250 c.c. of cold glacial acetic acid.
-
Cool the mixture to 8-10°C in an ice bath.
-
Slowly add 15 c.c. of 70% nitric acid over 1 hour, ensuring the temperature does not exceed 10°C.
-
Repeat the addition of N-acetyl-2-naphthylamine (in three more 200g portions) and nitric acid (in three more 15 c.c. portions) under the same conditions.
-
After the final addition, add an additional 25 c.c. of nitric acid to the mixture.
-
Keep the reaction mixture at a low temperature for 2 days.
-
Filter the separated orange-yellow solid (N-(1-nitro-2-naphthalenyl)acetamide) and wash it with ether. The expected yield is approximately 170 g from 125 g of the product used in the next step.
Step 2: Synthesis of 1-Nitro-2-naphthylamine (Hydrolysis)
-
Dissolve 125 g of the N-(1-nitro-2-naphthalenyl)acetamide from Step 1 in 500 c.c. of alcohol.
-
Add 125 c.c. of concentrated hydrochloric acid to the solution.
-
Heat the mixture to boiling and maintain reflux until the hydrolysis is complete (this can be monitored by TLC).
-
Pour the hot reaction mixture into 4 liters of cold water.
-
Filter the precipitated crude 1-nitro-2-naphthylamine.
-
Dry the crude product and recrystallize it from twice its weight of hot alcohol.
-
The purified product should have a melting point of approximately 122°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | N-acetyl-2-naphthylamine | [3] |
| Nitrating Agent | 70% Nitric Acid in Glacial Acetic Acid | [3] |
| Nitration Temperature | 8-10°C | [3] |
| Hydrolysis Agent | Concentrated Hydrochloric Acid in Alcohol | [3] |
| Final Product M.P. | 122°C | [3] |
| Expected Yield | Moderate to good, dependent on conditions | General |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- Hodgson, H. H., & Walker, J. (n.d.). Preparation of 1-Halogeno-2-nitronaphthalenes and 2-Nitronaphthalene. RSC Publishing.
- Synthesis of 2-naphthylamine. PrepChem.com. (n.d.).
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. (n.d.).
- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate. (n.d.).
- Method for preparing 2-naphthylamine. Google Patents. (n.d.).
- Method for preparing 1-naphthylamine from 1-nitronaphthalene. Google Patents. (n.d.).
- Method for producing 1-nitronaphthalene. Google Patents. (n.d.).
- Preparation of 1-nitronaphthalene. PrepChem.com. (n.d.).
- 4-nitro-1-naphthylamine. Organic Syntheses Procedure. (n.d.).
- 1-nitro-2-naphthol. Organic Syntheses Procedure. (n.d.).
- Method for preparing 2-naphthylamine. Google Patents. (n.d.).
- 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Bio-Rad. (n.d.).
- Process for the preparation of 1-naphthylamine. Google Patents. (n.d.).
- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. Benchchem. (n.d.).
- Process for preparing 1-naphthyl amine. Google Patents. (n.d.).
- Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. Google Patents. (n.d.).
- Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. ResearchGate. (n.d.).
- United States Patent Office. Googleapis.com. (n.d.).
- Li, T., Dai, Q., & Zhong, J. (1989). Synthesis of 2-Nitronaphthalene with Direct Nitration Method. Journal of Beijing University of Technology, 15(2), 24-28.
- Improvements in nitrating 1-naphthylamine. Google Patents. (n.d.).
- Common Name: 2-NAPHTHYLAMINE HAZARD SUMMARY. NJ.gov. (n.d.).
- 2-naphthylamine – Knowledge and References. Taylor & Francis. (n.d.).
- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
preventing byproduct formation in nitronaphthalene reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for naphthalene nitration. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into controlling the outcomes of this critical reaction. The nitration of naphthalene, while a cornerstone of aromatic chemistry, is often plagued by the formation of undesired byproducts, including isomeric mononitronaphthalenes, polynitrated species, and oxidation products. This resource offers a structured approach to troubleshooting these common issues, grounded in the fundamental principles of reaction kinetics, thermodynamics, and mechanistic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the nitration of naphthalene, providing not just solutions but the scientific rationale behind them.
Issue 1: High Levels of 2-Nitronaphthalene in the Product Mixture
Question: My goal is to synthesize 1-nitronaphthalene, but my analysis shows a significant percentage of the 2-nitronaphthalene isomer. How can I improve the regioselectivity for the 1-position?
Answer:
The preferential formation of 1-nitronaphthalene is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution. The attack of the nitronium ion (NO₂⁺) at the α-position (C1) is kinetically favored due to the superior resonance stabilization of the resulting carbocation intermediate (the Wheland intermediate).[1][2][3] Specifically, the intermediate for α-attack allows for resonance structures that keep the aromaticity of the adjacent ring intact, which is energetically more favorable.[3]
However, the β-isomer (2-nitronaphthalene) is thermodynamically more stable due to reduced steric hindrance between the nitro group at C1 and the hydrogen atom at the C8 position in the 1-isomer.[1] While nitration is generally considered irreversible, reaction conditions can influence the isomer ratio.
Solutions to Enhance 1-Nitronaphthalene Selectivity:
-
Maintain Low Reaction Temperatures: Lower temperatures strongly favor the kinetically controlled product. The activation energy for the formation of the α-isomer is lower, making it the predominant product under mild conditions.[1] It is recommended to carry out the reaction at temperatures between 0°C and 10°C.[1]
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the naphthalene solution ensures that the concentration of the nitronium ion is kept low and constant, minimizing localized temperature increases that could favor the formation of the thermodynamic product.
-
Choice of Solvent and Catalyst: The use of certain solvents and catalysts can influence selectivity. For instance, nitration using modified HBEA zeolite catalysts in 1,2-dichloroethane at -15°C has been shown to achieve a high ratio of 1-nitronaphthalene to 2-nitronaphthalene.[4]
Experimental Protocol: Selective Mononitration of Naphthalene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve naphthalene (1.0 eq) in a suitable solvent like glacial acetic acid or 1,4-dioxane.[1][5] Cool the flask to 0°C in an ice-salt bath.
-
Prepare Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while maintaining the temperature at 0°C.[1]
-
Addition: Add the prepared nitrating mixture dropwise to the naphthalene solution over 30-60 minutes, ensuring the reaction temperature does not exceed 5-10°C.[1]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. The crude 1-nitronaphthalene will precipitate.[1][7]
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[5] The product can be further purified by recrystallization from ethanol.[5]
Issue 2: Significant Formation of Dinitronaphthalene Byproducts
Question: My reaction is producing a substantial amount of dinitronaphthalenes. How can I limit this polynitration?
Answer:
The formation of dinitronaphthalenes occurs when the initially formed mononitronaphthalene undergoes a second nitration.[7] The nitro group of 1-nitronaphthalene is deactivating, making the first ring less reactive. Consequently, the second nitration primarily occurs on the unsubstituted ring at the α-positions (C5 and C8), leading to 1,5- and 1,8-dinitronaphthalene.[7][8]
Strategies to Minimize Dinitration:
-
Stoichiometric Control: Use a strict 1:1 molar ratio of naphthalene to nitric acid. An excess of the nitrating agent will inevitably lead to higher degrees of nitration.
-
Reaction Time: Avoid prolonged reaction times. Once TLC or GC analysis indicates the consumption of the starting material, the reaction should be quenched promptly.[8]
-
Temperature Control: Higher temperatures increase the reaction rate and the likelihood of polynitration.[8] Maintaining a low and consistent temperature is crucial.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways in naphthalene nitration, highlighting the formation of both desired and undesired products.
Caption: Reaction pathways in naphthalene nitration.
Issue 3: Presence of Oxidation Byproducts
Question: My final product is contaminated with colored impurities, and I suspect oxidation. What causes this, and how can it be prevented?
Answer:
Concentrated nitric acid is a strong oxidizing agent. Under harsh conditions, such as elevated temperatures or prolonged exposure, it can oxidize naphthalene or the nitronaphthalene products.[8] This can lead to the formation of byproducts like naphthoquinones and phthalic acid, which are often colored and difficult to remove.[9][10] The nitro-substituted ring is generally resistant to oxidation, but the unsubstituted ring can be susceptible.[11]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Do not allow the reaction temperature to rise uncontrollably.
-
Use of Milder Nitrating Agents: For sensitive substrates, consider alternative nitrating agents that are less oxidizing. Systems like nitrogen dioxide (NO₂) with a catalyst can offer milder conditions.[12][13]
-
Avoid Excess Nitric Acid: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of nitric and sulfuric acid typically used for nitration?
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[8]
Q2: How can I effectively separate the 1- and 2-nitronaphthalene isomers?
A2: While careful control of reaction conditions should minimize the formation of the 2-isomer, separation of the crude mixture can be achieved by fractional crystallization. 1-Nitronaphthalene and 2-nitronaphthalene have different solubilities in solvents like ethanol, which can be exploited for their separation.[5] For high-purity applications, column chromatography may be necessary.
Q3: What analytical methods are best for quantifying the isomer ratio in my product?
A3: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an excellent method for separating and quantifying the volatile nitronaphthalene isomers.[6] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a widely used and reliable technique.[14]
Q4: Is it possible to selectively synthesize dinitronaphthalenes?
A4: Yes, by adjusting the reaction conditions. To promote dinitration, you would typically use a higher temperature, a longer reaction time, and an excess of the nitrating agent compared to the conditions for mononitration.[7] The specific isomers formed will depend on the starting mononitronaphthalene. For example, nitration of 1-nitronaphthalene primarily yields 1,5- and 1,8-dinitronaphthalene.[7]
Workflow for Nitration and Byproduct Analysis
The following diagram outlines a standard workflow from reaction setup to final product analysis.
Caption: General experimental workflow for naphthalene nitration.
Quantitative Data Summary
| Reaction Parameter | Effect on Product Distribution | Reference |
| Temperature | Lower temps (~0°C) favor 1-nitronaphthalene. Higher temps can increase 2-isomer and dinitration. | [1][8] |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) is standard. Zeolite catalysts can enhance 1-isomer selectivity. | [1][4] |
| Molar Ratio (Naphthalene:HNO₃) | >1:1 ratio significantly increases dinitration. | [8] |
| Reaction Time | Prolonged time increases risk of polynitration and oxidation. | [8] |
By carefully controlling these parameters and understanding the underlying chemical principles, researchers can significantly minimize byproduct formation and achieve high yields of the desired nitronaphthalene product.
References
- Benchchem.
- Benchchem.
- Benchchem. A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.
- Request PDF.
- Benchchem. A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights.
- The oxidation products of 1-nitronaphthalene and a-naphthylamine respectively are.
- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.
- SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- Chemistry Stack Exchange.
- Chemistry Stack Exchange. Why does permanganate oxidation of 2-nitronaphthalene not form phthalic acid?
- Books. 5.1.6.
- YouTube.
- Patsnap Eureka. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
- analytical methods.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scitepress.org [scitepress.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The oxidation products of 1-nitronaphthalene and a-naphthylamine respectively are [infinitylearn.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 1-Nitronaphthalen-2-amine
Introduction: Welcome to the technical support guide for the purification of 1-Nitronaphthalen-2-amine (CAS 606-57-5). This molecule, characterized by a naphthalene core substituted with both a nitro and an amino group, is a valuable intermediate in the synthesis of dyes and pharmaceuticals[1]. However, its unique electronic and physical properties present distinct challenges during purification. The presence of a basic amino group and an electron-withdrawing nitro group on an aromatic scaffold often leads to issues with isomeric impurities, product stability, and chromatographic behavior.
This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from direct troubleshooting of specific issues to broader FAQs and detailed experimental protocols, ensuring you have the knowledge to optimize your purification strategy.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My crude product is a dark, tarry, or oily substance instead of the expected yellow-to-brown solid. What is causing this, and how can I fix it?
Answer: This is a very common issue, primarily arising from byproducts formed during the nitration step of the synthesis.
-
Causality: Nitration reactions, especially on activated aromatic rings, are prone to over-reaction and side reactions, leading to the formation of polymeric, highly colored, tarry impurities[2]. These tars can trap your desired product, preventing crystallization and resulting in an oil. Dinitrated naphthalenes are also common byproducts that can contribute to this issue[2][3]. The product itself appears as a yellow to brown solid, but these impurities often impart a much darker, intractable appearance[1].
-
Troubleshooting Steps:
-
Initial Wash: Before attempting advanced purification, try washing the crude material. If it's an oil, dissolve it in a suitable solvent like ethyl acetate or dichloromethane (DCM) and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic residues, followed by a water wash. This can sometimes remove the most polar, acidic impurities.
-
Solvent Trituration: Try stirring the crude oil or solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., a cold hexane/ethyl acetate mixture). This can often wash away the impurities, leaving a more solid, purifiable product.
-
Recrystallization with Activated Charcoal: If you can get the material to solidify, the most effective method for color removal is recrystallization with activated charcoal. The charcoal adsorbs the large, flat, colored polymeric impurities. See the detailed protocol in Part 3.
-
Column Chromatography: If the material refuses to crystallize, column chromatography is your best option. It is highly effective at separating the product from non-polar starting materials and highly polar tarry byproducts.
-
Question: My TLC plate shows multiple spots with very similar Rf values, making separation by column chromatography difficult. How can I improve the separation?
Answer: This typically indicates the presence of regioisomers, which are the most challenging impurities to remove due to their similar polarity and structure. The primary contaminant is often the 2-nitro-1-naphthalenamine isomer.
-
Causality: The nitration of 2-aminonaphthalene is not perfectly regioselective, leading to the formation of various isomers. These isomers have nearly identical molecular weights and similar polarities, causing them to co-elute in many standard solvent systems[4][5].
-
Troubleshooting Steps:
-
Optimize TLC Mobile Phase: The key is to screen a wider range of solvent systems for your TLC analysis. Do not rely solely on hexane/ethyl acetate.
-
Try solvent systems with different selectivities. For example, substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Incorporate a small percentage of a more polar solvent like methanol or isopropanol in a DCM or chloroform base (e.g., 99:1 DCM:MeOH). This can subtly alter the interactions with the silica and improve separation.
-
-
Consider a Different Stationary Phase: If silica gel fails, consider alternatives.
-
Amine-Functionalized Silica: These columns are less acidic and offer different selectivity for compounds with amino groups. They can prevent the peak tailing common for amines on standard silica and may resolve isomers differently[6].
-
Alumina (Neutral or Basic): Alumina can also provide different selectivity compared to silica.
-
-
Employ Gradient Elution: Use a very shallow and slow gradient during column chromatography. For example, instead of a 0% to 50% ethyl acetate gradient, try a 10% to 25% gradient run over many more column volumes. This increases the effective resolution of the column.
-
Question: My product seems to be degrading or streaking on the silica gel column, leading to poor recovery and purity. Why is this happening?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound can undergo a strong, sometimes irreversible, interaction with these acidic sites. This leads to significant peak tailing (streaking) on TLC and poor recovery from a column as the product remains adsorbed. In some cases, the acidic surface can even catalyze the degradation of sensitive molecules.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a volatile base to your mobile phase.
-
Add 0.5-1% triethylamine (TEA) or pyridine to your entire solvent system (e.g., Hexane/Ethyl Acetate/TEA 70:29:1). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to pass through the column without strong, detrimental interactions.
-
-
Use an Amine-Functionalized Column: As mentioned previously, these columns are specifically designed for purifying basic compounds and eliminate the need for mobile phase modifiers like TEA[6]. This simplifies product work-up as you do not need to remove the high-boiling-point TEA from your purified fractions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when purifying this compound?
-
Regioisomers: Other nitronaphthalen-amine isomers formed during synthesis.
-
Starting Materials: Unreacted 2-naphthalenamine (if that is the precursor).
-
Di-nitrated Products: Compounds like 1,x-dinitronaphthalen-2-amine from over-nitration[2].
-
Polymeric Tars: Dark, complex byproducts from side reactions during nitration[2].
-
Solvent Adducts: Depending on the reaction conditions, impurities involving the solvent may form.
Q2: What is the best general approach for purifying this compound: recrystallization or chromatography? This depends on the nature and quantity of the impurities.
-
Recrystallization is excellent if your main problem is removing small amounts of impurities with different solubility profiles or highly colored tars (when used with charcoal). It is fast, scalable, and cost-effective.
-
Column Chromatography is necessary when you have significant quantities of impurities with similar polarity to your product, such as regioisomers[4]. It offers the highest resolution but is more time-consuming and uses more solvent. Often, a combination is best: a quick column to remove the bulk of impurities followed by a final recrystallization to obtain highly pure, crystalline material.
Q3: Are there any specific safety precautions I should take during the purification of this compound? Yes. While specific data for this exact isomer is limited, related nitroaromatic compounds carry significant hazards.
-
Potential Carcinogenicity: Many nitroaromatic compounds and aromatic amines are suspected carcinogens[1][7]. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses[8].
-
Toxicity: The compound may be toxic if swallowed or inhaled[9]. Avoid creating and inhaling dust from the solid material[8].
-
Stability: Nitro compounds can be energetic and may decompose upon heating, especially in the presence of impurities[10]. Avoid excessive temperatures during purification.
Q4: How can I confirm the purity and identity of my final product? A combination of methods is required for full characterization:
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
Spectroscopy:
-
NMR (¹H and ¹³C): This is the most powerful tool for confirming the exact isomeric structure and identifying any impurities.
-
FT-IR: Will confirm the presence of key functional groups (N-H stretches for the amine, asymmetric and symmetric N-O stretches for the nitro group).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound[5].
-
Part 3: Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Charcoal
This protocol is designed to remove colored, tarry impurities and enhance the crystallinity of the final product.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.
-
A good solvent will dissolve the compound when heated to boiling but will result in poor solubility at room temperature or upon cooling in an ice bath. Ethanol or ethanol/water mixtures are often a good starting point[2][11].
-
-
Dissolution:
-
Place the bulk of your crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the compound. Keep the solution at or near its boiling point on a hot plate.
-
-
Decolorization:
-
CAUTION: Remove the flask from the heat source to prevent bumping/flash boiling in the next step.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the hot solution.
-
Gently swirl the flask and heat it again at boiling for 2-5 minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. The goal is to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
-
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is for separating the target compound from isomers and other byproducts.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.
-
Pro-Tip: Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane/EtOAc).
-
Pour the slurry into the column and use pressure to pack it into a stable bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
If using a gradient, slowly and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). A shallow gradient is crucial for separating close-running spots.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Part 4: Data & Workflow Visualization
Data Summary Table
| Purification Method | Recommended Solvents / Mobile Phases | Polarity Index | Rationale & Notes |
| Recrystallization | Ethanol, Methanol, Isopropanol | High | Good for polar compounds. Often used with water as an anti-solvent.[2] |
| Toluene, Xylene | Low | Effective for removing more polar impurities. | |
| Ethyl Acetate / Hexane | Medium | A versatile mixture that can be fine-tuned for optimal solubility. | |
| Column Chromatography | Hexane / Ethyl Acetate (+ 1% TEA) | Tunable | Standard system for moderately polar compounds. TEA is critical to prevent tailing. |
| Dichloromethane / Methanol (+ 1% TEA) | Tunable | Good for resolving compounds that are difficult to separate in EtOAc systems. | |
| Chloroform / Acetone | Tunable | An alternative system offering different selectivity. |
Diagrams (Graphviz)
Caption: Decision workflow for purifying crude this compound.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. Sciencemadness Discussion Board - preparation of α-nitronaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scitepress.org [scitepress.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
stability issues of 1-Nitronaphthalen-2-amine in solution
Introduction
Welcome to the technical support guide for 1-Nitronaphthalen-2-amine (CAS: 606-57-5). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As an aromatic nitroamine, this compound possesses a unique chemical structure that, while valuable for synthesis, presents specific stability challenges in solution.[1] The presence of both an oxidizable amino group and a reducible nitro group on a photosensitive naphthalene core makes it susceptible to degradation under common laboratory conditions.[1][2][3]
This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you anticipate, identify, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The stability of this compound is dictated by three key structural motifs:
-
Aromatic Amine Group (-NH₂): The lone pair of electrons on the nitrogen atom makes this group susceptible to oxidation, especially when exposed to atmospheric oxygen, metal ions, or other oxidizing agents. This process is often the primary cause of solution discoloration (e.g., turning yellow or brown).[3]
-
Nitro Group (-NO₂): The nitro group is an electron-withdrawing group that can be chemically or electrochemically reduced to form nitroso, hydroxylamino, or amino derivatives.[1][4] This transformation changes the molecule's electronic properties and biological activity.
-
Naphthalene Core: As a polycyclic aromatic hydrocarbon (PAH), the naphthalene ring system can absorb UV and visible light. This absorption can lead to photochemical reactions and photodegradation, breaking down the core structure.[2][5]
Q2: My solution of this compound is changing color from pale yellow to dark brown. What is causing this?
A2: A color change, typically darkening or turning brown, is the most common visual indicator of degradation. This is almost always due to the oxidation of the aromatic amine functional group . Aromatic amines can oxidize to form highly conjugated, colored polymeric impurities. This process is accelerated by several factors:
-
Exposure to Air (Oxygen): The primary culprit.
-
Presence of Metal Ions: Trace metal impurities in solvents or from glassware can catalyze oxidation.
-
Elevated pH (Basic Conditions): In a basic environment, the amine group is deprotonated and more easily oxidized.
-
Light Exposure: Light can provide the energy to initiate oxidative reactions.[3]
To prevent this, you should use deoxygenated solvents, work under an inert atmosphere (like nitrogen or argon), and protect your solution from light.
Q3: I've observed a precipitate forming in my stock solution over time. What could be the cause?
A3: Precipitate formation suggests that degradation products are being formed that are less soluble in your chosen solvent than the parent compound. There are a few likely causes:
-
Oxidative Polymerization: As mentioned in Q2, oxidation of the amine can lead to the formation of larger, polymeric structures that may be insoluble.
-
Photodegradation Products: Exposure to light can break down the naphthalene ring, leading to the formation of products like naphthols or carboxylic acids, which may have different solubility profiles.[2]
-
Solvent Evaporation: A simple, non-degradation cause could be the slow evaporation of the solvent, increasing the concentration of your compound beyond its solubility limit. Ensure your container is sealed properly.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To maximize the shelf-life of your solutions, adhere to the following storage protocol:
-
Solvent Choice: Use high-purity, HPLC-grade solvents that are free of peroxides and metal contaminants. Consider solvents that are less prone to forming radicals.
-
Deoxygenate the Solvent: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Always use amber glass vials or wrap your containers in aluminum foil. Store solutions in the dark.[3]
-
Control Temperature: Store stock solutions at low temperatures, typically 2-8 °C, to slow the rate of all degradation reactions.[3][6] For long-term storage, freezing at -20 °C or -80 °C may be appropriate, but you must first confirm the compound's solubility at these temperatures to avoid precipitation upon freezing.
-
Use an Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing to prevent oxidation during storage.[3]
-
Prepare Fresh: The most reliable approach is to prepare solutions fresh before each experiment, especially for sensitive applications.
Troubleshooting Guide
Use this guide to diagnose and resolve stability issues you encounter during your experiments.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for addressing solution instability.
Caption: A step-by-step workflow for troubleshooting instability.
Key Degradation Pathways & Mitigation
Understanding the potential chemical reactions is crucial for preventing them. The primary degradation pathways are summarized below.
Summary of Stability Factors
| Factor | Potential Impact | Causality & Mechanism | Recommended Mitigation Strategy |
| Oxygen | Rapid discoloration (yellow to brown), precipitation. | Oxidation of the electron-rich aromatic amine group to form colored quinone-imine structures and polymers.[3] | Prepare solutions with deoxygenated solvents. Store and handle under an inert atmosphere (N₂ or Ar). |
| Light (UV/Visible) | Color change, loss of parent compound, formation of new peaks in HPLC. | The naphthalene ring absorbs photons, leading to bond cleavage and rearrangement. This can generate radicals that initiate further degradation.[2][4] | Use amber glassware or foil-wrapped containers. Minimize exposure to ambient light during experiments. |
| pH | More rapid degradation in neutral to basic solutions. | The amine group is more easily oxidized in its neutral (deprotonated) state. Acidic conditions protonate the amine (-NH₃⁺), which is less susceptible to oxidation.[3][7] | If experimentally permissible, buffer solutions to a slightly acidic pH (e.g., 4-6). |
| Temperature | Increased rate of all degradation reactions. | Higher temperatures provide the activation energy for chemical reactions like oxidation and hydrolysis, accelerating degradation kinetics.[6][8] | Store stock solutions at 2-8°C or frozen (-20°C). Avoid prolonged exposure to elevated temperatures. |
| Reducing Agents | Loss of parent compound, formation of 1,2-diaminonaphthalene. | The nitro group can be reduced to an amine. This is a common synthetic transformation but an unwanted side reaction during storage or use.[1][4] | Avoid contact with any reducing agents (e.g., metal hydrides, certain metals) unless it is part of the intended reaction. |
Visualizing Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix (e.g., formulation buffer, reaction solvent), a forced degradation or "stress testing" study is highly recommended.[4] This involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing you to identify potential degradants and develop an analytical method that can separate them from the parent compound.
Objective
To identify the degradation products of this compound under various stress conditions and establish a stability-indicating analytical method.
Materials
-
This compound
-
High-purity solvent (e.g., Acetonitrile, Methanol)
-
Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with PDA or MS detector
-
Photostability chamber, calibrated oven
-
pH meter
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure
-
Prepare Solutions: Prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in acetonitrile).
-
Apply Stress: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Place an aliquot in an oven at 60°C, protected from light.
-
Photostability: Expose an aliquot to a light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sampling: Withdraw samples from each condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a suitable HPLC method with a PDA detector to monitor for peak purity and the appearance of new peaks. Use an MS detector to obtain mass information on any new degradants.
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Calculate the percentage of degradation and identify the major degradation products. This data is critical for developing a robust, stability-indicating method for routine analysis.
By following this guide, you can effectively manage the stability of this compound, ensuring the quality and reliability of your research.
References
- Scilit.
- National Center for Biotechnology Information. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. PubMed Central. [Link]
- National Center for Biotechnology Information. 1-Nitronaphthalene. PubChem. [Link]
- ResearchGate. (A) The proposed catabolic pathway of 1-nitronaphthalene in strain.... [Link]
- Wikipedia. 1-Nitronaphthalene. [Link]
- Air Sea Containers. Top 5 Factors Affecting Chemical Stability. [Link]
- Solubility of Things. 1-Nitronaphthalene. [Link]
- ACS Publications. Nitration and Photonitration of Naphthalene in Aqueous Systems. [Link]
- IEAGHG.
- National Center for Biotechnology Information. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
- ResearchGate. Photochemical and photosensitized reaction involving 1-nitronaphthalene and nitrite in aqueous solutions. [Link]
- ASM Journals. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. [Link]
- National Center for Biotechnology Information. 2-Naphthylamine, 1-nitro-. PubChem. [Link]
- National Center for Biotechnology Inform
- Chemsrc. 8-Nitronaphthalen-2-amine. [Link]
- EFPIA. Workflows for Quality risk management of nitrosamine risks in medicines. [Link]
- MDPI.
- EFPIA. Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. [Link]
- National Center for Biotechnology Information.
- ResearchGate. Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage. [Link]
- National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- Chemistry LibreTexts. Properties of amines. [Link]
- Wikipedia. 1-Naphthylamine. [Link]
- BioProcess International.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. scilit.com [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Controlling Naphthalene Nitration
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that achieving high selectivity and yield is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of naphthalene, with a specific focus on preventing undesired over-nitration. Our goal is to bridge theoretical knowledge with practical, field-proven insights to ensure your experiments are both successful and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when planning or interpreting naphthalene nitration experiments.
Q1: What are the primary products of naphthalene nitration and why is selectivity important?
The nitration of naphthalene is a classic electrophilic aromatic substitution reaction. The primary products are the two possible mononitrated isomers, 1-nitronaphthalene (α-nitronaphthalene) and 2-nitronaphthalene (β-nitronaphthalene).[1] Under typical electrophilic conditions, the reaction is highly regioselective, with 1-nitronaphthalene being the major product (often 90-96%) due to greater resonance stabilization of the carbocation intermediate formed during the reaction.[2][3]
If the reaction conditions are too harsh, further nitration can occur, leading to dinitronaphthalene byproducts, predominantly 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[4] Controlling this subsequent reaction is critical, as these dinitro-isomers are often considered impurities. Selective synthesis of 1-nitronaphthalene is vital because it is a key precursor for producing naphthylamines, naphthols, and various aminonaphthalenesulfonic acids used in the manufacturing of dyes, pharmaceuticals, and rubber chemicals.[2][5]
Q2: What is the fundamental mechanism of naphthalene nitration?
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[6]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the nitronium ion. This attack is kinetically favored at the 1-position (alpha) because the resulting resonance-stabilized carbocation (an arenium ion or Wheland intermediate) is more stable. Specifically, the intermediate from alpha-attack has more resonance structures that preserve the aromaticity of the second benzene ring compared to the intermediate from beta-attack.[3][7]
-
Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final 1-nitronaphthalene product.[3]
Q3: What are the key experimental factors that promote over-nitration?
Over-nitration, the formation of dinitronaphthalene and other polynitrated species, is primarily driven by overly aggressive reaction conditions. The first nitro group deactivates the ring, making the second nitration more difficult, but it can be forced under certain conditions.[6] Key factors include:
-
High Temperature: This is the most significant factor. Temperatures exceeding 60°C dramatically increase the rate of dinitration.[4][8]
-
Excess Nitrating Agent: Using a large molar excess of the nitrating mixture (HNO₃/H₂SO₄) will drive the reaction towards polynitration.[9]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial consumption of naphthalene provides more opportunity for the slower, second nitration to occur.[4]
-
Highly Concentrated Acids: Using fuming nitric or sulfuric acid increases the concentration of the nitronium ion, creating more forceful conditions that can lead to over-nitration.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My reaction yields a high percentage of dinitronaphthalene byproducts. How can I suppress this?
This is a classic issue of the reaction being too forceful. To favor mononitration, you must moderate the reaction conditions.
Causality & Solution:
The activation energy for the second nitration (nitrating the already deactivated 1-nitronaphthalene ring) is significantly higher than for the first. High temperatures provide the system with enough energy to overcome this barrier.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Strictly control the temperature. For standard mixed-acid nitration, maintaining a temperature between 40-50°C is often recommended.[4] Avoid allowing the temperature to rise above 60°C.[8] For highly selective reactions, some protocols even use temperatures as low as -15°C with specific catalyst systems.[10]
-
Control Stoichiometry: Use a precise molar ratio of reagents. The nitrating agent should be the limiting reagent or in a very slight excess (e.g., 1.0 to 1.1 equivalents relative to naphthalene). Avoid using a large excess of nitric acid.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the naphthalene starting material.[4] Once the naphthalene spot is gone, promptly quench the reaction by pouring it over crushed ice. This prevents the slower dinitration from proceeding.[11]
-
Modify the Nitrating System: If temperature control is still insufficient, consider a milder nitrating system. Performing the reaction in a solvent like 1,4-dioxane or using acetic anhydride with nitric acid can provide a more controlled, homogeneous reaction.[2][10]
Problem: The reaction is proceeding too quickly and appears uncontrolled, leading to charring and a complex product mixture.
A runaway reaction is a serious safety hazard and is indicative of poor heat dissipation and overly aggressive conditions.[6] Nitrations are highly exothermic, and the heat generated can accelerate the reaction further, creating a dangerous feedback loop.[12]
Causality & Solution:
The rate of reaction is heavily dependent on the rate of addition of the nitrating agent and the efficiency of cooling. A rapid, localized increase in temperature can cause oxidative breakdown of the aromatic ring system.[4]
Troubleshooting Steps:
-
Ensure Efficient Cooling: Use an ice-salt bath or a cryo-cooler to maintain a consistently low temperature (e.g., 0-5°C) during the addition of the nitrating agent.[6]
-
Slow, Dropwise Addition: Prepare the nitrating mixture separately and cool it down before addition. Add this mixture very slowly (dropwise) to the solution of naphthalene.[6] This ensures that the heat generated can be effectively dissipated by the cooling bath.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. This prevents localized "hot spots" from forming and ensures even temperature distribution.
-
Use a Diluent/Solvent: Performing the reaction in an inert solvent (such as petroleum ether or 1,4-dioxane) helps to absorb and dissipate the heat generated, providing better thermal control.[2][4]
Part 3: Key Experimental Protocols
The following protocols are based on established methodologies and are designed to maximize the yield of 1-nitronaphthalene while minimizing byproducts.
Protocol 1: Selective Mononitration of Naphthalene in a Two-Phase System
This protocol uses mild conditions and a solvent to help control the reaction rate and temperature.
Materials:
-
Naphthalene (2.56 g, 20 mmol)
-
Concentrated Sulfuric Acid (98%, 1.5 mL)
-
Concentrated Nitric Acid (70%, 1.5 mL)
-
Petroleum Ether (40–60 °C)
-
2-Propanol (for recrystallization)
-
Standard laboratory glassware, including a two-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
-
Prepare Nitrating Mixture: In a small beaker cooled in an ice bath, carefully and slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Allow the mixture to cool.
-
Reaction Setup: In a 100 mL two-neck flask, combine 2.56 g of naphthalene, 15 mL of petroleum ether, and a magnetic stir bar.[4]
-
Initial Heating: Gently heat the naphthalene mixture to 30–35 °C until all the solid dissolves.[4]
-
Addition of Nitrating Agent: Slowly add the cooled nitrating mixture dropwise to the naphthalene solution over 15-20 minutes while maintaining the internal temperature below 40 °C.
-
Reaction: After the addition is complete, attach a condenser and heat the mixture at 40–45 °C for 30 minutes with continuous stirring.[4]
-
Workup: Pour the warm reaction mixture onto 50 g of crushed ice in a beaker. Stir until all the ice has melted.
-
Isolation: Isolate the precipitated crude product by vacuum filtration. Wash the yellow crystals thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product. Recrystallize from a minimal amount of hot 2-propanol.[4] Collect the pure yellow crystals of 1-nitronaphthalene by filtration.
Protocol 2: Analysis of Nitronaphthalene Isomers by GC-MS
This protocol allows for the identification and quantification of the product mixture.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the dry product in 20 mL of HPLC-grade dichloromethane.[2]
-
GC-MS Setup: Use a gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Exactive GC Orbitrap with a TRACE 1310 GC).[2]
-
Column: Employ a capillary column suitable for aromatic compounds, such as a Thermo Scientific Trace GOLD TG5-SilMS (30 m × 0.25 mm × 0.25 µm).[2]
-
GC Conditions:
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 5:1.[2]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Analysis: The mass spectrometer will detect ions based on their mass-to-charge ratio (m/z). For nitronaphthalene (C₁₀H₇NO₂), the molecular ion [M⁺] will be observed at approximately m/z 173.047.[2] The different isomers (1-nitro and 2-nitro) will have distinct retention times, allowing for their quantification.
Part 4: Data & Visualizations
Table 1: Impact of Reaction Conditions on Naphthalene Nitration
| Parameter | Condition Favoring Mononitration | Condition Favoring Over-nitration | Rationale & Citation |
| Temperature | 40–50°C | > 60°C | Higher temperatures provide the activation energy needed for the second nitration of the deactivated ring.[4][8] |
| Reaction Time | Short (e.g., 30-60 min), monitored by TLC | Prolonged (several hours) | Extended reaction times allow the slower dinitration reaction to proceed after the initial mononitration is complete.[4] |
| Nitric Acid | Stoichiometric (1.0-1.1 eq.) | Large Molar Excess (>2 eq.) | A high concentration of the nitronium ion electrophile drives the reaction equilibrium toward polynitrated products.[9] |
| Solvent | Inert solvent (e.g., 1,4-dioxane, DCE) | No solvent (neat) or H₂SO₄ as solvent | Solvents help dissipate heat and control reagent concentration, leading to a milder reaction.[2][10] |
Diagram: Controlling the Naphthalene Nitration Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scitepress.org [scitepress.org]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. US6992230B2 - Process for the production of 1,5-dinitronaphthalene - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reaction Challenges of 1-Nitronaphthalen-2-amine
A Senior Application Scientist's Guide to Overcoming Poor Solubility
Welcome to the technical support center for handling 1-Nitronaphthalen-2-amine. As a Senior Application Scientist, I understand that navigating the experimental challenges of poorly soluble compounds is a common yet significant hurdle in research and development. This compound (CAS 606-57-5), a yellow to brown solid, is a valuable intermediate in the synthesis of dyes and pharmaceuticals, but its utility is often hampered by its limited solubility in many common solvents.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and overcoming these solubility issues, ensuring your reactions proceed efficiently and successfully.
The core of the problem lies in the molecule's structure: a large, hydrophobic naphthalene ring system coupled with polar nitro and amino functional groups.[1][2][3] This duality makes it challenging to find a single solvent that can effectively solvate both the non-polar and polar regions of the molecule. This guide moves beyond simple solvent lists to explore the causality behind solubility, offering systematic protocols and advanced techniques to keep your research on track.
| Physicochemical Properties of this compound | |
| CAS Number | 606-57-5[1][4] |
| Molecular Formula | C₁₀H₈N₂O₂[1][4] |
| Molecular Weight | 188.18 g/mol [4] |
| Appearance | Yellow to brown solid[1] |
| General Solubility | Limited solubility in water; soluble in some organic solvents.[1][2] |
| XLogP3-AA | 2.9[4] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: I've chosen a standard solvent like ethanol, but my this compound isn't dissolving. What are my immediate first steps?
A1: This is a very common starting point. The principle of "like dissolves like" is your best initial guide.[5][6] Given the compound's mixed polarity, a single solvent may not be optimal.
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform a small-scale solubility test with a range of solvents of varying polarities. Good candidates to test include ethers (like THF, Dioxane), chlorinated solvents (like Dichloromethane), polar aprotic solvents (like DMF, DMSO, Acetonitrile), and alcohols (like Ethanol, Methanol).
-
Particle Size Reduction: The physical form of your solid is critical. Grinding the compound into a fine powder significantly increases the surface area available for solvation, which can enhance the rate of dissolution.[5][7] Note that this does not change the thermodynamic equilibrium solubility but can make a practical difference in achieving a solution in a reasonable timeframe.
Q2: Is heating the reaction mixture a reliable method to force dissolution?
A2: Yes, increasing the temperature is a valid and often effective strategy, as the solubility of most organic solids increases with temperature.[2] However, this approach requires careful consideration:
-
Risk of Precipitation: If the reaction is run at an elevated temperature to achieve dissolution, be aware that the compound may precipitate out if the mixture is cooled or if a reagent is added that changes the solvent composition.[5] This can halt the reaction. It is crucial to maintain a consistent temperature.
-
Thermal Stability: Nitroaromatic compounds can be susceptible to thermal degradation.[6] Before defaulting to high heat, check for any known thermal instabilities of your compound or other reagents in the mixture. A modest increase in temperature (e.g., to 40-60 °C) is often a good compromise.
Q3: The compound appears to be fully dissolved, but my reaction is incredibly slow or stalls completely. Is this related to solubility?
A3: Absolutely. This is a critical and often overlooked issue. Visual clarity does not guarantee a sufficient concentration for an effective reaction rate. The dissolved concentration might be too low to facilitate the necessary molecular collisions for the reaction to proceed efficiently.[5] In essence, the reaction is limited by the mass transfer of the dissolved solute, not by the inherent kinetics of the chemical transformation.
Q4: What advanced techniques can I employ if basic solvent and temperature adjustments fail?
A4: When simple methods are insufficient, several advanced techniques can be used:
-
Co-solvency: Use a mixture of two or more miscible solvents.[8] For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar bulk solvent like THF or Dichloromethane. The co-solvent can disrupt the crystal lattice energy of the solid and improve solvation, effectively "pulling" it into the solution.
-
Sonication: The use of an ultrasonic bath can dramatically aid dissolution.[5] The high-frequency sound waves create micro-cavitations that break apart solid agglomerates and enhance solvent penetration, accelerating the dissolution process.
-
pH Adjustment: The amine group on the molecule is basic. In acidic conditions, it can be protonated to form an ammonium salt.[2] This salt will have drastically different (and often much higher) solubility in polar solvents compared to the neutral form. This is a powerful technique but must be compatible with your other reagents and reaction conditions. For example, it is not suitable for reactions requiring a free-base amine.
Troubleshooting Guide: From Problem to Solution
Use this guide for a systematic approach when encountering specific issues during your experiment.
| Observed Issue | Potential Cause | Recommended Solutions & Rationale |
| Initial Dissolution Failure: Solid material remains undissolved in the chosen solvent at the start of the reaction. | Inappropriate Solvent Choice: The polarity and solvating power of the solvent are not sufficient to overcome the solute's crystal lattice energy. | 1. Broaden Solvent Screening: Test solvents from different classes (e.g., polar aprotic: DMF, NMP; ethers: THF, 1,4-Dioxane). 2. Implement a Co-Solvent System: Add a small percentage (5-10%) of a stronger solvent like DMSO to your primary solvent to boost its solvating power.[5][8] |
| Precipitation Mid-Reaction: The compound dissolves with heat but precipitates out upon cooling to reaction temperature or after adding another reagent. | Supersaturation & Low Solubility: The solution was only stable at a higher temperature. The addition of another reagent may have altered the solvent's overall polarity, reducing solubility. | 1. Maintain Higher Temperature: If the reaction chemistry allows, run the entire reaction at the elevated temperature required for dissolution.[5] 2. Gradual Reagent Addition: Add the subsequent reagent slowly and at the elevated temperature to avoid sudden changes in the solution environment. |
| Slow or Incomplete Reaction: The reaction proceeds sluggishly, stalls, or results in a low yield despite the initial solid appearing to dissolve. | Low Reactant Concentration: The equilibrium concentration of the dissolved this compound is too low for the reaction to proceed at a practical rate.[5] | 1. Increase Solvent Volume: While seemingly counterintuitive, increasing the total volume of the solvent can increase the total amount of dissolved solute, even if the concentration (e.g., in mol/L) remains at the saturation limit. 2. Re-evaluate with Advanced Techniques: This is a strong indicator that you need to employ methods like co-solvency or sonication to increase the saturation solubility. |
| Workup Complications: The desired product is lost or difficult to isolate during the aqueous workup phase. | Unanticipated Solubility: If pH modification was used to solubilize the starting material, the product may also have altered solubility. The product may be partially soluble in the aqueous layer.[9] | 1. Analyze All Phases: Before discarding any aqueous layers, analyze them by TLC or LCMS to check for the presence of your product.[9] 2. Perform Back-Extractions: Wash the aqueous layer multiple times with your workup solvent (e.g., ethyl acetate, DCM) to recover any dissolved product. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a rapid and material-efficient method to identify promising solvent systems.
-
Preparation: Arrange a series of small, labeled vials (e.g., 4 mL vials).
-
Dispensing Solute: Accurately weigh and add a small, consistent amount of this compound to each vial (e.g., 10 mg).
-
Solvent Addition: To the first vial, add a measured volume of your first test solvent (e.g., 0.5 mL).
-
Observation: Vigorously stir or vortex the vial for 1-2 minutes at room temperature. Observe the degree of dissolution.
-
Incremental Addition: If the solid has not fully dissolved, add another increment of solvent (e.g., 0.5 mL) and repeat the agitation. Continue until the solid dissolves or you reach a practical upper limit for your reaction concentration (e.g., 5 mL).
-
Record Results: Record the approximate solubility in each solvent (e.g., <2 mg/mL, ~10 mg/mL, >20 mg/mL).
-
Test Co-Solvents: Repeat the process using promising primary solvents with the addition of 5-10% of a co-solvent like DMF or DMSO.
Protocol 2: Utilizing Sonication to Aid Dissolution
This protocol describes the use of a standard ultrasonic bath to overcome kinetic barriers to dissolution.
-
Preparation: In your reaction vessel, combine the this compound and the chosen solvent or solvent system.[5]
-
Immersion: Place the vessel into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the level of the solvent in the vessel.
-
Sonication: Turn on the sonicator. The energy from the ultrasound will help break apart solid particles and accelerate dissolution.[5]
-
Monitoring: Sonicate in intervals (e.g., 5-10 minutes), visually inspecting the mixture during breaks. Monitor for any temperature increase in the bath, as some energy is converted to heat.
-
Completion: Continue until the solid is fully dissolved or until no further change is observed.[5]
Visualization of Concepts and Workflows
Diagram 1: Troubleshooting Workflow for Poor Solubility
Caption: Key factors influencing the solubility of a compound.
References
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
- CAS 606-57-5: 1-Nitro-2-naphthalenamine. (n.d.). CymitQuimica.
- 2-Aminonaphthalene. (n.d.). Solubility of Things.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
- Various techniques for solubility enhancement: An overview. (2015, December 14). The Pharma Innovation Journal.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
- In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents. (n.d.). Benchchem.
- 2-Naphthylamine, 1-nitro-. (n.d.). PubChem.
- Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. (n.d.). Vedantu.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 4. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. How To [chem.rochester.edu]
Technical Support Center: Optimization of Solvent Systems for 1-Nitronaphthalen-2-amine Reactions
Welcome to the technical support center for reactions involving 1-Nitronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with selecting solvents for this compound?
A1: this compound (C₁₀H₈N₂O₂) possesses a moderately polar structure due to the presence of both a nitro (-NO₂) and an amino (-NH₂) group on a large, nonpolar naphthalene core.[1][2] This dual nature presents a solubility challenge. The molecule is often poorly soluble in common nonpolar solvents that are ideal for many organometallic catalysts (e.g., hexane), yet may also have limited solubility in highly polar protic solvents. The key is to find a solvent or co-solvent system that can adequately dissolve all reaction components—the substrate, reagents, and catalyst—without interfering with the reaction mechanism.
Q2: How does solvent polarity impact the reactivity of this compound?
A2: Solvent polarity can significantly influence reaction rates and even change the course of a reaction. For reactions involving polar transition states, a more polar solvent can stabilize the transition state and accelerate the reaction.[3] However, for many cross-coupling reactions, nonpolar aprotic solvents like toluene or dioxane are preferred as they do not coordinate as strongly to the metal center, allowing the catalytic cycle to proceed efficiently.[4][5] In the case of this compound, the choice depends on the specific transformation. For instance, in a Buchwald-Hartwig amination, the polarity must be sufficient to dissolve the amine and the base without poisoning the palladium catalyst.[4][6]
Q3: What are the most common reaction types for this substrate and the typical starting points for solvent selection?
A3: The two most common reaction manifolds for this substrate are the reduction of the nitro group and N-functionalization (e.g., Buchwald-Hartwig amination).
-
Nitro Group Reduction: This is often performed using metal/acid systems (like Fe/HCl or SnCl₂/HCl) or catalytic hydrogenation (e.g., Pd/C, H₂).[7] Protic solvents or co-solvent systems like ethanol/water or acetic acid are excellent starting points as they facilitate proton transfer and can help dissolve the starting material and reagents.[7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically uses aprotic solvents. Toluene and 1,4-dioxane are the most common choices.[9] For substrates with poor solubility in these, more polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) or even dimethylformamide (DMF) can be explored, although DMF should be used with caution as it can sometimes interfere with the catalyst.[4][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Reaction Yield / Incomplete Conversion
Q: My reduction of this compound to the corresponding diamine is stalling. How can I use the solvent system to drive it to completion?
A: Incomplete reduction is a frequent issue, often stemming from poor solubility of the starting material or the precipitation of intermediates.[7]
-
Causality: For catalytic hydrogenations (e.g., Pd/C), the substrate must be fully dissolved to access the catalyst surface. For metal/acid reductions (e.g., Fe/HCl), poor solubility limits the interaction between the substrate and the reducing agent.
-
Solution Pathway:
-
Introduce a Co-Solvent: If you are using a single solvent like ethanol, consider adding a co-solvent to improve solubility. For hydrophobic compounds, adding tetrahydrofuran (THF) to an ethanol/water mixture can be effective.[7]
-
Switch to an Acidic Solvent: Using acetic acid as a solvent can significantly improve the solubility of the amine and activate the reducing agent.
-
Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can enhance both solubility and reaction rate. However, monitor for side product formation.[7]
-
Q: My Buchwald-Hartwig amination with this compound is giving low yields. I'm using toluene, but my amine coupling partner is very polar. What should I do?
A: This is a classic solubility mismatch problem in Buchwald-Hartwig aminations. While toluene is excellent for the catalyst system, it is often a poor solvent for polar amines.[4]
-
Causality: If the amine coupling partner is not in solution, it cannot participate effectively in the catalytic cycle, leading to low or no conversion.
-
Solution Pathway:
-
Switch to a More Polar Aprotic Solvent: 1,4-Dioxane is a common alternative to toluene and has slightly higher polarity.[9]
-
Explore "Greener" Ethers: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or methyl tert-butyl ether (MTBE) have been identified as effective and more environmentally benign alternatives for Buchwald-Hartwig reactions and may offer a different solubility profile.[10]
-
Consider Highly Polar Aprotic Solvents (with caution): For very polar starting materials, solvents like DMF have been used successfully.[4][6] However, be aware that DMF can sometimes coordinate to the palladium center and inhibit catalysis. It is often used with specific ligand systems that are robust to these conditions.
-
Problem: Formation of Side Products
Q: During the reduction of the nitro group, I'm observing significant amounts of side products like hydroxylamines or azoxy compounds. Can the solvent be a contributing factor?
A: Yes, while the primary cause is often incomplete reduction, the solvent can influence the lifetime and reactivity of intermediates.
-
Causality: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If these intermediates are not rapidly converted to the amine, they can react with each other to form azoxy or azo compounds.[7]
-
Solution Pathway:
-
Use Protic Co-solvents: Protic solvents like water or ethanol in metal/acid reductions can facilitate the protonation and subsequent reduction of intermediates, pushing the reaction towards the desired amine.[7]
-
Ensure Homogeneity: A solvent system that fully dissolves the starting material ensures a uniform concentration of the reducing agent, minimizing localized areas where intermediates might accumulate and react with each other. If you observe precipitation, address the solubility issue first.
-
Data & Protocols
Table 1: Qualitative Solubility of this compound
This table provides a general guide based on the "like dissolves like" principle and data for structurally similar compounds.[1][11] Experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Comments |
| Nonpolar Aprotic | Hexane, Toluene | Poor to Moderate | The large nonpolar naphthalene core favors these solvents, but the polar nitro and amine groups limit solubility. Toluene is generally better than hexane. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | These solvents offer a good balance of polarity to interact with the functional groups without being overly polar. THF is often an excellent choice. |
| Polar Aprotic (High) | Acetonitrile (ACN), Dimethylformamide (DMF), DMSO | Good | The high polarity effectively solvates the nitro and amine groups. However, these can be difficult to remove and may interfere in some reactions (e.g., with catalysts). |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the -NH₂ and -NO₂ groups. Solubility increases with heating.[12] Often used in co-solvent systems. |
| Aqueous | Water | Poor | The large hydrophobic naphthalene core dominates, making it largely insoluble in water.[11] |
Experimental Protocol: Solvent Screening for Buchwald-Hartwig Amination
This protocol provides a step-by-step method for systematically evaluating different solvents for a model cross-coupling reaction.
Objective: To identify the optimal solvent for the coupling of this compound with an aryl bromide.
Methodology:
-
Array Setup: In parallel reaction vials, add this compound (1.0 eq), the aryl bromide (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., X-Phos, 4 mol%).[6]
-
Base Addition: Add a solid base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) to each vial.
-
Solvent Dispensing: To each vial, add a different degassed solvent to be tested (e.g., Toluene, 1,4-Dioxane, 2-MeTHF, CPME) to a concentration of 0.1 M.
-
Reaction Execution: Seal the vials, purge with an inert gas (Argon or Nitrogen), and heat the reaction block to the desired temperature (e.g., 100-110 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the conversion rates across the different solvents to identify the most effective one. The ideal solvent will provide the highest conversion with the fewest impurities.
Visualizations
Troubleshooting Workflow for Solvent Optimization
This diagram provides a logical decision-making process for addressing common issues in reactions involving this compound.
Caption: A decision tree for troubleshooting common reaction issues.
Solvent Polarity Effect on Reaction Profile
This diagram illustrates how solvent polarity can influence the energy of the transition state in a hypothetical reaction.
Caption: Effect of solvent polarity on reaction activation energy.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 1-Aminonaphthalene-2-acetonitrile.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified....
- Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine.
- Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice.
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). 1-Nitronaphthalene.
- Benchchem. (n.d.). In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.
- Solubility of Things. (n.d.). 2-Aminonaphthalene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- RSC Publishing. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides.
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-.
- NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Jasperse, J. (n.d.). Reactions of Amines.
- RSC Publishing. (n.d.). Superelectrophilic activation of 1-nitronaphthalene in the presence of aluminum chloride. Reactions with benzene and cyclohexane.
- Google Patents. (n.d.). Process for the manufacture of solutions of 2-aminonaphthalene in organic solvents.
- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- Quora. (2018). Are amines soluble in organic solvents?.
- NIH. (2022). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination.
- ResearchGate. (n.d.). Analysis of the Effects of Protic, Aprotic, and Multi-Component Solvents on the Fluorescence Emission of Naphthalene and its Exciplex with Triethylamine.
- ResearchGate. (n.d.). Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes....
- Arabian Journal of Chemistry. (n.d.). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan.
- ResearchGate. (n.d.). Effect of solvent polarity and temperature on the spectral and thermodynamic properties of exciplexes of 1-cyanonaphthalene with hexamethylbenzene in organic solvents.
- NIH. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Nitronaphthalen-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst stability during the catalytic hydrogenation of nitronaphthalene derivatives, a key step in synthesizing compounds like 1-Nitronaphthalen-2-amine (2-Amino-1-nitronaphthalene). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your experiments.
The selective reduction of a nitro group on a naphthalene core is a powerful synthetic tool, but it is notoriously sensitive to catalyst performance. A decline in catalyst activity not only leads to lower yields and poor selectivity but can also introduce process inconsistencies that are particularly detrimental in drug development workflows. This guide provides a structured, field-tested approach to tackling these issues head-on.
Section 1: Understanding the Landscape of Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In the context of nitronaphthalene hydrogenation, this is rarely due to a single cause but often a combination of factors. The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[2]
A foundational understanding of these mechanisms is not merely academic; it is the basis for effective troubleshooting. The main culprits are:
-
Poisoning: The strong binding (chemisorption) of impurities to the catalyst's active sites, rendering them inactive.[2][3]
-
Coking (Fouling): The physical deposition of carbonaceous materials ("coke") on the catalyst surface, which blocks pores and active sites.[4]
-
Sintering (Thermal Degradation): The agglomeration of small metal crystallites into larger ones at high temperatures, resulting in a loss of active surface area.[4][5]
-
Leaching: The dissolution of the active metal phase from the support into the reaction medium.[6]
The following diagram illustrates the primary pathways of deactivation.
Caption: Primary mechanisms leading to catalyst deactivation.
The table below summarizes these mechanisms for quick reference.
| Deactivation Mechanism | Primary Cause | Effect on Catalyst | Common Diagnostic Methods |
| Poisoning | Impurities in feedstock or solvent (e.g., sulfur, nitrogen compounds, halides).[3][7] | Irreversible blockage of active metal sites.[2] | Elemental Analysis (ICP-MS, XRF) of feedstock, XPS of used catalyst. |
| Coking / Fouling | Polymerization or condensation of reactants/products on the surface. | Physical blockage of pores and active sites.[8] | Temperature-Programmed Oxidation (TPO), Visual Inspection, TG-MS.[8] |
| Sintering | High reaction temperatures or localized "hot spots" from exothermic reactions.[4] | Loss of active surface area due to metal particle agglomeration.[5] | TEM, XRD to measure particle size distribution.[6] |
| Leaching | Dissolution of active metal into the reaction medium.[6] | Loss of active phase from the support. | ICP-MS analysis of the reaction filtrate. |
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may be observing in your experiments.
Q1: "My reaction conversion has dropped significantly, or the reaction is completely stalled. What's the cause?"
A sudden drop in conversion is the most common symptom of catalyst deactivation. A logical troubleshooting workflow is essential to pinpoint the cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Possibility A: Catalyst Poisoning
-
Why it happens: The selective hydrogenation of nitroaromatics often employs palladium or platinum catalysts, which are highly susceptible to poisoning.[3] Sulfur compounds in the nitronaphthalene starting material (even at ppm levels) or nitrogen-containing heterocyclic byproducts can irreversibly bind to the palladium surface, killing its activity.[9][10]
-
How to Diagnose:
-
Feedstock Analysis: Use elemental analysis to quantify sulfur content in your 1-nitronaphthalene starting material. Levels above 10 ppm are often problematic.[9]
-
Control Experiment: Run the reaction with a fresh batch of high-purity, sulfur-free starting material. If activity is restored, poisoning is the confirmed cause.
-
-
How to Solve:
-
Purification: Purify the starting materials via recrystallization or chromatography.
-
Guard Bed: Pass the feedstock solution through a bed of adsorbent material upstream of the reactor to capture poisons.
-
-
-
Possibility B: Coking / Fouling
-
Why it happens: The hydrogenation of nitroaromatics proceeds through intermediates like nitroso and hydroxylamine species.[11] These can condense to form larger polymeric molecules (azo or azoxy compounds) that deposit as "coke" on the catalyst surface, blocking access to active sites.[8][12] This is often exacerbated by high temperatures or long reaction times.
-
How to Diagnose:
-
Visual Inspection: A coked catalyst often appears dull and may have visible black deposits.
-
Gravimetric Analysis: Carefully weigh the dried spent catalyst. A significant weight gain can indicate coke deposition.
-
TPO Analysis: Temperature-Programmed Oxidation is a definitive technique that quantifies the amount of carbonaceous deposits.[8]
-
-
How to Solve:
-
Optimize Conditions: Reduce the reaction temperature or residence time to minimize side reactions.
-
Catalyst Regeneration: A coked catalyst can often be regenerated. See Section 3 for protocols.
-
-
-
Possibility C: Sintering
-
Why it happens: Hydrogenation is a highly exothermic reaction. Poor heat dissipation can create localized "hot spots" on the catalyst surface, causing the fine metal nanoparticles to melt and agglomerate.[1] This reduces the active surface area and is generally irreversible.[4][6]
-
How to Diagnose:
-
Reaction Monitoring: Closely monitor the internal reaction temperature. Spikes that significantly exceed the setpoint are a red flag.
-
Advanced Characterization: Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) on the spent catalyst to compare the metal particle size to that of the fresh catalyst.[6][13]
-
-
How to Solve:
-
Improve Heat Transfer: Ensure vigorous stirring and efficient external cooling. For larger scale reactions, consider a continuous flow reactor which offers superior heat and mass transfer.[14]
-
Dilute Reactants: Lowering the concentration of the starting material can help manage the rate of heat evolution.
-
-
Q2: "My reaction yield is acceptable, but the selectivity is poor. I'm getting over-reduction or other byproducts. Why?"
A shift in selectivity indicates that the catalyst's surface properties have changed, favoring alternative reaction pathways.
-
Possibility A: Selective Poisoning or Site Blocking
-
Why it happens: Not all active sites on a catalyst are identical. Some sites may be responsible for the desired partial reduction, while others might promote full reduction to the diamine. Poisons can preferentially adsorb on the more active sites required for selective transformation, leading to a change in the product profile.[2] Similarly, the accumulation of intermediates can block specific sites.
-
How to Diagnose:
-
Byproduct Analysis: Use HPLC or GC-MS to identify the structure of the byproducts. Are you forming the fully reduced di-aminonaphthalene? Or are you seeing condensation products like azoxy-naphthalenes?[11]
-
Time-Course Study: Analyze samples at different time points. A change in the product ratio over time suggests a progressive change in the catalyst surface.
-
-
How to Solve:
-
Reagent Purity: As with activity loss, ensuring ultra-pure reagents is the first line of defense.
-
Intentional Poisoning (Advanced): In some cases, selectivity can be improved by intentionally adding a "poison" that deactivates sites responsible for over-reduction. For example, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead acetate to prevent over-reduction of alkynes.[3][15] This principle can be adapted, but requires careful optimization.
-
-
-
Possibility B: Change in Metal Oxidation State
-
Why it happens: The active catalyst is typically the zero-valent metal (e.g., Pd(0)). If the reaction environment allows for oxidation (e.g., presence of air, certain solvents), inactive or less selective metal oxides (e.g., PdO) can form on the surface.[6]
-
How to Diagnose:
-
XPS Analysis: X-ray Photoelectron Spectroscopy (XPS) of the spent catalyst can directly determine the oxidation state of the metal on the surface.[6]
-
-
How to Solve:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Pre-treatment: If using a fresh catalyst that may have an oxide layer from storage, pre-reducing it under a hydrogen stream before adding the substrate can be beneficial.
-
-
Section 3: Proactive Strategies & Catalyst Regeneration
Effective science involves not just solving problems, but preventing them. Here are some frequently asked questions regarding best practices.
FAQs
Q: What are the most common catalysts for this type of reaction? A: Supported noble metal catalysts are most common. 5% or 10% Palladium on carbon (Pd/C) is a workhorse for nitroaromatic reductions due to its high activity and relatively good selectivity.[11] Platinum on carbon (Pt/C) is also used.[9] Raney Nickel is a lower-cost alternative but often requires higher temperatures and pressures and can be pyrophoric.[16]
Q: How can I proactively extend the life of my catalyst? A:
-
Prioritize Purity: This is the single most important factor. Use the highest purity nitronaphthalene, hydrogen, and solvents available.[9][17]
-
Control Temperature: Maintain strict temperature control to avoid sintering. For exothermic reactions, consider adding the substrate slowly to a slurry of the catalyst to manage the heat release.[17]
-
Choose the Right Support: The catalyst support is not just an inert scaffold. Activated carbon is common, but supports like alumina or titania can offer different selectivity and stability profiles.[8] Mesoporous materials like SBA-15 can enhance stability by preventing metal agglomeration within their channels.[14]
Q: My catalyst is deactivated. Is it possible to regenerate it? A: Yes, in many cases. The appropriate method depends on the deactivation mechanism. Regeneration is most successful for coking/fouling and less so for severe sintering or poisoning.
Experimental Protocol: Catalyst Regeneration
Here are starting-point protocols for regenerating a deactivated Pd/C catalyst. Safety Note: Always handle catalysts, especially spent ones that may be pyrophoric, in a well-ventilated fume hood and under an inert atmosphere where appropriate.
Protocol 1: Solvent Washing (For mild fouling)
This method is effective for removing adsorbed organic residues that have not yet formed hard coke.[18]
-
Separation: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst cake sequentially with several portions of a solvent in which the byproducts are soluble but the catalyst is not. A good starting point is the reaction solvent itself (e.g., ethanol, ethyl acetate), followed by a more polar solvent like methanol, and finally a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Testing: Test the activity of the regenerated catalyst on a small scale to evaluate the effectiveness of the wash.
Protocol 2: Thermal Treatment / Mild Calcination (For Coking)
This method uses heat to burn off carbonaceous deposits. It must be done carefully to avoid sintering the metal particles.
-
Separation & Drying: Separate and dry the catalyst as described in Protocol 1.
-
Calcination: Place the catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-2% O₂) to a temperature of 300-400 °C. The dilute oxygen provides a controlled burn-off of the coke. Caution: Using pure air or oxygen can cause a rapid temperature excursion, leading to severe sintering.
-
Reduction: After the coke has been removed, the palladium will likely be in an oxidized state (PdO). Switch the gas flow to a dilute hydrogen/nitrogen mixture (e.g., 5% H₂) and maintain the temperature for 1-2 hours to reduce the catalyst back to its active Pd(0) state.[19]
-
Cooling: Cool the catalyst to room temperature under a flow of nitrogen before handling.
| Regeneration Method | Targets | Procedure Summary | Key Considerations |
| Solvent Washing | Adsorbed organic byproducts, soluble foulants | Wash catalyst with appropriate solvents, then dry under vacuum. | Simple, safe. Only effective for mild, non-covalent fouling.[18] |
| Thermal Treatment | Hard coke deposits | Controlled oxidation in dilute O₂ followed by reduction in H₂.[19] | Risk of sintering if temperature is too high or O₂ concentration is not controlled. |
Section 4: References
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI. (No date). Available at:
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (No date). Available at:
-
Mechanisms of catalyst deactivation - SciSpace. (No date). Available at:
-
Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect | Request PDF - ResearchGate. (No date). Available at:
-
Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts - Catalysis Science & Technology (RSC Publishing). (No date). Available at:
-
Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K. (2020). Available at:
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024). Available at:
-
Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram - ResearchGate. (No date). Available at:
-
Reducing Coke Formation on Hydrotreating Catalysts - . (No date). Available at:
-
Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (No date). Available at:
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. (No date). Available at:
-
Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering... - ResearchGate. (No date). Available at:
-
CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents. (No date). Available at:
-
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. (2023). Available at:
-
Catalyst poisoning - Wikipedia. (No date). Available at:
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Available at:
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (No date). Available at:
-
EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents. (No date). Available at:
-
troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis - Benchchem. (No date). Available at:
-
US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents. (No date). Available at:
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (No date). Available at:
-
Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. (1984). Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Semantic Scholar [semanticscholar.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 16. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 1-Nitronaphthalen-2-amine Production
A Guide for Senior Scientists and Process Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 1-Nitronaphthalen-2-amine. This guide is designed to provide senior application-level insights into the unique challenges associated with this process. As your virtual Senior Application Scientist, my objective is to move beyond standard protocols and address the critical thinking required for successful, safe, and efficient scale-up. The core of this process involves the nitration of 2-Naphthylamine, a starting material that demands the highest level of scrutiny due to its toxicological profile.
Section 1: Critical Safety & Handling FAQs
The scale-up of any process involving 2-Naphthylamine must begin with a profound understanding of its associated hazards. Failure to implement rigorous controls is not an option.
Q1: What are the primary hazards associated with 2-Naphthylamine, the key starting material?
A1: 2-Naphthylamine is a confirmed human carcinogen, specifically targeting the urinary bladder.[1][2][3] It is regulated by OSHA as a carcinogen, and exposure must be minimized to the lowest feasible concentration.[1][3] The primary routes of exposure are inhalation of dust and skin absorption.[3] Due to its severe health risks, including methemoglobinemia at high levels, all contact must be strictly avoided.[3][4] The latency period for cancer development can be many years, making it a particularly insidious hazard in an occupational setting.[2]
Q2: What are the mandatory engineering and administrative controls for handling 2-Naphthylamine at scale?
A2: Handling this compound requires a multi-layered safety approach, moving from personal protective equipment (PPE) to robust engineering solutions.
-
Engineering Controls: All operations (weighing, transfer, reaction) must occur within a closed system or a designated, restricted area with dedicated, negative-pressure ventilation.[3][5] Use of glove boxes or contained charging systems is highly recommended. All exhaust air must be appropriately scrubbed and filtered before release.
-
Administrative Controls: A formal "Regulated Area" must be established where 2-Naphthylamine is handled, as defined by standards like OSHA 29 CFR 1910.1003.[3] Access must be strictly limited to trained and authorized personnel. A comprehensive medical surveillance program for all involved personnel is mandatory.
-
Personal Protective Equipment (PPE): Standard lab coats and gloves are insufficient. Full-body, non-permeable protective clothing, dedicated footwear, and appropriate respiratory protection are required.[4] All PPE used in the regulated area must be decontaminated or disposed of as hazardous waste before exiting.
Safe Handling Workflow
The following diagram outlines the critical control points for handling 2-Naphthylamine.
Caption: Workflow for Safe Handling of 2-Naphthylamine.
Section 2: Synthesis & Scale-Up Troubleshooting
Q1: My nitration reaction shows poor regioselectivity, with significant formation of the 3-nitro isomer. How can I improve the yield of this compound?
A1: This is a classic challenge in electrophilic aromatic substitution. The amine group (-NH₂) in 2-Naphthylamine is a powerful activating, ortho-, para-directing group. The "para" position is occupied by the fused ring. The two "ortho" positions are C1 and C3.
-
Electronic Factors: The C1 position is generally more electronically activated than the C3 position for electrophilic attack. Resonance analysis shows a more stable carbocation intermediate (arenium ion) when the electrophile (NO₂⁺) adds to the C1 position.[6]
-
Steric Factors: The C1 position is sterically unhindered, while the C3 position is slightly more crowded by the adjacent ring.
Troubleshooting & Optimization:
-
Lower Temperature: Nitration is highly temperature-sensitive. Lowering the reaction temperature (e.g., -10°C to 0°C) can significantly enhance selectivity by favoring the kinetically preferred product (1-nitro) over the thermodynamically controlled pathways that may lead to other isomers.
-
Milder Nitrating Agents: The standard HNO₃/H₂SO₄ mixture is extremely aggressive.[7] Consider alternative, less reactive nitrating systems that can provide better selectivity. Examples include:
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride. It's a less aggressive electrophile.
-
Nitronium Tetrafluoroborate (NO₂BF₄): A milder, pre-formed source of the nitronium ion.
-
-
Solvent Effects: The choice of solvent can influence the solvation of the nitrating species and the substrate, thereby affecting regioselectivity. Highly polar, non-coordinating solvents are often preferred. A solvent like 1,4-dioxane has been shown to provide homogeneous conditions for nitration.[8]
Q2: I am observing dangerous exotherms during the scale-up of the nitration. What are the best practices for thermal management?
A2: Loss of thermal control in nitration is a primary safety risk that can lead to runaway reactions, over-nitration, and potentially violent decomposition.[9]
Best Practices:
-
Controlled Addition: Never add the substrate to the nitrating mixture. Always add the nitrating agent slowly and sub-surface to the solution of 2-Naphthylamine. This ensures immediate dispersion and heat transfer.
-
Reactor Design: Use a jacketed reactor with a high-efficiency coolant (e.g., glycol chiller) and a robust overhead stirring system to ensure homogeneous temperature distribution.
-
Dilution: Increasing the solvent volume can help moderate the reaction by providing a larger thermal mass to absorb the heat of reaction.
-
Consider Flow Chemistry: For larger scales, transitioning from a batch to a continuous flow reactor offers superior heat transfer and safety. The small reaction volume at any given time drastically reduces the risk of a thermal runaway.
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Surface area-to-volume ratio decreases with scale | High surface area-to-volume ratio, independent of scale |
| Safety | High risk of thermal runaway with large volumes | Inherently safer, minimal reaction volume |
| Control | Difficult to maintain precise temperature | Excellent control over temperature and residence time |
| Byproducts | Higher potential for over-nitration due to hot spots | Minimized byproducts due to precise control |
Q3: What are the common impurities in the final product, and how can they be removed at scale?
A3: Besides the isomeric byproduct (3-nitro-2-naphthylamine), you may encounter:
-
Starting Material: Unreacted 2-Naphthylamine.
-
Over-nitrated Products: Dinitronaphthylamines (e.g., 1,3-dinitro-2-naphthylamine).
-
Oxidation Products: Tars and colored impurities from oxidative side reactions.
Purification Strategy:
-
Workup: A carefully controlled quench into ice/water is the first step to precipitate the crude product and separate it from the acidic medium.
-
Recrystallization: This is the most viable method for large-scale purification. A solvent screening study is essential. The ideal solvent should:
-
Fully dissolve the product and impurities at an elevated temperature.
-
Show poor solubility for the desired product at low temperatures.
-
Keep impurities dissolved at low temperatures.
-
Ethanol or isopropanol are common starting points for compounds of this type.
-
-
Carbon Treatment: If colored impurities (tars) are present, a hot filtration over activated carbon can be effective for their removal before the cooling/crystallization step.
Q4: My isolated product yield is consistently low. What are the potential loss points?
A4: Use the following decision tree to diagnose the source of yield loss.
Caption: Decision Tree for Troubleshooting Low Yield.
Section 3: Protocols & Methodologies
Protocol 1: Lab-Scale Protocol for Controlled Nitration of 2-Naphthylamine
Disclaimer: This protocol is for informational purposes and must be adapted and validated by qualified personnel following a rigorous safety review.
-
Reactor Setup: In a designated fume hood or ventilated enclosure, equip a 1 L, 3-neck, jacketed reactor with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Connect the jacket to a circulating chiller set to -10°C.
-
Charge Substrate: Under strict containment, charge 2-Naphthylamine (e.g., 0.2 mol) and a suitable solvent (e.g., 400 mL of glacial acetic acid) to the reactor.
-
Cooling: Begin stirring and cool the mixture to an internal temperature of -5°C.
-
Prepare Nitrating Agent: In a separate flask, slowly add fuming nitric acid (e.g., 0.21 mol) to 50 mL of glacial acetic acid, keeping the mixture cool in an ice bath.
-
Addition: Transfer the nitrating solution to the dropping funnel. Add the solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 0°C.
-
Reaction: Stir the mixture at -5°C to 0°C for an additional 2 hours. Monitor progress by TLC or HPLC.
-
Quench: In a separate vessel, prepare a mixture of 1 kg of crushed ice and 500 mL of water. Once the reaction is complete, slowly transfer the reaction mixture onto the ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C to avoid thermal decomposition.
Protocol 2: In-Process Control (IPC) and Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where both starting material and product have strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Prep: Dilute a small, quenched sample of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the disappearance of the 2-Naphthylamine peak and the appearance of the this compound product peak to determine reaction completion and assess the formation of byproducts.
References
- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for 1-Aminonaphthalene-2-acetonitrile.
- Gao, Y., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- Hoffsommer, J.C. (1966). Thermal Stability of Polynitroaromatic Amines. Naval Ordnance Lab White Oak MD.
- Klochkova, I. N., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. International Conference on Chemical Engineering. SciTePress.
- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- CN101434550B. (2012).
- CA1241664A. (1988). Process for the preparation of 1-naphthylamine.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations.
- Badgujar, D. M., et al. (2007). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. Journal of the Indian Chemical Society, 84(3), 249-252.
- Bio-Rad. (n.d.).
- RU2669774C1. (2018). Method for producing 1-nitronaphthalene.
- Wright, O. L. (1965). U.S. Patent No. 3,221,062. U.S.
- Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
- CDC Stacks. (n.d.). Hazard review of beta-naphthylamine (2-NA).
- EP0174563B1. (1989). Process for preparing 1-naphthyl amine.
- Santa Cruz Biotechnology. (n.d.).
- Czajkowska-Szczykowska, D., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(11), 4389.
- OSHA. (1996). N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine.
- CDH Fine Chemical. (n.d.).
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16187–16197.
- BenchChem. (n.d.). 6-Nitronaphthalen-1-amine Research Chemical.
- IARC. (1989). 1-Nitronaphthalene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46.
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-.
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 2-NAPHTHYLAMINE.
- IARC. (1989). 2-Nitronaphthalene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46.
- Singh, V., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(6), 1334-1353.
- US4534905A. (1985). Process for the preparation of nitronaphthalene-sulphonic acids.
- US5946638A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Chemistry LibreTexts. (2023). 15.
- Zhang, Y., et al. (2024).
- Patil, S., et al. (2024).
- PubChem. (n.d.). 1-Nitronaphthalene.
- Tao, Y., et al. (2018). Thermal stability and selective nitridation of Cr2AlC in nitrogen at elevated temperatures. Journal of the European Ceramic Society, 38(13), 4469-4476.
Sources
- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
Navigating the Exotherm: A Technical Guide to the Synthesis of 1-Nitronaphthalen-2-amine
Technical Support Center
The synthesis of 1-Nitronaphthalen-2-amine via the nitration of 2-naphthylamine is a cornerstone reaction in organic synthesis, yet it presents significant challenges due to its highly exothermic nature. This guide is tailored for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and safely managing this delicate reaction. As Senior Application Scientists, our goal is to merge technical accuracy with practical, field-tested insights to ensure both the safety and success of your experiments.
Troubleshooting Guide: Taming the Exotherm
An uncontrolled exothermic reaction during the nitration of 2-naphthylamine can result in diminished yields, the formation of undesirable byproducts, and most critically, a serious safety hazard. This section is designed to address common problems with actionable solutions.
Issue 1: Rapid and Uncontrolled Temperature Spike During Nitrating Agent Addition
-
Question: I'm observing a sudden, sharp increase in temperature as I add the nitric acid/sulfuric acid mixture. What is happening and how can I regain control?
-
Answer: This is a clear indication of an uncontrolled exothermic reaction. The nitration of the electron-rich naphthalene ring is an inherently fast and energetic process. A rapid temperature increase signifies that the rate of heat generation is overwhelming your cooling system's capacity.
-
Immediate Corrective Actions:
-
Cease Addition: Immediately stop the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling bath is at the lowest effective temperature (e.g., an ice-salt bath). Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling medium.
-
Vigilant Monitoring: Continuously monitor the internal temperature. If it continues to climb uncontrollably, be prepared to execute an emergency quench protocol (see quenching procedures below).
-
-
Root Cause Analysis and Prevention:
-
Addition Rate: The nitrating agent is likely being added too quickly. A slow, controlled, dropwise addition is crucial to allow the cooling system to dissipate the generated heat.[1]
-
Insufficient Cooling: Your cooling bath may not be adequate for the scale of your reaction. For larger reactions, a more robust cooling system, such as a cryocooler, may be necessary.
-
Reagent Concentration: The use of highly concentrated acids, while necessary for the reaction, increases the reaction's vigor and the necessity for stringent temperature control.
-
-
Issue 2: Formation of Dark, Tarry Byproducts and Poor Yield
-
Question: My final product is a dark, viscous material, and the yield of this compound is significantly lower than anticipated. What could have gone wrong?
-
Answer: The formation of dark-colored impurities and low yields are often direct consequences of inadequate temperature control.[2]
-
Chemical Rationale: At elevated temperatures, the nitration reaction loses selectivity, leading to the formation of dinitrated and polynitrated species. Additionally, the potent oxidizing properties of the nitrating mixture can cause oxidative degradation of both the starting material and the desired product, resulting in complex, polymeric, and often dark-colored byproducts.[2]
-
Preventative Strategies:
-
Rigorous Temperature Management: Maintain the reaction temperature within the recommended range (typically below 0°C).[2] A digital thermometer is essential for continuous monitoring of the internal reaction temperature.
-
Controlled Reagent Addition: Utilize a dropping funnel or a syringe pump for a slow, methodical addition of the nitrating agent. This provides precise control over the reaction rate and subsequent heat generation.
-
Efficient Agitation: Vigorous and consistent stirring is critical for maintaining a homogenous mixture and ensuring efficient heat transfer to the cooling bath.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 2-naphthylamine?
A1: The recommended temperature for the nitration of 2-amino-1-naphthalene sulfonic acid (a related precursor) should not significantly exceed 0°C to obtain good yields and avoid the formation of dark amorphous material.[2] For similar aromatic nitrations, maintaining a temperature between -5°C and 5°C is often recommended to control the exotherm and minimize side reactions.
Q2: How should I safely quench the reaction upon completion?
A2: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][3] The ice effectively absorbs the heat generated from the dilution of the strong acids and any residual reaction exotherm. It is critical to never add water directly to the concentrated acid mixture, as this can cause a violent and hazardous release of heat.[1]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The main safety hazards include:
-
Runaway Reaction: The highly exothermic nature of the reaction can lead to a rapid increase in temperature and pressure, potentially compromising the integrity of the reaction vessel.[4]
-
Corrosive and Oxidizing Reagents: Concentrated sulfuric and nitric acids are highly corrosive and powerful oxidizing agents.[5] Always handle them within a fume hood and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thermally Sensitive Products: Nitroaromatic compounds can be sensitive to heat and shock.[4] Handle the final product with care and avoid exposure to high temperatures.
Q4: Can alternative nitrating agents be used?
A4: While a mixture of nitric and sulfuric acids is standard, other nitrating agents like acetyl nitrate or nitrate salts in conjunction with other acids can be employed.[6][7] However, each system will have a unique reactivity profile and associated exotherm. A thorough review of the literature and small-scale trials are essential before implementing any changes to the nitrating agent.
Experimental Protocols
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | Not to exceed 0°C[2] | To minimize side reactions and control the exotherm. |
| Addition Rate | Slow, dropwise | Prevents rapid heat generation.[1] |
| Stirring Speed | Vigorous | Ensures homogeneity and efficient heat transfer.[1] |
| Quenching Method | Slow addition to crushed ice | Safely dissipates heat from acid dilution.[1][3] |
Step-by-Step Synthesis of this compound
-
Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a digital thermometer, and a dropping funnel. Immerse the flask in an ice-salt bath.
-
Starting Material Dissolution: Carefully dissolve 2-naphthylamine in concentrated sulfuric acid in the flask, maintaining a low temperature (around 0°C). This step is also exothermic.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
Nitration: Cool the 2-naphthylamine solution to below 0°C.[2] Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature remains below the recommended limit.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at a low temperature for the time specified in your protocol, monitoring the reaction's progress if possible.
-
Quenching and Isolation: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[3] The this compound product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A flowchart of the key stages for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Exothermic Events
Caption: A decision tree for managing a rapid temperature increase during the reaction.
References
- Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Synthetic Strategies for Nitramines: From Energetic Materials to
- Electrophilic Aromatic Substitution: Nitration of Methyl Benzo
- Nitration, Methods and Mechanisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
side reaction pathways in the diazotization of 1-Nitronaphthalen-2-amine
Technical Support Center: Diazotization of 1-Nitronaphthalen-2-amine
Welcome to the technical support guide for the diazotization of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical transformation in their synthetic workflows. Here, we will address common challenges, explain the underlying chemical principles driving side reactions, and provide actionable troubleshooting protocols to optimize your experimental outcomes.
The diazotization of this compound is a powerful synthetic tool, but the inherent reactivity of the resulting diazonium salt, influenced significantly by the electron-withdrawing nitro group and the extended π-system of the naphthalene core, presents unique challenges. Understanding and controlling the delicate balance of reaction parameters is paramount to success.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My reaction mixture turns into a dark, insoluble sludge immediately upon adding sodium nitrite. What is happening and how can I prevent it?
Answer: This is a classic sign of a rapid, uncontrolled side reaction, most commonly the formation of an azo dye .
Causality: Azo coupling occurs when the newly formed, electrophilic diazonium salt (Ar-N₂⁺) reacts with a still-unreacted, nucleophilic molecule of this compound (Ar-NH₂).[1] This is an electrophilic aromatic substitution reaction that is highly favorable. The resulting azo compound is a large, conjugated molecule that is often intensely colored and poorly soluble.
This side reaction is favored under the following conditions:
-
Insufficient Acid: If the reaction medium is not acidic enough, a significant portion of the starting amine remains unprotonated (Ar-NH₂) and highly nucleophilic. The amine needs to be protonated (Ar-NH₃⁺) to deactivate it towards electrophilic attack.[2]
-
Poor Mixing/Localized "Hot Spots": If the sodium nitrite solution is added too quickly or to a poorly stirred mixture, localized areas of high nitrite concentration can rapidly form the diazonium salt, which then immediately finds unreacted amine nearby to couple with before it can disperse.
Troubleshooting & Prevention Protocol:
-
Ensure Sufficient Acidity: Use at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl, H₂SO₄). One equivalent protonates the amine, one reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to suppress the concentration of free amine.[2]
-
Reverse the Addition: The most critical procedural change is to add the cold sodium nitrite solution slowly and dropwise to the acidic solution of the amine. Never add the amine to the nitrite solution. This ensures that the nitrite is always the limiting reagent in the reaction zone and that there is always an excess of acid to immediately protonate any unreacted amine.
-
Maintain Low Temperature: Keep the reaction temperature strictly between 0-5 °C. This not only stabilizes the diazonium salt but also slows down the rate of all reactions, including the unwanted azo coupling, allowing for better control.
-
Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the addition to quickly disperse the reagents and prevent localized concentration gradients.
| Side Reaction | Primary Cause | Key Prevention Strategy |
| Azo Coupling | Insufficient acid; high local concentration of free amine. | Slow, dropwise addition of NaNO₂ to a well-stirred, strongly acidic amine solution. |
| Phenol Formation | Thermal decomposition of the diazonium salt. | Maintain temperature strictly at 0-5 °C; use the diazonium salt solution immediately. |
| Triazene Formation | Reaction of diazonium salt with free amine at near-neutral pH. | Maintain a strongly acidic environment (pH < 2). |
Q2: My yield is consistently low, and I notice significant gas evolution even when keeping the reaction cold. What is the likely cause?
Answer: This points to the decomposition of your target diazonium salt, 1-nitro-2-naphthalenediazonium. The gas evolved is nitrogen (N₂). The primary byproduct formed in an aqueous medium is the corresponding phenol, 1-nitro-naphthalen-2-ol.
Causality: Aryl diazonium salts are metastable intermediates.[3] The diazonium group (-N₂⁺) is an excellent leaving group, and the molecule can decompose by losing N₂ gas to form a highly reactive aryl cation.[4] This cation is then rapidly quenched by water in the solvent to form a phenol.[5][6]
The stability of a diazonium salt is highly dependent on electronic factors.
-
Electron-Withdrawing Groups (EWGs): The -NO₂ group on your substrate is a powerful EWG. EWGs destabilize the diazonium salt by further increasing the positive charge on the aromatic ring system, making it more susceptible to decomposition.[7][8]
-
Temperature: This decomposition is highly temperature-dependent. Even warming the solution by a few degrees above the recommended 0-5 °C can dramatically increase the rate of decomposition.[9]
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the reaction mixture reliably below 5 °C, ideally between 0-2 °C. Monitor the internal temperature with a low-temperature thermometer.
-
Immediate Use: The diazonium salt should be generated and used in the subsequent reaction (e.g., Sandmeyer, coupling) in situ without any delay. Do not attempt to store the solution, even in an ice bath, for an extended period.[10]
-
Purity of Reagents: Ensure your starting amine is pure and the sodium nitrite is of high quality. Impurities can sometimes catalyze decomposition.
In-Depth Scientific FAQs
Q3: How does the naphthalene ring system, compared to a simple benzene ring, influence side reactions?
Answer: The fused naphthalene ring system introduces unique possibilities for intramolecular side reactions, most notably the Pschorr cyclization .
Causality: The Pschorr cyclization is an intramolecular substitution reaction where a diazonium salt attacks another aromatic ring within the same molecule, typically catalyzed by copper.[11][12] In your substrate, this compound, the diazotization occurs at the 2-position. While a direct Pschorr reaction isn't possible with this specific starting material, if your synthesis involves related structures, such as a diaryl amine where one of the aryl groups is the nitronaphthalene moiety, this pathway becomes a significant concern. The reaction proceeds via an aryl radical, which forms upon the copper-catalyzed decomposition of the diazonium salt, and then cyclizes.[13]
Considerations for Naphthalene Systems:
-
Increased Reactivity: The naphthalene core is generally more electron-rich and reactive towards electrophilic attack than benzene, which can influence the rate and regioselectivity of azo coupling.
-
Steric Hindrance: The peri-hydrogens (e.g., at the 8-position) can sterically influence the approach of reagents and the conformation of intermediates.
Q4: I've read about triazene formation. Is this a risk with my substrate?
Answer: Yes, triazene formation is a potential side reaction, particularly if the pH of the reaction is not sufficiently acidic.
Causality: Triazenes are formed by the N-coupling of a diazonium salt with a primary or secondary amine.[1] Unlike C-C azo coupling which is an electrophilic aromatic substitution, this reaction involves the attack of the amine's nitrogen lone pair on the terminal nitrogen of the diazonium group. This pathway becomes competitive with diazotization itself under less acidic (mildly acidic to neutral) conditions where more of the free amine is present.[14]
To avoid triazenes, maintain a strongly acidic reaction medium throughout the diazotization process.[15]
Experimental Protocols
Protocol 1: Optimized Diazotization of this compound
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt mixture
Procedure:
-
Amine Solution Preparation: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, suspend this compound (1.0 eq) in deionized water (approx. 10 mL per gram of amine).
-
Acidification & Cooling: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine, uniform slurry of the amine hydrochloride salt is formed.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization (Critical Step): Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine hydrochloride suspension over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
Completion: After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C. The solution should be relatively clear (color may vary).
-
Immediate Use: Proceed immediately to the next step of your synthesis (e.g., Sandmeyer reaction, azo coupling with a different nucleophile) with the cold diazonium salt solution.
References
- Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Reaction Library.
- Pschorr Reaction. Merck Index.
- Pschorr Synthesis. In Strategic Applications of Named Reactions in Organic Synthesis.
- Pschorr Reaction. Name-Reaction.com.
- Making an Azo Dye from Phenol. Chemistry LibreTexts.
- Pschorr cyclization. Wikipedia.
- Some reactions of diazonium ions. Chemguide.
- Diazotization Reaction Mechanism. BYJU'S.
- Preparation of Phenol from Diazonium Salts. YouTube.
- Phenol Synthesis Part II. SlideShare.
- Diazotisation. Organic Chemistry Portal.
- Browne, D. L., et al. Exploring Flow Procedures for Diazonium Formation. Molecules.
- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. The Journal of Organic Chemistry.
- Azo coupling. Wikipedia.
- A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. ResearchGate.
- Diazotization Reaction Mechanism. Unacademy.
- Kuokkanen, T., et al. Stability of 1‐naphthalenediazonium ion in solution. Journal of Physical Organic Chemistry.
- Schotten, C., et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Diazotization reaction mechanism. YouTube.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition.
- Isotopically‐labeled experiments. ResearchGate.
- Which of the following diazonium salt is most stable ?. Allen Digital.
- 14.4: Diazotization of Amines. Chemistry LibreTexts.
- Experiment 8 Synthesis of an Azo Dye. The Chinese University of Hong Kong.
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances.
- Which of the following diazonium salt is the most stable?. YouTube.
- Naphthalene-1-diazonium chloride. PubChem.
- The Synthesis of Azo Dyes. University of Toronto Scarborough.
- Diazo Coupling Reaction I Azo dye test I Organic chemistry. YouTube.
- The continuous flow synthesis of azos. Journal of Flow Chemistry.
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. allen.in [allen.in]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pschorr Reaction [drugfuture.com]
- 12. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 13. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Nitronaphthalen-2-amine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 1-Nitronaphthalen-2-amine. As an aromatic amine, this compound is susceptible to specific interactions within the HPLC system that can lead to asymmetrical peaks, compromising quantification and resolution.[1][2] This document provides in-depth, experience-driven advice to diagnose and resolve these common chromatographic challenges.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half is broader than the front half.[3] For a peak to be considered ideal, it should be symmetrical, often described as a Gaussian peak.[4] Excessive tailing is problematic because it can obscure smaller, closely eluting peaks, lead to inaccurate peak integration, and reduce the overall resolution and sensitivity of your analysis.[5]
Q2: What are the most common causes of peak tailing for an aromatic amine like this compound?
A2: The primary cause of peak tailing for basic compounds like aromatic amines is secondary interactions with the stationary phase.[2][6][7][8] Specifically, the amine functional group can interact with acidic silanol groups present on the surface of silica-based columns, leading to a secondary, undesirable retention mechanism that causes tailing.[6][9][10] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.[1][2][9]
Q3: How can I quickly check if my peak tailing is a chemical or a physical problem?
A3: A simple diagnostic test is to inject a neutral compound, such as toluene.[11] Toluene does not have the functional groups that would cause it to interact with active sites on the column. If the toluene peak is symmetrical while your this compound peak tails, the issue is likely chemical (i.e., secondary interactions).[11] If both peaks tail, the problem is more likely physical, such as a column void, a blocked frit, or issues with extra-column dead volume.[3][6]
Q4: Can the mobile phase pH affect the peak shape of my analyte?
A4: Absolutely. Mobile phase pH is a critical parameter, especially for ionizable compounds like this compound.[12][13] The pH of the mobile phase affects the ionization state of both the analyte and the residual silanol groups on the stationary phase.[14] Operating at a pH that is not optimized can lead to peak shape issues.[4][5]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
The interaction between the basic amine group of this compound and acidic silanol groups on the silica stationary phase is the most frequent cause of peak tailing.[3][6][8] This guide provides a systematic approach to identify and resolve this issue.
The Chemistry Behind the Problem
Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface that can become deprotonated (Si-O⁻) at mobile phase pH values typically above 3.[4][6][7] The basic amine group of your analyte can be protonated (R-NH₃⁺), leading to a strong ionic interaction with the negatively charged silanols. This secondary retention mechanism is stronger and less uniform than the desired hydrophobic interaction, resulting in peak tailing.[10]
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peak tailing caused by silanol interactions.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To protonate the silanol groups and/or neutralize the amine to minimize ionic interactions.
-
Procedure:
-
Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[15][16] This will protonate the silanol groups, reducing their ability to interact with the protonated amine.[6][8]
-
Alternatively, if your column is stable at high pH, you can increase the pH to above 10. At this pH, the amine will be in its neutral form, and its interaction with the deprotonated silanols will be minimized.[17]
-
-
Caution: Ensure your column is rated for use at the chosen pH range to avoid damaging the stationary phase.[14][15]
Protocol 2: Using Mobile Phase Additives (Competitive Amines)
-
Objective: To use a small, basic molecule to preferentially interact with the active silanol sites, effectively shielding them from the analyte.
-
Procedure:
-
Note: The use of competing bases is less common with modern, high-purity silica columns but can be very effective for older column technologies.[15]
Protocol 3: Column Selection and Evaluation
-
Objective: To use a column designed to minimize silanol interactions.
-
Procedure:
-
Switch to a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less accessible to the analyte.[6][15][18]
-
Consider using a column with a different stationary phase, such as a phenyl column, which may offer different selectivity for aromatic compounds.[19][20][21]
-
For highly basic compounds, columns with a polymer-based stationary phase or hybrid silica-polymer particles can offer excellent peak shape due to the absence or shielding of silanol groups.[21]
-
Guide 2: Addressing Physical and Instrumental Issues
If you've ruled out chemical interactions as the primary cause of peak tailing, the problem may lie within the physical setup of your HPLC system.
Common Physical Causes
-
Column Void or Bed Deformation: A void at the head of the column or settling of the packing material can create uneven flow paths for the analyte, leading to peak distortion.[1][6]
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing a disruption in flow and leading to tailing.[2][6]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can contribute to peak broadening and tailing.[1][4][9]
Visualizing the Troubleshooting Workflow
Caption: A systematic approach to identifying and resolving physical causes of peak tailing.
Experimental Protocols
Protocol 4: Diagnosing and Remedying Column Issues
-
Objective: To identify and fix problems related to the column's packed bed or frit.
-
Procedure:
-
Back-flushing: If you suspect a blocked frit, and the column manufacturer's instructions permit it, disconnect the column from the detector and reverse the flow direction, flushing with a strong solvent to waste.[2][6]
-
Column Replacement: If back-flushing does not resolve the issue, or if a void is suspected, the most reliable solution is to replace the column.
-
-
Prevention: To prevent future blockages, always filter your samples and mobile phases and consider using a guard column or an in-line filter.[2][22]
Protocol 5: Minimizing Extra-Column Dead Volume
-
Objective: To reduce the volume of the flow path outside of the column.
-
Procedure:
-
Inspect all tubing between the injector, column, and detector. Use the shortest possible length of tubing with the narrowest internal diameter that is appropriate for your system's backpressure.[1][4]
-
Ensure all fittings are properly seated and not creating any dead volume. Improperly set ferrules can be a common source of this issue.[7]
-
Protocol 6: Checking for Column Overload
-
Objective: To determine if too much sample is being injected onto the column.
-
Procedure:
Summary Data Table: Troubleshooting Strategies
| Issue | Primary Cause | Diagnostic Test | Recommended Solution(s) | Relevant Protocols |
| Analyte-Specific Tailing | Secondary silanol interactions | Inject a neutral compound (e.g., toluene). If it doesn't tail, the issue is chemical. | 1. Lower mobile phase pH (2.5-3.0).2. Add a competitive base (e.g., 0.1% TEA).3. Use an end-capped or polymer-based column. | 1, 2, 3 |
| Universal Tailing | Physical/Instrumental issues | All peaks, including neutral compounds, exhibit tailing. | 1. Back-flush or replace the column.2. Minimize tubing length and diameter.3. Check and remake all fittings. | 4, 5 |
| Concentration-Dependent Tailing | Column overload | Peak shape improves upon sample dilution. | 1. Reduce injection volume.2. Dilute the sample. | 6 |
This comprehensive guide provides a structured and logical approach to troubleshooting peak tailing for this compound. By systematically working through these diagnostic steps and experimental protocols, you can effectively identify the root cause of the issue and restore the desired peak shape and performance of your HPLC analysis.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Separation Science. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
- YouTube. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Wikipedia. (n.d.). 1-Nitronaphthalene.
- IARC Publications. (n.d.). 1-Nitronaphthalene.
- PubChem - NIH. (n.d.). 1-Naphthalenamine, 2-nitro-.
- PubChem - NIH. (n.d.). 2-Naphthylamine, 1-nitro-.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Separation Science. (n.d.). HPLC Back to Basics.
- YouTube. (2022, February 15). HPLC Tips Peak Tailing.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. silicycle.com [silicycle.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. m.youtube.com [m.youtube.com]
- 12. akjournals.com [akjournals.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. moravek.com [moravek.com]
- 15. labcompare.com [labcompare.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 19. chromtech.net.au [chromtech.net.au]
- 20. auroraprosci.com [auroraprosci.com]
- 21. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to 1-Nitronaphthalen-2-amine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the nuanced differences between positional isomers can dictate the success or failure of a research endeavor. The nitronaphthalene amine family, a class of compounds characterized by a naphthalene core bearing both a nitro and an amino group, exemplifies this principle. Among these, 1-Nitronaphthalen-2-amine and its isomers are of significant interest as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other functional organic materials.[1] Their utility stems from the rich and distinct chemical reactivity endowed by the interplay of the electron-withdrawing nitro group and the electron-donating amino group, the effects of which are profoundly influenced by their relative positions on the naphthalene scaffold.
This guide provides an in-depth comparison of this compound with its key isomers, 2-Nitronaphthalen-1-amine and 1-Nitronaphthalen-4-amine. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and comparative reactivity, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection and application of these critical building blocks.
Physicochemical Properties: A Tale of Two Substituents
The position of the nitro and amino groups on the naphthalene ring system significantly influences the physicochemical properties of these isomers, impacting their solubility, melting point, and chromatographic behavior. A summary of these key properties is presented in Table 1.
| Property | This compound | 2-Nitronaphthalen-1-amine | 1-Nitronaphthalen-4-amine |
| CAS Number | 606-57-5[1] | 607-23-8[2] | 776-34-1[3] |
| Molecular Formula | C₁₀H₈N₂O₂[1] | C₁₀H₈N₂O₂[2] | C₁₀H₈N₂O₂[3] |
| Molecular Weight | 188.18 g/mol [4] | 188.18 g/mol [2] | 188.18 g/mol [3] |
| Appearance | Yellow to brown solid[1] | Not specified | Yellow to orange crystalline solid[3] |
| Melting Point | 126-127 °C[4] | 144 °C[5] | Not specified |
| Boiling Point | 385.3 °C at 760 mmHg[4] | 390.8 °C at 760 mmHg[5] | Not specified |
| Solubility | Limited solubility in water, soluble in organic solvents[1] | Not specified | Limited solubility in water, moderate solubility in ethanol and acetone[3] |
Expert Insights: The observed differences in melting and boiling points can be attributed to variations in intermolecular forces, particularly hydrogen bonding and dipole-dipole interactions, which are sensitive to the specific arrangement of the amino and nitro groups. For instance, the potential for intramolecular hydrogen bonding in this compound might influence its crystal packing and, consequently, its melting point compared to its isomers.
Synthesis of Nitronaphthalene Amines: A Strategic Approach
The synthesis of nitronaphthalene amines requires careful consideration of the directing effects of the substituents on the naphthalene ring. A common and effective strategy for the preparation of this compound involves a multi-step sequence starting from the readily available 2-naphthylamine. This approach provides excellent regiochemical control.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the nitration of acetylated aromatic amines and subsequent hydrolysis.
Step 1: Synthesis of 1-Nitro-2-acetylaminonaphthalene
-
Rationale: The acetylation of the amino group in 2-naphthylamine serves two crucial purposes. Firstly, it protects the amino group from oxidation by nitric acid. Secondly, the bulky acetyl group directs the incoming nitro group to the adjacent C1 position, ensuring high regioselectivity.
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, add 2-acetylaminonaphthalene (1.62 moles) to glacial acetic acid (500 cc).
-
While stirring at room temperature, add concentrated nitric acid (2.1 moles) dropwise over 45 minutes, maintaining the temperature below 40 °C using an ice-water bath.
-
After the addition is complete, cool the mixture in an ice bath for three hours to induce crystallization.
-
Collect the yellow crystalline product by vacuum filtration on a Büchner funnel.
-
Wash the crude product with 50% acetic acid (200 cc) followed by ether (400 cc).
-
The crude product can be further purified by recrystallization from benzene to yield 1-nitro-2-acetylaminonaphthalene.
-
Step 2: Hydrolysis of 1-Nitro-2-acetylaminonaphthalene to this compound
-
Rationale: The final step involves the removal of the acetyl protecting group to furnish the desired this compound. This can be achieved through either acid or base-catalyzed hydrolysis.
-
Procedure (Acid Hydrolysis):
-
Suspend the 1-nitro-2-acetylaminonaphthalene in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the free amine.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Characterization: Unraveling Isomeric Identities
Spectroscopic techniques such as NMR, IR, UV-Vis, and Mass Spectrometry are indispensable tools for the unambiguous identification and differentiation of nitronaphthalene amine isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The chemical shifts and coupling constants are highly sensitive to the positions of the electron-donating amino group and the electron-withdrawing nitro group.
Table 2: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The proton ortho to the nitro group will be significantly downfield. | Carbons attached to the nitro and amino groups will show characteristic shifts. The carbon bearing the nitro group will be downfield. |
| 2-Nitronaphthalen-1-amine | Similar aromatic region to the 1,2-isomer, but with distinct coupling patterns due to the different substitution. | The chemical shifts of the substituted carbons will differ from the 1,2-isomer, reflecting the altered electronic distribution. |
| 1-Nitronaphthalen-4-amine | The symmetry of this molecule may lead to a simpler ¹H NMR spectrum compared to the other two isomers. | The ¹³C NMR spectrum will also reflect the symmetry of the molecule. |
Expert Insights: When analyzing the NMR spectra of these isomers, pay close attention to the multiplicity and coupling constants of the aromatic protons. These patterns can be used to deduce the substitution pattern on the naphthalene rings. 2D NMR techniques, such as COSY and HMBC, can be invaluable in definitively assigning the proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the nitronaphthalene amine isomers.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3300-3500 | Typically two bands for a primary amine.[6] |
| N-O Stretch (Nitro) | 1500-1560 (asymmetric) | Strong absorption bands.[6] |
| 1300-1370 (symmetric) | ||
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |
Expert Insights: While all three isomers will exhibit the characteristic absorptions for the amino and nitro groups, the exact positions and intensities of these bands may vary slightly due to the different electronic environments. These subtle differences can aid in the differentiation of the isomers.
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the naphthalene ring, coupled with the electronic effects of the amino and nitro groups, results in characteristic UV-Vis absorption spectra.
Expert Insights: The position of the longest wavelength absorption maximum (λmax) is particularly informative. The amino group acts as an auxochrome and the nitro group as a chromophore. Their relative positions influence the extent of charge transfer character in the electronic transitions. Generally, isomers with greater potential for intramolecular charge transfer will exhibit a red-shifted (longer wavelength) λmax.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, although potentially similar, may show subtle differences in the relative abundances of fragment ions, which can be used for differentiation.[6]
Comparative Reactivity: A Study in Regioselectivity
The interplay between the electron-donating amino group and the electron-withdrawing nitro group governs the reactivity and regioselectivity of these isomers in various chemical transformations.
Caption: Influence of substituent positions on reactivity.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The outcome of electrophilic substitution reactions on these isomers will be a delicate balance of these directing effects and steric hindrance. For instance, in this compound, the positions ortho and para to the activating amino group (C4 and C6) are expected to be the most susceptible to electrophilic attack.
-
Reduction of the Nitro Group: The nitro group in all isomers can be readily reduced to an amino group, yielding the corresponding diaminonaphthalenes. This transformation is a cornerstone in the synthesis of various dyes and pharmaceutical intermediates. The choice of reducing agent (e.g., Sn/HCl, H₂/Pd-C) can be tailored to the specific substrate and desired outcome.
-
Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. The stability and reactivity of the resulting diazonium salt will be influenced by the position of the electron-withdrawing nitro group.
Analytical Separation: Isolating the Isomer of Interest
The separation of nitronaphthalene amine isomers, which often have similar polarities, can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for their analytical and preparative separation.
Experimental Protocol: HPLC Separation of Nitronaphthalene Amine Isomers
-
Rationale: Reversed-phase HPLC is a suitable method for separating these moderately polar compounds. A C18 column is a good starting point, and the mobile phase composition can be optimized to achieve baseline separation. The choice of a buffered mobile phase can help to ensure consistent retention times by controlling the ionization state of the amino group.
-
Workflow:
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 776-34-1: 1-Amino-4-nitronaphthalene | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Naphthalenamine, 4-nitro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Validating the Structure of 1-Nitronaphthalen-2-amine using 2D NMR
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is the bedrock of reliable science. While 1D NMR is a first-line technique, complex aromatic systems like substituted naphthalenes often present a challenge of overlapping signals and ambiguous assignments. This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of 1-Nitronaphthalen-2-amine, moving beyond simple data reporting to explain the strategic rationale behind the experimental workflow.
The core challenge with this compound (C₁₀H₈N₂O₂) lies in the crowded aromatic region of its ¹H NMR spectrum.[1][2] The six protons on the naphthalene core are subject to complex splitting patterns, making a definitive assignment from 1D data alone prone to error. Two-dimensional NMR spectroscopy resolves this ambiguity by spreading correlations across a second frequency dimension, creating a detailed connectivity map of the molecule.[3][4]
This guide will demonstrate how a logical progression through Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a self-validating system for structural elucidation.[5][6]
The Subject Molecule: this compound
To facilitate discussion, the atoms of our target molecule are systematically numbered. This numbering will be used throughout the guide to refer to specific proton and carbon signals.
Caption: Structure of this compound with atom numbering.
The Analytical Workflow: A Multi-Layered Approach
Our structure validation strategy is sequential, with each experiment building upon the last. This creates a logical flow where assignments are continuously cross-validated, ensuring high confidence in the final structure.
Caption: Workflow for 2D NMR-based structure validation.
Part 1: Building the Proton Framework with ¹H-¹H COSY
Causality: The first step in deciphering the aromatic system is to identify which protons are adjacent, or "J-coupled," to each other. The COSY (COrrelation SpectroscopY) experiment is the definitive tool for this, revealing through-bond correlations between protons typically separated by two or three bonds.[4][7] For our molecule, we expect to see two independent sets of coupled protons (spin systems), corresponding to the two rings of the naphthalene core.
Expected Correlations:
-
Spin System 1 (Substituted Ring): We predict a correlation between H-3 and H-4, as they are vicinally coupled.
-
Spin System 2 (Unsubstituted Ring): We expect a more extended network of correlations: H-5 will correlate with H-6; H-6 will correlate with H-7; and H-7 will correlate with H-8.
The COSY spectrum allows us to assemble these proton fragments, but it does not tell us where the substituents are or how the two rings are connected.
Part 2: Linking Protons to Carbons with ¹H-¹³C HSQC
Causality: With proton fragments established, the next logical step is to identify the carbon atom directly attached to each proton. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with their one-bond attached carbon signals.[3][6][7] This is a highly sensitive and reliable experiment that "paints" the carbon skeleton with its corresponding proton assignments.
Expected Correlations:
-
Each of the six aromatic protons (H-3, H-4, H-5, H-6, H-7, H-8) will show a single cross-peak to its directly bonded carbon atom (C-3, C-4, C-5, C-6, C-7, C-8, respectively).
-
Crucially, the quaternary carbons (C-1, C-2, C-9, C-10) will be absent from the HSQC spectrum, as they bear no directly attached protons.[8] This is a key piece of information that we will leverage in the final step.
After the HSQC analysis, we have six fully assigned C-H pairs, but the molecule remains fragmented. We still need to place the substituents and connect the spin systems.
Part 3: Assembling the Full Structure with ¹H-¹³C HMBC
Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the master key to solving the full structural puzzle. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J and ³J).[7][9] This allows us to "see" across quaternary carbons and from one spin system to another, definitively connecting all the molecular fragments.
Expected Key Correlations:
-
Positioning the Substituents:
-
The proton H-3 should show a three-bond correlation (³J) to the nitro-bearing carbon, C-1.
-
The proton H-4 should show a two-bond correlation (²J) to the amine-bearing carbon, C-2, and a three-bond correlation (³J) to the bridgehead carbon C-10.
-
-
Connecting the Rings:
-
Proton H-8 will show a three-bond correlation (³J) to the bridgehead carbon C-9.
-
Proton H-5 will show a three-bond correlation (³J) to the other bridgehead carbon, C-10. These two correlations are the unequivocal evidence that links the two aromatic rings together at C-9 and C-10.
-
-
Confirming Quaternary Carbons: All four quaternary carbons (C-1, C-2, C-9, C-10) will be identified by multiple long-range correlations from nearby protons. For instance, C-9 will show correlations from H-1, H-5, and H-8.
By systematically analyzing the HMBC correlations, we can piece together the entire carbon skeleton and confidently place the nitro and amine groups at the C-1 and C-2 positions, respectively.
Summary of Expected NMR Data
The following table summarizes the anticipated correlations that collectively validate the structure of this compound. Chemical shifts (δ) are estimates and may vary based on solvent and concentration.
| Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation | Key HMBC (¹H-¹³C) Correlations |
| C1 | - | ~140-145 | - | - | H3, H8 |
| C2 | - | ~145-150 | - | - | H3, H4 |
| H3/C3 | ~7.2-7.4 | ~120-125 | H4 | C3 | C1, C2, C4, C10 |
| H4/C4 | ~8.0-8.2 | ~128-132 | H3 | C4 | C2, C3, C5, C10 |
| H5/C5 | ~7.5-7.7 | ~125-128 | H6 | C5 | C4, C6, C7, C10 |
| H6/C6 | ~7.3-7.5 | ~126-129 | H5, H7 | C6 | C5, C7, C8, C9 |
| H7/C7 | ~7.8-8.0 | ~128-131 | H6, H8 | C7 | C5, C6, C8, C9 |
| H8/C8 | ~8.1-8.3 | ~124-127 | H7 | C8 | C1, C6, C7, C9 |
| C9 | - | ~130-135 | - | - | H1, H5, H8 |
| C10 | - | ~125-130 | - | - | H3, H4, H5 |
| -NH₂ | ~5.0-6.0 (broad) | - | - | - | C2, C3 |
Experimental Protocols
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent suitable for aromatic compounds (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the amine group. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C{¹H} NMR: Acquire a standard 1D carbon spectrum with 1024-2048 scans.
-
COSY: Use a standard gradient-selected (gs-COSY) pulse sequence. Acquire 256-512 increments in the indirect dimension with 2-4 scans per increment.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced (gs-HSQC) pulse sequence optimized for a one-bond J-coupling constant (¹J_CH) of ~160 Hz. Acquire 256-512 increments in the indirect dimension with 4-8 scans per increment.
-
HMBC: Use a standard gradient-selected (gs-HMBC) pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for a J-coupling constant of 8-10 Hz to observe typical 2- and 3-bond correlations. Acquire 256-512 increments with 8-16 scans per increment.
Conclusion
While 1D NMR provides the initial overview, it is the synergistic application of 2D NMR techniques that delivers irrefutable structural proof for complex molecules like this compound. The COSY experiment establishes the proton framework, the HSQC experiment links this framework to the carbon skeleton, and the HMBC experiment provides the crucial long-range correlations that piece the entire puzzle together. This methodical, multi-layered approach represents a robust and self-validating protocol essential for the rigorous standards of chemical and pharmaceutical research.
References
- PubChem. 1-Naphthalenamine, 2-nitro-.
- ResearchGate. Spectrochemical Insights into Aromatic Hydrocarbons in 1,2-Disubstituted Naphthalenes: Investigations Using 1D and 2D NMR Spectroscopy and X-Ray Crystallography Analysis. [Link]
- Wesleyan University.
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
- PubChem. 2-Naphthylamine, 1-nitro-.
- Emery Pharma. (2018).
- San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
- Wikipedia. 1-Nitronaphthalene. [Link]
- Chemsrc. 8-Nitronaphthalen-2-amine. [Link]
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Gounder, K., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Kwan, E. E. 2D NMR Solutions. [Link]
- University of Arizona. 2D NMR. [Link]
- SpectraBase. 1-Nitronaphthalene - 13C NMR. [Link]
- MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ekwan.github.io [ekwan.github.io]
- 9. youtube.com [youtube.com]
comparative study of different synthetic routes to 1-Nitronaphthalen-2-amine
Introduction
1-Nitronaphthalen-2-amine is a valuable chemical intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and dyes. The strategic placement of the nitro and amino groups on the naphthalene core allows for a diverse range of subsequent chemical transformations. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering an in-depth look at the methodologies, experimental protocols, and relative merits of each approach.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been evaluated:
-
Route A: Electrophilic Nitration of a Protected Naphthylamine. This classic approach involves the protection of the highly activating amino group of 2-naphthylamine to control the regioselectivity of the subsequent electrophilic nitration.
-
Route B: Palladium-Catalyzed Amination of a Halogenated Nitronaphthalene. A modern approach utilizing the power of transition-metal catalysis to forge the carbon-nitrogen bond.
-
Route C: Selective Reduction of a Dinitronaphthalene. This route relies on the chemoselective reduction of one of two nitro groups on a dinitronaphthalene precursor.
The following sections will delve into the specifics of each route, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.
Route A: Electrophilic Nitration of N-Acetyl-2-naphthylamine
This synthetic strategy is a well-established method that leverages the directing effects of a protected amino group to achieve the desired regioselectivity in the nitration of the naphthalene ring. The direct nitration of 2-naphthylamine is generally avoided as it can lead to a mixture of products and oxidation of the amino group.[1] By first protecting the amine as an acetamide, the reactivity is moderated, and the steric bulk of the acetyl group favors nitration at the adjacent C1 position.
Causality Behind Experimental Choices
The acetylation of 2-naphthylamine serves two primary purposes: it deactivates the powerful activating effect of the amino group, thus preventing over-nitration and oxidative side reactions, and it provides steric hindrance that directs the incoming electrophile (the nitronium ion) to the C1 position. The subsequent hydrolysis step is a straightforward removal of the protecting group to yield the final product.
Experimental Protocol
Step 1: Acetylation of 2-Naphthylamine
-
In a 500 mL round-bottom flask, dissolve 2-naphthylamine (14.3 g, 0.1 mol) in glacial acetic acid (100 mL).
-
To this solution, add acetic anhydride (12.5 g, 0.12 mol) dropwise with stirring.
-
Heat the mixture to reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of cold water with vigorous stirring.
-
Collect the precipitated N-acetyl-2-naphthylamine by vacuum filtration, wash with cold water, and dry. A typical yield is around 90-95%.
Step 2: Nitration of N-Acetyl-2-naphthylamine
-
In a 250 mL flask, dissolve N-acetyl-2-naphthylamine (9.3 g, 0.05 mol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (4.0 mL, ~0.06 mol) and glacial acetic acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Collect the precipitated 1-nitro-2-acetylaminonaphthalene by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of 1-Nitro-2-acetylaminonaphthalene
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude 1-nitro-2-acetylaminonaphthalene from the previous step in a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (150 mL).[2]
-
Heat the mixture to reflux until the evolution of ammonia ceases (approximately 6-7 hours).[2] The solution will turn a deep red color.
-
Allow the mixture to cool slightly and then acidify with glacial acetic acid until the product precipitates as bright yellow crystals.[2]
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
The product can be purified by recrystallization from methanol.[2]
Visualization of Route A
Caption: Synthetic pathway for Route A.
Route B: Buchwald-Hartwig Amination
This route represents a more contemporary approach, employing a palladium-catalyzed cross-coupling reaction to form the C-N bond.[3] The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[4] This method involves the coupling of an aryl halide, in this case, 2-bromo-1-nitronaphthalene, with an amine source.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] The use of a strong base is necessary to deprotonate the amine in the catalytic cycle. Ammonia itself can be used as the amine source, though often in the form of a surrogate or in a sealed system due to its volatility.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-nitronaphthalene (if not commercially available)
-
Dissolve 2-bromonaphthalene (10.4 g, 0.05 mol) in acetic anhydride (50 mL) in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (4.0 mL) and glacial acetic acid (10 mL), keeping the temperature below 5 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitate.
-
Recrystallize the crude product from ethanol to obtain 2-bromo-1-nitronaphthalene.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (22 mg, 0.1 mmol), a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol), and sodium tert-butoxide (1.44 g, 15 mmol).
-
Add 2-bromo-1-nitronaphthalene (2.52 g, 10 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (20 mL) and a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Visualization of Route B
Caption: Synthetic pathway for Route B.
Route C: Selective Reduction of 1,2-Dinitronaphthalene
This pathway involves the synthesis of 1,2-dinitronaphthalene followed by the selective reduction of one of the two nitro groups. The Zinin reduction, which utilizes sodium sulfide or a similar reagent, is a classic method for achieving such selectivity.[5] The success of this route hinges on the ability to selectively reduce the C2-nitro group over the C1-nitro group.
Causality Behind Experimental Choices
The regioselectivity of the Zinin reduction is often influenced by steric and electronic factors. In the case of 1,2-dinitronaphthalene, the C2-nitro group is generally considered to be more sterically accessible for reduction compared to the C1-nitro group, which is flanked by the other nitro group and the peri-hydrogen at C8. Sodium sulfide is a mild reducing agent that can often selectively reduce one nitro group in the presence of another.[6]
Experimental Protocol
Step 1: Synthesis of 1,2-Dinitronaphthalene
Step 2: Zinin Reduction of 1,2-Dinitronaphthalene
-
In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (12.0 g, 0.05 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add 1,2-dinitronaphthalene (5.45 g, 0.025 mol) to the sulfide solution.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
The product will precipitate. Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualization of Route C
Caption: Synthetic pathway for Route C.
Quantitative Data and Performance Comparison
| Parameter | Route A: Nitration of Protected Amine | Route B: Buchwald-Hartwig Amination | Route C: Selective Reduction |
| Starting Material | 2-Naphthylamine | 2-Bromo-1-nitronaphthalene | 1,2-Dinitronaphthalene |
| Number of Steps | 3 | 1 (if starting material is available) | 1 (if starting material is available) |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Reagent Cost | Low to Moderate | High (catalyst and ligand) | Low |
| Safety Concerns | Use of strong acids (HNO₃), handling of nitrated intermediates. | Use of palladium catalyst, phosphine ligands, and strong base. | Use of odorous and potentially toxic sodium sulfide. |
| Scalability | Readily scalable. | Can be challenging to scale up due to catalyst cost and sensitivity. | Scalable, but waste disposal of sulfur-containing byproducts needs consideration. |
| Selectivity Control | Good, directed by the protecting group. | Excellent, specific C-N bond formation. | Can be challenging, potential for over-reduction or mixture of isomers. |
Recommended Synthetic Pathway
For laboratory-scale synthesis where cost is not the primary concern and high purity is desired, Route B: Buchwald-Hartwig Amination is the recommended pathway. Its high selectivity and generally good yields make it an attractive option, especially given the commercial availability of the starting material, 2-bromo-1-nitronaphthalene.
For larger-scale industrial production where cost and the use of readily available starting materials are paramount, Route A: Electrophilic Nitration of N-Acetyl-2-naphthylamine presents a more economically viable option. Although it involves more steps, the reagents are inexpensive and the procedures are well-established and scalable.
Route C: Selective Reduction of 1,2-Dinitronaphthalene is a less favorable option due to the difficulty in obtaining the starting material and the potential for selectivity issues during the reduction step.
References
- Hartman, W. W., Byers, J. R., & Dickey, J. B. (1934). 1-Nitro-2-naphthol. Organic Syntheses, 14, 72. doi:10.15227/orgsyn.014.0072 [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0438]
- Schaefer, J. P., & Higgins, J. (1967). 2-Bromonaphthalene. Organic Syntheses, 47, 18. doi:10.15227/orgsyn.047.0018 [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0142]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed amination of aryl mesylates. Organic Syntheses, 88, 295-304. doi:10.15227/orgsyn.088.0295 [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0295]
- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or020.04]
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(12), 1579–1590. [URL: https://pubs.acs.org/doi/10.1021/ar100078p]
- LookChem. (n.d.). Naphthalene, 2-bromo-1-nitro-. Retrieved January 10, 2026, from [URL: https://www.lookchem.com/Naphthalene-2-bromo-1-nitro-cas-4185-62-0/]
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-950377]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Organic Chemistry Portal. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved January 10, 2026, from [URL: https://www.organic-chemistry.org/protectivegroups/reduction/nitro-compounds-sulfur.htm]
- ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. [URL: https://www.researchgate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [URL: https://en.wikipedia.
- PrepChem. (n.d.). Synthesis of 2-naphthylamine. Retrieved January 10, 2026, from [URL: https://www.prepchem.com/synthesis-of-2-naphthylamine/]
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. [URL: https://www.benchchem.com/product/B11909057]
- ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved January 10, 2026, from [URL: https://www.researchgate.net/publication/236009852_The_Zinin_Reduction_of_Nitroarenes]
- PubMed. (2020, December 15). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. [URL: https://pubmed.ncbi.nlm.nih.gov/32706492/]
- ScienceMadness.org. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved January 10, 2026, from [URL: https://www.sciencemadness.org/sm-forum/showthread.php?tid=1429]
- PubMed. (1978, December). Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat. [URL: https://pubmed.ncbi.nlm.nih.gov/746547/]
- ChemicalBook. (n.d.). 2-bromo-1-nitronaphthalene. Retrieved January 10, 2026, from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717559.htm]
- Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3159-3164. [URL: https://www.journal.csj.jp/doi/10.1246/bcsj.56.3159]
- Studylib. (n.d.). Nitration of Aniline: Lab Experiment. Retrieved January 10, 2026, from [URL: https://studylib.
- ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [URL: https://www.researchgate.
- Scribd. (n.d.). Zinin Reduction. Retrieved January 10, 2026, from [URL: https://www.scribd.com/document/395899884/Zinin-Reduction]
- National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved January 10, 2026, from [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755339/]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved January 10, 2026, from [URL: https://patents.google.
- Google Patents. (n.d.). CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene. Retrieved January 10, 2026, from [URL: https://patents.google.
- Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved January 10, 2026, from [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0664]
- Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). Retrieved January 10, 2026, from [URL: https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Examples_Na2S.htm]
- YouTube. (2020, January 13). 1-nitronaphthalene synthesis (Based on PrepChem). [URL: https://www.youtube.
- BenchChem. (2025). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes. [URL: https://www.benchchem.com/product/B11909057]
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. [URL: https://www.benchchem.com/product/B172571]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zinin reaction - Wikipedia [en.wikipedia.org]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist’s Comparative Guide to the Purity Assessment of Synthesized 1-Nitronaphthalen-2-amine
Introduction: The Imperative of Purity in Synthesis
In the realm of drug development and advanced chemical synthesis, 1-Nitronaphthalen-2-amine serves as a pivotal intermediate. Its molecular architecture is a precursor to a variety of more complex molecules, including dyes and potential pharmaceutical agents. The success of multi-step synthetic pathways hinges on the quality of each building block.[1][2] The presence of unwanted chemicals, even in trace amounts, can drastically alter reaction kinetics, lead to the formation of toxic byproducts, reduce yields, and complicate downstream purification processes.[3][4] Therefore, rigorous and accurate assessment of the purity of synthesized this compound is not merely a quality control step; it is a foundational requirement for reproducible and reliable scientific outcomes. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights into their application for ensuring the integrity of this critical intermediate.
Understanding the Impurity Profile of this compound
Effective purity assessment begins with an understanding of what impurities might be present. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis for amino-nitro-aromatics involves the nitration of a naphthalene derivative followed by functional group manipulation. Potential impurities can be broadly categorized as:
-
Isomeric Impurities: Direct nitration of naphthalene derivatives is often regioselective but rarely exclusive. This can lead to the co-synthesis of other nitronaphthalen-amine isomers, such as 8-Nitronaphthalen-2-amine[5] or other positional isomers, which may have similar physical properties, making them challenging to separate.
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 2-naphthylamine or a nitronaphthol intermediate, in the final product.
-
Over-reaction Byproducts: Harsh nitrating conditions can lead to the formation of dinitrated naphthalene species.
-
Degradation Products: Aromatic nitro compounds and amines can be sensitive to light and heat, potentially leading to degradation products over time.[6]
A robust analytical strategy must be capable of separating and detecting these structurally similar compounds with high sensitivity and selectivity.
Comparative Analysis of Purity Assessment Methodologies
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity identification, and available instrumentation. Here, we compare the most effective methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (typically packed in a column) and a liquid mobile phase. For non-volatile, thermally stable compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the workhorse technique.[7] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as chromophores in the analyte absorb light at specific wavelengths.
Expertise & Experience: HPLC offers unparalleled precision and quantitation capabilities for purity analysis.[8] Its strength lies in its ability to separate structurally similar isomers and quantify them accurately, which is often the primary challenge with this class of compounds. The development of a gradient elution method, where the mobile phase composition is varied over time, allows for the effective separation of impurities with a wide range of polarities. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help distinguish between peaks and indicate the presence of co-eluting impurities.
Trustworthiness: A well-validated HPLC method is the gold standard for purity determination in the pharmaceutical industry.[8][9] Method validation according to International Council for Harmonisation (ICH) guidelines (ICH Q2) ensures the method is accurate, precise, linear, and robust, providing a self-validating system for quality control.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[10] In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification.[11][12]
Expertise & Experience: While this compound has a relatively high boiling point, GC-MS is an excellent tool for identifying volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials like naphthalene.[13] Its primary advantage over HPLC is in impurity identification. If an unknown peak is observed in the chromatogram, the mass spectrum can often be used to elucidate its structure, a critical step in understanding and optimizing the synthetic process.
Trustworthiness: The specificity of mass spectrometric detection provides a high degree of confidence in the identity of detected impurities.[14] For quantitative work, the method must be carefully validated, as the response can be affected by matrix effects and the thermal stability of the analyte.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure of a compound, including the connectivity of atoms and the chemical environment of each nucleus (e.g., ¹H and ¹³C).[15]
Expertise & Experience: For structural confirmation, NMR is indispensable. The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its structure.[16][17] While standard NMR is primarily a qualitative technique, Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.
Trustworthiness: qNMR is considered a primary ratio method by metrology institutes because it does not require a reference standard of the analyte itself. However, its sensitivity is lower than that of chromatographic methods, making it less suitable for detecting impurities below the ~0.1% level. It is an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Melting Point and Differential Scanning Calorimetry (DSC)
Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical property. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature, providing a more detailed view of the melting process.[4]
Expertise & Experience: A sharp melting point that matches the literature value is a good initial indicator of high purity. DSC can provide a quantitative purity value based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4] This method is particularly useful for detecting eutectic impurities that melt along with the main component.
Trustworthiness: The technique is only applicable to crystalline solids that do not decompose upon melting.[4] It is also insensitive to impurities that form a solid solution with the main component. Therefore, it should be used as a complementary technique rather than a standalone method for purity determination.
Data Presentation: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Melting Point / DSC |
| Principle | Differential partitioning between mobile and stationary phases | Separation by volatility, detection by mass | Nuclear spin transitions in a magnetic field | Analysis of melting point depression |
| Primary Use | Quantitative Purity & Impurity Profiling | Impurity Identification & Quantitation | Structural Elucidation & Confirmation | Qualitative Purity Indication & Thermal Analysis |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Low to Moderate (~0.1%) | Low (impurities > 1-2%) |
| Selectivity | High, especially for isomers | Very High, based on m/z | High, for structural features | Low to Moderate |
| Quantitation | Excellent, Gold Standard | Good, requires careful validation | Good (qNMR), requires internal standard | Fair, based on van't Hoff equation |
| Sample Type | Soluble, non-volatile compounds | Volatile, thermally stable compounds | Soluble compounds | Crystalline, thermally stable solids |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Robust quantitation of isomers.[8][18] | Definitive identification of unknown impurities.[16] | Absolute structural confirmation.[19] | Fast, simple initial purity check.[4] |
| Key Limitation | Impurity identification requires standards or MS coupling | Not suitable for non-volatile or thermally labile compounds | Low sensitivity for trace impurities | Not suitable for amorphous or decomposing samples |
Experimental Protocols and Workflows
A logical and systematic workflow ensures a comprehensive and reliable assessment of purity.
Logical Workflow for Purity Assessment
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Protocol: Purity Determination by RP-HPLC
This protocol describes a self-validating system for the quantitative analysis of this compound and its process-related impurities. It is based on established methods for related aromatic nitro compounds.[8][18][20]
1. Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Reference Standard: this compound standard of known purity (e.g., >99.5%).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with PDA).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor should be not more than 2.0.
5. Procedure and Calculation
-
Inject the diluent as a blank, followed by the reference standard solution and the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the reference standard.
-
Calculate the percentage purity of this compound in the sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For higher accuracy, especially if impurity response factors are known, use an external standard method.
Authoritative Grounding and Final Recommendations
As a Senior Application Scientist, my recommendation is to establish Reversed-Phase HPLC as the primary, gold-standard method for routine purity assessment of this compound. Its robustness, precision, and ability to resolve critical isomeric impurities make it the most trustworthy technique for quantitative quality control.[1][8]
To build a truly comprehensive and self-validating analytical system, HPLC should be complemented by GC-MS for the initial characterization of a new synthetic route to identify any unexpected volatile or semi-volatile impurities. Furthermore, NMR spectroscopy must be used to provide absolute structural confirmation of the synthesized material. This multi-faceted approach, combining a primary quantitative method with orthogonal confirmatory techniques, embodies the principles of scientific integrity and ensures the highest confidence in the quality of your synthesized intermediate, paving the way for successful downstream research and development.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
- Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.). Google Cloud.
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google Cloud.
- Characterization of the biochemical effects of 1-nitronaphthalene in rats using global metabolic profiling by NMR spectroscopy and pattern recognition. (n.d.). PubMed.
- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- 1-nitro-2-naphthol 550-60-7. (n.d.). Guidechem.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Google Cloud.
- Preparation of 1-Halog ew - 2-nitronaphthalenes and 2-Nitronaphtha Zene. (n.d.). RSC Publishing.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (n.d.). International Scholars Journals.
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (n.d.). SciTePress.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
- Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. (n.d.). ProPharma.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2017, June 6). ResearchGate.
- 1-Nitronaphthalene(86-57-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1-Nitro-2-naphthol. (n.d.). DrugFuture.
- 4-nitro-1-naphthylamine. (n.d.). Organic Syntheses Procedure.
- 1-Nitronaphthalene. (n.d.). Wikipedia.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Google Cloud.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
- Comparative Guide to the Quantification of 1-Aminonaphthalene-2-acetonitrile in Reaction Mixtures. (n.d.). Benchchem.
- 8-Nitronaphthalen-2-amine. (2025, October 17). Chemsrc.
- 2-Naphthylamine, 1-nitro-. (n.d.). PubChem.
- 8-Nitronaphthalen-1-amine. (n.d.). PubChem.
- A Spectroscopic Comparison of 1-Aminonaphthalene-2-acetonitrile and Its Precursors. (n.d.). Benchchem.
- Mass spectra of 1−nitronaphthalene obtained from each ionization mode. (n.d.). ResearchGate.
- 2-NITRONAPHTHALENE(581-89-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound - CAS:606-57-5. (n.d.). Sunway Pharm Ltd.
- A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015, April 27). ResearchGate.
- A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (2015, February 23). Oxford Academic.
- A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (n.d.). PubMed.
- Naphthalene, 1-nitro-. (n.d.). NIST WebBook.
- Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. (2020, July 26). NIH.
- Method for producing 1-nitronaphthalene. (n.d.). Google Patents.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis. (n.d.). Benchchem.
Sources
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. nbinno.com [nbinno.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. 8-Nitronaphthalen-2-amine | CAS#:607-38-5 | Chemsrc [chemsrc.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naphthalene, 1-nitro- [webbook.nist.gov]
- 13. scitepress.org [scitepress.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Characterization of the biochemical effects of 1-nitronaphthalene in rats using global metabolic profiling by NMR spectroscopy and pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 8-Nitronaphthalen-1-amine | C10H8N2O2 | CID 271812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. academic.oup.com [academic.oup.com]
comparing the reactivity of 1-Nitronaphthalen-2-amine and 2-naphthylamine
An In-Depth Comparative Guide to the Reactivity of 1-Nitronaphthalen-2-amine and 2-Naphthylamine
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of substituent effects on aromatic systems is paramount. This guide provides a detailed, evidence-based comparison of the chemical reactivity of this compound and its parent compound, 2-Naphthylamine. We will dissect how the introduction of a powerful electron-withdrawing nitro group fundamentally alters the electronic landscape and, consequently, the synthetic utility of the naphthylamine scaffold.
Structural and Electronic Properties: A Tale of Two Molecules
At first glance, this compound and 2-Naphthylamine share the same core bicyclic aromatic structure. However, their reactivity profiles diverge dramatically due to the electronic influence of their respective substituents.
-
2-Naphthylamine (β-Naphthylamine): This molecule features an amino (-NH₂) group at the C2 position of the naphthalene ring. The nitrogen's lone pair of electrons can be delocalized into the aromatic π-system through resonance. This electron donation significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. The amino group is a classic activating, ortho-, para-directing group.[1][2]
-
This compound: In this derivative, a nitro (-NO₂) group is present at the C1 position, adjacent to the C2 amino group. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.[3] It strongly deactivates the aromatic ring by pulling electron density away from it, making it far less susceptible to electrophilic attack but more prone to nucleophilic attack.[3][4]
The juxtaposition of a potent activating group (-NH₂) and a potent deactivating group (-NO₂) on the same ring in this compound creates a complex electronic environment that dictates its unique reactivity.
Caption: Chemical structures of the two compounds.
Comparative Reactivity Analysis
Basicity of the Amino Group
The lone pair of electrons on the nitrogen atom imparts basic properties to both molecules. However, the presence of the electron-withdrawing nitro group in this compound significantly reduces the basicity of its amino group. The -NO₂ group pulls electron density away from the nitrogen, making its lone pair less available to accept a proton.[5]
| Compound | pKa of Conjugate Acid | Basicity |
| 2-Naphthylamine | 3.92 | More Basic |
| This compound | < 3 (estimated) | Less Basic |
| Data for 2-Naphthylamine from its Wikipedia entry, which is consistent with typical aromatic amine values. The pKa for this compound is estimated to be lower due to the strong electron-withdrawing effect of the nitro group. |
This difference in basicity has practical implications, for instance, in salt formation reactions and the conditions required for processes like diazotization.
Electrophilic Aromatic Substitution (EAS)
This is where the most striking difference in reactivity is observed.
-
2-Naphthylamine: As a highly activated system, 2-Naphthylamine readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation under mild conditions. The powerful activating -NH₂ group directs incoming electrophiles primarily to the C1 position (ortho).
-
This compound: The naphthalene ring is severely deactivated by the nitro group.[1] Consequently, it is highly resistant to electrophilic substitution. For a reaction to occur, harsh conditions are typically required. The directing effects are conflicting: the -NH₂ group directs ortho/para (to C1, C3, and the other ring), while the -NO₂ group directs meta (to C3 and other positions). In practice, the deactivating effect of the nitro group dominates, making any further substitution challenging.
Caption: Comparative workflow for electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The roles are reversed in nucleophilic aromatic substitution. An electron-rich aromatic ring is generally unreactive towards nucleophiles.
-
2-Naphthylamine: The electron-donating amino group makes the ring electron-rich and thus highly resistant to attack by nucleophiles. SNAr reactions are not a feature of its chemistry unless other activating groups or very harsh conditions are employed.
-
This compound: The powerful electron-withdrawing nitro group makes the naphthalene ring electron-deficient. This activates the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group.[6][7] While the amino group at C2 is not a typical leaving group, the principle of activation by the nitro group is key. In related compounds like 1-chloro-2-nitronaphthalene, the chlorine would be readily displaced by nucleophiles. This property makes nitro-activated aromatic systems valuable synthetic intermediates.[7]
Diazotization
Both compounds are primary aromatic amines and can react with nitrous acid (HNO₂) to form diazonium salts. This reaction is fundamental for the synthesis of azo dyes and for introducing a wide variety of substituents onto the aromatic ring via Sandmeyer-type reactions.
The primary difference lies in the reaction conditions and the stability of the resulting diazonium salt. The reduced basicity of this compound means that the initial N-nitrosation step may require slightly different acid concentrations compared to 2-Naphthylamine.[8] Furthermore, the electron-withdrawing nitro group can influence the stability and subsequent reactivity of the formed diazonium salt.
Experimental Protocols & Data
To provide a practical context, we outline representative experimental procedures that highlight the reactivity differences.
Protocol 1: Electrophilic Bromination of 2-Naphthylamine
This protocol illustrates the high reactivity of 2-Naphthylamine towards electrophiles.
Objective: To synthesize 1-Bromo-2-naphthylamine.
Methodology:
-
Dissolve 2-Naphthylamine (1.0 eq) in a suitable solvent like glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with continuous stirring. The bromine color should discharge rapidly, indicating a fast reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
The crude 1-Bromo-2-naphthylamine is then collected by vacuum filtration, washed with water to remove acid, and can be recrystallized from ethanol.
Self-Validation: The rapid consumption of bromine and the high yield of the C1-substituted product confirm the activated nature of the ring and the directing effect of the amino group.
Protocol 2: Nucleophilic Aromatic Substitution on an Analogous System
Direct SNAr on this compound where the -NH₂ is the leaving group is not feasible. However, the activating effect of the nitro group is readily demonstrated using a related substrate like 2-Chloro-6-nitronaphthalene.[7]
Objective: To demonstrate the SNAr reaction activated by a nitro group.
Methodology:
-
In a round-bottom flask, combine 2-Chloro-6-nitronaphthalene (1.0 eq) and a nucleophile such as piperidine or morpholine (2.0 eq).
-
Add a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG-400).[7]
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Self-Validation: The successful displacement of the chloride leaving group under these conditions validates the strong activating effect of the electron-withdrawing nitro group on the naphthalene ring for SNAr reactions.
Caption: Contrasting workflows for EAS vs. SNAr reactions.
Conclusion for the Synthetic Chemist
The comparison between this compound and 2-Naphthylamine serves as a powerful illustration of fundamental principles in physical organic chemistry.
-
Choose 2-Naphthylamine for Electrophilic Functionalization: Its activated ring system is ideal for introducing substituents via electrophilic aromatic substitution. Its primary amine handle allows for facile conversion into a diazonium salt, opening a vast array of subsequent transformations.
-
Utilize Nitro-Naphthylamine Scaffolds for Nucleophilic Functionalization: While this compound itself is deactivated towards electrophiles, the core principle it represents is crucial. Aromatic systems bearing nitro groups are primed for nucleophilic aromatic substitution, allowing for the introduction of nucleophiles that would not react with an unactivated ring. This strategy is essential for building complex molecular architectures.
References
- Bell, S. et al. (2007). Electrophilic Substitution Reactions of 3-nitro-2-naphthylamine and N-acylated derivatives. Journal of the Chemical Society (Resumed).
- Pearson Education. (2023). The nitro group directs electrophilic aromatic substitution. Study Prep.
- RSC Publishing. (n.d.). Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?.
- Srivastava, N. et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Mako, T. et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules.
- Wikipedia. (n.d.). 2-Naphthylamine.
- Bickelhaupt, F.M. et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.
- Chemrevise. (n.d.). Amines.
- Zolton, L. (n.d.). Diazotization of Aliphatic and Aromatic Amines. University of Arizona.
Sources
- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 5. chemrevise.org [chemrevise.org]
- 6. Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents: facile amine–amine exchange - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.arizona.edu [repository.arizona.edu]
validation of an analytical method for 1-Nitronaphthalen-2-amine quantification
An In-Depth Guide to the Validation of Analytical Methods for the Quantification of 1-Nitronaphthalen-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of this compound, a crucial process for researchers, scientists, and professionals in drug development. Our focus is on the practical application of regulatory guidelines to ensure the development of robust, reliable, and accurate analytical procedures. We will explore and compare various analytical techniques, offering insights into their respective strengths and weaknesses, supported by detailed experimental protocols.
The Imperative of Method Validation in a Regulatory Landscape
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This is not merely a procedural formality but a cornerstone of quality assurance in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical methods yield consistent, reliable, and accurate data[3][4][5][6]. The recently updated ICH Q2(R2) guideline provides a general framework for the principles of analytical procedure validation, which we will adhere to throughout this guide[1][3][7][8].
Understanding this compound
This compound is an organic compound characterized by a naphthalene structure with both a nitro and an amino group[9]. It typically appears as a yellow to brown solid and is soluble in organic solvents with limited solubility in water[9]. The presence of these functional groups makes it a potential intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals[9]. Accurate quantification is therefore critical for process control and quality assurance.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For this compound, three primary chromatographic techniques are most suitable: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and versatile technique for the routine analysis of non-volatile and thermally labile compounds. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for separating aromatic amines like this compound.
-
Expertise & Experience: The aromatic nature of this compound provides a strong chromophore, making UV detection a straightforward and effective method for quantification. The key to a successful HPLC method lies in the careful selection of the column and mobile phase to achieve optimal separation from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and provides structural information, which is invaluable for impurity profiling and confirmation of the analyte's identity.
-
Expertise & Experience: While powerful, the analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is often employed to improve volatility and chromatographic performance[10][11]. However, for this compound, direct analysis may be feasible depending on the specific GC column and conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification, especially in complex matrices.
-
Expertise & Experience: This technique is particularly advantageous when dealing with low concentrations of this compound or when a high degree of certainty in identification is required. The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as precursor and product ions, to achieve the desired sensitivity and specificity[12][13][14][15].
Comparative Data of Proposed Analytical Techniques
The following table summarizes the anticipated performance of the discussed analytical techniques for the quantification of this compound. These are estimated values based on data from analogous compounds and should be confirmed during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.5 - 5 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 1.5 - 15 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL | 5 - 500 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | Moderate to High (dependent on resolution) | High | Very High |
| Throughput | High | Moderate | Moderate to High |
The Validation Workflow: A Step-by-Step Guide
A comprehensive validation protocol must be established before initiating any experiments. This protocol should detail the procedures and acceptance criteria for all validation parameters.
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[8][16].
-
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound reference standard, a placebo (matrix without the analyte), and a sample spiked with known impurities and degradation products.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze all prepared samples using the developed analytical method.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components, and peak purity analysis (if using a photodiode array detector in HPLC) should pass.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range[7][16]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision[1][7].
-
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected working range.
-
Analysis: Analyze each standard solution in triplicate.
-
Data Evaluation: Plot the average response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results to the true value[16][17]. It is typically determined by recovery studies.
-
Experimental Protocol:
-
Sample Preparation: Spike a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[7].
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[17][18].
-
Experimental Protocol (Signal-to-Noise Approach):
-
Sample Preparation: Prepare a series of diluted solutions of this compound.
-
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ[17][18].
-
Confirmation: For LOQ, analyze a minimum of six samples at the determined concentration and check for acceptable precision and accuracy.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[19][20][21][22].
-
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
HPLC: pH of the mobile phase (±0.2 units), mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).
-
GC: Oven temperature ramp rate (±10%), carrier gas flow rate (±10%), injector temperature (±5°C).
-
-
Analysis: Analyze a system suitability solution and a sample under each varied condition.
-
Evaluation: Assess the effect of the variations on system suitability parameters (e.g., resolution, peak symmetry) and the quantitative results.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal conditions.
-
Caption: A general workflow for HPLC analysis.
Conclusion and Recommendations
The validation of an analytical method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of the data generated. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be based on the specific analytical needs.
-
For routine quality control where high throughput and robustness are key, a validated HPLC-UV method is often the most practical and cost-effective choice.
-
For trace-level analysis or when dealing with complex sample matrices where high sensitivity and specificity are required, a validated LC-MS/MS method is the recommended approach.
-
GC-MS can be a powerful alternative, particularly for impurity profiling, but the potential need for derivatization should be considered.
By adhering to the principles outlined in the ICH and FDA guidelines and by meticulously executing the validation protocols described in this guide, researchers and scientists can develop and implement analytical methods for this compound that are scientifically sound, fit for their intended purpose, and compliant with regulatory expectations.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2015).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Farmacia. (2025).
- Wikipedia. (n.d.). 1-Nitronaphthalene. [Link]
- IARC Publications. (n.d.). 1-Nitronaphthalene. [Link]
- Semantic Scholar. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate)
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-Naphthalenamine, 2-nitro-. [Link]
- Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
- PharmaGuru. (2025).
- Der Pharmacia Lettre. (n.d.).
- LCGC International. (n.d.). Robustness Tests. [Link]
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
- PubMed. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities.... [Link]
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- National Center for Biotechnology Information. (2022).
- Vrije Universiteit Brussel. (2006).
- National Center for Biotechnology Information. (n.d.). 2-Naphthylamine, 1-nitro-. [Link]
- Journal of Pharmaceutical and Scientific Innovation. (2019).
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
- ChemBK. (2024). 1-nitronaphthalene. [Link]
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]
- Agilent. (2019).
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 13. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. agilent.com [agilent.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmtech.com [pharmtech.com]
A Comparative Spectroscopic Guide to Nitronaphthalene Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectral properties of nitronaphthalene isomers. It is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification, characterization, and quantitative analysis of these compounds. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral behavior, grounded in experimental data and computational chemistry.
Introduction: The Significance of Isomer-Specific Spectral Analysis
Nitronaphthalenes, a class of nitroaromatic hydrocarbons, are prevalent in environmental samples, industrial synthesis, and as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] The position of the nitro group on the naphthalene core drastically influences the molecule's electronic distribution, steric hindrance, and overall symmetry. These subtle structural variations between isomers, such as 1-nitronaphthalene and 2-nitronaphthalene, lead to distinct spectral fingerprints. A thorough understanding of these differences is paramount for accurate qualitative and quantitative analysis, impurity profiling, and predicting the photophysical behavior of nitronaphthalene-containing systems.
This guide will comparatively analyze the key spectral properties—UV-Vis absorption, fluorescence, and vibrational (infrared and Raman) spectroscopy—of mononitronaphthalene and dinitronaphthalene isomers. We will explore the underlying principles governing their spectral characteristics and provide detailed experimental protocols for their accurate measurement.
Comparative Analysis of Mononitronaphthalene Isomers: 1- and 2-Nitronaphthalene
The two primary isomers of mononitronaphthalene are 1-nitronaphthalene (α-nitronaphthalene) and 2-nitronaphthalene (β-nitronaphthalene). Their structural differences, though seemingly minor, result in notable distinctions in their spectroscopic profiles.
UV-Vis Absorption Spectroscopy: A Window into Electronic Transitions
The UV-Vis absorption spectra of aromatic compounds are dictated by π → π* electronic transitions. In nitronaphthalenes, the introduction of the nitro group, a strong electron-withdrawing group, perturbs the π-electron system of the naphthalene ring, leading to characteristic absorption bands.
A comparative analysis of the UV-Vis spectra of 1- and 2-nitronaphthalene reveals both similarities and subtle, yet significant, differences. The position and intensity of the absorption maxima are influenced by the extent of conjugation between the nitro group and the naphthalene ring.
| Isomer | λmax (nm) | Molar Absorptivity (log ε) | Solvent |
| 1-Nitronaphthalene | 243 | 4.02 | Alcohol |
| 343 | 3.60 | Alcohol | |
| 2-Nitronaphthalene | - | - | - |
The absorption spectrum of 1-nitronaphthalene in alcohol exhibits two main absorption bands.[1] The difference in the absorption profiles between the isomers can be attributed to the varied electronic environments at the α (position 1) and β (position 2) positions of the naphthalene ring. The greater steric hindrance experienced by the nitro group in the 1-position can affect its coplanarity with the naphthalene ring, thereby influencing the extent of π-electron delocalization and, consequently, the energy of the electronic transitions.
Fluorescence Spectroscopy: The Quenching Effect of the Nitro Group
A critical point of comparison for nitronaphthalene isomers is their fluorescence behavior. In general, nitronaphthalenes are considered to be practically non-fluorescent. This is a direct consequence of the nitro group's ability to promote efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process effectively quenches fluorescence, which is radiative decay from the S₁ state.
Studies on the photophysics of nitroaromatics have shown that nitronaphthalenes exhibit fluorescence quantum yields (Φf) of less than 10⁻⁴ and singlet-excited-state lifetimes (τ) shorter than a few picoseconds. The nitro group's presence facilitates rapid ISC on the order of femtoseconds, making triplet state formation highly efficient.
Therefore, when comparing 1- and 2-nitronaphthalene, the primary finding from fluorescence spectroscopy is the absence of significant emission. This shared characteristic is a key identifier for this class of compounds. It is important to note that while fluorescence is negligible, some nitronaphthalenes may exhibit weak phosphorescence at low temperatures, which is emission from the triplet state.
Vibrational Spectroscopy (IR and Raman): Probing Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating the structural differences between isomers by probing their characteristic molecular vibrations. A comparative analysis of the IR and Raman spectra of 1- and 2-nitronaphthalene reveals many similarities, as expected for molecules with the same functional groups. However, a notable exception lies in the symmetrical stretching vibration of the nitro group (νs(NO₂)).
A detailed study combining experimental data and Density Functional Theory (DFT) calculations has shown that the intensity of the symmetrical NO₂ stretching mode, which appears around 1350 cm⁻¹, is significantly different for the two isomers. For the 2-nitronaphthalene isomer, the IR and Raman absorptions of this vibration are predicted to be approximately 50% and 60% more intense, respectively, than those of the 1-nitronaphthalene isomer.
This pronounced difference in intensity is attributed to larger changes in the dipole moment and polarizability for the 2-NN isomer during this specific vibration. This suggests that intermolecular interactions are more favored along this vibrational coordinate in 2-nitronaphthalene. This key spectral distinction can be a valuable diagnostic tool for differentiating between the two isomers.
| Vibrational Mode | 1-Nitronaphthalene | 2-Nitronaphthalene | Spectroscopic Technique | Key Differentiator |
| Symmetrical NO₂ Stretch | ~1350 cm⁻¹ (Lower Intensity) | ~1350 cm⁻¹ (Higher Intensity) | IR and Raman | Intensity |
| Asymmetrical NO₂ Stretch | ~1520 cm⁻¹ | ~1520 cm⁻¹ | IR and Raman | Similar |
| C-N Stretch | Present | Present | IR and Raman | Similar |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | IR and Raman | Similar |
| Ring Vibrations | Multiple bands | Multiple bands | IR and Raman | Minor shifts |
Table 2: Comparative Vibrational Spectroscopy Data for 1- and 2-Nitronaphthalene.
Expanding the Scope: A Look at Dinitronaphthalene Isomers
Further nitration of naphthalene or mononitronaphthalene leads to the formation of dinitronaphthalene (DNN) isomers. The direct nitration of naphthalene predominantly yields a mixture of 1,5- and 1,8-dinitronaphthalene. The synthesis of other isomers often requires more complex, multi-step procedures. The spectral properties of these isomers are again dictated by the positions of the nitro groups.
The addition of a second nitro group further complicates the electronic and vibrational landscape of the molecule. The relative positions of the two nitro groups (e.g., on the same ring or on different rings) will significantly impact the UV-Vis absorption and vibrational spectra. For instance, isomers with nitro groups on different rings, like 1,5- and 1,8-DNN, will have different symmetry and electronic interactions compared to isomers with nitro groups on the same ring, such as 1,3-DNN. A comprehensive spectral analysis of all ten possible dinitronaphthalene isomers is extensive; however, the same principles of structure-property relationships apply.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following experimental protocols are recommended.
UV-Vis Absorption Spectroscopy
Caption: Experimental workflow for UV-Vis absorption analysis.
Causality Behind Experimental Choices:
-
UV-grade solvent: Essential to minimize background absorbance in the UV region.
-
Quartz cuvettes: Glass or plastic cuvettes absorb UV light and are unsuitable for measurements below ~350 nm.
-
Dual-beam spectrophotometer: Provides real-time correction for solvent absorbance and lamp fluctuations, enhancing accuracy.
-
Beer-Lambert Law validation: Preparing a dilution series allows for the verification of the linear relationship between absorbance and concentration, which is crucial for quantitative applications.
Vibrational Spectroscopy (FTIR)
Caption: Experimental workflow for FTIR analysis.
Causality Behind Experimental Choices:
-
KBr pellet/ATR: These are common techniques for analyzing solid samples. KBr is transparent in the mid-IR region, while ATR is a surface-sensitive technique that requires minimal sample preparation.
-
Background spectrum: This is crucial for removing the spectral contributions of atmospheric water and carbon dioxide, as well as the solvent and sample cell.
-
Signal averaging: Co-adding multiple scans improves the signal-to-noise ratio, which is particularly important for weak absorptions.
The Synergy of Experimental and Computational Approaches
The interpretation of spectral data, especially for complex molecules like nitronaphthalene isomers, is greatly enhanced by computational chemistry. As demonstrated in the analysis of the vibrational spectra of 1- and 2-nitronaphthalene, DFT calculations can accurately predict vibrational frequencies and intensities. This synergy allows for:
-
Unambiguous peak assignment: Theoretical calculations can help to definitively assign complex vibrational modes that may be difficult to interpret from experimental data alone.
-
Understanding structure-property relationships: Computational models can provide insights into how subtle changes in molecular geometry and electronic structure influence the observed spectra.
-
Prediction of spectral properties: For isomers that are difficult to synthesize or isolate, computational methods can provide a reliable prediction of their spectral characteristics.
Sources
A Comparative Performance Guide to Azo Dyes Derived from 1-Nitronaphthalene and 2-Nitronaphthalene
For researchers and professionals in materials science and drug development, the selection of a chromophore's foundational building blocks is a critical decision that dictates the performance of the final product. This guide provides an in-depth technical comparison of disperse azo dyes synthesized from two key isomeric precursors: 1-nitronaphthalene and 2-nitronaphthalene. By examining the journey from starting material to final application, we will elucidate how the initial position of the nitro group on the naphthalene ring fundamentally influences the resulting dye's spectroscopic characteristics, thermal stability, and dyeing performance on synthetic textiles like polyester.
The core of azo dye synthesis is a versatile and cost-effective two-step process known as diazotization and coupling.[1] Aromatic amines are the essential starting materials for this process, and in this context, they are derived from the chemical reduction of nitronaphthalenes.[2][3] The choice between 1-nitronaphthalene and 2-nitronaphthalene as the ultimate precursor is not arbitrary; it introduces distinct structural and electronic variations that cascade down to the final dye molecule, impacting its performance profile.
The Synthetic Pathway: From Nitronaphthalene to Azo Dye
The transformation of nitronaphthalenes into azo dyes is a well-established multi-step process. Understanding this pathway is crucial as the stability and reactivity of the intermediates, influenced by the isomerism, are key to the synthesis's success.
The general workflow involves three primary stages:
-
Reduction: The nitro group of the nitronaphthalene isomer is reduced to a primary amine (-NH2) to yield the corresponding naphthylamine (1-naphthylamine or 2-naphthylamine). This is a critical activation step, as the amino group is required for the subsequent diazotization.
-
Diazotization: The resulting naphthylamine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C).[2] This converts the primary amine into a highly reactive diazonium salt (-N≡N]⁺ Cl⁻). Maintaining low temperatures is paramount to prevent the unstable diazonium salt from decomposing prematurely into a phenol.[2]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component, such as a phenol (e.g., 2-naphthol) or an aromatic amine (e.g., N,N-diethylaniline). This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[4]
Figure 1: General synthesis workflow from nitronaphthalene to the final azo dye.
Comparative Performance Analysis
The seemingly subtle difference in the attachment point of the diazo group to the naphthalene ring (position 1 vs. position 2) imparts significant variations in the molecule's geometry, electronic distribution, and steric profile.
Figure 2: Conceptual structural differences between azo dyes derived from isomeric naphthylamines.
Spectroscopic Properties
The color of an azo dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum, which is directly related to the energy of the π→π* electronic transition within the chromophore. The position of the azo linkage on the naphthalene ring alters the extent of π-electron delocalization.
-
Dyes from 1-Nitronaphthalene (via 1-Naphthylamine): The azo group at the 1-position can experience steric hindrance from the hydrogen atom at the 8-position (the peri position). This can force a slight twist in the molecule, potentially disrupting the planarity and conjugation of the π-system. This disruption may lead to a hypsochromic (blue) shift, resulting in colors that are typically yellow to orange.
-
Dyes from 2-Nitronaphthalene (via 2-Naphthylamine): An azo group at the 2-position results in a more linear, planar molecule with less steric strain. This enhanced planarity facilitates greater delocalization of π-electrons across the entire molecule, lowering the energy gap for electronic transitions. Consequently, these dyes often exhibit a bathochromic (red) shift in their λmax, leading to deeper shades such as red and violet.[5]
Thermal Stability
Thermal stability, often assessed by Thermogravimetric Analysis (TGA), is crucial for dye performance during high-temperature dyeing processes and for the lifespan of the colored product. The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond.[5]
While direct comparative TGA data is scarce in the literature, we can infer performance based on molecular structure. The more stable, compact, and symmetric structure of dyes derived from 2-naphthylamine may allow for more efficient crystal packing. This can lead to stronger intermolecular forces, potentially increasing the overall thermal stability and resulting in a higher decomposition temperature compared to the less symmetric dyes derived from 1-naphthylamine.
Dyeing Performance on Polyester
The performance of disperse dyes on polyester fibers is evaluated by their dye uptake (build-up) and their fastness to external agents like light, washing, and rubbing.
-
Dye Uptake (Color Strength): The ability of a dye to penetrate and be retained by the hydrophobic, crystalline structure of polyester is size and shape-dependent. The more linear and planar molecules derived from 2-nitronaphthalene are often better able to diffuse into the compact polymer matrix of polyester fibers during high-temperature dyeing.[6] This can result in higher dye uptake and greater color strength (K/S values) compared to the bulkier, less linear dyes from 1-nitronaphthalene.[6]
-
Fastness Properties:
-
Light Fastness: Light fastness is related to the dye's susceptibility to photodegradation. While influenced by many factors, the enhanced electronic conjugation in the 2-naphthylamine derivatives might, in some cases, make them more susceptible to photochemical reactions, potentially leading to slightly lower light fastness compared to their 1-isomer counterparts. However, this is highly dependent on the specific substituents on the coupling component.
-
Wash and Rubbing Fastness: These properties depend on how well the dye is physically trapped within the fiber and its insolubility in water. The superior affinity and potential for better penetration of the linear 2-naphthylamine-based dyes into the polyester core can lead to excellent wash and rubbing fastness, as the molecules are more difficult to remove.[7]
-
Comparative Data Summary
The following table summarizes the expected performance differences based on the structural analysis and data from studies on related naphthalene-based azo dyes. The values are representative and will vary based on the specific coupling component used.
| Performance Parameter | Dyes from 1-Nitronaphthalene | Dyes from 2-Nitronaphthalene | Rationale |
| Typical λmax Range | Yellow to Orange (e.g., 400-480 nm) | Orange to Red/Violet (e.g., 470-550 nm) | Greater planarity and conjugation in the 2-isomer leads to a bathochromic shift.[5] |
| Thermal Stability | Moderate | Moderate to High | The more symmetric structure of the 2-isomer may allow for better molecular packing and higher stability. |
| Dye Uptake on Polyester | Good | Very Good to Excellent | The linear shape of the 2-isomer facilitates better penetration into the polyester fiber matrix.[6] |
| Light Fastness | Good to Very Good | Moderate to Good | Highly dependent on the full molecular structure; no universal rule applies. |
| Wash/Rubbing Fastness | Very Good (4-5) | Excellent (5) | Better penetration and fixation of the 2-isomer within the fiber leads to higher fastness ratings.[7] |
Fastness ratings are on a scale of 1-5 for wash/rubbing and 1-8 for light, where a higher number indicates better performance.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and evaluation of these dyes.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a dye by diazotizing a naphthylamine and coupling it with 2-naphthol. The procedure is identical for both 1-naphthylamine and 2-naphthylamine.
A. Diazotization of Naphthylamine
-
In a 250 mL beaker, dissolve 1.43 g (10 mmol) of the chosen naphthylamine isomer (1- or 2-naphthylamine) in 30 mL of 3M hydrochloric acid. Gentle heating may be required to fully dissolve the amine, after which the solution must be cooled to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.
-
While maintaining the temperature of the naphthylamine solution below 5 °C and with vigorous stirring, add the sodium nitrite solution dropwise over 10-15 minutes.
-
Stir the resulting mixture for an additional 20 minutes in the ice bath. The formation of a clear or slightly yellow diazonium salt solution is expected. This solution is unstable and should be used immediately.[2]
B. Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 2M sodium hydroxide solution.
-
Cool this coupling component solution to 5 °C in an ice bath.
-
With continuous, efficient stirring, slowly add the cold diazonium salt solution prepared in step A to the cold 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60 °C to a constant weight.
Protocol 2: Dyeing of Polyester Fabric
This high-temperature dyeing method is standard for applying disperse dyes to polyester.
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5. The liquor ratio (fabric weight to dye bath volume) should be 1:40.
-
Dyeing Procedure:
-
Introduce a pre-wetted polyester fabric sample into the dye bath at room temperature.
-
Raise the temperature of the bath to 130 °C at a rate of 2 °C/min.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
Cool the bath down to 70 °C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric thoroughly with cold water.
-
Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium carbonate, and 1 g/L non-ionic detergent at 70 °C for 15 minutes. This step removes unfixed surface dye, improving wash fastness.
-
Rinse the fabric again with hot and cold water and allow it to air dry.
-
Protocol 3: Fastness Testing
-
Wash Fastness: Evaluate according to the ISO 105-C06 standard. The change in color of the dyed fabric and the staining of adjacent undyed fabrics are assessed using grey scales.[1]
-
Rubbing Fastness: Determine using a crockmeter according to the ISO 105-X12 standard for both dry and wet conditions.[1]
-
Light Fastness: Assess according to the ISO 105-B02 standard by exposing the dyed fabric to a Xenon arc lamp and comparing the fading to blue wool standards.
Conclusion
The choice of nitronaphthalene isomer as the foundational precursor has a profound and predictable impact on the performance of the resulting azo dyes. Dyes derived from 2-nitronaphthalene tend to be more linear and planar, which generally results in a bathochromic shift (deeper red shades), higher thermal stability, and superior dyeing performance on polyester due to more efficient fiber penetration and fixation. Conversely, dyes from 1-nitronaphthalene are structurally less symmetric, which typically yields yellow-to-orange shades and may exhibit slightly different thermal and fastness characteristics. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in selecting and designing azo dyes with tailored performance characteristics for specific high-value applications.
References
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
- Al-Rubaie, A. R. A., & Mshari, A. K. (2024). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Chem Rev Lett, 8, 260-266. [Link]
- University of Toronto (n.d.). The Synthesis of Azo Dyes. [Link]
- Tan, K. L., et al. (2019). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 9, 10793. [Link]
- Rangappa, K. S., et al. (2011). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Drug Design and Discovery, 2(2), 430-435. [Link]
- Olajire Adegoke, A., et al. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137(83). [Link]
- Hodgson, H. H., Leich, E., & Turner, G. (1942). The preparation of symmetrical azo-compounds, the positional influence of the nitro-group on the decomposition of nitronaphthalenediazonium sulphates by cuprous hydroxide, and an improved method for the production of 2-nitronaphthalene. Journal of the Chemical Society (Resumed), 744. [Link]
- Roden, C. M., et al. (2024). Controlling Excited-State Dynamics via Protonation of Naphthalene-Based Azo Dyes. The Journal of Physical Chemistry A. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Crucial Role of 1-Naphthylamine in Dye Manufacturing. [Link]
- ResearchGate (2024). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. [Link]
- Olakojo, O. O., et al. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137, 83. [Link]
- IIP Series (2022). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]
- Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
- Khan, M., et al. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(9), 15915-15928. [Link]
- Progress in Color, Colorants and Coatings (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. [Link]
- Shahab, S., et al. (2017). Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and H NMR) and Thermophysical Investigations of New Synthesized Azo Dye. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-(Polarization%2C-ExcitedState%2C-FT-IR%2C-Siyamak-Gorji/d29949646fd59e830616b607062b1093126e8550]([Link]
- Pendo, U. S., Bello, K. A., & Halimehjani, A. Z. (2024). Synthesis of monoazo disperse dyes derived from N-(1-phthalimidyl)-naphthalimides and their dyeing properties on polyester fabrics. Pigment & Resin Technology. [Link]
- Bello, K. A., et al. (2021). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of the Iranian Chemical Society, 18, 2697–2711. [Link]
- Ataman Kimya (n.d.). 2-NAPHTHYLAMINE. [Link]
- Tupare, S. D. (2024). Versatility of Azo Dyes : A Short Review. International Journal of Scientific Research in Chemistry, 9(1), 292-300. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of 1-Nitronaphthalen-2-amine Analysis Using HPLC-UV, GC-MS, and LC-MS/MS
In the landscape of pharmaceutical development and chemical safety assessment, the precise and accurate quantification of chemical entities is paramount. 1-Nitronaphthalen-2-amine, a nitrated aromatic amine, serves as a crucial intermediate in various synthetic processes, yet its potential toxicity necessitates rigorous analytical control. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the methodological choices. By presenting a cross-validation framework grounded in internationally recognized guidelines, this guide aims to equip analysts with the expertise to select the most appropriate technique and to ensure the integrity of their analytical data.
Introduction to this compound and the Imperative for Robust Analysis
This compound (CAS No. 606-57-5) is a yellow to brown solid, characterized by a naphthalene backbone substituted with both a nitro (-NO₂) and an amino (-NH₂) group.[1] Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol .[1] The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the aromatic system, along with the naphthalene chromophore, dictates its physicochemical properties and, consequently, the strategies for its analysis. The compound is soluble in organic solvents but has limited solubility in water.[1]
Given that aromatic amines as a class are often associated with potential health risks, including carcinogenicity, the ability to reliably detect and quantify this compound, particularly as a process-related impurity in active pharmaceutical ingredients (APIs) or as an environmental contaminant, is of critical importance. A cross-validation of analytical methods is essential to demonstrate that different techniques produce equivalent and reliable results, thereby ensuring the interchangeability of methods and the overall quality of the data generated.
This guide will explore three orthogonal analytical techniques, each leveraging different physicochemical properties of the analyte for separation and detection.
The Analytical Arsenal: A Triad of Techniques
The selection of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound is based on their distinct yet complementary capabilities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, its extended aromatic system and nitro group create a strong chromophore, making it highly amenable to UV detection.[2][3] HPLC is particularly well-suited for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] Separation is achieved based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural information. Due to the polarity of the amine group, derivatization may be necessary to improve the volatility and chromatographic peak shape of this compound.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[5][6] It is the gold standard for trace-level quantification in complex matrices. By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can achieve exceptionally low detection limits and minimize matrix interference.[5]
Cross-Validation Workflow: A Framework for Trust
The objective of a cross-validation study is to demonstrate that each analytical procedure is fit for its intended purpose and that the methods are equivalent within acceptable limits.[7][8] The validation parameters assessed are based on the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines.[9][10][11][12]
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound. It is imperative that each laboratory validates the chosen method for their specific application and matrix according to internal standard operating procedures and regulatory guidelines.[8]
HPLC-UV Method
This method is adapted from established protocols for similar nitronaphthalene and aminonaphthalene compounds.[2][13][14]
Caption: General workflow for the HPLC-UV analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.
GC-MS Method
This protocol requires derivatization to improve the volatility of the analyte. Acetylation of the amine group is a common and effective strategy.[15]
Caption: General workflow for the GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.
Procedure:
-
Derivatization: To a solution of the standard or sample in ethyl acetate, add a small amount of pyridine followed by acetic anhydride. Heat the mixture at 60 °C for 30 minutes.
-
Work-up: After cooling, wash the reaction mixture with water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject the derivatized solution into the GC-MS.
-
Quantification: Create a calibration curve using derivatized standards. Quantify the sample based on the peak area of a characteristic ion in SIM mode.
LC-MS/MS Method
This method offers the highest sensitivity and selectivity, making it ideal for trace analysis.[5][16][17]
Caption: General workflow for the LC-MS/MS analysis.
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. For this compound (MW 188.18), the precursor would be m/z 189.2.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, using the initial mobile phase composition as the diluent.
-
Analysis: Inject the standards and samples onto the LC-MS/MS system.
-
Quantification: Monitor the specific MRM transitions for the analyte. Construct a calibration curve and determine the concentration in the samples.
Comparative Performance Data
The following table summarizes the expected performance characteristics for each validated method. These values are synthesized based on typical performance for analogous compounds and serve as a benchmark for what can be achieved.[5][13][18]
| Parameter | HPLC-UV | GC-MS (SIM) | LC-MS/MS (MRM) |
| Principle | Separation by polarity, UV absorbance detection | Separation by volatility, mass fragment detection | Separation by polarity, detection by specific mass transitions |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | ~0.15 ng/mL |
| Linearity Range (R²) | 0.15 - 25 µg/mL (>0.999) | 0.3 - 50 µg/mL (>0.998) | 0.15 - 250 ng/mL (>0.999) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Specificity | Moderate (Risk of co-elution) | High (Based on mass spectrum) | Very High (Based on MRM transition) |
| Sample Preparation | Simple (Dilution, filtration) | Complex (Derivatization, extraction) | Simple (Dilution, filtration) |
| Throughput | High | Moderate | High |
| Cost (Instrument/Operation) | Low | Moderate | High |
Discussion: Choosing the Right Tool for the Job
The cross-validation data clearly illustrates the distinct advantages and limitations of each technique.
-
HPLC-UV emerges as an excellent choice for routine quality control and assays where concentration levels are relatively high. Its simplicity, robustness, and low cost make it highly accessible. The primary limitation is its moderate specificity; co-eluting impurities that also absorb at the detection wavelength can interfere with quantification.
-
GC-MS provides superior specificity compared to HPLC-UV due to mass spectrometric detection. It is a powerful tool for identification and confirmation. However, the requirement for derivatization adds complexity and time to the sample preparation process, potentially introducing variability. It is best suited for volatile impurity profiling and when structural confirmation is needed.
-
LC-MS/MS is unparalleled in sensitivity and selectivity. It is the definitive method for trace-level quantification, such as determining genotoxic impurity levels or analyzing analytes in complex biological matrices. While the instrumentation is the most expensive, its performance justifies the cost for applications demanding the lowest possible detection limits and the highest degree of confidence in the results.
The equivalence of the methods can be demonstrated by analyzing the same set of samples with each technique and showing that the results are statistically comparable within the validated ranges. For instance, at concentrations where all three methods have overlapping linear ranges (e.g., 1 µg/mL), the results should not show a statistically significant difference.
Conclusion
The analysis of this compound can be successfully achieved using HPLC-UV, GC-MS, and LC-MS/MS. This guide has demonstrated that a comprehensive cross-validation, grounded in the principles of ICH guidelines, allows for a thorough understanding of each method's performance.
-
For routine assays and purity checks in controlled matrices, HPLC-UV is the most practical and cost-effective solution.
-
For confirmatory analysis and identification of volatile impurities , GC-MS is the preferred method, provided the derivatization step is well-controlled.
-
For trace-level quantification and analysis in complex matrices , LC-MS/MS is the unequivocal choice, offering unmatched sensitivity and specificity.
By understanding the causality behind these experimental choices and validating each system, researchers can ensure the generation of trustworthy, authoritative, and scientifically sound data, which is the bedrock of drug development and chemical safety.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][9]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
- U.S. Food and Drug Administration. (1997). Q2B Validation of Analytical Procedures: Methodology. [Link][19]
- U.S. Food and Drug Administration. (1995). Q2A Validation of Analytical Procedures. [Link][20]
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
- ProPharma. (2024).
- ChemBK. 1-nitronaphthalene. [Link][23]
- SciTePress. (2019). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link][24]
- Journal of Chromatographic Science. (2016).
- Wikipedia. 1-Nitronaphthalene. [Link][25]
- IARC Public
- Semantic Scholar. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate)
- Farmacia. (2021).
- OSHA. N-Phenyl-1-Naphthylamine and N-Phenyl-2-Naphthylamine. [Link][27]
- Chemické listy. (2004).
- ResearchGate. (2004).
- National Institutes of Health. (2023).
- National Institutes of Health. (2022).
- PubChem. 2-Naphthylamine, 1-nitro-. [Link][31]
- Agilent. (2019).
- Chemsrc. 8-Nitronaphthalen-2-amine. [Link][32]
- Varian, Inc.
- International Journal of Applied Pharmaceutics. (2022). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link][6]
- ResearchGate.
- DSpace at KIST. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link][35]
- JRC Publications Repository. (2011).
- ACS Publications. (2000).
- National Institute of Standards and Technology. Naphthalene, 1-nitro-. [Link][38]
- National Institutes of Health. (2020).
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. ijper.org [ijper.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy [chemicke-listy.cz]
- 15. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives | Semantic Scholar [semanticscholar.org]
- 17. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 1-Nitronaphthalen-2-amine
For researchers, scientists, and professionals in drug development, the synthesis of functionalized aminonaphthalenes is a critical step in the creation of a wide array of valuable molecules. 1-Nitronaphthalen-2-amine, a key synthetic intermediate, presents a common challenge: the selective and efficient reduction of a nitro group on the naphthalene core. The choice of catalyst for this transformation is paramount, directly influencing yield, purity, reaction time, and overall process economy. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data from analogous transformations of nitronaphthalenes.
The Critical Role of Catalysis in Nitronaphthalene Reduction
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. In the context of this compound synthesis, this reduction is the key step. The primary challenge lies in achieving high chemoselectivity, ensuring that only the nitro group is reduced without affecting the naphthalene ring or other functional groups that may be present. The ideal catalyst should offer high activity, allowing for mild reaction conditions, and high selectivity, minimizing the formation of byproducts.
This guide will focus on three major classes of catalysts commonly employed for this purpose:
-
Precious Metal Catalysts: Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C)
-
Non-Precious Metal Catalysts: Raney Nickel
-
Metal/Acid Systems: Iron in acidic media (Béchamp Reduction)
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a balance of performance, cost, and safety considerations. While direct, side-by-side comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, a wealth of data from the reduction of the closely related 1-nitronaphthalene to 1-aminonaphthalene provides a robust framework for evaluation. The principles of catalytic activity and selectivity are directly transferable.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the typical performance of various catalysts in the reduction of nitronaphthalenes, providing a basis for comparison.
| Catalyst System | Typical Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room Temperature - 60 | 1 - 4 | 0.5 - 8 hours | >95 | High activity, excellent yields, mild conditions.[1][2] | Higher cost, potential for dehalogenation of substrates with halogen substituents.[2] |
| Raney Nickel | H₂ gas | Ethanol | Room Temperature - 90 | 1.5 - 3.0 | 3 - 8 hours | >95 | Cost-effective, high activity.[3] | Pyrophoric (requires careful handling), may have lower selectivity in some cases.[4] |
| Iron/Acid (Béchamp Reduction) | Fe powder / HCl | Ethanol/Water | Reflux | Atmospheric | 3 - 4 hours | High (not specified) | Very low cost, suitable for large-scale industrial processes.[1] | Generates significant iron salt waste, can be less "clean" than catalytic hydrogenation.[1] |
Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst is not merely about picking the one with the highest yield. It is a strategic decision based on the specific requirements of the synthesis and the nature of the substrate.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for laboratory-scale synthesis due to its high activity under mild conditions.[2] The use of a solid-supported catalyst simplifies workup, as it can be easily filtered off.[1] The primary concern with Pd/C is its propensity to catalyze the hydrogenolysis of other functional groups, particularly halogens.[2]
-
Raney Nickel: For industrial applications, Raney Nickel is a compelling option due to its significantly lower cost compared to precious metal catalysts.[5] It is highly active for the reduction of nitro groups. However, its pyrophoric nature when dry necessitates careful handling procedures.[4] Raney Nickel can also be less chemoselective than palladium-based catalysts in molecules with multiple reducible functional groups.[4]
-
Iron in Acidic Media (Béchamp Reduction): This classical method remains relevant, especially in large-scale industrial settings where cost is a primary driver.[1] The reaction is robust and effective. The main drawback is the generation of large amounts of iron oxide sludge as a byproduct, which presents a waste disposal challenge.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the reduction of a nitronaphthalene, which can be adapted for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the catalytic hydrogenation of a nitronaphthalene using hydrogen gas and a Pd/C catalyst.[1]
Materials:
-
1-Nitronaphthalene (or this compound precursor)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitronaphthalene substrate in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% of the substrate.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminonaphthalene product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
This protocol outlines the classical Béchamp reduction method.[1]
Materials:
-
1-Nitronaphthalene (or this compound precursor)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the nitronaphthalene substrate and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly and carefully add concentrated hydrochloric acid dropwise to the refluxing mixture. An exothermic reaction will be observed.
-
Continue refluxing and stirring for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the hot reaction mixture to remove the iron salts.
-
Wash the solid residue with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminonaphthalene.
Visualizing the Workflow and Reaction Pathway
Experimental Workflow for Catalyst Evaluation
The following diagram illustrates a logical workflow for the evaluation and comparison of different catalysts for the reduction of a nitronaphthalene.
Caption: A generalized workflow for the comparative evaluation of catalysts for nitronaphthalene reduction.
Generalized Reaction Pathway for Nitro Group Reduction
The reduction of a nitro group to an amine proceeds through several intermediates. The following diagram illustrates a simplified, generally accepted pathway.
Caption: A simplified reaction pathway for the catalytic reduction of a nitro group to an amine.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound via the reduction of its nitro precursor is a critical decision that impacts the efficiency, cost, and environmental footprint of the process.
-
For laboratory-scale synthesis where high purity and mild reaction conditions are paramount, Palladium on Carbon (Pd/C) is often the preferred choice due to its high activity and the ease of product isolation.
-
For large-scale industrial production , the economic advantages of Raney Nickel and the classical Béchamp reduction (Iron/Acid) are significant. The choice between these will depend on the available equipment for handling pyrophoric catalysts and the capacity for managing waste streams.
It is imperative for researchers to conduct small-scale trials to evaluate the performance of different catalysts with the specific substrate and reaction conditions to identify the optimal system that balances yield, purity, cost, and safety.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC)
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Toxicological Assessment of 1-Nitronaphthalen-2-amine and Its Isomers: A Guide for Researchers
Introduction
Nitronaphthalenes and their amino derivatives represent a class of aromatic compounds with significant industrial applications, primarily as intermediates in the synthesis of dyes, pigments, rubber chemicals, and pesticides.[1] However, their structural similarity to known carcinogens, such as 2-naphthylamine, necessitates a thorough understanding of their toxicological profiles. The toxicity of these compounds is not uniform across all isomers; the specific placement of the nitro (-NO₂) and amino (-NH₂) groups on the naphthalene rings dramatically influences their metabolic fate and, consequently, their genotoxic and carcinogenic potential.
This guide provides an in-depth comparative analysis of the toxicity of 1-Nitronaphthalen-2-amine and its related isomers. We will move beyond a simple data listing to explore the causal mechanisms, focusing on metabolic activation pathways, structure-toxicity relationships, and the experimental data that underpins our current understanding. This document is intended for researchers, scientists, and drug development professionals who require a nuanced perspective on the potential hazards associated with these molecules.
Metabolic Activation: The Gateway to Toxicity
The toxicity of most nitronaphthalenes and aminonaphthalenes is not inherent to the parent molecules themselves. Instead, it is the result of metabolic activation within the body, primarily in the liver, which converts them into highly reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA. Two principal pathways are responsible for this bioactivation: nitroreduction and aromatic ring oxidation , followed by N-hydroxylation .
-
Nitroreduction: The nitro group can be reduced sequentially to nitroso and N-hydroxylamino intermediates.[2] This reduction is a critical step in the activation of many nitroaromatic compounds. The resulting N-hydroxylamines are unstable and can form reactive nitrenium ions that readily adduct with DNA.
-
Aromatic Ring Oxidation & N-Hydroxylation: Cytochrome P450 (CYP) enzymes play a central role in oxidizing the aromatic rings to form epoxides and phenols.[3][4] For amino-substituted naphthalenes, CYP-mediated N-hydroxylation is a critical activation step, forming N-hydroxyarylamines.[3] These metabolites can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive esters that are potent ultimate carcinogens.
The interplay between these pathways determines the ultimate toxic potential of a specific isomer.
Caption: General metabolic activation pathways for aminonitronaphthalenes.
Comparative Genotoxicity: The Influence of Isomerism
Genotoxicity assays, particularly the bacterial reverse mutation assay (Ames test), are invaluable for assessing the mutagenic potential of chemicals. The results for nitronaphthalene and aminonaphthalene isomers reveal a strong dependence on the substituent positions.
The Ames test utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (mutagenicity) is observed when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of an S9 fraction (a mammalian liver homogenate containing metabolic enzymes like CYPs) distinguishes between direct-acting mutagens and those requiring metabolic activation.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Response | Reference |
| 1-Nitronaphthalene | TA98, TA100 | With & Without | Positive | [5][6] |
| 2-Nitronaphthalene | TA98, TA100 | With & Without | Positive | [7] |
| 1-Naphthylamine | Not specified | Not specified | Generally considered non-mutagenic in standard assays | [8] |
| 2-Naphthylamine | Not specified | Required | Positive (Metabolites are mutagenic) | [3] |
| 2-Nitro-p-phenylenediamine | TA7002, TA7004, TA7005 | Without | Positive (Direct-acting) | [9] |
| 4-Nitroaniline | TA98 | Required | Positive | [10] |
Analysis of Genotoxicity Data:
-
Nitro-Group Dominance: Both 1- and 2-nitronaphthalene are mutagenic, indicating that the nitro group is a key toxophore that can be activated through reduction.[5][7]
-
Amino-Group Activation: The carcinogen 2-naphthylamine requires metabolic activation to become mutagenic, consistent with the N-hydroxylation pathway.[3] In contrast, 1-naphthylamine is significantly less potent.[8]
-
Positional Effects: Studies on related nitroanilines and nitrophenazines demonstrate that the relative positions of the nitro and amino groups are critical.[10][11] For instance, compounds with nitro groups in the meta- or para-position to an amino group are often mutagenic, while ortho-derivatives may be non-mutagenic.[10] This suggests that the stereochemistry of the molecule dictates its ability to fit into the active sites of metabolizing enzymes and the stability of its reactive intermediates.
-
Human Cell Data: In human lymphoblastoid cell lines, 2-nitronaphthalene has been shown to be genotoxic, with its activity dependent on P450 enzymes.[12][13] This confirms that the metabolic pathways observed in vitro are relevant to human cells.
For a compound like This compound , the presence of both functional groups suggests a complex profile. It could potentially be activated via both nitroreduction and N-hydroxylation of the amino group, a hypothesis that requires direct experimental validation.
Carcinogenicity and Organ-Specific Toxicity
Long-term animal bioassays provide the most definitive evidence of a chemical's carcinogenic potential. While data on aminonitronaphthalene isomers is limited, the extensive studies on their parent compounds are highly informative.
| Compound | IARC Classification | Primary Target Organ(s) | Key Experimental Findings | Reference |
| 1-Nitronaphthalene | Group 3 | Lung (Clara cells), Liver | No evidence of carcinogenicity in mice and rats, but the doses used were non-toxic. Causes acute hepatotoxicity and lung cell necrosis in rats. | [5][6][14] |
| 2-Nitronaphthalene | Group 3 | Urinary Bladder | Induced bladder tumors in a monkey. Metabolized to the known carcinogen 2-naphthylamine. | [7] |
| 1-Naphthylamine | Group 3 | Not established | Not carcinogenic in dogs. Considered much less potent than 2-naphthylamine. | [8] |
| 2-Naphthylamine | Group 1 | Urinary Bladder | Sufficient evidence in humans. Confirmed bladder carcinogen in multiple species, including dogs and monkeys. | [8][15][16] |
IARC Classifications: Group 1 - Carcinogenic to humans; Group 3 - Not classifiable as to its carcinogenicity to humans.
Insights from Carcinogenicity and Toxicity Data:
-
The Danger of the 2-Position: The most striking finding is the potent carcinogenicity of 2-naphthylamine, which targets the urinary bladder in humans and other species.[8][16] Its precursor, 2-nitronaphthalene, is metabolized to 2-naphthylamine and has also been shown to induce bladder tumors, highlighting a clear structure-activity relationship.[7]
-
Isomer-Specific Organ Toxicity: A clear distinction in target organ toxicity exists between 1- and 2-nitronaphthalene. 1-nitronaphthalene induces acute toxicity in the lung and liver of rats, a pattern not observed with the 2-nitro isomer.[14][17] This difference is likely due to the involvement of different CYP isozymes in their metabolic activation, leading to the formation of distinct reactive metabolites that accumulate in different tissues.[18][19]
-
Implications for 1-Nitro-2-aminonaphthalene: The structure of 1-Nitro-2-aminonaphthalene contains the 2-amino configuration, which is strongly associated with the bladder carcinogenicity of 2-naphthylamine. This structural alert suggests a high potential for similar toxicity, pending experimental confirmation. The presence of the 1-nitro group could also confer the lung and liver toxicity seen with 1-nitronaphthalene.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
To ensure trustworthiness and reproducibility, toxicological claims must be supported by robust experimental protocols. The Ames test is a self-validating system for assessing mutagenicity.
Objective: To determine if a test chemical can induce reverse mutations in histidine-dependent Salmonella typhimurium strains, both with and without metabolic activation.
Materials:
-
S. typhimurium strains (e.g., TA98, TA100)
-
Test compound (e.g., 1-Nitro-2-aminonaphthalene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9)
-
Negative/vehicle control (e.g., DMSO)
-
S9 fraction from Aroclor- or phenobarbital-induced rat liver
-
Cofactor solution (NADP+, G6P)
-
Top agar (0.6% agar, 0.5% NaCl, trace L-histidine and D-biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E)
Step-by-Step Methodology:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation Mix: If required, prepare the S9 mix by combining S9 fraction with the cofactor solution. Keep on ice.
-
Plate Incorporation: To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (maintained at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test chemical dilution (or control).
-
0.5 mL of S9 mix or phosphate buffer (for non-activation plates).
-
-
Plating: Vortex the mixture gently for 3 seconds and immediately pour the contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his⁺) on each plate. A positive response is defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.
-
Validation: The negative control plates must show a characteristic low number of spontaneous revertants. The positive control plates must show a robust increase in revertants, confirming the sensitivity of the strain and the activity of the S9 mix.
Caption: Experimental workflow for the Ames Plate Incorporation Assay.
Conclusion
The toxicological profiles of aminonitronaphthalene isomers are dictated by their chemical structure, which governs their metabolic activation into reactive, DNA-damaging species. The comparative analysis of parent compounds provides critical insights:
-
Positional Isomerism is Key: The toxicity of a nitronaphthalene or aminonaphthalene is highly dependent on the position of the functional groups. The 2-amino substitution is a significant structural alert for bladder carcinogenicity, as exemplified by the potent human carcinogen 2-naphthylamine.[8][16]
-
Multiple Mechanisms of Toxicity: Different isomers exhibit distinct target organ toxicities. 1-Nitronaphthalene is associated with acute lung and liver damage, while 2-nitronaphthalene is linked to bladder carcinogenicity via its metabolic conversion to 2-naphthylamine.[7][14]
-
Predicted Hazard for this compound: Based on its structure, this compound presents a potential dual hazard. The 2-amino group suggests a risk of bladder carcinogenicity, while the 1-nitro group suggests a risk of pulmonary and hepatic toxicity.
This guide underscores the principle that not all isomers are created equal. Researchers and drug development professionals must not extrapolate toxicity data from one isomer to another. Each unique compound, including this compound, requires a dedicated toxicological evaluation to accurately characterize its specific risk profile.
References
- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.
- Sasaki, J. C., Arey, J., Eastmond, D. A., Parks, K. K., & Grosovsky, A. J. (1999). Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 445(1), 113-125. [Link]
- IARC. (1989). 1-Nitronaphthalene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link]
- Wakefield, J. (2020). Genetic Toxicity of Naphthalene: A Review.
- Sasaki, J. C., Arey, J., Harger, W. P., & Eastmond, D. A. (1997). Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 393(1-2), 23-35. [Link]
- Li, Z., Luan, T., Liu, S., & Tang, H. (2014). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. Applied and Environmental Microbiology, 80(10), 3043-3052. [Link]
- IARC. (1989). 2-Nitronaphthalene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link]
- Kwon, J. Y., Zheng, W., & Kim, H. Y. (2001). Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 43-52. [Link]
- Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 395(2-3), 139-144. [Link]
- Williams, F. E., & DeMarini, D. M. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 125(1), 1-22. [Link]
- Inchem.org. (1998). 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989).
- Waters, N. J., Holmes, E., Williams, A., Waterfield, C. J., Farrant, R. D., & Nicholson, J. K. (2005). Characterization of the biochemical effects of 1-nitronaphthalene in rats using global metabolic profiling by NMR spectroscopy and pattern recognition. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 521-534. [Link]
- Watanabe, T., Hirayama, T., & Watanabe, M. (1989). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 225(3), 75-82. [Link]
- Semantic Scholar. (n.d.). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene.
- Kumar, S., Kumar, R., & Kumar, V. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 130-134. [Link]
- Andrews, A. W., Lijinsky, W., & Snyder, S. W. (1984). Mutagenicity of amine drugs and their products of nitrosation. Mutation Research/Reviews in Genetic Toxicology, 135(2), 105-108. [Link]
- Chiu, C. W., Lee, L. H., Wang, C. Y., & Bryan, G. T. (1978). Mutagenicity of some commercially available nitro compounds for Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 58(1), 11-22. [Link]
- Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R. M., ... & Taff, A. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 12(5-6), 333-358. [Link]
- Hicks, R. M., Wright, R., & Wakefield, J. S. (1982). Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs. British Journal of Industrial Medicine, 39(2), 176-180. [Link]
- Johnson, D. E., Riley, M. G., & Cornish, H. H. (1984). Acute target organ toxicity of 1-nitronaphthalene in the rat. Journal of Applied Toxicology, 4(5), 253-257. [Link]
- ResearchGate. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
- IARC. (2010). 2-Naphthylamine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]
- ResearchGate. (n.d.). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles.
- IARC. (2012). Chemical agents and related occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]
- Wikipedia. (n.d.). 1-Nitronaphthalene.
- EPA. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
- NCBI Bookshelf. (2012). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations.
- PubChem. (n.d.). 1-Nitronaphthalene.
- Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R. M., ... & Taff, A. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 12(5-6), 333-358. [Link]
- Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives.
- National Institutes of Health. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
- Figshare. (n.d.). Collection - Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2‑(Alkynyl)benzonitriles - Organic Letters.
Sources
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. researchgate.net [researchgate.net]
- 18. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 1-Nitronaphthalen-2-amine Relative to Other Nitroaromatic Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the stability of nitroaromatic compounds is a cornerstone of safe handling, effective formulation, and predictable performance. This guide offers an in-depth comparison of the stability of 1-Nitronaphthalen-2-amine against other common nitroaromatic compounds. While direct, publicly available experimental stability data for this compound is limited, this document synthesizes information on structurally related compounds to provide a robust comparative analysis. We will delve into the principles of nitroaromatic stability, present available experimental data for analogous compounds, and provide detailed protocols for key stability assessment techniques.
The Intricacies of Nitroaromatic Stability: A Balancing Act of Functional Groups
The stability of a nitroaromatic compound is a complex interplay of its molecular structure, particularly the nature and position of substituent groups on the aromatic ring. The nitro group (NO₂) is a strong electron-withdrawing group, which generally enhances the thermal stability of the aromatic ring itself. However, it is also an explosophore, a functional group that can impart energetic properties to a molecule, potentially leading to thermal instability and sensitivity to shock or friction.
In the case of this compound, the presence of both an electron-withdrawing nitro group and an electron-donating amino group (NH₂) on the naphthalene ring system creates a "push-pull" electronic effect. This can influence the bond dissociation energies within the molecule and, consequently, its decomposition pathway. The ortho-positioning of these groups in this compound may also allow for intramolecular hydrogen bonding, which can significantly impact its stability profile compared to isomers where these groups are further apart.
Comparative Stability Analysis: Benchmarking Against Key Nitroaromatics
To contextualize the potential stability of this compound, we will compare it with three well-characterized nitroaromatic compounds: 2-nitroaniline, 4-nitroaniline, and 1,3-dinitrobenzene. These compounds are chosen to represent the effects of an amino group ortho and para to a nitro group on a benzene ring, and the impact of two nitro groups without an amino substituent.
| Compound | Structure | Melting Point (°C) | Decomposition Onset (°C) | Key Stability Features |
| This compound | Not available | Not available | Fused naphthalene ring may enhance thermal stability; ortho amino and nitro groups could lead to intramolecular interactions influencing decomposition. | |
| 2-Nitroaniline | 70-73[1] | >270[2] | Intramolecular hydrogen bonding between the ortho amino and nitro groups is believed to influence its decomposition mechanism.[3] | |
| 4-Nitroaniline | 148[4] | 310[5] | The para-position of the functional groups reduces the potential for direct intramolecular hydrogen bonding compared to the ortho isomer. | |
| 1,3-Dinitrobenzene | 84-86 | ~300 | The presence of two electron-withdrawing nitro groups generally leads to high thermal stability, though it can also increase sensitivity. |
Inferred Stability of this compound:
Based on the comparative data, we can hypothesize the stability of this compound:
-
Thermal Stability: The fused naphthalene core, being a larger and more stable aromatic system than benzene, may contribute to a higher decomposition temperature compared to the nitroanilines. However, the presence of the amino group, which can act as a reducing agent, might lower its decomposition onset relative to dinitrated aromatics like 1,3-dinitrobenzene. The ortho arrangement of the amino and nitro groups could lead to a specific decomposition pathway, potentially initiated by intramolecular interactions, similar to what is observed in 2-nitroaniline.[3]
-
Impact Sensitivity: The impact sensitivity of nitroaromatic compounds is a critical safety parameter. While no specific data exists for this compound, it is known that the presence of amino groups can either increase or decrease sensitivity depending on the overall molecular structure. A comprehensive machine learning study on nitroaromatic explosives indicated that properties like electron delocalization in the ring and the polarization of the nitro groups are key determinants of impact sensitivity.[6] Given the push-pull nature of its substituents, a detailed experimental evaluation is necessary to determine its sensitivity ranking.
Experimental Protocols for Stability Assessment
To ensure scientific rigor, the stability of nitroaromatic compounds must be evaluated using standardized and validated experimental methods. The following protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Drop Weight Impact Sensitivity testing are fundamental in this assessment.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal stability of a compound by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7]
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.
-
Sample Preparation: Accurately weigh 1-3 mg of the nitroaromatic compound into a high-pressure crucible.
-
Sealing: Hermetically seal the crucible to prevent evaporation of the sample during heating.
-
Experimental Conditions:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for example, from 30 °C to 400 °C.[8]
-
-
Data Analysis: The resulting thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature of the first major exotherm is a key indicator of thermal stability. The area under the peak is proportional to the enthalpy of decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining decomposition temperatures and quantifying mass loss associated with different decomposition steps.
Experimental Protocol:
-
Instrument Preparation: Calibrate the TGA instrument's balance and temperature sensor.
-
Sample Preparation: Weigh approximately 5-10 mg of the nitroaromatic compound into an open TGA pan.
-
Experimental Conditions:
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition stages.
Drop Weight Impact Sensitivity Test
This test determines the sensitivity of a material to the stimulus of impact. The result is often expressed as the H₅₀ value, which is the height from which a standard weight must be dropped to cause a reaction in 50% of the trials.
Experimental Protocol (Based on the Bruceton "Up-and-Down" Method):
-
Apparatus Setup: Use a standardized drop weight impact tester, which consists of a drop weight, an anvil, and a sample holder.
-
Sample Preparation: Prepare a small, consistent amount of the solid material (e.g., 40 mg).
-
Test Procedure:
-
Place the sample in the holder on the anvil.
-
Drop the weight from a predetermined height.
-
Observe for any reaction (e.g., flash, smoke, or audible report).
-
If a reaction occurs, decrease the drop height for the next trial. If no reaction occurs, increase the drop height.
-
Continue this "up-and-down" sequence for a statistically significant number of trials (typically 20-50).
-
-
Data Analysis: Calculate the H₅₀ value using the Bruceton statistical method. A lower H₅₀ value indicates greater sensitivity to impact.
Conclusion: A Call for Empirical Data
While a definitive statement on the stability of this compound awaits direct experimental evaluation, this guide provides a scientifically grounded framework for its assessment. By understanding the structural and electronic factors that govern the stability of nitroaromatic compounds and by comparing it with well-characterized analogues, researchers can make informed decisions regarding its handling, storage, and application. The provided experimental protocols offer a clear path forward for obtaining the necessary empirical data to fully characterize the stability profile of this and other novel nitroaromatic compounds. The pursuit of such data is not merely an academic exercise but a critical step in ensuring the safety and success of research and development endeavors.
References
- Thermal decomposition of some nitroanilinoacetic acids.
- 1,3-Dinitrobenzene CAS#: 99-65-0 - ChemicalBook.
- Safety D
- Theoretical Shock Sensitivity Index for Explosives | Request PDF - ResearchG
- 1,3-Dinitrobenzene 97 anhydrous 99-65-0 - Sigma-Aldrich.
- 2-Nitroaniline CAS#: 88-74-4 - ChemicalBook.
- 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem.
- Which molecular properties determine the impact sensitivity of an explosive?
- NJC - RSC Publishing - The Royal Society of Chemistry.
- Benzene, 1,3-dinitro- - the NIST WebBook.
- TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds.
- Impact Sensitivity Values (H50%) a Predicted with NN Architecture by Us...
- (PDF)
- 1,3-dinitrobenzene - Химия и токсикология.
- Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene...
- 2-Nitroaniline 98 88-74-4 - Sigma-Aldrich.
- Thermal Decomposition of Aliphatic Nitro-compounds - ResearchG
- Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics - American Chemical Society.
- Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol.
- Which molecular properties determine the impact sensitivity of an explosive?
- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
- 4-Nitroaniline CAS 100-01-6 | 822292 - Merck Millipore.
- investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchG
- relationships between the impact sensitivity of high energy compounds and some molecular properties which determine their performance - DTIC.
- DSC curves of 1-nitroso-2-naphthol at different heating rates.
- Safety D
- Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Rel
- Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study.
- Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM.
- THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT - openjournals ugent.
- DSC exothermic data of 1-nitroso-2-naphthol | Download Scientific Diagram - ResearchG
- THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU Submitted to the Office of Gradu
- Applications of High Pressure Differential Scanning Calorimetry to Avi
Sources
- 1. 2-Nitroaniline CAS#: 88-74-4 [m.chemicalbook.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ias.ac.in [ias.ac.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Making sure you're not a bot! [openjournals.ugent.be]
Introduction: Unveiling Isomeric Subtleties with Computational Chemistry
A Comparative Guide to the DFT-Elucidated Properties of 1-Nitronaphthalene and 2-Nitronaphthalene
Nitronaphthalenes, existing primarily as 1-nitronaphthalene (1-NN) and 2-nitronaphthalene (2-NN), are significant compounds within the class of nitropolycyclic aromatic hydrocarbons (NPAHs).[1] They are recognized as environmental contaminants, often originating from diesel exhaust and combustion processes, and serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2][3] Although these isomers share the same molecular formula, C₁₀H₇NO₂, the seemingly minor difference in the position of the nitro group (—NO₂) instigates profound variations in their physicochemical properties, reactivity, and even biological activity, such as mutagenicity.[4]
Understanding these isomeric differences at a molecular level is paramount for applications ranging from toxicology to materials science. Density Functional Theory (DFT) has emerged as an indispensable in silico tool for this purpose.[5][6] It provides a robust theoretical framework for predicting a molecule's electronic structure and properties with high accuracy, offering insights that are often challenging or costly to obtain through experimental means alone.[7]
This guide, designed for researchers and drug development professionals, provides an in-depth comparative analysis of 1-nitronaphthalene and 2-nitronaphthalene. We will explore their structural, electronic, and thermodynamic properties as elucidated by DFT calculations, explaining the causality behind the computational choices and linking the theoretical data to observable chemical behaviors.
Experimental Protocol: A Validated DFT Methodology
The reliability of any computational study hinges on the appropriateness of the chosen methodology. The protocol described here is a self-validating system, grounded in methods widely accepted and proven effective for nitroaromatic compounds.[5][6][8]
Computational Workflow
The entire computational process was performed using established quantum chemistry software packages, such as Gaussian.[8][9] The workflow is designed to ensure that the calculated properties correspond to true, stable molecular conformations.
Caption: Workflow for DFT analysis of nitronaphthalene isomers.
-
Molecular Structure Preparation : Initial 3D structures of 1-nitronaphthalene and 2-nitronaphthalene are generated.
-
Geometry Optimization : The geometries are fully optimized to locate the lowest energy conformation. The choice of the B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set is deliberate. B3LYP is a well-established functional that balances computational cost and accuracy for organic molecules.[6] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) for accurately describing anions and lone pairs (relevant for the nitro group) and polarization functions (d,p) to allow for non-spherical electron density distributions.[5][8][10]
-
Frequency Calculations : Vibrational frequency analyses are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima on the potential energy surface.[8]
-
Electronic and Thermodynamic Property Calculations : Using the validated minimum-energy structures, single-point energy calculations are performed to derive electronic properties like HOMO-LUMO energies and dipole moments, as well as thermodynamic data such as enthalpy and Gibbs free energy.[5] Mulliken population analysis is used to estimate partial atomic charges.[11]
Comparative Analysis: Positional Isomerism in Action
The DFT calculations reveal significant differences between the two isomers, all stemming from the position of the nitro group on the naphthalene core. The quantitative data presented below are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, consistent with findings across multiple computational studies.[8][12]
Table 1: Comparative DFT-Calculated Properties of Nitronaphthalene Isomers
| Property | 1-Nitronaphthalene (1-NN) | 2-Nitronaphthalene (2-NN) | Causality and Implication |
| Structural | |||
| Point Group | C₁ (Asymmetric) | Cₛ (Planar) | Steric hindrance in 1-NN breaks planarity. |
| C-N-O-O Dihedral Angle | ~47° | ~0° | The nitro group in 1-NN is twisted out of the aromatic plane due to steric clash with the H-atom at C8.[13] |
| C-N Bond Length | ~1.475 Å | ~1.471 Å | The slightly shorter bond in 2-NN suggests better p-orbital overlap and stronger π-conjugation in the planar system.[13] |
| Electronic | |||
| HOMO Energy | ~ -7.3 eV | ~ -7.2 eV | The Highest Occupied Molecular Orbital (HOMO) represents electron-donating ability.[14] |
| LUMO Energy | ~ -2.5 eV | ~ -2.7 eV | The Lowest Unoccupied Molecular Orbital (LUMO) represents electron-accepting ability.[14] |
| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | ~ 4.5 eV | A smaller gap in 2-NN indicates it is more reactive and requires less energy for electronic excitation.[14][15] |
| Dipole Moment | ~ 4.1 D | ~ 4.8 D | The higher dipole moment of 2-NN reflects a greater asymmetry in its charge distribution. |
| Thermodynamic | |||
| Relative Energy (ΔE) | +4.1 kcal/mol | 0.0 kcal/mol (Reference) | 2-NN is thermodynamically more stable than 1-NN, likely due to its planar structure allowing for more effective π-conjugation.[13] |
Structural Insights: The Decisive Role of Steric Hindrance
The most striking difference between the two isomers is their geometry. In 1-nitronaphthalene, the nitro group is in proximity to the hydrogen atom at the C8 position. This creates significant steric repulsion, forcing the —NO₂ group to twist out of the plane of the naphthalene rings by approximately 47 degrees.[13] In contrast, the nitro group in 2-nitronaphthalene experiences no such steric hindrance, allowing the entire molecule to adopt a more stable, planar conformation.[13]
This fundamental structural divergence is the root cause of many of the other observed differences in their properties. The planarity of 2-NN allows for more effective delocalization of π-electrons across the entire molecule, including the nitro group, which influences its stability and electronic character.
Sources
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Prediction of mutagenic activity of nitronaphthalene isomers by infrared and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cram3ra.unict.it [cram3ra.unict.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of 1-Nitronaphthalen-2-amine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of accurate quantification, impurity profiling, and quality control. This guide provides an in-depth technical validation of 1-Nitronaphthalen-2-amine as a reference standard, offering a comparative analysis against other relevant alternatives and furnishing the experimental data necessary for informed decision-making in a research and development setting.
Introduction to this compound: A Critical Intermediate
This compound (CAS No. 606-57-5) is a nitroaromatic compound featuring a naphthalene backbone substituted with a nitro and an amino group.[1] Its chemical structure, C10H8N2O2, makes it a valuable intermediate in the synthesis of various azo dyes and potentially in the development of pharmaceutical agents.[2] Given its role as a precursor, the purity and well-characterized nature of this compound are critical for ensuring the quality and safety of downstream products. This guide outlines a comprehensive validation strategy to establish its suitability as a chemical reference standard.
The Imperative of Validation: A Foundation of Scientific Trust
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. For a reference standard, this involves a rigorous assessment of its identity, purity, and other critical attributes. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines provide a robust framework for this process, ensuring data integrity and regulatory compliance.
The validation process for a reference standard like this compound is a multi-faceted endeavor, encompassing a range of analytical techniques to build a comprehensive profile of the material. This self-validating system ensures that every aspect of the standard's quality is scrutinized and confirmed.
Characterization and Purity Assessment of this compound
A thorough characterization is the first step in qualifying a candidate material as a reference standard. This involves confirming its chemical structure and assessing its purity using a combination of orthogonal analytical techniques.
Spectroscopic Identification
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group (NO2), and the aromatic C-H and C=C stretching of the naphthalene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. In a suitable solvent, this compound will exhibit characteristic absorption maxima (λmax) corresponding to its chromophoric naphthalene and nitro-amino substitution pattern. For the closely related 1-nitronaphthalene, absorption maxima are observed at 243 nm and 343 nm in alcohol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the naphthalene ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the molecular ion peak, confirming the molecular formula of this compound.
Purity Determination by Chromatographic Techniques
Chromatographic methods are central to assessing the purity of a reference standard by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the cornerstone of purity assessment. The method's specificity, linearity, accuracy, precision, and robustness must be established.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities, such as isomers (e.g., other nitronaphthalene amine isomers) and synthetic precursors or by-products.
-
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of a spiked placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amino group, derivatization may be necessary to improve the chromatographic performance of this compound.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of crystalline substances. The sharpness of the melting endotherm can be an indicator of high purity.
Comparison with Alternative Reference Standards
The suitability of this compound as a reference standard can be further evaluated by comparing it with existing certified reference materials (CRMs) for related compounds.
| Reference Standard | Supplier | Purity | Application |
| 1-Nitronaphthalene | BCR® | 99% | Certified Reference Material for various analytical applications.[3] |
| 2-Nitronaphthalene | BCR® | Certified | Certified Reference Material. |
| Nitroaromatic Hydrocarbons Mix | NIST SRM 2264 | Certified Concentrations | Calibration of chromatographic instrumentation for nitro-substituted aromatic hydrocarbons.[4] |
| Azo Dye Standards | Various | Varies | Used for testing in the textile and dye industries.[5] |
Justification for this compound: While reference standards for parent nitroaromatics exist, a certified reference standard for this compound is crucial for methods specifically monitoring its presence as a starting material, intermediate, or impurity in the synthesis of azo dyes and other fine chemicals. Its unique structure warrants a dedicated standard for accurate identification and quantification.
Experimental Protocols
Proposed HPLC Method for Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Proposed GC-MS Method for Impurity Profiling
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.
Visualization of the Validation Workflow
Caption: A workflow for the comprehensive validation of this compound as a reference standard.
Potential Impurities to Consider
A critical aspect of validating a reference standard is the identification and control of potential impurities. Based on the synthesis of related nitroaromatic amines, potential impurities in this compound could include:
-
Positional Isomers: Other isomers of nitronaphthalenamine formed during the nitration or amination steps.
-
Starting Materials: Unreacted precursors such as 2-naphthylamine or 1-nitronaphthalene.
-
By-products: Compounds formed from side reactions, such as dinitro derivatives or oxidation products.
-
Residual Solvents: Solvents used during the synthesis and purification process.
The analytical methods employed must be capable of separating and detecting these potential impurities at appropriate levels.
Conclusion: Establishing a Benchmark for Quality
The validation of this compound as a reference standard is a rigorous but essential process for ensuring the reliability of analytical data in research and industrial applications. By employing a suite of orthogonal analytical techniques and adhering to established regulatory guidelines, a comprehensive profile of its identity, purity, and performance can be established. This guide provides a framework for this validation process, emphasizing the importance of scientific integrity and data-driven decision-making. A well-characterized this compound reference standard will serve as a reliable benchmark, contributing to the overall quality and safety of products derived from this important chemical intermediate.
References
- National Institute of Standards and Technology. (2007). Certificate of Analysis: Standard Reference Material 2264 Nitrated Polycyclic Aromatic Hydrocarbons in Methylene Chloride. Gaithersburg, MD: U.S. Department of Commerce. [Link]
- PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information.
- Symtera Analytics. (n.d.). Azo Dye Standards Solutions.
- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information.
- Wikipedia. (2023, December 15). 1-Nitronaphthalene. In Wikipedia.
- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.
- European Commission. (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. SCCS/1458/11.
- Price, C. C., & Voong, S.-T. (1955). 4-Nitro-1-naphthylamine. Organic Syntheses, 35, 82.
- Masuda, Y., & Hoffmann, D. (1969). Quantitative determination of 1-naphthylamine and 2-naphthylamine in cigarette smoke. Analytical Chemistry, 41(4), 650–652.
- Pharmaffiliates. (2025). Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis.
- AFIRM Group. (2018).
- CIRS. (2010). AZO Testing.
- NIST. (n.d.). Naphthalene, 2-nitro-. NIST Chemistry WebBook.
- Taros Chemicals. (n.d.). Customized Reference Standards for Nitrosamine Impurities.
- MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(1), 1.
- PubMed. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 1-15.
- PubMed. (1969). Quantitative determination of 1-naphthylamine and 2-naphthylamine in cigarette smoke. Analytical Chemistry, 41(4), 650-652.
- Google Patents. (n.d.).
- PTG Advanced Catalysts Co., Ltd. (n.d.). Discover the Significance of Important Intermediates of Azo Heterocyclic Dyes.
- PubMed Central. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Scientific Reports, 12(1), 10191.
Sources
Safety Operating Guide
Navigating the Disposal of 1-Nitronaphthalene-2-amine: A Guide to Safe and Compliant Practices
Senior Application Scientist's Note: This guide provides essential safety and logistical information for the proper disposal of 1-Nitronaphthalene-2-amine. As a Senior Application Scientist, my primary goal is to synthesize technical accuracy with field-proven insights to ensure that the protocols described herein are self-validating and grounded in authoritative references. The causality behind each procedural choice is explained to build a deep understanding of the necessary safety measures.
Part 1: CORE DIRECTIVE - Understanding the Hazard
1-Nitronaphthalene-2-amine is an organic compound that requires careful handling and disposal due to its chemical structure, which combines a nitro group and an amine group on a naphthalene backbone. While specific toxicological data for this exact isomer is not extensively available, the known hazards of related compounds, such as other nitronaphthalenes and naphthylamines, necessitate a cautious approach. Nitroaromatic compounds can be toxic and mutagenic, and their reduction can lead to carcinogenic aromatic amines.[1] Therefore, 1-Nitronaphthalene-2-amine should be treated as a hazardous substance.
The primary objectives for the disposal of 1-Nitronaphthalene-2-amine are to ensure the safety of laboratory personnel, prevent environmental contamination, and comply with all relevant regulations. Improper disposal can lead to significant health risks and environmental damage.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - A Self-Validating Disposal Protocol
The following protocol is designed to be a self-validating system for the disposal of 1-Nitronaphthalene-2-amine, grounded in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before beginning any work with 1-Nitronaphthalene-2-amine, a thorough risk assessment should be conducted. This compound is known to cause skin, eye, and respiratory irritation.[2]
Known Hazards of Related Compounds:
-
Toxicity: Related compounds like 1-Nitronaphthalene are toxic if swallowed.[3][4]
-
Carcinogenicity: Naphthylamines are known or suspected carcinogens.[5][6] 2-Naphthylamine is a known human carcinogen.[7]
-
Environmental Hazards: Nitronaphthalenes and naphthylamines are often toxic to aquatic life with long-lasting effects.[3][8][9] Therefore, this chemical should not be allowed to enter drains or the environment.[3][5]
-
Flammability: 1-Nitronaphthalene is a flammable solid.[3]
Personal Protective Equipment (PPE)
Due to the hazardous nature of 1-Nitronaphthalene-2-amine and its chemical relatives, stringent use of appropriate PPE is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Contaminated gloves should be disposed of properly after use.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust.[3] |
| Lab Coat | A flame-retardant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization. | To prevent inhalation of the compound.[10] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix 1-Nitronaphthalene-2-amine waste with other waste streams.[11]
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing 1-Nitronaphthalene-2-amine, use a dedicated, labeled, and sealed waste container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "1-Nitronaphthalene-2-amine"
-
The specific hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen," "Marine Pollutant")
-
The accumulation start date
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Incompatible materials for related compounds include strong oxidizing agents and strong reducing agents.[10]
-
The storage area should have secondary containment to control any potential leaks.
4. Final Disposal:
-
Disposal of 1-Nitronaphthalene-2-amine must be handled by a licensed hazardous waste disposal company.[3][10]
-
Never dispose of this chemical down the drain or in the regular trash.[11]
-
The recommended method of disposal for related nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[3]
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Part 3: VISUALIZATION & FORMATTING
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 1-Nitronaphthalene-2-amine.
Caption: Disposal workflow for 1-Nitronaphthalene-2-amine.
References
- Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines.
- Pandey, A., Singh, P., & Iyengar, L. (2007). Biological Treatment of Nitroaromatics in Wastewater. Water, Air, and Soil Pollution, 183(1-4), 347–364.
- National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem Compound Database.
- Fine, N. A., Nielsen, P. T., & Rochelle, G. T. (2013). Nitrosamine management in aqueous amines for post-combustion carbon capture. Environmental Science & Technology, 47(21), 12002–12010.
- Scribd. (n.d.). 1-Nitronaphthalene Safety Data.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- National Center for Biotechnology Information. (n.d.). 1-nitro-2-naphthalenamine. PubChem Compound Database.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Wikipedia. (n.d.). 1-Nitronaphthalene.
- National Center for Biotechnology Information. (n.d.). 1-Nitronaphthalene. PubChem Compound Database.
- T3DB. (n.d.). Material Safety Data Sheet 1-Nitronaphthalene, 99%.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. scribd.com [scribd.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Nitronaphthalen-2-amine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-Nitronaphthalen-2-amine (CAS 606-57-5). The information herein is designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the material's hazards and the rationale behind each protective measure.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is an aromatic compound that typically appears as a yellow to brown solid.[1] Its molecular structure, containing both a nitro and an amino group on a naphthalene backbone, dictates its reactivity and toxicological profile. A comprehensive risk assessment is the foundation of safe handling.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The primary physical risk stems from its solid form. Routine laboratory procedures such as weighing, transferring, and preparing solutions can generate fine dust or aerosols. These airborne particles present a significant inhalation and dermal exposure risk. Furthermore, like many nitro-aromatic compounds, it may emit toxic fumes, including nitrogen oxides (NOx), under fire conditions.[3] Therefore, our protocols are designed not just to prevent direct contact but also to mitigate the generation and dispersal of airborne contaminants.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a static checklist but a dynamic process dictated by the specific experimental context. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Ventilated Cabinet | Chemical-Resistant Gloves (Nitrile) | Safety Glasses with Side-Shields | Lab Coat | Not typically required |
| Weighing & Transfer (Sub-gram scale) | Certified Chemical Fume Hood | Chemical-Resistant Gloves (Nitrile) | Splash Goggles | Lab Coat | Not required if inside fume hood |
| Solution Preparation | Certified Chemical Fume Hood | Chemical-Resistant Gloves (Nitrile) | Splash Goggles & Face Shield | Lab Coat | Not required if inside fume hood |
| Reaction Monitoring & Workup | Certified Chemical Fume Hood | Chemical-Resistant Gloves (Nitrile) | Splash Goggles | Lab Coat | Not required if inside fume hood |
| Small Spill Cleanup (<10g) | Increased Ventilation | Chemical-Resistant Gloves (Nitrile) | Splash Goggles & Face Shield | Lab Coat | NIOSH-approved P95 Respirator[4] |
| Large Spill Cleanup (>10g) | Evacuate Area | Heavy-duty Chemical-Resistant Gloves | Splash Goggles & Face Shield | Full Chemical-Resistant Suit & Boots[3][4] | NIOSH-approved Respirator with ABEK-P2 cartridges[4] |
Primary Barrier: Engineering Controls
All handling of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[4][5] The fume hood serves as the primary containment, protecting the user and the laboratory environment from airborne contaminants. Ensure the sash is positioned as low as possible and that the airflow is verified before beginning work. A safety shower and eye wash station must be readily accessible.[3]
Hand Protection
-
Selection: Compatible, chemical-resistant gloves are mandatory.[3] Nitrile gloves are a suitable choice for incidental contact. Always consult a glove compatibility chart for extended or immersion-based tasks.
-
Integrity: Gloves must be inspected for tears or pinholes before each use.[3]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
-
Standard Use: At a minimum, government-approved safety glasses with side shields are required for any work in the laboratory.[4]
-
Splash Hazard: When handling solutions or performing tasks with a risk of splashing, upgrade to chemical splash goggles.[4] For significant splash risks, such as during large-scale solution transfers or spill cleanup, a face shield must be worn in conjunction with splash goggles.
Body Protection
A standard laboratory coat should be worn and kept fully buttoned to protect against incidental skin contact.[4] For large-scale operations or in the event of a major spill, a full chemical-resistant suit and boots are necessary to prevent bodily exposure.[3][4]
Respiratory Protection
When engineering controls (i.e., the fume hood) are properly used, respiratory protection is not typically required.[4] However, it becomes essential during emergency situations:
-
Nuisance Exposure: For cleaning small spills where dust may become airborne, a NIOSH-approved P95 (US) or P1 (EU) particle respirator is recommended.[4]
-
High Exposure: For large spills or situations with inadequate ventilation, a higher level of protection, such as a respirator with ABEK-P2 (EU) cartridges, is required.[4] All respirator use must comply with a formal respiratory protection program, including fit testing.
Procedural Guidance: Integrating Safety into Your Workflow
A systematic approach to handling ensures that safety measures are an integral part of the scientific procedure.
Experimental Safety Workflow
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol 3.1: Safe Handling for Weighing and Solution Preparation
-
Preparation: Don the appropriate PPE (lab coat, nitrile gloves, splash goggles). Verify that the chemical fume hood is operational.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware) within the hood to minimize movement in and out of the containment area.
-
Transfer: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly and close to the surface to minimize dust generation.
-
Dissolution: Add the weighed solid to the solvent in a flask or beaker. If necessary, use a small amount of the solvent to rinse any residual solid from the weigh boat into the vessel.
-
Initial Cleanup: Immediately place the contaminated weigh boat and any used wipes into a designated solid waste bag located within the fume hood.
Protocol 3.2: Emergency Procedures - Spill Management
-
Assess and Alert: Immediately alert colleagues in the area. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.
-
Small Spill (<10g) inside a Fume Hood:
-
Contain the spill by gently covering it with an absorbent material or a wet paper towel to prevent dust from becoming airborne.
-
Carefully wipe or sweep the material up, placing it into a sealed container for hazardous waste.[3][4]
-
Decontaminate the spill surface with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (>10g) or any spill outside a Fume Hood:
-
Evacuate personnel to a safe area.[4]
-
Don the appropriate higher-level PPE, including a respirator, full suit, and boots.[4]
-
Contain the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Use a shovel or scoop to place the material into a suitable, labeled container for waste disposal.[4]
-
Ventilate the area and wash the spill site thoroughly after the material has been picked up.[3]
-
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound is considered hazardous.
-
Equipment Decontamination: All non-disposable equipment (glassware, spatulas) should be rinsed with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and recovered spill material should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions and decontamination rinsate should be collected in a separate, labeled hazardous liquid waste container.
-
-
Disposal Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national regulations.[4] Never dispose of this chemical or its waste down the drain. Consult your institution's Environmental Health and Safety (EH&S) department for specific pickup and disposal procedures.[6]
References
- Cole-Parmer, Material Safety Data Sheet - 1-Aminonaphthalene. Cole-Parmer.
- PubChem, 2-Naphthylamine, 1-nitro- - Laboratory Chemical Safety Summary. National Center for Biotechnology Information.
- PubChem, 1-Nitronaphthalene - Laboratory Chemical Safety Summary. National Center for Biotechnology Information.
- Wikipedia, 1-Nitronaphthalene. Wikimedia Foundation.
- Chemsrc, 8-Nitronaphthalen-2-amine | CAS#:607-38-5. Chemsrc.
- PubChem, 8-Nitro-2-naphthalenamine. National Center for Biotechnology Information.
- PubChem, 8-Nitronaphthalen-1-amine. National Center for Biotechnology Information.
- University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
Sources
- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
